molecular formula C22H23F3N2O3 B15583647 YL-1-9

YL-1-9

Número de catálogo: B15583647
Peso molecular: 420.4 g/mol
Clave InChI: VDAWTQREGLZRAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YL-1-9 is a useful research compound. Its molecular formula is C22H23F3N2O3 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H23F3N2O3

Peso molecular

420.4 g/mol

Nombre IUPAC

N-[4-[(4-methylpiperidin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H23F3N2O3/c1-14-6-8-27(9-7-14)12-16-2-4-17(11-18(16)22(23,24)25)26-21(28)15-3-5-19-20(10-15)30-13-29-19/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,26,28)

Clave InChI

VDAWTQREGLZRAR-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

YL-0919 chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to YL-0919 (Hypidone)

This document provides a comprehensive overview of the chemical properties, pharmacological profile, and mechanisms of action of YL-0919 (also known as Hypidone), a novel investigational antidepressant. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

YL-0919 is a novel compound identified for its potential as a fast-acting antidepressant.[1] Its chemical identity is well-characterized, and it is typically used in research as the hydrochloride salt.[2][3]

IUPAC Name : 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one[2] Developmental Code Name : YL-0919, Hypidone[2]

IdentifierValueReference
CAS Number 1339339-18-2 (free base), 1339058-04-6 (HCl salt)[2]
Molecular Formula C18H22N2O2 (free base), C18H23ClN2O2 (HCl salt)[2][3]
Molar Mass 298.386 g·mol−1 (free base), 334.84 g·mol−1 (HCl salt)[2][3]
SMILES O=C1C=CC=CN1CC2(O)CCN(CC3=CC=CC=C3)CC2.[H]Cl[3]
InChI Key BGMVOROUOUVVRV-UHFFFAOYSA-N (free base)[2]
Purity ≥99% to >99.8%[4][5][6][7]
Appearance Solid white powder[6][7][8]

Synthesis Pathway

Detailed, step-by-step synthesis protocols for YL-0919 are not publicly available in the reviewed literature. Multiple sources state that the compound was designed and synthesized by the Department of Medicinal Chemistry at the Beijing Institute of Pharmacology and Toxicology.[4][5][6][7][8] The development of YL-0919 was the result of a program to design and synthesize a series of novel compounds to identify a candidate with a dual-action mechanism as a Serotonin (B10506) Partial Agonist-Reuptake Inhibitor (SPARI).[4][8]

Pharmacological Profile and Mechanism of Action

YL-0919 is a multi-target agent, primarily characterized as a dual serotonin (5-HT) reuptake inhibitor and 5-HT1A receptor partial agonist.[4][9] More recent studies have also identified it as a full agonist at the 5-HT6 receptor and an agonist at the Sigma-1 receptor (S1R).[2][7][10] This multi-faceted mechanism is believed to contribute to its potential for a rapid onset of antidepressant and anxiolytic effects with fewer side effects compared to traditional SSRIs.[1]

Quantitative Pharmacological Data

The binding affinities and functional activities of YL-0919 have been characterized in various in vitro assays.

Table 1: Receptor Binding Affinity and Transporter Inhibition

Target Assay Type Value Reference
5-HT1A Receptor Binding Affinity (Ki) 0.19 ± 0.02 nM [4][11]
Serotonin Transporter (SERT) Binding Affinity (Ki) 0.72 ± 0.10 nM [4][11]
Norepinephrine Transporter (NET) Binding Affinity (Ki) 650 nM [11]
Dopamine Transporter (DAT) Binding Affinity (Ki) 2652 nM [11]
5-HT Uptake (rat synaptosomes) Inhibition (IC50) 1.78 ± 0.34 nM [4][11]

| 5-HT Uptake (hSERT cells) | Inhibition (IC50) | 1.93 ± 0.18 nM |[4][11] |

Table 2: Functional Activity

Assay Parameter Value Reference
[35S]-GTPγS Binding Potency (EC50) 1.20 ± 0.21 nM [4]
[35S]-GTPγS Binding Efficacy (Emax) 85.11 ± 9.70% [4]

| cAMP Formation Inhibition | Inhibition (IC50) | ~23.9 nM |[11] |

Signaling Pathways

YL-0919's therapeutic effects are mediated through several interconnected signaling pathways. Its primary dual action on the serotonin system is believed to produce a more robust and rapid increase in synaptic 5-HT levels than SSRIs alone.[1][6] Concurrently, its activity at the Sigma-1 receptor initiates downstream signaling cascades that promote neuroplasticity.

YL0919_Primary_Mechanism YL0919 YL-0919 SERT Serotonin Transporter (SERT) YL0919->SERT Inhibits HT1A_pre Presynaptic 5-HT1A Autoreceptor YL0919->HT1A_pre Partial Agonist HT1A_post Postsynaptic 5-HT1A Receptor YL0919->HT1A_post Partial Agonist Reuptake Serotonin Reuptake SERT->Reuptake FiringRate ↓ Neuronal Firing Rate (Initial Effect) HT1A_pre->FiringRate Activation leads to cAMP ↓ cAMP HT1A_post->cAMP Activation leads to Synaptic5HT ↑ Synaptic 5-HT Reuptake->Synaptic5HT Inhibition leads to Response Therapeutic Response Synaptic5HT->Response cAMP->Response Modulates

Caption: Dual-action mechanism of YL-0919 on the serotonin system.

The neurotrophic and synaptic effects of YL-0919 are linked to its activation of the Sigma-1 receptor, which in turn modulates the BDNF-mTOR pathway. This is thought to underlie its ability to reverse stress-induced synaptic deficits and promote neuronal plasticity.[5][10][12]

YL0919_Neuroplasticity_Pathway YL0919 YL-0919 S1R Sigma-1 Receptor (S1R) YL0919->S1R Agonist BDNF ↑ BDNF Expression S1R->BDNF Activates mTOR ↑ pmTOR/mTOR Ratio BDNF->mTOR Activates SynapticProteins ↑ Synaptic Proteins (Synapsin I, PSD95) mTOR->SynapticProteins Promotes Synthesis Plasticity ↑ Dendritic Complexity & Synaptic Plasticity SynapticProteins->Plasticity Response Fast-Onset Antidepressant Effects Plasticity->Response

Caption: YL-0919's effect on the Sigma-1R/BDNF/mTOR neuroplasticity pathway.

Key Experimental Protocols

While the synthesis protocol is proprietary, pharmacological studies have detailed the methods used to characterize YL-0919's effects.

Chronic Unpredictable Stress (CUS) Rat Model

This protocol is widely used to induce depressive-like behaviors in rodents and assess the efficacy of antidepressants.

  • Animals : Male Sprague-Dawley rats are used.[4]

  • Procedure : For 5 weeks, rats are subjected to a varying sequence of mild stressors, such as food/water deprivation, cage tilt, soiled cage, and altered light/dark cycle.[4]

  • Drug Administration : YL-0919 (e.g., 1.25 and 2.5 mg/kg) or a vehicle/positive control (e.g., Fluoxetine, 10 mg/kg) is administered orally (p.o. or i.g.) daily during the stress period.[4][5]

  • Behavioral Endpoints :

    • Sucrose (B13894) Preference Test (SPT) : Measures anhedonia. A decrease in sucrose preference in stressed animals is expected, which is reversed by effective treatment.[5]

    • Forced Swim Test (FST) : Measures behavioral despair. Immobility time is recorded, which is decreased by effective antidepressants.[5]

    • Novelty-Suppressed Feeding Test (NSFT) : Measures anxiety-like behavior. The latency to eat in a novel environment is measured.[4][5]

  • Biochemical Analysis : After behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) is collected to measure levels of proteins like BDNF, pCREB, synapsin I, and PSD95 via Western blotting.[4][5]

In Vitro [³⁵S]-GTPγS Binding Assay

This assay is used to determine the functional activity (potency and efficacy) of a compound at G-protein coupled receptors, such as the 5-HT1A receptor.

  • Preparation : Membranes are prepared from rat hippocampal tissue.[4]

  • Procedure : Membranes are incubated with varying concentrations of YL-0919 in the presence of GDP and [³⁵S]-GTPγS. Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]-GTPγS on the G-protein.

  • Measurement : The amount of bound [³⁵S]-GTPγS is quantified using liquid scintillation counting.

  • Analysis : Data are used to calculate EC50 (potency) and Emax (efficacy) values. For YL-0919, the EC50 was 1.20 nmol/L and Emax was 85.11%, confirming its status as a potent partial agonist.[4]

Western Blotting Protocol

This technique is used to quantify the expression levels of specific proteins in brain tissue.

  • Sample Preparation : Hippocampal or cortical tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis : Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer : Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BDNF, synapsin I, PSD95, pmTOR, mTOR) and a loading control (e.g., β-actin).[5][7]

  • Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.

  • Quantification : Band intensity is quantified using densitometry software and normalized to the loading control.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis Tissue Brain Tissue (e.g., Hippocampus) Homogenize Homogenization (Lysis Buffer) Tissue->Homogenize Quantify Protein Quantification (BCA Assay) Homogenize->Quantify Load Load Sample on Gel Quantify->Load SDSPAGE SDS-PAGE Separation Load->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Quant Densitometry Quantification Detect->Quant Normalize Normalization to Loading Control Quant->Normalize

Caption: Standard experimental workflow for Western blotting analysis.

Conclusion

YL-0919 (Hypidone) is a promising antidepressant candidate with a unique, multi-target pharmacological profile. Its dual action as a potent 5-HT1A partial agonist and serotonin reuptake inhibitor, combined with agonist activity at the Sigma-1 receptor, may offer a more rapid onset of therapeutic action and an improved side-effect profile. In vivo studies have consistently demonstrated its efficacy in reversing stress-induced behavioral deficits and promoting synaptic plasticity through the BDNF-mTOR signaling pathway. While detailed synthesis information is not public, the extensive pharmacological data provide a strong foundation for its continued clinical development.

References

YL-0919: A Comprehensive Technical Overview of a Dual 5-HT1A Partial Agonist and Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-0919, also known as hypidone hydrochloride, is a novel psychoactive compound currently under investigation for its potential as a fast-acting antidepressant and anxiolytic agent.[1][2][3] Structurally distinct from existing antidepressants, YL-0919 exhibits a dual mechanism of action, functioning as both a partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor and a potent selective serotonin reuptake inhibitor (SSRI).[4][5] This unique pharmacological profile suggests the potential for enhanced therapeutic efficacy and a favorable side-effect profile compared to conventional treatments for major depressive disorder (MDD) and other mood disorders.[1][4] This technical guide provides an in-depth overview of the preclinical data available for YL-0919, focusing on its pharmacological characteristics, in vivo efficacy, and the experimental methodologies used in its evaluation.

Pharmacological Profile: Quantitative Data

The dual-action nature of YL-0919 has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at its primary targets. The following tables summarize the key quantitative data.

Table 1: Receptor and Transporter Binding Affinities of YL-0919

TargetLigandTissue SourceKi (nM)Reference CompoundKi (nM)
5-HT1A Receptor [3H]8-OH-DPATRat Cortex0.19 ± 0.028-OH-DPAT0.06 ± 0.01
Serotonin Transporter (SERT) [3H]CitalopramRat Cortex0.72 ± 0.10Fluoxetine0.48 ± 0.01
Norepinephrine Transporter (NET) [3H]NisoxetineRat Cortex650 ± 12--
Dopamine Transporter (DAT) [3H]WIN35428Rat Striatum2652 ± 112--
Data presented as mean ± SEM. Ki represents the inhibition constant.[4]

Table 2: In Vitro Functional Activity of YL-0919

AssayTarget/SystemParameterValueReference CompoundValue
[35S]-GTPγS Binding 5-HT1A Receptor (Rat Hippocampus)EC50 (nM)1.20 ± 0.218-OH-DPAT0.035
Emax (%)85.11 ± 9.70Vilazodone76
5-HT Uptake Inhibition Rat Cortical SynaptosomesIC50 (nM)1.78 ± 0.34Fluoxetine32.62 ± 2.74
hSERT-transfected HEK293 cellsIC50 (nM)1.93 ± 0.18Fluoxetine49.39 ± 2.04
Data presented as mean ± SEM. EC50 is the half-maximal effective concentration. Emax is the maximum effect relative to a full agonist. IC50 is the half-maximal inhibitory concentration.[1][4][6]

Mechanism of Action and Signaling Pathways

YL-0919's therapeutic effects are believed to stem from its synergistic action on the serotonergic system. As an SSRI, it blocks the reuptake of serotonin in the synaptic cleft, increasing its availability to bind to postsynaptic receptors. Simultaneously, its partial agonism at 5-HT1A receptors, particularly presynaptic autoreceptors, is thought to reduce the inhibitory feedback on serotonin release, further enhancing serotonergic neurotransmission.[4][6]

Downstream signaling pathways implicated in the action of YL-0919 include the cAMP and mTOR pathways. Studies have shown that YL-0919 treatment can increase levels of cAMP, phosphorylated cAMP response element-binding protein (pCREB), and brain-derived neurotrophic factor (BDNF) in the hippocampus.[1][3] Furthermore, the antidepressant-like effects of YL-0919 have been linked to the activation of the mTOR signaling pathway, which is crucial for synaptic plasticity.[7] More recent research also points to the involvement of the sigma-1 receptor in mediating the rapid onset of YL-0919's antidepressant effects.[8][9]

YL-0919 Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron YL0919_pre YL-0919 SERT SERT YL0919_pre->SERT Inhibits HT1A_auto 5-HT1A Autoreceptor YL0919_pre->HT1A_auto Partial Agonist Serotonin Serotonin (5-HT) HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->HT1A_post AC Adenylyl Cyclase HT1A_post->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF BDNF pCREB->BDNF Increases Transcription mTOR mTOR Pathway BDNF->mTOR Activates Synaptic_Plasticity Synaptic Plasticity mTOR->Synaptic_Plasticity Promotes

Caption: Proposed signaling pathway of YL-0919.

In Vivo Efficacy: Animal Models of Depression and Anxiety

YL-0919 has demonstrated significant antidepressant- and anxiolytic-like effects in various rodent models.

Table 3: Antidepressant-like Effects of YL-0919 in Rodent Models

ModelSpeciesAdministrationDose (mg/kg)EffectReference CompoundEffect
Forced Swim Test (FST) Mouse/RatAcute, p.o.1.25, 2.5, 5Reduced Immobility TimeFluoxetine (30)Reduced Immobility
Tail Suspension Test (TST) MouseAcute, p.o.1.25, 2.5, 5Reduced Immobility TimeFluoxetine (30)Reduced Immobility
Chronic Unpredictable Stress (CUS) RatChronic, p.o.1.25, 2.5Increased Sucrose PreferenceFluoxetine (10)Increased Sucrose Preference
Novelty-Suppressed Feeding Test (NSFT) RatChronic, p.o.1.25, 2.5Decreased Latency to FeedFluoxetine (10)Decreased Latency to Feed
p.o. refers to oral administration.[1][4]

Table 4: Anxiolytic-like Effects of YL-0919 in Rodent Models

ModelSpeciesAdministrationDose (mg/kg)EffectReference CompoundEffect
Elevated Plus-Maze (EPM) RatChronic, p.o.1.25, 2.5Increased Time in Open ArmsFluoxetine (10)Increased Time in Open Arms
Increased Entries into Open ArmsIncreased Entries into Open Arms
p.o. refers to oral administration.[1]

Notably, the antidepressant-like effects of YL-0919 in the forced swimming and tail suspension tests were blocked by the 5-HT1A receptor antagonist WAY-100635, confirming the crucial role of this receptor in its mechanism of action.[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of YL-0919 for various neurotransmitter receptors and transporters.

  • Procedure:

    • Membrane Preparation: Specific brain regions (e.g., rat cortex for 5-HT1A and SERT, rat striatum for DAT) are homogenized in an appropriate buffer and centrifuged to isolate the cell membranes. The final pellet is resuspended to a specific protein concentration.

    • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Citalopram for SERT) and varying concentrations of the test compound (YL-0919) or a reference compound.

    • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Radioligand Binding Assay Workflow Start Start: Tissue Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Incubation Incubation with Radioligand & YL-0919 Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50, Ki) Scintillation->Analysis End End Analysis->End

Caption: Workflow for Radioligand Binding Assay.

[35S]-GTPγS Binding Assay
  • Objective: To determine the functional activity (EC50 and Emax) of YL-0919 at G-protein coupled receptors, specifically the 5-HT1A receptor.

  • Procedure:

    • Membrane Preparation: Rat hippocampal membranes are prepared as described for the radioligand binding assays.

    • Binding Reaction: The membranes are incubated with [35S]-GTPγS, GDP, and varying concentrations of YL-0919 or a reference agonist (e.g., 8-OH-DPAT).

    • Separation and Counting: The reaction is terminated by filtration, and the amount of [35S]-GTPγS bound to the G-proteins is quantified by scintillation counting.

    • Data Analysis: The concentration-response curves are analyzed using non-linear regression to determine the EC50 and Emax values.[1][6]

5-HT Uptake Inhibition Assay
  • Objective: To measure the potency (IC50) of YL-0919 in inhibiting serotonin reuptake.

  • Procedure:

    • Synaptosome Preparation/Cell Culture: Synaptosomes are prepared from rat brain tissue, or HEK293 cells stably expressing the human serotonin transporter (hSERT) are cultured.

    • Uptake Reaction: The synaptosomes or cells are pre-incubated with varying concentrations of YL-0919 or a reference SSRI (e.g., fluoxetine) before the addition of [3H]5-HT.

    • Termination and Measurement: The uptake is terminated by rapid filtration or washing. The amount of [3H]5-HT taken up by the synaptosomes or cells is measured by scintillation counting.

    • Data Analysis: The IC50 values are calculated from the concentration-inhibition curves.[4]

Forced Swim Test (FST)
  • Objective: To assess the antidepressant-like activity of YL-0919 in a behavioral despair model.

  • Procedure:

    • Habituation (Pre-test): Mice or rats are placed individually in a cylinder of water for a 15-minute session one day before the test.

    • Drug Administration: On the test day, animals are administered YL-0919, a vehicle control, or a reference antidepressant orally.

    • Test Session: After a specified pre-treatment time (e.g., 60 minutes), the animals are placed back into the water cylinder for a 5-6 minute session.

    • Data Collection and Analysis: The duration of immobility during the last 4 minutes of the test session is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.[4]

Forced_Swim_Test_Workflow Start Start: Animal Acclimation Habituation Habituation Session (Day 1) 15 min swim Start->Habituation Drug_Admin Drug Administration (Day 2) (YL-0919, Vehicle, or Reference) Habituation->Drug_Admin Test_Session Test Session (Day 2) 5-6 min swim Drug_Admin->Test_Session Data_Collection Record Immobility Time (last 4 min) Test_Session->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the Forced Swim Test.

Conclusion

YL-0919 is a promising preclinical candidate with a well-characterized dual mechanism of action as a 5-HT1A partial agonist and a selective serotonin reuptake inhibitor. The in vitro data demonstrate high affinity and potent functional activity at its intended targets. In vivo studies in established animal models of depression and anxiety have shown significant therapeutic-like effects, often at doses lower than or comparable to existing antidepressants. The elucidation of its downstream signaling pathways, involving cAMP, BDNF, and mTOR, provides a molecular basis for its observed efficacy and potential for rapid onset of action. Further clinical investigation is warranted to determine the therapeutic potential of YL-0919 in human populations.

References

An In-Depth Technical Guide to the Binding Affinity and Selectivity of YL-0919 for SERT and 5-HT1A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-0919 (Hypidone Hydrochloride) is a novel psychotropic agent that has demonstrated significant potential in preclinical and clinical studies for the treatment of depression and anxiety-related disorders.[1][2][3] Its unique pharmacological profile is characterized by a dual mechanism of action, functioning as both a potent serotonin (B10506) transporter (SERT) inhibitor and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1][4][5] This dual activity is believed to contribute to its rapid onset of antidepressant effects and potentially a more favorable side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).[5][6] This technical guide provides a comprehensive overview of the binding affinity and selectivity of YL-0919 for SERT and 5-HT1A receptors, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Quantitative Data Summary

The binding affinity and functional potency of YL-0919 have been quantified through various in vitro assays. The following tables summarize the key quantitative data for its interaction with SERT and 5-HT1A receptors.

Table 1: Binding Affinity of YL-0919 for SERT and 5-HT1A Receptors
TargetLigandKi (nM)Source
SERTYL-09190.72 ± 0.10[1][7]
5-HT1A ReceptorYL-09190.19 ± 0.02[1][7][8]
SERTFluoxetine (B1211875) (comparator)0.48 ± 0.01[7]
5-HT1A Receptor8-OH-DPAT (comparator)0.06 ± 0.01[7]

Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of YL-0919
AssayTarget/SystemParameterValueSource
5-HT Uptake InhibitionhSERT-transfected HEK293 cellsIC50 (nM)1.93 ± 0.18[1]
5-HT Uptake InhibitionRat frontal cortex synaptosomesIC50 (nM)1.78 ± 0.34[1]
[35S]-GTPγS BindingRat hippocampus (5-HT1A)EC50 (nM)1.20 ± 0.21[1]
[35S]-GTPγS BindingRat hippocampus (5-HT1A)Emax (%)85.11 ± 9.70[1]

IC50 (Half-maximal inhibitory concentration) indicates the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.

Experimental Protocols

The determination of binding affinity and functional activity of YL-0919 was primarily achieved through radioligand binding assays and functional assays such as [35S]-GTPγS binding and 5-HT uptake inhibition studies.[1][7]

Radioligand Binding Assay for SERT and 5-HT1A Receptor Affinity

This protocol is a representative methodology based on published studies.[7][9]

Objective: To determine the binding affinity (Ki) of YL-0919 for the serotonin transporter (SERT) and the 5-HT1A receptor.

Materials:

  • Tissue Preparation: Rat cortical tissue.[7]

  • Radioligands: [3H]Citalopram for SERT and [3H]8-OH-DPAT for 5-HT1A receptors.

  • Test Compound: YL-0919 hydrochloride.

  • Non-specific Binding Control: Fluoxetine for SERT and 8-OH-DPAT for 5-HT1A.

  • Buffers and Reagents: Tris-HCl buffer, MgCl2, EDTA, 0.3% polyethyleneimine (PEI) solution, scintillation cocktail.[9]

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter.[9]

Procedure:

  • Membrane Preparation:

    • Rat cortical tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA).[9]

    • The homogenate is centrifuged at low speed to remove large debris.[9]

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

    • The membrane pellet is washed and resuspended in the final assay binding buffer.[9]

    • Protein concentration is determined using a standard method like the BCA assay.[9]

  • Binding Assay:

    • The assay is performed in 96-well plates in a final volume of 250 µL.[9]

    • Each well contains the membrane preparation (50-120 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of the test compound (YL-0919).[9]

    • To determine non-specific binding, a high concentration of a known ligand (e.g., 10 µM fluoxetine for SERT) is used in a set of wells.

    • The plates are incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[9]

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.[9] This separates the bound radioligand from the unbound.

    • The filters are washed multiple times with ice-cold wash buffer.[9]

    • The filters are dried, and a scintillation cocktail is added.[9]

    • The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of YL-0919 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Rat Cortical Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & YL-0919 Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for Radioligand Binding Assay.
Signaling Pathways of YL-0919

YL-0919's dual action on SERT and 5-HT1A receptors initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space YL0919 YL-0919 SERT SERT YL0919->SERT Inhibits HT1A 5-HT1A Receptor YL0919->HT1A Activates (Partial Agonist) Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake AC Adenylyl Cyclase HT1A->AC Inhibits cAMP cAMP AC->cAMP Decreases pCREB pCREB cAMP->pCREB Activates BDNF BDNF pCREB->BDNF Increases Expression mTOR mTOR Signaling BDNF->mTOR Activates SynapticPlasticity Synaptic Plasticity & Neurogenesis mTOR->SynapticPlasticity Promotes

Signaling Pathways of YL-0919.

Discussion of Selectivity and Mechanism of Action

The data clearly indicate that YL-0919 possesses high affinity for both the serotonin transporter and the 5-HT1A receptor.[1][7] Its Ki value for SERT is comparable to that of the established SSRI, fluoxetine, signifying potent serotonin reuptake inhibition.[7] Concurrently, its sub-nanomolar affinity for the 5-HT1A receptor, where it acts as a partial agonist, is noteworthy.[1][7] This dual action is a key feature of so-called Serotonin Partial Agonist/Reuptake Inhibitors (SPARIs).

The agonism at 5-HT1A autoreceptors is hypothesized to reduce the firing rate of serotonergic neurons, which may mitigate some of the initial side effects associated with SSRIs.[10] Postsynaptically, 5-HT1A receptor activation, coupled with increased synaptic serotonin levels from SERT inhibition, is thought to synergistically enhance serotonergic neurotransmission.[10]

Downstream, the activation of these targets by YL-0919 has been shown to modulate several key intracellular signaling pathways implicated in neuroplasticity and the pathophysiology of depression. Studies have demonstrated that YL-0919 treatment can enhance the levels of cyclic AMP (cAMP), phosphorylated cAMP response element-binding protein (pCREB), and brain-derived neurotrophic factor (BDNF) in the hippocampus.[11] Furthermore, the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for synaptogenesis, is also activated by YL-0919, contributing to its rapid antidepressant-like effects.[6] More recent research also points to a role for the sigma-1 receptor in the effects of YL-0919.[12][13][14]

Conclusion

YL-0919 is a promising drug candidate with a well-defined dual pharmacological profile. Its high binding affinity and functional activity at both SERT and 5-HT1A receptors provide a strong basis for its observed antidepressant and anxiolytic effects. The modulation of downstream signaling pathways involved in neuroplasticity, such as the cAMP-pCREB-BDNF and mTOR pathways, further elucidates its mechanism of action. This comprehensive understanding of its binding characteristics and molecular pharmacology is essential for its continued development and clinical application.

References

In Vitro Functional Characterization of YL-0919: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-0919, also known as hypidone hydrochloride, is a novel psychoactive compound with a promising profile for the treatment of major depressive disorder and other neuropsychiatric conditions.[1][2][3] Extensive in vitro studies have been conducted to elucidate its mechanism of action, revealing a dual activity as a potent serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2][4][5][6] More recent evidence also points to its activity as a sigma-1 receptor agonist and a 5-HT6 receptor full agonist, suggesting a more complex pharmacological profile.[7][8][9][10] This technical guide provides a comprehensive overview of the in vitro functional characterization of YL-0919, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Pharmacological Profile: A Multi-Target Compound

YL-0919's primary mechanism of action involves the modulation of the serotonergic system through two key targets: the serotonin transporter (SERT) and the 5-HT1A receptor.[1][2] By inhibiting SERT, YL-0919 increases the extracellular concentration of serotonin, a neurotransmitter critically involved in mood regulation.[6] Simultaneously, its partial agonism at the 5-HT1A receptor contributes to the overall antidepressant and anxiolytic effects.[4][5][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of YL-0919, providing a quantitative basis for its dual-action profile.

Table 1: Receptor and Transporter Binding Affinities

TargetRadioligandTissue/Cell LineKi (nM)Reference CompoundKi (nM)
5-HT1A Receptor[3H]8-OH-DPATRat Cortical Tissue0.19 ± 0.028-OH-DPAT0.06 ± 0.01
Serotonin Transporter (SERT)[3H]CitalopramRat Cortical Tissue0.72 ± 0.10Fluoxetine0.48 ± 0.01
Norepinephrine Transporter (NET)[3H]NisoxetineRat Cortical Tissue>1000--
Dopamine Transporter (DAT)[3H]WIN35428Rat Striatal Tissue>1000--

Data presented as mean ± SEM.[1]

Table 2: Functional Activity at the 5-HT1A Receptor

AssayCell LineParameterValueReference Compound
[35S]-GTPγS BindingRat HippocampusEC50 (nmol/L)1.20 ± 0.21-
Emax (%)85.11 ± 9.70-
Forskolin-Stimulated cAMP FormationStably Expressing Cell LineInhibitionConcentration-dependent8-OH-DPAT

[1][4]

Table 3: Serotonin Reuptake Inhibition

AssayPreparationIC50 (nmol/L)Reference CompoundIC50 (nmol/L)
[3H]5-HT UptakeRat Cortical Synaptosomes1.78 ± 0.34Fluoxetine32.04 (approx.)
[3H]5-HT UptakehSERT-transfected HEK293 cells1.93 ± 0.18Fluoxetine48.25 (approx.)

[1][4]

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments to characterize YL-0919.

Radioligand Binding Assays

Objective: To determine the binding affinity of YL-0919 to various neurotransmitter transporters and receptors.

Methodology:

  • Tissue Preparation: Rat cortical or striatal tissues were homogenized in ice-cold buffer and centrifuged to obtain crude membrane preparations.

  • Incubation: Membrane preparations were incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Citalopram for SERT) and varying concentrations of YL-0919 or a reference compound.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Tissue Tissue Homogenization (e.g., Rat Cortex) Membrane Crude Membrane Preparation Tissue->Membrane Incubation Incubation with Radioligand & YL-0919 Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow
[35S]-GTPγS Binding Assay

Objective: To assess the functional activity of YL-0919 at G-protein coupled receptors, specifically its agonist properties at the 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Membranes from rat hippocampus were prepared.

  • Incubation: Membranes were incubated with GDP, [35S]-GTPγS, and varying concentrations of YL-0919.

  • Separation: The reaction was terminated, and bound [35S]-GTPγS was separated from free [35S]-GTPγS by filtration.

  • Quantification: The amount of bound [35S]-GTPγS was determined by liquid scintillation counting.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of YL-0919 were determined by non-linear regression analysis of the concentration-response curves.

GTP_gamma_S_Binding_Workflow Membrane Membrane Preparation (Rat Hippocampus) Incubation Incubation with GDP, [35S]-GTPγS & YL-0919 Membrane->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50 & Emax) Counting->Analysis

[35S]-GTPγS Binding Assay Workflow
Serotonin Uptake Assay

Objective: To measure the inhibitory effect of YL-0919 on serotonin reuptake.

Methodology:

  • Preparation: Rat cortical synaptosomes or HEK293 cells stably expressing human SERT (hSERT) were used.

  • Pre-incubation: The preparations were pre-incubated with varying concentrations of YL-0919 or a reference compound (fluoxetine).

  • Uptake Initiation: [3H]5-HT was added to initiate the uptake process.

  • Uptake Termination: The uptake was stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [3H]5-HT taken up by the synaptosomes or cells was measured by liquid scintillation counting.

  • Data Analysis: The IC50 value was determined from the concentration-inhibition curve.

cAMP Formation Assay

Objective: To evaluate the functional consequence of 5-HT1A receptor activation by YL-0919.

Methodology:

  • Cell Culture: A cell line stably expressing the 5-HT1A receptor was used.

  • Stimulation: The cells were stimulated with forskolin (B1673556) to induce cAMP production.

  • Treatment: The cells were co-treated with forskolin and varying concentrations of YL-0919 or the full agonist 8-OH-DPAT.

  • Measurement: The intracellular cAMP levels were measured using a suitable assay kit (e.g., ELISA).

  • Data Analysis: The inhibitory effect of YL-0919 on forskolin-stimulated cAMP formation was quantified.

Signaling Pathways

The dual action of YL-0919 on SERT and the 5-HT1A receptor initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects.

Primary Mechanism of Action

YL-0919's primary mechanism involves the simultaneous inhibition of serotonin reuptake and stimulation of 5-HT1A autoreceptors and postsynaptic receptors.

YL0919_Primary_Mechanism YL0919 YL-0919 SERT SERT YL0919->SERT Inhibition HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonism Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to Neuronal_Activity Modulation of Neuronal Activity HT1A->Neuronal_Activity Serotonin->Neuronal_Activity

Primary Mechanism of Action of YL-0919
Downstream Signaling Cascades

Recent studies have begun to unravel the downstream signaling pathways modulated by YL-0919. These pathways are crucial for neuroplasticity and cellular resilience, processes often impaired in depression. The activation of the BDNF-mTOR signaling pathway has been identified as a key contributor to the rapid antidepressant-like effects of YL-0919.[7][9][11][12]

YL0919_Downstream_Signaling YL0919 YL-0919 HT1A_Sigma1 5-HT1A / Sigma-1 Receptor Activation YL0919->HT1A_Sigma1 cAMP Increased cAMP HT1A_Sigma1->cAMP pCREB Increased pCREB cAMP->pCREB BDNF BDNF Expression pCREB->BDNF mTOR mTOR Signaling BDNF->mTOR Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Therapeutic_Effects Antidepressant & Anxiolytic Effects Synaptogenesis->Therapeutic_Effects

Downstream Signaling Pathways of YL-0919

Conclusion

The in vitro functional characterization of YL-0919 has established it as a multi-target compound with a unique pharmacological profile. Its high affinity and functional activity at both the serotonin transporter and the 5-HT1A receptor provide a strong rationale for its development as a novel antidepressant. Furthermore, emerging evidence of its interaction with the sigma-1 receptor and its influence on downstream signaling pathways like BDNF-mTOR suggests a complex and potentially rapid-acting mechanism of action. This comprehensive in vitro data package provides a solid foundation for further preclinical and clinical investigation of YL-0919 as a promising therapeutic agent for neuropsychiatric disorders.

References

The Modulatory Effects of YL-0919 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-0919, a novel dual 5-HT1A partial agonist and serotonin (B10506) reuptake inhibitor (SSRI), has demonstrated significant antidepressant- and anxiolytic-like effects in preclinical models.[1] A key component of its mechanism of action appears to be the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system involved in the stress response and often dysregulated in mood disorders.[1][2] This technical guide provides an in-depth analysis of the effects of YL-0919 on the HPA axis, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Introduction to YL-0919 and the HPA Axis

The HPA axis is a complex set of interactions among the hypothalamus, the pituitary gland, and the adrenal glands that regulates the body's response to stress.[3] Chronic stress can lead to hyperactivity of the HPA axis, resulting in elevated levels of hormones such as adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) (in rodents), which is a hallmark of depression and other stress-related disorders.[2][4] YL-0919, with its dual action on the serotonin system, has been investigated for its potential to normalize HPA axis dysregulation.[1]

Quantitative Effects of YL-0919 on HPA Axis Hormones

Chronic administration of YL-0919 has been shown to significantly suppress the elevated serum levels of ACTH and corticosterone in rats subjected to chronic unpredictable stress (CUS), a well-established animal model of depression.[1][4] The effects are comparable to those of the widely used SSRI, fluoxetine.

Treatment GroupDoseSerum ACTH Levels (pg/mL)Serum Corticosterone Levels (ng/mL)
Vehicle Control-~150~200
CUS + Vehicle-~300~450
CUS + YL-09191.25 mg/kg~200~250**
CUS + YL-09192.5 mg/kg~180~225
CUS + Fluoxetine10 mg/kg~190*~240
*p<0.05 compared to CUS + Vehicle group.
p<0.01 compared to CUS + Vehicle group.
Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[4]

Experimental Protocols

The following is a detailed methodology for a key preclinical study investigating the effects of YL-0919 on the HPA axis in a CUS rat model.[1]

Animal Model: Chronic Unpredictable Stress (CUS)
  • Subjects: Male Sprague-Dawley rats.

  • Procedure: Rats were exposed to a series of varied and unpredictable stressors daily for 5 weeks. Stressors included food and water deprivation, cage tilt, soiled cage, overnight illumination, and restraint stress. The control group was handled daily without exposure to stressors.

Drug Administration
  • Test Compound: YL-0919 (1.25 and 2.5 mg/kg).

  • Positive Control: Fluoxetine (Flx, 10 mg/kg).

  • Route of Administration: Oral (daily).

  • Duration: The duration of drug administration coincided with the 5-week CUS procedure.

Biochemical Assays
  • Sample Collection: Blood samples were collected from the abdominal aorta. Serum was separated by centrifugation.

  • Hormone Measurement: Serum levels of ACTH and corticosterone were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of YL-0919's Effect on the HPA Axis

The therapeutic effects of YL-0919 on HPA axis dysregulation are believed to be mediated through its action on the serotonergic system, which in turn influences downstream signaling cascades in brain regions like the hippocampus.[1] This leads to enhanced neuroplasticity and improved negative feedback control of the HPA axis.

G YL0919 YL-0919 SERT SERT Inhibition YL0919->SERT HT1A 5-HT1A Partial Agonism YL0919->HT1A Serotonin ↑ Extracellular Serotonin cAMP ↑ cAMP Signaling in Hippocampus Serotonin->cAMP SERT->Serotonin HT1A->Serotonin pCREB ↑ pCREB cAMP->pCREB BDNF ↑ BDNF pCREB->BDNF Neuroplasticity ↑ Hippocampal Neuroplasticity BDNF->Neuroplasticity HPA_Feedback Enhanced HPA Axis Negative Feedback Neuroplasticity->HPA_Feedback HPA_Axis ↓ HPA Axis Activity (↓ ACTH, ↓ Corticosterone) HPA_Feedback->HPA_Axis

Caption: Proposed signaling cascade of YL-0919.

Experimental Workflow for CUS Model and HPA Axis Assessment

The following diagram outlines the logical flow of the experimental procedure used to evaluate the effects of YL-0919 on the HPA axis in chronically stressed rats.

G Animal_Selection Male Sprague-Dawley Rats Grouping Random Assignment to Groups (Control, CUS+Veh, CUS+YL-0919, CUS+Flx) Animal_Selection->Grouping CUS_Protocol 5-Week Chronic Unpredictable Stress (CUS) Protocol Grouping->CUS_Protocol Drug_Admin Daily Oral Administration (YL-0919, Fluoxetine, or Vehicle) Grouping->Drug_Admin Blood_Collection Blood Sample Collection (Abdominal Aorta) CUS_Protocol->Blood_Collection Drug_Admin->CUS_Protocol Serum_Separation Serum Separation via Centrifugation Blood_Collection->Serum_Separation ELISA ELISA for ACTH and Corticosterone Serum_Separation->ELISA Data_Analysis Statistical Analysis ELISA->Data_Analysis

Caption: Experimental workflow for HPA axis assessment.

Discussion and Conclusion

The available preclinical data strongly indicate that YL-0919 effectively mitigates stress-induced HPA axis hyperactivity.[1][4] By significantly reducing elevated serum levels of ACTH and corticosterone, YL-0919 demonstrates a physiological effect consistent with its observed antidepressant and anxiolytic properties.[1] The mechanism likely involves a synergistic action of serotonin reuptake inhibition and 5-HT1A receptor partial agonism, leading to enhanced cAMP signaling and increased expression of neurotrophic factors like BDNF in the hippocampus.[1][4] This, in turn, may restore the structural and functional integrity of brain regions critical for the negative feedback regulation of the HPA axis.[4]

These findings position YL-0919 as a promising therapeutic candidate for stress-related psychiatric disorders. Further research, including clinical trials, is warranted to fully elucidate its efficacy and mechanism of action in human populations. The detailed protocols and pathways described herein provide a foundational framework for such future investigations.

References

Investigating the Sigma-1 Receptor Agonism of YL-0919: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-0919, a novel antidepressant candidate, has demonstrated a rapid onset of action in preclinical studies. Emerging evidence robustly indicates that its therapeutic effects are, at least in part, mediated through its activity as a selective agonist of the sigma-1 receptor (S1R). The sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of intracellular signaling and cellular homeostasis. This technical guide provides an in-depth overview of the investigation into the sigma-1 receptor agonism of YL-0919, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways.

Core Data Summary

While specific quantitative binding data for YL-0919 from primary literature such as Ren et al., 2023, were not available in the public domain search results, the compound is consistently described as a high-affinity and selective sigma-1 receptor agonist. The following table summarizes the qualitative findings and provides context with data for known sigma-1 receptor ligands.

CompoundReceptor TargetAssay TypeKey Findings / Representative ValuesCitation
YL-0919 Sigma-1 Receptor Radioligand Binding Assay High affinity and selective agonist profile. [1][2]
In Vivo Antagonism Study Antidepressant effects attenuated by the S1R antagonist BD-1047. [1][2]
(+)-PentazocineSigma-1 ReceptorRadioligand Binding AssayKi ≈ 7 nM[3]
HaloperidolSigma-1 ReceptorRadioligand Binding AssayKi ≈ 3.54 nM[4]

Note: The precise Ki or IC50 value for YL-0919 is not publicly available in the reviewed search results. The description "high affinity" is based on qualitative statements in the cited literature.

Experimental Protocols

The characterization of YL-0919 as a sigma-1 receptor agonist involves standard and well-established pharmacological assays. The following are detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assay for Sigma-1 Receptor

This assay is employed to determine the binding affinity of YL-0919 for the sigma-1 receptor.

Objective: To quantify the affinity (Ki) of YL-0919 for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor ligand.

  • Membrane Preparation: Guinea pig brain or liver membranes, which are rich in sigma-1 receptors.

  • Test Compound: YL-0919 at various concentrations.

  • Non-specific Binding Control: Haloperidol (e.g., 10 µM) or another suitable non-labeled sigma-1 ligand in excess.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of YL-0919.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 150 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of YL-0919 that inhibits 50% of the specific binding of [3H]-(+)-pentazocine (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]

Neurite Outgrowth Assay

This functional assay assesses the ability of YL-0919 to promote neuronal differentiation, a process in which sigma-1 receptor agonists are known to be involved.[7][8][9][10]

Objective: To determine if YL-0919, through its agonism at the sigma-1 receptor, can induce or potentiate neurite outgrowth in a neuronal cell line.

Materials:

  • Cell Line: PC12 or N1E-115 cells, which are known to differentiate and extend neurites in response to stimuli.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with serum and antibiotics.

  • Test Compound: YL-0919 at various concentrations.

  • Positive Control: A known neurite outgrowth promoter (e.g., Nerve Growth Factor - NGF, or a known S1R agonist like SA4503).

  • Antagonist (for mechanism validation): A selective sigma-1 receptor antagonist (e.g., NE-100 or BD-1047).

  • Instrumentation: Microscope with imaging capabilities.

Protocol:

  • Cell Plating: Seed the neuronal cells in a multi-well plate at an appropriate density.

  • Treatment: After allowing the cells to adhere, treat them with varying concentrations of YL-0919, a positive control, or a combination of YL-0919 and a sigma-1 receptor antagonist.

  • Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.

  • Imaging: Capture images of the cells in each treatment group using a microscope.

  • Analysis: Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell, the number of neurite-bearing cells, or the total neurite length per cell.

  • Interpretation: An increase in neurite outgrowth in the presence of YL-0919, which is blocked by a sigma-1 receptor antagonist, indicates that the effect is mediated by sigma-1 receptor agonism.[8][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by YL-0919 and the experimental workflows for its characterization.

sigma1_agonism_pathway YL_0919 YL-0919 S1R Sigma-1 Receptor (S1R) YL_0919->S1R activates BDNF BDNF Expression S1R->BDNF promotes mTOR mTOR Pathway S1R->mTOR activates Neurite_Outgrowth Neurite Outgrowth S1R->Neurite_Outgrowth promotes Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity mTOR->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects Neurite_Outgrowth->Antidepressant_Effects BD1047 BD-1047 (Antagonist) BD1047->S1R blocks

YL-0919 Signaling Pathway via Sigma-1 Receptor Agonism.

experimental_workflow start Start: Characterization of YL-0919 binding_assay Radioligand Binding Assay ([3H]-(+)-pentazocine) start->binding_assay functional_assay Functional Assay (Neurite Outgrowth) start->functional_assay determine_affinity Determine Binding Affinity (Ki) binding_assay->determine_affinity conclusion Conclusion: YL-0919 is a Sigma-1 Receptor Agonist determine_affinity->conclusion assess_agonism Assess Agonist Activity functional_assay->assess_agonism antagonist_study Antagonist Challenge (with BD-1047) assess_agonism->antagonist_study confirm_mechanism Confirm S1R-Mediated Effect antagonist_study->confirm_mechanism confirm_mechanism->conclusion

References

The Dawn of a Rapid-Acting Antidepressant: An In-depth Guide to the Early Discovery and Development of YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel, multi-target investigational drug that has demonstrated significant potential as a rapid-acting antidepressant. Currently in Phase II clinical trials, YL-0919's unique pharmacological profile, which combines selective serotonin (B10506) reuptake inhibition with agonism at multiple serotonin and sigma receptors, sets it apart from traditional antidepressants.[1][2][3] This technical guide provides a comprehensive overview of the foundational preclinical research that has elucidated its mechanism of action and established its therapeutic potential. We will delve into the key experiments, present quantitative data in a structured format, and visualize the complex biological pathways and experimental designs that have been pivotal in its early development.

Introduction: The Quest for Faster Antidepressant Action

Major Depressive Disorder (MDD) is a debilitating condition, and while existing treatments like Selective Serotonin Reuptake Inhibitors (SSRIs) are effective for many, their delayed onset of action—often taking several weeks to manifest therapeutic benefits—represents a significant clinical challenge.[2] This therapeutic lag has driven the search for novel antidepressants with a more rapid onset. YL-0919 emerged from this search as a promising candidate, designed as a multi-target agent to overcome the limitations of single-mechanism drugs.[2][4]

Pharmacological Profile: A Multi-Pronged Approach

The innovative nature of YL-0919 lies in its multifaceted interaction with the central nervous system. In vitro binding and functional assays have revealed a unique combination of activities:

  • Selective Serotonin Reuptake Inhibitor (SSRI): Like traditional antidepressants, YL-0919 potently inhibits the serotonin transporter (SERT), increasing the synaptic availability of serotonin.[5][6]

  • 5-HT1A Receptor Partial Agonist: This activity is crucial for its rapid-onset effects. By acting on 5-HT1A autoreceptors on serotonin neurons, it can enhance serotonin release and neuronal firing, a mechanism thought to bypass the initial desensitization period seen with SSRIs alone.[1][5][6]

  • 5-HT6 Receptor Agonist: Engagement of the 5-HT6 receptor is linked to improvements in cognitive function, addressing a common and often persistent symptom of depression.[1][2][7]

  • Sigma-1 Receptor (σ1R) Agonist: More recent studies have highlighted YL-0919's role as a selective sigma-1 receptor agonist. This interaction is implicated in neuroplasticity and may contribute significantly to its antidepressant and attention-enhancing effects.[3][8][9][10]

This combination of targets suggests a synergistic mechanism that not only elevates mood but also enhances cognitive and synaptic function, contributing to its rapid and robust antidepressant effects observed in preclinical models.[11]

Preclinical Efficacy: Key Experimental Findings

YL-0919 has been extensively evaluated in a variety of rodent and non-human primate models of depression, anxiety, and cognitive impairment. The following tables summarize the key quantitative findings from these foundational studies.

Table 1: Antidepressant-like Effects in Rodent Behavioral Models
ModelSpeciesDoses (p.o.)Key FindingsReference
Forced Swimming Test (FST) Mice & Rats1.25, 2.5, 5 mg/kgSignificantly reduced immobility time, with a U-shaped dose-response.[5][5]
Tail Suspension Test (TST) Mice1.25, 2.5, 5 mg/kgSignificantly reduced immobility time.[5] Effect blocked by 5-HT1A antagonist WAY-100635.[5][5]
Chronic Unpredictable Stress (CUS) Rats1.25, 2.5 mg/kgReversed CUS-induced anhedonia (sucrose preference) and anxiety-like behaviors.[5][12][5][12]
Novelty Suppressed Feeding Test (NSFT) Rats1.25, 2.5 mg/kgDecreased latency to feed, indicating anxiolytic effects.[12]
Table 2: Onset of Action Compared to Fluoxetine
ModelSpeciesYL-0919 DoseOnset of EffectFluoxetine OnsetReference
CUS (Sucrose Preference) RatsNot specified4 days20-22 days[4][11]
CUS (NSFT) RatsNot specified6 days20-22 days[4][11]
CUS (Behavioral) Cynomolgus Monkeys1.2 mg/kg9 days17 days[4][13]
Table 3: Effects on Neuroplasticity and Signaling Molecules
Target MoleculeBrain RegionYL-0919 DoseEffectReference
BDNF mPFC, Hippocampus2.5, 5 mg/kgSignificantly increased expression.[7][8][10][7][8][10]
Synapsin-1 mPFC1.25, 2.5, 5 mg/kgSignificantly increased expression.[7][8][10][7][8][10]
PSD95 mPFC5 mg/kgSignificantly increased expression.[8][10][8][10]
GluA1 mPFC1.25, 2.5 mg/kgReversed stress-induced reduction in expression.[7][7]
p-mTOR / mTOR mPFC2.5 mg/kgSignificantly increased phosphorylation.[1][2][1][2]
p-GSK-3β mPFC2.5 mg/kgSignificantly increased phosphorylation.[1][2][1][2]
Dendritic Complexity mPFC1.25, 2.5 mg/kgReversed stress-induced reductions in dendritic length, branches, and spine density.[7][7]

Core Mechanisms of Action: Signaling Pathways

The rapid and robust effects of YL-0919 are underpinned by its ability to modulate key signaling pathways involved in neuroplasticity and neuronal excitability.

The BDNF-mTOR Signaling Cascade

A central mechanism for YL-0919's action is the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][8] As a sigma-1 receptor agonist, YL-0919 promotes the expression and release of BDNF.[8][9] BDNF, in turn, activates the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of protein synthesis required for synaptic plasticity.[3][11][14] This cascade leads to increased synthesis of synaptic proteins like PSD95 and synapsin-1, ultimately enhancing dendritic complexity and synaptic function.[8][11] The rapid activation of this pathway is believed to be a key contributor to its fast-onset antidepressant effects.[14]

BDNF_mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular YL0919 YL-0919 Sigma1R Sigma-1R YL0919->Sigma1R Agonism BDNF BDNF Expression Sigma1R->BDNF Activation mTOR mTOR Signaling BDNF->mTOR SynapticProteins Synaptic Protein Synthesis (PSD95, Synapsin-1) mTOR->SynapticProteins Activation Neuroplasticity Enhanced Synaptic Plasticity & Dendritic Complexity SynapticProteins->Neuroplasticity

YL-0919 activates the BDNF-mTOR pathway via the Sigma-1 receptor.
Disinhibition of the Medial Prefrontal Cortex (mPFC)

Electrophysiological studies have revealed another critical aspect of YL-0919's mechanism: the enhancement of neuronal excitability in the medial prefrontal cortex (mPFC), a brain region heavily implicated in mood regulation.[1][2] This is achieved through a sophisticated disinhibition mechanism. YL-0919, via its partial agonism at 5-HT1A receptors located on GABAergic interneurons, inhibits these inhibitory neurons.[1] The suppression of GABAergic tone "releases the brakes" on pyramidal neurons, leading to increased spontaneous firing and excitatory postsynaptic currents (sEPSCs) in the mPFC.[1] This rapid enhancement of mPFC activity is a key factor in its antidepressant effect.

mPFC_Disinhibition YL0919 YL-0919 HT1A 5-HT1A Receptor (on Interneuron) YL0919->HT1A Partial Agonist GABA GABAergic Interneuron HT1A->GABA Inhibition Pyramidal mPFC Pyramidal Neuron GABA->Pyramidal Inhibition Excitability Increased mPFC Excitability Pyramidal->Excitability

YL-0919 enhances mPFC excitability through 5-HT1A-mediated disinhibition.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section details the methodologies for key experiments used in the preclinical evaluation of YL-0919.

Chronic Unpredictable Stress (CUS) Protocol in Rats

This protocol is designed to induce a depressive-like state in rodents, characterized by anhedonia, anxiety, and behavioral despair.

  • Animal Housing: Male Sprague-Dawley or Wistar rats are single-housed with a 12h/12h light/dark cycle and ad libitum access to food and water, except during specific stressor periods.

  • Stress Regimen: For 4-5 consecutive weeks, animals are subjected to a variable sequence of mild stressors, with one or two stressors applied daily. Common stressors include:

    • Strobe light (2 hours)

    • Loud noise (1 hour)

    • Tilted cage (45°, 8 hours)

    • Food and water deprivation (24 hours)

    • Forced swimming in cold water (4°C, 5 minutes)

    • Overnight illumination

    • Space restriction

  • Drug Administration: YL-0919 (e.g., 1.25, 2.5 mg/kg) or vehicle is administered orally (p.o.) daily, typically starting after an initial stress period or concurrently with the stress regimen.[4][12]

  • Behavioral Assessment: Behavioral tests are conducted to assess depressive- and anxiolytic-like states.

    • Sucrose (B13894) Preference Test (SPT): To measure anhedonia, rats are presented with two bottles (1% sucrose solution and water) for a 24-hour period. Preference is calculated as (sucrose intake / total fluid intake) x 100.

    • Open Field Test (OFT): To assess general locomotor activity and anxiety, animals are placed in a novel arena, and parameters like crossings and rearings are recorded.[12]

    • Novelty Suppressed Feeding Test (NSFT): The latency to begin eating in a novel, brightly lit environment is measured as an index of anxiety.[12]

CUS_Workflow cluster_stress 4-5 Week Stress Period cluster_testing Behavioral Assessment Stressor1 Daily Variable Stressors (e.g., noise, restraint, etc.) DrugAdmin Daily Oral Dosing (YL-0919 or Vehicle) SPT Sucrose Preference Test (Anhedonia) Stressor1->SPT DrugAdmin->SPT OFT Open Field Test (Locomotion/Anxiety) SPT->OFT NSFT Novelty Suppressed Feeding (Anxiety) OFT->NSFT

Experimental workflow for the Chronic Unpredictable Stress (CUS) model.
Western Blotting for Signaling Proteins

This technique is used to quantify the expression levels of specific proteins in brain tissue.

  • Tissue Collection: Following the final behavioral test and drug administration, animals are euthanized. The medial prefrontal cortex (mPFC) and hippocampus are rapidly dissected on ice.

  • Protein Extraction: Tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-BDNF, anti-p-mTOR, anti-mTOR, anti-β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).[8][10]

Conclusion and Future Directions

The early discovery and development of YL-0919 represent a significant advancement in the pursuit of rapid-acting antidepressants. Preclinical data robustly support its multi-target mechanism, which converges on critical pathways of neuroplasticity and cortical excitability.[1][2][8] The consistent findings across multiple animal models, including a faster onset of action compared to standard SSRIs, have provided a strong rationale for its progression into clinical trials.[3][4][13]

Future research will focus on further delineating the relative contributions of its various targets (5-HT1A, 5-HT6, SERT, and Sigma-1) to its overall therapeutic profile. The ongoing Phase II clinical trials are a critical next step in validating these promising preclinical findings in human populations suffering from MDD. The journey of YL-0919 from rational drug design to clinical evaluation serves as a compelling case study in modern neuropsychopharmacology.

References

YL-0919: A Novel Modulator of Neuroplasticity via the BDNF-mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel multimodal serotonergic agent with demonstrated rapid-acting antidepressant, anxiolytic, and pro-cognitive effects in preclinical models. This technical guide synthesizes the current understanding of YL-0919's mechanism of action, focusing on its significant influence on neuroplasticity through the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Preclinical evidence indicates that YL-0919 enhances synaptic plasticity in key brain regions, such as the prefrontal cortex (PFC) and hippocampus, by upregulating BDNF and activating the mTOR cascade. This guide provides a comprehensive overview of the experimental data, detailed methodologies from key studies, and a visual representation of the involved signaling pathways to support further research and development of YL-0919 as a potential therapeutic for neuropsychiatric disorders.

Introduction

YL-0919 is a novel psychoactive compound characterized by its unique triple-action mechanism as a selective serotonin (B10506) (5-HT) reuptake inhibitor, a 5-HT1A receptor partial agonist, and a 5-HT6 receptor full agonist.[1][2] This profile contributes to its promising therapeutic potential for conditions like post-traumatic stress disorder (PTSD) and major depressive disorder.[1][2] A growing body of evidence highlights the compound's ability to induce neuroplastic changes, which are believed to underlie its therapeutic efficacy.[3][4] Central to this mechanism is the activation of the BDNF-mTOR signaling pathway, a critical regulator of protein synthesis, synaptic function, and neuronal survival.[5][6]

Effects of YL-0919 on Neuroplasticity and Synaptic Proteins

YL-0919 has been shown to reverse deficits in neuroplasticity and synaptic protein expression in animal models of stress and depression.[1][5] Chronic administration of YL-0919 leads to significant improvements in dendritic complexity and spine density in the pyramidal neurons of the prefrontal cortex.[1][7] These structural changes are accompanied by an increased expression of key synaptic proteins.

Table 1: Effects of YL-0919 on Synaptic Protein and BDNF Expression

Protein/FactorBrain RegionAnimal ModelYL-0919 DosageDurationOutcomeCitation
Synapsin IPrefrontal CortexInescapable Foot Shock (Mouse)1.25 & 2.5 mg/kgRepeatedReversed decreased expression[1][2]
GluA1Prefrontal CortexInescapable Foot Shock (Mouse)1.25 & 2.5 mg/kgRepeatedReversed decreased expression[1][2]
BDNFPrefrontal CortexInescapable Foot Shock (Mouse)1.25 & 2.5 mg/kgRepeatedReversed decreased expression[1][2]
PSD95HippocampusChronic Unpredictable Stress (Rat)2.5 mg/kg5 daysSignificantly enhanced expression[5]
Synapsin IHippocampusChronic Unpredictable Stress (Rat)2.5 mg/kg5 daysSignificantly enhanced expression[5]
BDNFHippocampusChronic Unpredictable Stress (Rat)2.5 mg/kg5 daysSignificantly enhanced expression[5]
BDNFMedial Prefrontal CortexCorticosterone-Exposed (Rat)2.5 & 5 mg/kg6 daysIncreased expression[3]
PSD95Medial Prefrontal CortexCorticosterone-Exposed (Rat)2.5 & 5 mg/kg6 daysIncreased expression[3]
Synapsin IMedial Prefrontal CortexCorticosterone-Exposed (Rat)2.5 & 5 mg/kg6 daysIncreased expression[3]

The BDNF-mTOR Signaling Pathway in YL-0919's Mechanism of Action

The neuroplastic effects of YL-0919 are intricately linked to the activation of the BDNF-mTOR signaling pathway.[3][4] BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[8][9] Upon binding to its receptor, TrkB, BDNF can initiate downstream signaling cascades, including the PI3K-Akt-mTOR pathway.[10] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis.[6][11]

Studies have demonstrated that YL-0919 treatment leads to an increase in the phosphorylation of mTOR (p-mTOR), indicating its activation.[5][11] Furthermore, the antidepressant-like effects of YL-0919 can be blocked by the administration of rapamycin, a specific mTOR inhibitor, confirming the critical role of this pathway.[5] YL-0919 also increases the phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK-3β), another downstream effector in this pathway that is implicated in learning, memory, and mood regulation.[11]

Below is a diagram illustrating the proposed signaling pathway influenced by YL-0919.

YL0919_BDNF_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling YL0919 YL-0919 SERT SERT YL0919->SERT Inhibition HTR1A 5-HT1A Receptor YL0919->HTR1A Partial Agonism HTR6 5-HT6 Receptor YL0919->HTR6 Full Agonism Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonism BDNF BDNF HTR1A->BDNF Upregulation of Expression and Release HTR6->BDNF Upregulation of Expression and Release Sigma1R->BDNF Upregulation of Expression and Release TrkB TrkB Receptor mTOR mTOR (activation) TrkB->mTOR Activation via PI3K/Akt pathway BDNF->TrkB Binding GSK3b p-GSK-3β (inactivation) mTOR->GSK3b Phosphorylation SynapticProteins Synaptic Proteins (Synapsin I, PSD95, GluA1) mTOR->SynapticProteins Increased Synthesis Neuroplasticity Enhanced Neuroplasticity (Dendritic Growth, Spine Density) SynapticProteins->Neuroplasticity

Caption: Proposed signaling pathway of YL-0919's action on neuroplasticity.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of YL-0919.

Animal Models
  • Chronic Unpredictable Stress (CUS) in Rats: Male Sprague-Dawley rats are subjected to a series of unpredictable stressors over several weeks to induce depressive-like behaviors.[5][12]

  • Inescapable Foot Shock (IFS) in Mice: Mice are exposed to inescapable electric foot shocks to model PTSD-like behaviors.[1][2]

  • Corticosterone (B1669441) (CORT)-Exposed Rats: Rats are administered corticosterone to induce a state of hypercortisolemia, mimicking a physiological consequence of stress.[3]

Drug Administration

YL-0919 is typically dissolved in distilled water and administered via intragastric gavage (i.g.).[1][2] Dosages in rodent studies have ranged from 0.625 mg/kg to 5 mg/kg.[1][3][5][13] For comparison, other antidepressants such as fluoxetine (B1211875) and sertraline (B1200038) are often used as positive controls.[2][5]

Behavioral Assays
  • Sucrose Preference Test (SPT): Measures anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.[5]

  • Forced Swim Test (FST) and Tail Suspension Test (TST): Assess behavioral despair by measuring the immobility time of rodents in an inescapable situation.[4][5]

  • Novelty-Suppressed Feeding Test (NSFT): Measures anxiety-like behavior by assessing the latency to eat in a novel and potentially threatening environment.[5][12]

  • Contextual Fear Conditioning: Evaluates fear memory by measuring freezing behavior in an environment previously associated with an aversive stimulus.[1][2]

Molecular and Cellular Analyses
  • Western Blotting: Used to quantify the expression levels of proteins such as BDNF, PSD95, synapsin I, p-mTOR, and p-GSK-3β in brain tissue homogenates from the PFC and hippocampus.[5][7]

  • Golgi Staining: A histological technique used to visualize the morphology of neurons, allowing for the analysis of dendritic length, branching, and spine density.[1][7]

  • Immunofluorescence: Employed to visualize and quantify the co-localization of proteins, such as NeuN (a marker for mature neurons) and BDNF, in specific brain regions.[14]

The experimental workflow for a typical preclinical study of YL-0919 is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Animal Model Induction (e.g., CUS, IFS) DrugAdmin Drug Administration (YL-0919 or Vehicle) AnimalModel->DrugAdmin Behavioral Behavioral Testing (SPT, FST, etc.) DrugAdmin->Behavioral Molecular Molecular & Cellular Analysis (Western Blot, Golgi Staining) Behavioral->Molecular Data Quantitative Data Analysis Molecular->Data

Caption: A generalized experimental workflow for preclinical studies of YL-0919.

Conclusion and Future Directions

The available evidence strongly suggests that YL-0919 promotes neuroplasticity by activating the BDNF-mTOR signaling pathway. This mechanism likely underlies its rapid and robust antidepressant and anxiolytic effects observed in preclinical models. For drug development professionals, these findings position YL-0919 as a promising candidate for the treatment of neuropsychiatric disorders characterized by synaptic deficits and impaired neuroplasticity.

Future research should aim to further elucidate the downstream targets of the mTOR pathway that are modulated by YL-0919. Investigating the specific contributions of the 5-HT1A, 5-HT6, and sigma-1 receptor agonism to the activation of this pathway will provide a more complete understanding of its multimodal action. Additionally, clinical trials are necessary to translate these promising preclinical findings to human populations.[4][15] The development of biomarkers related to the BDNF-mTOR pathway could also aid in monitoring treatment response and patient stratification in future clinical studies.[16]

References

A Preclinical Technical Overview of YL-0919: A Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes publicly available preclinical data for the investigational compound YL-0919. As of the latest search, detailed Phase I and Phase II clinical trial data are not publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

YL-0919 (Hypidone Hydrochloride) is a novel investigational drug with a multimodal mechanism of action, primarily targeting the serotonin (B10506) system. It acts as a dual 5-HT1A partial agonist and a selective serotonin reuptake inhibitor (SSRI).[1] Preclinical studies suggest that YL-0919 exhibits antidepressant- and anxiolytic-like effects, potentially with a faster onset of action compared to existing treatments like fluoxetine.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on YL-0919, focusing on its pharmacological effects, underlying signaling pathways, and the experimental methodologies used in its evaluation.

Quantitative Preclinical Data

The following tables summarize key quantitative findings from various preclinical studies on YL-0919.

Table 1: In Vitro Binding Affinity and Functional Activity

TargetAssaySpeciesValueUnitReference
5-HT Transporter (SERT)Binding Affinity (Ki)Human0.72 ± 0.10nmol/L[1]
5-HT1A ReceptorBinding Affinity (Ki)Human0.19 ± 0.02nmol/L[1]
5-HT Uptake Inhibition (IC50)hSERT-transfected HEK293 cellsHuman1.93 ± 0.18nmol/L[1]
5-HT Uptake Inhibition (IC50)Rat frontal cortexRat1.78 ± 0.34nmol/L[1]
5-HT1A Receptor Functional Activity (EC50)[³⁵S]-GTPγS bindingRat hippocampus1.20 ± 0.21nmol/L[1]
5-HT1A Receptor Functional Activity (Emax)[³⁵S]-GTPγS bindingRat hippocampus85.11 ± 9.70%[1]

Table 2: Behavioral Effects in Animal Models of Depression and Anxiety

ModelSpeciesYL-0919 Dose (mg/kg)EffectP-valueReference
Forced Swim Test (FST)Mice2.5Decreased immobility timep < 0.05[2]
Tail Suspension Test (TST)Mice2.5Decreased immobility timep < 0.01[2]
Chronic Unpredictable Stress (CUS) - Sucrose (B13894) PreferenceRats1.25 and 2.5Increased sucrose preferencep < 0.01[1]
Chronic Unpredictable Stress (CUS) - Open Field TestRats1.25 and 2.5Increased crossings and rearingsp < 0.05, p < 0.01[1]
Elevated Plus-Maze TestRats1.25 and 2.5Increased time in and entries to open armsNot specified[1]
Novelty-Suppressed Feeding Test (NSFT)Rats1.25 and 2.5Decreased latency to feedp < 0.01[1]

Table 3: Neurochemical and Cellular Effects in Animal Models

MeasurementBrain RegionSpeciesYL-0919 Dose (mg/kg)EffectP-valueReference
Serum ACTH Levels (CUS model)-Rats1.25 and 2.5Significantly reducedp < 0.05[1]
Serum Corticosterone Levels (CUS model)-Rats1.25 and 2.5Significantly reducedp < 0.05, p < 0.01[1]
cAMP Levels (CUS model)HippocampusRats2.5Significantly enhancedp < 0.01[1]
pCREB/CREB Ratio (CUS model)HippocampusRats1.25 and 2.5Ameliorated reductionNot specified[1]
BDNF Levels (CUS model)HippocampusRats1.25 and 2.5Ameliorated reductionNot specified[1]
Phosphorylation of mTORMedial Prefrontal CortexMice2.5Significantly upregulatedNot specified[4]
Phosphorylation of GSK-3βMedial Prefrontal CortexMice2.5Significantly upregulatedNot specified[4]
Synapsin I and PSD95 Levels (CUS model)HippocampusRatsNot specifiedReversed decreaseNot specified[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of YL-0919 are outlined below.

The FST is a behavioral test used to assess antidepressant-like activity in rodents.[5] Mice were individually placed in a cylindrical container filled with water (25°C) to a depth of 10 cm.[2] The total duration of the test was 6 minutes, and the immobility time during the last 4 minutes was recorded.[5] Immobility was defined as the state in which the mouse ceased struggling and remained floating, making only movements necessary to keep its head above water.[5] YL-0919 or a vehicle control was administered orally (p.o.) 60 minutes prior to the test.[5]

The CUS model is a widely used preclinical model to induce depressive-like behaviors in rodents. Male Sprague-Dawley rats were subjected to a variety of stressors for 5 weeks.[1] Stressors included food and water deprivation, space restriction, loud noise, and strobe light.[3] During the 5-week stress period, rats were administered YL-0919 (1.25 and 2.5 mg/kg) or a positive control (fluoxetine, 10 mg/kg) orally on a daily basis.[1] Behavioral tests, such as the sucrose preference test and open field test, were conducted to evaluate the antidepressant-like effects of the treatments.[1]

To investigate the molecular mechanisms of YL-0919, Western blotting was used to measure the expression and phosphorylation of key proteins in brain tissue.[2][4] Animals were treated with YL-0919, and specific brain regions (e.g., hippocampus, medial prefrontal cortex) were dissected.[2][4] Tissue samples were homogenized in lysis buffer, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against target proteins (e.g., mTOR, GSK-3β, synapsin I, PSD95, BDNF) and subsequently with secondary antibodies.[2][4] Protein bands were visualized and quantified using an imaging system.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by YL-0919 and a typical experimental workflow for its preclinical evaluation.

YL_0919_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular YL-0919 YL-0919 5-HT1A_Receptor 5-HT1A Receptor YL-0919->5-HT1A_Receptor Partial Agonist SERT Serotonin Transporter (SERT) YL-0919->SERT Inhibitor cAMP cAMP 5-HT1A_Receptor->cAMP Increases PKA Protein Kinase A cAMP->PKA CREB cAMP Response Element-Binding Protein PKA->CREB BDNF Brain-Derived Neurotrophic Factor CREB->BDNF Upregulates Transcription mTOR_Pathway mTOR Signaling Pathway BDNF->mTOR_Pathway Activates Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival Promotes Synaptic_Plasticity Synaptic Plasticity mTOR_Pathway->Synaptic_Plasticity Promotes

Caption: Proposed signaling pathway of YL-0919.

Preclinical_Evaluation_Workflow Start Start Animal_Model Animal Model Selection (e.g., CUS, FST) Start->Animal_Model Drug_Administration YL-0919 Administration (Dose-Response) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Sucrose Preference, OFT) Drug_Administration->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., Western Blot, ELISA) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for preclinical evaluation of YL-0919.

Conclusion

The available preclinical data for YL-0919 suggest a promising profile for a novel antidepressant with a multimodal mechanism of action. Studies in various animal models have demonstrated its efficacy in reversing depressive- and anxiety-like behaviors. The underlying mechanisms appear to involve the modulation of key signaling pathways, including the cAMP and mTOR pathways, and the upregulation of neurotrophic factors like BDNF, ultimately leading to enhanced synaptic plasticity. While these preclinical findings are encouraging, the translation of these results to human efficacy and safety will require the successful completion and reporting of Phase I and Phase II clinical trials. As YL-0919 is reportedly in Phase II clinical trials, future publications of this data will be critical for a comprehensive understanding of its therapeutic potential.[6]

References

YL-0919: A Novel Multi-Target Agent with Rapid-Acting Antidepressant Potential for Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical whitepaper provides a comprehensive overview of the preclinical data supporting the investigation of YL-0919 (Hypidone Hydrochloride) as a potential therapeutic agent for treatment-resistant depression (TRD). Drawing upon a robust body of in vitro and in vivo studies, this document details the compound's mechanism of action, efficacy in established animal models of depression, and the underlying molecular pathways that suggest a rapid onset of action, a critical need in the management of TRD.

Executive Summary

Treatment-resistant depression presents a significant challenge in clinical practice, with a substantial number of patients failing to respond to conventional antidepressant therapies. YL-0919 has emerged as a promising investigational drug with a unique pharmacological profile that may address the limitations of current treatments. Preclinical evidence strongly suggests that YL-0919 possesses rapid antidepressant-like properties, a feature highly sought after for patients with TRD. This document synthesizes the available preclinical data, offering researchers, scientists, and drug development professionals a detailed guide to the scientific foundation for YL-0919's potential in this hard-to-treat patient population. While currently in Phase II clinical trials, the preclinical data alone warrant significant attention.[1][2][3][4][5][6]

Pharmacological Profile and Mechanism of Action

YL-0919 is a novel chemical entity with a multi-target mechanism of action primarily centered on the serotonergic system. Its distinct profile is characterized by:

  • Serotonin (B10506) Transporter (SERT) Inhibition: Like selective serotonin reuptake inhibitors (SSRIs), YL-0919 blocks the reuptake of serotonin, thereby increasing its synaptic availability.

  • 5-HT1A Receptor Partial Agonism: This action is hypothesized to contribute to a faster onset of antidepressant effects by potentially mitigating the initial anxiety and side effects associated with SSRIs and by directly modulating serotonergic neuron firing.

  • 5-HT6 Receptor Agonism: This property may contribute to the pro-cognitive effects observed in some preclinical studies.[7]

  • Sigma-1 Receptor Agonism: Activation of the Sigma-1 receptor is implicated in neuroprotection and the modulation of various neurotransmitter systems, which may also play a role in its antidepressant effects.[2][5][6]

This combination of activities is believed to produce a synergistic and rapid antidepressant effect, distinguishing YL-0919 from traditional monoaminergic modulators.

Signaling Pathways

The antidepressant-like effects of YL-0919 are associated with the modulation of key intracellular signaling pathways crucial for neuroplasticity and cellular resilience. The primary pathway implicated is the Brain-Derived Neurotrophic Factor (BDNF)-mTOR signaling cascade .

BDNF_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular YL-0919 YL-0919 SERT SERT YL-0919->SERT Inhibition HT1A 5-HT1A R YL-0919->HT1A Partial Agonism Sigma1 Sigma-1 R YL-0919->Sigma1 Agonism Serotonin Increased Synaptic 5-HT BDNF BDNF HT1A->BDNF Activation Sigma1->BDNF Upregulation mTOR mTOR BDNF->mTOR Activation SynapticProteins Synaptic Proteins (Synapsin I, PSD-95) mTOR->SynapticProteins Synthesis DendriticGrowth Dendritic Growth & Synaptogenesis SynapticProteins->DendriticGrowth Enhancement AntidepressantEffects Rapid Antidepressant Effects DendriticGrowth->AntidepressantEffects Leads to

YL-0919's proposed mechanism of action via the BDNF-mTOR pathway.

Preclinical Efficacy Data

The antidepressant-like effects of YL-0919 have been demonstrated in multiple preclinical models, most notably the Chronic Unpredictable Stress (CUS) model in both rodents and non-human primates. These studies consistently show a rapid onset of action compared to the traditional SSRI, fluoxetine (B1211875).

Behavioral Studies in Rodent Models
TestAnimal ModelYL-0919 DoseTreatment DurationKey Findings
Sucrose (B13894) Preference Test (SPT) CUS Rats1.25, 2.5 mg/kg, p.o.4-20 daysSignificant increase in sucrose preference, indicating anhedonia reversal, observed as early as 4 days, whereas fluoxetine took 20-22 days.[7]
Forced Swim Test (FST) CUS Rats2.5 mg/kg, i.g.5 daysSignificant decrease in immobility time.[7]
Novelty-Suppressed Feeding Test (NSFT) CUS Rats1.25, 2.5 mg/kg, p.o.6-10 daysSignificant decrease in latency to feed, indicating anxiolytic and antidepressant effects, observed as early as 6 days.[7]
Elevated Plus-Maze (EPM) CUS Rats1.25, 2.5 mg/kg, p.o.ChronicIncreased time spent in and entries into open arms, suggesting anxiolytic effects.
Studies in Non-Human Primate Models

A study utilizing a CUS model in cynomolgus monkeys further supports the rapid-acting profile of YL-0919.

TestAnimal ModelYL-0919 DoseTreatment DurationKey Findings
Behavioral Observation (huddling, self-clasping, locomotion, exploration) CUS Monkeys1.2 mg/kg, i.g.9 daysSignificant reversal of depression-like behaviors.
Window-Opening Test CUS Monkeys1.2 mg/kg, i.g.9 daysSignificant decrease in latency to open the window, indicating increased motivation and exploratory behavior. Onset of action was faster than fluoxetine (9 vs. 17 days).[8]

Molecular and Cellular Correlates of Efficacy

The behavioral effects of YL-0919 are substantiated by changes at the molecular and cellular levels, providing a mechanistic basis for its rapid antidepressant-like action.

MarkerBrain RegionYL-0919 DoseTreatment DurationKey Findings
BDNF Hippocampus, Prefrontal Cortex2.5 mg/kg, i.g.5 daysSignificant increase in expression.[7]
p-mTOR Hippocampus, Prefrontal Cortex2.5 mg/kg, i.g.5 daysSignificant increase in phosphorylation, indicating pathway activation.[7]
Synaptic Proteins (Synapsin I, PSD-95) Hippocampus, Prefrontal Cortex2.5 mg/kg, i.g.5 daysSignificant increase in expression, suggesting enhanced synaptogenesis.[2][7]
Dendritic Complexity Prefrontal Cortex1.25, 2.5 mg/kg, p.o.5 daysIncreased dendritic length and number of branches in pyramidal neurons.[7]
Serum Corticosterone and ACTH Serum1.25, 2.5 mg/kg, p.o.7 daysReversal of stress-induced increases in HPA axis hormones.[7]

Experimental Protocols

Chronic Unpredictable Stress (CUS) in Rodents
  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure: Animals are subjected to a series of mild, unpredictable stressors daily for 4-5 weeks. Stressors include cage tilt, wet bedding, food and water deprivation, restraint stress, and altered light/dark cycle.

  • Drug Administration: YL-0919 or vehicle is administered orally (p.o.) or by intragastric gavage (i.g.) daily during the stress period.

  • Behavioral Testing: A battery of tests including the Sucrose Preference Test, Forced Swim Test, and Novelty-Suppressed Feeding Test are conducted at various time points to assess antidepressant-like efficacy.

Western Blotting
  • Tissue Preparation: Hippocampal or prefrontal cortex tissue is dissected and homogenized in lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., BDNF, p-mTOR, Synapsin I, PSD-95) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Golgi-Cox Staining
  • Tissue Preparation: Brains are removed and immersed in a Golgi-Cox solution for several weeks.

  • Sectioning: Coronal sections of the prefrontal cortex are prepared.

  • Staining and Imaging: Sections are stained and pyramidal neurons are imaged using a light microscope.

  • Analysis: Dendritic length and branching are quantified using neuron tracing software.

Clinical Development and Future Directions

YL-0919 is reportedly in Phase II clinical trials in China.[1][2][3][4][5][6] However, at the time of this writing, specific details of the trial design, patient population (including inclusion of TRD patients), and outcomes are not publicly available. The strong preclinical evidence for a rapid onset of action makes YL-0919 a compelling candidate for TRD.

Future research should focus on:

  • Preclinical Models of TRD: Evaluating the efficacy of YL-0919 in animal models that exhibit resistance to conventional antidepressants (e.g., fluoxetine non-responders).

  • Clinical Trial Data: Publication of Phase II and subsequent clinical trial data will be critical to validate the preclinical findings in a human population with TRD.

  • Biomarker Studies: Identifying biomarkers that may predict response to YL-0919 in TRD patients.

Conclusion

The preclinical data for YL-0919 strongly support its potential as a rapid-acting antidepressant. Its multi-target mechanism of action, centered on the serotonergic system and downstream modulation of neuroplasticity pathways, provides a sound scientific rationale for its investigation in treatment-resistant depression. The consistent findings of a faster onset of action compared to fluoxetine in robust animal models are particularly noteworthy. While the definitive evidence of its efficacy in a TRD population awaits the results of ongoing and future clinical trials, the preclinical profile of YL-0919 positions it as a significant compound of interest for addressing the unmet needs of patients with this debilitating condition.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome CUS Chronic Unpredictable Stress (CUS) in Rodents/Primates DrugAdmin YL-0919 or Vehicle Administration CUS->DrugAdmin Behavioral Behavioral Tests (SPT, FST, NSFT, EPM) DrugAdmin->Behavioral Molecular Molecular Analysis (Western Blot, ELISA) DrugAdmin->Molecular Cellular Cellular Analysis (Golgi Staining) DrugAdmin->Cellular HPA HPA Axis Analysis (Corticosterone, ACTH) DrugAdmin->HPA Efficacy Determination of Antidepressant Efficacy and Onset of Action Behavioral->Efficacy Molecular->Efficacy Cellular->Efficacy HPA->Efficacy

A typical experimental workflow for preclinical evaluation of YL-0919.

References

Foundational Studies on Serotonin Partial Agonist-Reuptake Inhibitors (SPARIs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) Partial Agonist-Reuptake Inhibitors (SPARIs) represent a significant advancement in the pharmacotherapy of major depressive disorder (MDD) and other psychiatric conditions. This class of drugs uniquely combines two synergistic mechanisms of action: selective inhibition of the serotonin transporter (SERT) and partial agonism at the serotonin 1A (5-HT1A) receptor. This dual action is hypothesized to offer a more rapid onset of antidepressant effects and a potentially improved side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs). This technical guide provides an in-depth overview of the foundational studies on SPARIs, focusing on their core pharmacology, key experimental methodologies for their characterization, and the underlying signaling pathways.

Mechanism of Action

SPARIs exert their therapeutic effects through a dual modulation of the serotonergic system.[1][2]

  • Serotonin Reuptake Inhibition: By blocking the serotonin transporter (SERT), SPARIs increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is the primary mechanism of action for conventional SSRIs.

  • 5-HT1A Receptor Partial Agonism: SPARIs also act as partial agonists at 5-HT1A receptors. These receptors are located both presynaptically (as autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in various brain regions. Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the negative feedback on serotonin release, potentially contributing to a faster increase in synaptic serotonin levels compared to SSRIs alone.[3][4] Postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.[3]

This combined activity is believed to lead to a more robust and rapid enhancement of serotonergic signaling.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities (IC50, EC50, and Emax) of prominent SPARIs and related compounds at key molecular targets. Lower Ki, IC50, and EC50 values indicate higher potency. Emax represents the maximal effect of the drug relative to the endogenous full agonist, serotonin.

CompoundTargetKi (nM)Reference(s)
Vilazodone SERT0.1[5]
5-HT1A2.1 (IC50)[5]
NET56[5]
DAT37[5]
Brexpiprazole (B1667787) SERT>1000[6]
5-HT1A0.12[6]
5-HT2A0.47[6]
D20.30[6]
D31.1[6]
Aripiprazole SERT98[7]
5-HT1A4.2[7]
5-HT2A3.4[7]
D20.34
Vortioxetine SERT1.6
5-HT1A15
5-HT1B33
5-HT33.7
5-HT719
CompoundFunctional AssayEC50 (nM)Emax (% of 5-HT response)Reference(s)
Vilazodone [³⁵S]GTPγS binding at 5-HT1A~7.9461%[3]
Brexpiprazole cAMP inhibition at 5-HT1A-~60% (intrinsic activity)[8]
Aripiprazole cAMP inhibition at 5-HT1A329Low partial agonist activity[9]
Vortioxetine 5-HT1A agonism20096%

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in 5-HT1A receptors (e.g., rat hippocampus).

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) is commonly used.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

  • Non-specific Binding Control: 10 µM of a non-labeled 5-HT1A ligand (e.g., serotonin or WAY-100635).

  • Test Compound: Serial dilutions of the SPARI.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

    • Competition Binding: Cell membranes, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis prep1 Homogenize Cells/Tissue prep2 Centrifuge & Resuspend prep1->prep2 assay1 Add Membranes, Radioligand, & Test Compound to Plate prep2->assay1 assay2 Incubate to Equilibrium assay1->assay2 analysis1 Filter & Wash assay2->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine IC50 & Ki analysis3->analysis4 G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Quantification & Analysis prep1 Plate & Culture Cells prep2 Wash Cells prep1->prep2 assay1 Pre-incubate with Test Compound prep2->assay1 assay2 Initiate Uptake with [³H]Serotonin assay1->assay2 analysis1 Terminate Uptake & Lyse Cells assay2->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Uptake analysis2->analysis3 analysis4 Determine IC50 analysis3->analysis4 G SPARI SPARI (Partial Agonist) Receptor 5-HT1A Receptor SPARI->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) MAPK MAPK/ERK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates Transcription Gene Transcription (e.g., CREB) PKA->Transcription K_ion K+ Efflux GIRK->K_ion Opens Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization MAPK->Transcription

References

Technical Guide: The Impact of YL-0919 on Hippocampal Dendritic Complexity and Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hypidone hydrochloride (YL-0919) is a novel psychoactive agent with a dual mechanism of action, functioning as a partial agonist of the 5-HT1A receptor and a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Preclinical studies, primarily utilizing rodent models of chronic stress, have demonstrated its potential as a rapid-acting antidepressant and anxiolytic.[1][3] A significant body of evidence points towards the neuroplastic effects of YL-0919 within the hippocampus, a brain region crucial for memory and mood regulation that is known to be adversely affected by chronic stress.[1][4] This technical guide provides an in-depth analysis of the current understanding of YL-0919's impact on hippocampal dendritic complexity and neurogenesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of YL-0919 on hippocampal neuronal morphology in a chronic unpredictable stress (CUS) model in rats.

Table 1: Effect of YL-0919 on Hippocampal Dendritic Complexity in CUS Rats

ParameterControlCUS + VehicleCUS + YL-0919 (1.25 mg/kg)CUS + YL-0919 (2.5 mg/kg)CUS + Fluoxetine (10 mg/kg)
Total Basal Dendritic Length (μm) Data not availableSignificant decrease vs. ControlSignificant increase vs. CUS + VehicleSignificant increase vs. CUS + VehicleSignificant increase vs. CUS + Vehicle
Total Dendritic Nodes Data not availableSignificant decrease vs. ControlSignificant increase vs. CUS + VehicleSignificant increase vs. CUS + VehicleSignificant increase vs. CUS + Vehicle
Spine Length (μm) in DG Data not availableSignificant decrease vs. ControlSignificant increase vs. CUS + VehicleSignificant increase vs. CUS + VehicleData not available
Number of Branch Nodes in DG Data not availableSignificant decrease vs. ControlSignificant increase vs. CUS + VehicleSignificant increase vs. CUS + VehicleData not available

Data presented in this table is a qualitative summary of findings reported in the cited literature.[2]

Table 2: Impact of YL-0919 on Signaling Molecules in the Hippocampus of CUS Rats

MoleculeCUS + VehicleCUS + YL-0919CUS + Fluoxetine
cAMP Levels DecreasedSignificantly EnhancedSignificantly Enhanced
pCREB Expression DecreasedSignificantly EnhancedSignificantly Enhanced
BDNF Expression DecreasedSignificantly EnhancedSignificantly Enhanced

This table summarizes the reported changes in key signaling molecules.[1]

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating YL-0919.

Chronic Unpredictable Stress (CUS) Animal Model
  • Species: Male Sprague-Dawley rats.[1]

  • Housing: Animals are housed individually with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Procedure: For a duration of 5 weeks, rats are subjected to a series of unpredictable, mild stressors.[1] The stressors are varied daily to prevent habituation. Examples of stressors include:

    • Food and water deprivation (24 hours)

    • Cage tilt (45°)

    • Overnight illumination

    • Forced swimming in cold water (4°C for 5 minutes)

    • Shaking in a cage (10 minutes)

    • Damp bedding (24 hours)

  • Behavioral Confirmation: The successful induction of a depressive-like state is often confirmed by behavioral tests such as the sucrose (B13894) preference test, open field test, and novelty-suppressed feeding test.[1]

Drug Administration
  • Compounds: YL-0919 (1.25 and 2.5 mg/kg) and Fluoxetine (10 mg/kg) as a positive control.[1]

  • Route of Administration: Oral gavage.

  • Frequency and Duration: Daily for the duration of the 5-week CUS procedure.[1]

Golgi-Cox Staining for Dendritic Complexity Analysis

This protocol is a standard method for visualizing neuronal morphology.[5]

  • Tissue Preparation:

    • Following the final day of treatment and behavioral testing, animals are deeply anesthetized and euthanized.

    • Brains are rapidly extracted and immersed in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and stored in the dark for 14 days.

    • The brains are then transferred to a 30% sucrose solution for cryoprotection until they sink.

  • Sectioning:

    • Coronal sections of the hippocampus (typically 100-200 μm thick) are cut using a vibratome.

  • Staining and Mounting:

    • The sections are rinsed with distilled water and then treated with ammonium (B1175870) hydroxide (B78521) to develop the stain.

    • Following further rinses, the sections are dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and coverslipped.

  • Microscopy and Analysis:

    • Pyramidal neurons in the CA1, CA3, and dentate gyrus (DG) regions of the hippocampus that are well-impregnated and unobscured are selected for analysis.[5]

    • A microscope with an attached camera lucida or a digital imaging system is used to trace the dendritic arbors.

    • Software such as Neurolucida or ImageJ with appropriate plugins is used to quantify:

      • Total dendritic length

      • Number of dendritic branches (nodes)

      • Dendritic spine density and length

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of YL-0919 in the Hippocampus

YL0919_Signaling_Pathway cluster_0 YL0919 YL-0919 SERT SERT YL0919->SERT Inhibits HT1A 5-HT1A Receptor YL0919->HT1A Activates Synaptic5HT Synaptic 5-HT Increase AC Adenylate Cyclase (AC) HT1A->AC Activates Synaptic5HT->HT1A Activates cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Phosphorylated) BDNF BDNF Expression pCREB->BDNF Promotes Transcription mTOR mTOR Pathway BDNF->mTOR Activates Neuroplasticity Increased Dendritic Complexity & Neurogenesis mTOR->Neuroplasticity Promotes Antidepressant Antidepressant & Anxiolytic Effects Neuroplasticity->Antidepressant Leads to

Caption: Proposed signaling cascade of YL-0919 in hippocampal neurons.

Experimental Workflow for Assessing YL-0919 Efficacy

Experimental_Workflow Start Start: Male Sprague-Dawley Rats CUS 5-Week Chronic Unpredictable Stress (CUS) Start->CUS Treatment Daily Oral Gavage: - Vehicle - YL-0919 (1.25 & 2.5 mg/kg) - Fluoxetine (10 mg/kg) CUS->Treatment Behavior Behavioral Testing: (Sucrose Preference, OFT, etc.) Treatment->Behavior Sacrifice Euthanasia and Brain Extraction Behavior->Sacrifice Golgi Golgi-Cox Staining Sacrifice->Golgi IHC Immunohistochemistry: (pCREB, BDNF) Sacrifice->IHC Analysis Microscopy & Quantitative Analysis: - Dendritic Complexity - Protein Expression Golgi->Analysis IHC->Analysis Results Data Interpretation and Conclusions Analysis->Results

Caption: Workflow for preclinical evaluation of YL-0919.

Discussion and Conclusion

The available evidence strongly suggests that YL-0919 effectively reverses the detrimental effects of chronic stress on hippocampal dendritic complexity.[1][2] Chronic administration of YL-0919 has been shown to increase total dendritic length, the number of dendritic branches, and spine length in the hippocampus of rats subjected to CUS.[2] These structural changes are associated with the upregulation of key neurotrophic signaling pathways, including the cAMP/pCREB/BDNF cascade.[1] The activation of these pathways is believed to be a cornerstone of its therapeutic action, promoting neuronal survival, synaptogenesis, and overall neuroplasticity.

While the term "neurogenesis" is frequently associated with the mechanism of YL-0919, detailed quantitative studies specifically measuring the rate of new neuron formation in the hippocampus following its administration are not as extensively reported in the provided search results as the data on dendritic remodeling.[3][6][7][8] Future research should aim to provide more direct and quantitative evidence of YL-0919's impact on the proliferation, differentiation, and survival of new neurons in the adult hippocampus.

References

An In-depth Technical Guide to the Anxiolytic-Like Effects of YL-0919 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YL-0919 (Hypidone Hydrochloride) is a novel multimodal psychoactive compound currently under investigation for the treatment of major depressive disorder and anxiety. Its unique pharmacological profile, acting as a selective serotonin (B10506) reuptake inhibitor (SSRI), a 5-HT1A receptor partial agonist, and a 5-HT6 receptor full agonist, positions it as a promising candidate with potentially faster onset and broader efficacy than traditional antidepressants.[1][2] This technical guide provides a comprehensive overview of the preclinical evidence for the anxiolytic-like effects of YL-0919, detailing the experimental protocols used in animal models, summarizing the quantitative data, and illustrating the proposed underlying neurobiological mechanisms.

Pharmacological Profile of YL-0919

YL-0919's mechanism of action is multifaceted, targeting three key components of the serotonergic system.[1][2] As an SSRI, it blocks the reuptake of serotonin from the synaptic cleft, increasing its availability. Its partial agonism at 5-HT1A receptors is thought to contribute to a rapid anxiolytic and antidepressant effect, potentially by-passing the typical delay seen with SSRIs alone.[3][4] Furthermore, its full agonism at 5-HT6 receptors may contribute to procognitive effects.[1] This combined action suggests a synergistic potential for treating both the affective and cognitive symptoms associated with anxiety disorders.

cluster_targets Molecular Targets cluster_effects Pharmacological Actions YL0919 YL-0919 SERT Serotonin Transporter (SERT) YL0919->SERT HT1A 5-HT1A Receptor YL0919->HT1A HT6 5-HT6 Receptor YL0919->HT6 Inhibition Reuptake Inhibition SERT->Inhibition Agonism_Partial Partial Agonism HT1A->Agonism_Partial Agonism_Full Full Agonism HT6->Agonism_Full

Caption: Pharmacological profile of YL-0919.

Quantitative Data from Animal Models

The anxiolytic-like properties of YL-0919 have been evaluated in several well-established rodent models of anxiety and stress. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of YL-0919 in the Elevated Plus Maze (EPM) Test

The EPM test assesses anxiety by measuring the rodent's tendency to explore the open, elevated arms versus the enclosed arms. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.[5][6]

Animal ModelTreatment GroupDose (mg/kg)% Time in Open Arms% Entries into Open ArmsReference
Mice (IFS-induced PTSD) Vehicle-Decreased vs. ControlDecreased vs. Control[1][7]
YL-09191.25Increased vs. VehicleIncreased vs. Vehicle (p < 0.05)[1][7]
YL-09192.5Increased vs. Vehicle (p < 0.01)Increased vs. Vehicle (p < 0.01)[1][7]
Sertraline (B1200038)15Increased vs. Vehicle (p < 0.01)No significant change[1][7]
Rats (Standard) Vehicle-BaselineBaseline[3]
YL-09191.25Significantly Increased (p < 0.05)Significantly Increased (p < 0.05)[3]
YL-09192.5Significantly Increased (p < 0.05)Significantly Increased (p < 0.05)[3]

IFS: Inescapable Foot Shock

Table 2: Effects of YL-0919 in Conflict-Based and Feeding-Based Anxiety Tests

These tests create a conflict between a natural drive (like drinking or eating) and an aversive stimulus or environment. Anxiolytic compounds reduce the animal's hesitation to perform the motivated behavior.

TestAnimal ModelTreatment GroupDose (mg/kg)Key ParameterResultReference
Novelty-Suppressed Feeding Test (NSFT) Rats (CUS)Vehicle-Latency to Feed (s)Baseline[8][9]
YL-09191.25Decreased (p < 0.01 vs. Vehicle)Faster Onset[8]
YL-09192.5Decreased (p < 0.01 vs. Vehicle)Faster Onset[8]
Fluoxetine10Decreased (p < 0.05 vs. Vehicle)Slower Onset[8]
Vogel-Type Conflict Test RatsVehicle-Number of Shocks ReceivedBaseline[3]
YL-09191.25Significantly Increased (p < 0.05)Anxiolytic-like[3]
YL-09192.5Significantly Increased (p < 0.05)Anxiolytic-like[3]

CUS: Chronic Unpredictable Stress

Table 3: Effects of YL-0919 in Fear Conditioning Models

Fear conditioning models assess the ability of a compound to suppress a learned fear response, which is relevant to conditions like PTSD.[10][11] The primary measure is "freezing," a state of immobility indicative of fear.

ModelAnimalTreatment GroupDose (mg/kg)ParameterResultReference
Contextual Fear (TDS) RatsVehicle-Freezing Time (%)Increased vs. Control[1][7]
YL-09191.25Decreased (p < 0.05 vs. Vehicle)Fear Suppression[1][7]
YL-09192.5Decreased (p < 0.001 vs. Vehicle)Fear Suppression[1][7]
Sertraline15Decreased (p < 0.001 vs. Vehicle)Fear Suppression[1][7]
Contextual Fear (IFS) MiceVehicle-Freezing Time (%)Increased vs. Control[1]
YL-09191.25Decreased (p < 0.05 vs. Vehicle)Fear Suppression[1]
YL-09192.5Decreased (p < 0.001 vs. Vehicle)Fear Suppression[1]
Sertraline15Decreased (p < 0.001 vs. Vehicle)Fear Suppression[1]

TDS: Time-Dependent Sensitization; IFS: Inescapable Foot Shock

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following protocols are based on descriptions from the cited literature.

cluster_pre Pre-Test Phase cluster_test Testing Phase cluster_post Post-Test Phase Acclimation Animal Acclimation (Housing, Handling) Stressor Stress Induction (Optional) (e.g., CUS, IFS, TDS) Acclimation->Stressor Admin Drug Administration (Vehicle, YL-0919, Comparator) Stressor->Admin Behavior Behavioral Assay (EPM, NSFT, Fear Test) Admin->Behavior Record Data Recording (Video Tracking, Manual Scoring) Behavior->Record Tissue Tissue Collection (Optional) (PFC, Hippocampus) Behavior->Tissue Analysis Statistical Analysis (ANOVA, t-test) Record->Analysis

Caption: General experimental workflow for YL-0919 studies.

1. Elevated Plus Maze (EPM) Protocol

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two opposing "open" arms (exposed) and two opposing "closed" arms (enclosed by high walls).[12] Dimensions for rats are often larger than for mice.

  • Subjects: Male mice or rats, acclimatized to the facility for at least one week prior to testing.

  • Procedure:

    • Animals are administered YL-0919 (e.g., 1.25, 2.5 mg/kg), a comparator drug (e.g., sertraline 15 mg/kg), or vehicle via oral gavage (i.g.) or intraperitoneal injection (i.p.).[1][3]

    • Following a specific pre-treatment period (e.g., 60 minutes), the animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute session, typically by an overhead video camera.[5]

    • Key parameters measured include the number of entries into and the time spent in the open and closed arms.

    • The maze is cleaned thoroughly between trials to eliminate olfactory cues.

  • Interpretation: Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms relative to the vehicle-treated group.[1][5]

2. Novelty-Suppressed Feeding Test (NSFT) Protocol

  • Apparatus: A standard open-field arena (e.g., a brightly lit box) with a single food pellet placed on a white platform in the center.

  • Subjects: Male rats, food-deprived for 24 hours prior to the test to ensure motivation.

  • Procedure:

    • Chronic or subchronic administration of YL-0919, comparator, or vehicle is performed as per the study design (e.g., daily for 7-21 days).[3][8]

    • On the test day, the animal is placed in a corner of the novel arena.

    • The latency to begin eating the food pellet is recorded, with a maximum test duration (e.g., 10 minutes).

    • Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite effects.

  • Interpretation: A significant decrease in the latency to begin feeding in the novel environment, without a change in home-cage food consumption, suggests an anxiolytic-like effect.[8]

3. Contextual Fear Conditioning Protocol

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks, a speaker for auditory cues (if applicable), and a video camera. A distinct testing context is also used.[11]

  • Subjects: Male mice or rats.

  • Procedure:

    • Training/Conditioning: The animal is placed in the conditioning chamber. After a habituation period, it receives a series of aversive stimuli (e.g., inescapable foot shocks, US) that become associated with the context (CS).[1][10]

    • Drug Administration: Following the conditioning, animals undergo a period of repeated treatment with YL-0919, comparator, or vehicle (e.g., daily for 7 days).[1]

    • Testing: The animal is returned to the original conditioning context, and behavior is recorded. No shocks are delivered during the test.

    • The primary measure is the duration of "freezing" behavior, a species-typical fear response.

  • Interpretation: A significant reduction in the percentage of time spent freezing in the drug-treated group compared to the vehicle group indicates that the compound has attenuated the learned fear response.[1][7]

Underlying Signaling Pathways and Mechanisms

Research suggests that the anxiolytic and anti-PTSD-like effects of YL-0919 are mediated by its ability to modulate neuroplasticity, particularly within the prefrontal cortex (PFC).[1][7]

The proposed mechanism involves a cascade of events:

  • Serotonergic Enhancement: YL-0919's combined action as an SSRI and 5-HT1A partial agonist rapidly increases serotonin levels and signaling in key brain regions like the PFC and the dorsal raphe nucleus (DRN), the primary source of serotonergic neurons.[3][4]

  • BDNF-mTOR Pathway Activation: This enhanced serotonergic activity stimulates the Brain-Derived Neurotrophic Factor (BDNF)-mammalian Target of Rapamycin (mTOR) signaling pathway. BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity.

  • Synaptogenesis and Structural Plasticity: Activation of the BDNF-mTOR pathway leads to an increased expression of key synaptic proteins, such as synapsin-1 (presynaptic) and GluA1 (postsynaptic).[1][13] This promotes synaptogenesis and reverses stress-induced neuronal atrophy. Studies have shown that chronic YL-0919 treatment ameliorates disruptions in dendritic complexity and increases dendritic spine density on pyramidal neurons in the PFC.[1][8]

This restoration of structural and functional connectivity in the PFC, a brain region crucial for emotional regulation and fear extinction, is believed to be the core mechanism for the observed anxiolytic-like and anti-PTSD effects.[1][7]

cluster_serotonin Serotonergic System Modulation cluster_signaling Intracellular Signaling Cascade (PFC) cluster_neuroplasticity Neuroplasticity & Structural Changes (PFC) cluster_behavior Behavioral Outcome YL0919 YL-0919 SERT SERT Inhibition YL0919->SERT HT1A 5-HT1A Partial Agonism YL0919->HT1A DRN ↑ 5-HT Neuron Firing (DRN) YL0919->DRN PFC_5HT ↑ 5-HT Levels (PFC) SERT->PFC_5HT HT1A->PFC_5HT DRN->PFC_5HT BDNF ↑ BDNF Expression PFC_5HT->BDNF mTOR ↑ mTOR Signaling BDNF->mTOR Synaptic ↑ Synaptic Proteins (Synapsin I, GluA1) mTOR->Synaptic Dendrites ↑ Dendritic Complexity Synaptic->Dendrites Spines ↑ Dendritic Spine Density Synaptic->Spines Anxiolysis Anxiolytic-Like Effects Dendrites->Anxiolysis Spines->Anxiolysis

Caption: Proposed signaling pathway for YL-0919's anxiolytic effects.

References

Methodological & Application

YL-0919 Administration Protocols for In Vivo Rodent Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypidone hydrochloride (YL-0919) is a novel multimodal antidepressant agent with a complex pharmacological profile.[1][2][3][4] It acts as a selective serotonin (B10506) reuptake inhibitor (SSRI), a 5-HT1A receptor partial agonist, and a 5-HT6 receptor full agonist.[1][2] More recent studies have also identified it as a selective sigma-1 receptor agonist.[5][6] This unique combination of activities is believed to contribute to its rapid-onset antidepressant and anxiolytic-like effects observed in various rodent models.[5][7][8] This document provides detailed application notes and standardized protocols for the in vivo administration of YL-0919 in rodent studies, based on published research.

Quantitative Data Summary

The following tables summarize the typical dosage ranges, administration routes, and vehicles used for YL-0919 in rat and mouse studies.

Table 1: YL-0919 Administration Parameters in Mice

ParameterDetailsReference
Dosage Range 0.625 - 5 mg/kg[1][2][3]
Effective Doses 1.25 and 2.5 mg/kg[1][2]
Administration Route Intragastric gavage (i.g.)[1][2][9][10]
Vehicle Distilled water or sterile physiological saline[1][2][9][10]
Administration Volume 10 ml/kg[1][2][9][10]

Table 2: YL-0919 Administration Parameters in Rats

ParameterDetailsReference
Dosage Range 1.25 - 5 mg/kg[3][8][11]
Effective Doses 1.25 and 2.5 mg/kg[8]
Administration Route Intragastric gavage (i.g.) / Oral (p.o.)[1][2][8]
Vehicle Distilled water[1][2][8]
Administration Volume 2 ml/kg[1][2][8]

Experimental Protocols

Preparation of YL-0919 Solution

Materials:

  • YL-0919 (white powder, purity ≥99.8%)[1][2]

  • Vehicle: Distilled water or sterile physiological saline[1][2][9][10]

  • Vortex mixer

  • Analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of YL-0919 based on the desired concentration and the total volume needed for the study cohort.

  • Accurately weigh the calculated amount of YL-0919 powder using an analytical balance.

  • Dissolve the YL-0919 powder in the chosen vehicle (distilled water or sterile physiological saline).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare fresh solutions daily to ensure stability and potency.

Administration via Intragastric Gavage (i.g.)

Materials:

  • Prepared YL-0919 solution

  • Animal gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 ml or 3 ml, depending on the administration volume)

  • Animal scale

Procedure:

  • Weigh the animal to determine the precise volume of the YL-0919 solution to be administered.

  • Draw the calculated volume of the YL-0919 solution into a syringe fitted with a gavage needle.

  • Gently restrain the rodent. For rats, this can be done by holding the animal firmly by the scruff of the neck. For mice, scruffing is also effective.

  • Carefully insert the gavage needle into the esophagus via the side of the mouth, ensuring the needle does not enter the trachea.

  • Slowly and steadily administer the solution.

  • Gently remove the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress or adverse reactions following the procedure.

Signaling Pathway and Experimental Workflow

The therapeutic effects of YL-0919 are mediated through a complex interplay of multiple neurotransmitter systems and intracellular signaling cascades. A key mechanism involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway, which plays a crucial role in neuroplasticity.

YL0919_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular YL0919 YL-0919 SERT SERT YL0919->SERT Inhibition HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonism Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonism Serotonin Increased Synaptic Serotonin BDNF BDNF Expression HT1A->BDNF Sigma1R->BDNF TherapeuticEffects Antidepressant & Anxiolytic Effects Serotonin->TherapeuticEffects mTOR mTOR Pathway BDNF->mTOR SynapticPlasticity Enhanced Synaptic Plasticity mTOR->SynapticPlasticity SynapticPlasticity->TherapeuticEffects

Caption: Proposed signaling pathway of YL-0919.

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of YL-0919 in a rodent model of stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral and Molecular Assessment AnimalAcclimation Animal Acclimation (1 week) StressInduction Chronic Stress Induction (e.g., CUS, CRS) AnimalAcclimation->StressInduction DrugAdmin Daily YL-0919 Administration (i.g. or p.o.) StressInduction->DrugAdmin BehavioralTests Behavioral Tests (e.g., FST, SPT, OFT) DrugAdmin->BehavioralTests TissueCollection Tissue Collection (Brain Regions) BehavioralTests->TissueCollection MolecularAnalysis Molecular Analysis (e.g., Western Blot for BDNF) TissueCollection->MolecularAnalysis

Caption: General experimental workflow for in vivo rodent studies.

Key Behavioral Assays

A battery of behavioral tests is commonly employed to assess the antidepressant and anxiolytic-like effects of YL-0919.

  • Forced Swim Test (FST): Measures behavioral despair. A reduction in immobility time is indicative of an antidepressant-like effect.[3][4][12]

  • Tail Suspension Test (TST): Similar to the FST, this test assesses antidepressant efficacy by measuring the duration of immobility.[3][4]

  • Sucrose (B13894) Preference Test (SPT): Evaluates anhedonia, a core symptom of depression. An increase in sucrose preference suggests an antidepressant effect.[8]

  • Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior.[3][8] It is crucial to ensure that the observed effects in the FST and TST are not due to a general increase in motor activity.

  • Elevated Plus Maze (EPM): A widely used test to assess anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[8]

  • Novelty-Suppressed Feeding Test (NSFT): Measures anxiety-related feeding inhibition. A decrease in the latency to eat in a novel environment suggests anxiolytic properties.[3][8]

Molecular and Cellular Analyses

To elucidate the underlying mechanisms of YL-0919's action, brain tissue is often collected following behavioral testing for further analysis. Key molecular endpoints include:

  • Western Blotting: To quantify the expression levels of proteins such as BDNF, synapsin-1, and GluA1 in brain regions like the prefrontal cortex and hippocampus.[1][2][6]

  • Golgi Staining: To visualize and analyze neuronal morphology, including dendritic complexity and spine density.[6][8]

  • Immunofluorescence: To examine the co-localization of neuronal activity markers (e.g., c-Fos) with specific neuronal populations.[5]

Conclusion

The administration of YL-0919 in rodent models has consistently demonstrated its potential as a rapid-acting antidepressant and anxiolytic agent. The protocols outlined in this document provide a standardized framework for researchers to investigate the efficacy and mechanisms of action of this novel compound. Adherence to these established methodologies will facilitate the generation of reproducible and comparable data across different laboratories, ultimately advancing our understanding of YL-0919 and its therapeutic potential.

References

Effective Dosage and Protocols for YL-0919 in the Chronic Unpredictable Stress (CUS) Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: YL-0919 is a novel investigational compound with antidepressant and anxiolytic properties, acting as a dual 5-HT1A partial agonist and serotonin (B10506) reuptake inhibitor.[1][2] This document provides a comprehensive overview of the effective dosage, administration protocols, and relevant experimental methodologies for evaluating YL-0919 in the chronic unpredictable stress (CUS) model of depression in rodents. The CUS model is a well-established paradigm for inducing depressive-like behaviors in animals, offering high face and predictive validity for the screening of antidepressant compounds.[3][4][5][6][7]

I. Effective Dosage and Administration of YL-0919

YL-0919 has demonstrated significant efficacy in reversing depressive-like behaviors in rodent models of chronic stress. The effective dosage range has been established through multiple studies, with optimal doses showing rapid-onset antidepressant effects.

Table 1: Effective Dosages of YL-0919 in Rodent CUS Models
Animal ModelDosage RangeAdministration RouteTreatment DurationKey FindingsCitations
Male SD Rats1.25 and 2.5 mg/kgOral (p.o.) / Intragastric (i.g.)5 weeks (daily)Significantly increased sucrose (B13894) preference, locomotor activity, and time spent in open arms of the elevated plus-maze.[1] Suppressed serum ACTH and corticosterone (B1669441) levels.[1][1][2][8]
Male SD Rats2.5 mg/kgIntragastric (i.g.)5-10 daysRapid improvement in sucrose preference test scores. Decreased immobility time in forced swimming test and latency to feed in novelty-suppressed feeding test.[9][10][9][10]
Rodents1.25-2.5 mg/kgIntragastric (i.g.)3-5 daysProduced a rapid-acting antidepressant effect.[11][12][11][12]
ICR MiceNot specified in CUS, but effective antidepressant dose range in other models is 0.625 to 5 mg/kg.[13]Not specifiedNot specifiedExerted faster-onset antidepressant effect and enhanced cognitive function without sexual dysfunction.[13][13]
Table 2: Comparative Efficacy with Fluoxetine
CompoundAnimal ModelDosageAdministration RouteOnset of ActionCitations
YL-0919CUS Rats1.25 or 2.50 mg/kgOral (p.o.) / Intragastric (i.g.)4 days (Sucrose Preference Test), 6 days (Novelty Suppressed Feeding Test)[11][14]
Fluoxetine (Flx)CUS Rats10 mg/kgOral (p.o.) / Intragastric (i.g.)20-22 days[14]
YL-0919CUS Monkeys1.2 mg/kgIntragastric (i.g.)9 days[13][15][16]
Fluoxetine (Flx)CUS Monkeys2.4 mg/kgIntragastric (i.g.)17 days[13][15]

II. Experimental Protocols

Detailed methodologies for the Chronic Unpredictable Stress (CUS) model and subsequent behavioral and biochemical assays are provided below.

A. Chronic Unpredictable Stress (CUS) Protocol

This protocol is designed to induce a state of chronic stress in rodents, leading to behavioral and physiological changes reminiscent of depression.

1. Animal Housing and Acclimatization:

  • House animals individually in a temperature and humidity-controlled environment with a 12-h light/dark cycle.[6]

  • Allow animals to acclimatize for at least one week before the start of the experiment.[17]

  • Provide ad libitum access to food and water, except during periods of food or water deprivation as part of the stress protocol.[6]

2. Stressor Regimen:

  • Expose animals to a series of mild, unpredictable stressors daily for a period of 4 to 5 weeks.[1][8]

  • The stressors should be varied to prevent habituation. A typical regimen includes a random sequence of the following:

    • Food deprivation: 24 hours of no access to food.[17]

    • Water deprivation: 24 hours of no access to water.[17]

    • Cage tilt: Tilting the home cage at a 45° angle for 24 hours.[17][18]

    • Wet bedding: Placing 200 ml of water in the cage bedding for 24 hours.[17][18]

    • Reversal of light/dark cycle: Keeping the lights on during the dark phase and off during the light phase.[17][18]

    • Forced swimming: Placing the animal in a container of water (25°C) for 5 minutes.[17]

    • Restraint stress: Placing the animal in a well-ventilated restraint tube for 2 hours.[4]

    • Loud noise: Exposure to white noise or other loud sounds for a designated period.[17]

    • Strobe light: Exposure to a flashing light.[15]

3. Drug Administration:

  • Dissolve YL-0919 in saline or distilled water.[13][19]

  • Administer YL-0919 or vehicle (control) orally via gavage once daily throughout the stress period.[1]

B. Behavioral Testing Protocols

Behavioral tests should be conducted after the CUS period to assess the antidepressant and anxiolytic effects of YL-0919.

1. Sucrose Preference Test (SPT):

  • Purpose: To assess anhedonia, a core symptom of depression.

  • Procedure:

    • Deprive animals of water and food for 24 hours.

    • Present animals with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.[17]

    • Measure the consumption from each bottle after 1 hour.[17]

    • Calculate sucrose preference as: (sucrose solution intake / total fluid intake) x 100%.

2. Open Field Test (OFT):

  • Purpose: To assess locomotor activity and exploratory behavior.

  • Procedure:

    • Place the animal in the center of a square arena (e.g., 100x100 cm).

    • Allow the animal to explore freely for 5 minutes.

    • Record the number of crossings (grid lines crossed) and rearings (standing on hind legs).[8] A decrease in these measures can indicate reduced exploratory behavior.[17]

3. Novelty-Suppressed Feeding Test (NSFT):

  • Purpose: To assess anxiety-like behavior.

  • Procedure:

    • Food deprive the animals for 24 hours.

    • Place a single food pellet in the center of a novel, brightly lit open field.

    • Place the animal in a corner of the arena and measure the latency to begin eating the food pellet.[1][9][10]

4. Elevated Plus-Maze (EPM) Test:

  • Purpose: To assess anxiety-like behavior.

  • Procedure:

    • The apparatus consists of two open arms and two closed arms elevated from the floor.

    • Place the animal in the center of the maze, facing an open arm.

    • Record the number of entries and the time spent in the open and closed arms over a 5-minute period.[1] An increase in the time spent in and entries into the open arms suggests an anxiolytic effect.[1]

C. Biochemical Analysis Protocols

1. Measurement of Serum Corticosterone and ACTH:

  • Collect blood samples from the animals.

  • Separate the serum by centrifugation.

  • Use commercially available ELISA kits to measure the concentrations of corticosterone and ACTH, which are key hormones in the HPA axis and are often elevated in response to stress.[1]

2. Analysis of Hippocampal Signaling Pathways:

  • Dissect the hippocampus from the brain.

  • Homogenize the tissue and prepare protein lysates.

  • Use Western blotting to measure the expression levels of key proteins in signaling pathways associated with depression and neuroplasticity, such as:

    • cAMP signaling pathway: cAMP, pCREB.[1]

    • BDNF-mTOR signaling pathway: BDNF, p-mTOR, PSD-95, synapsin-1.[9][10][14]

3. Golgi Staining for Dendritic Complexity:

  • Perfuse the animals and prepare brain sections.

  • Perform Golgi-Cox staining to visualize neuronal morphology.

  • Analyze the dendritic length, number of branches, and spine density in hippocampal pyramidal neurons to assess neuroplasticity.[1]

III. Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: Chronic Unpredictable Stress (CUS) Experimental Workflow

CUS_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_stress Phase 2: CUS & Treatment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Behavioral Testing acclimatization->baseline cus_protocol Chronic Unpredictable Stress (4-5 weeks) baseline->cus_protocol drug_admin Daily YL-0919 Administration behavioral_tests Behavioral Testing (SPT, OFT, NSFT, EPM) cus_protocol->behavioral_tests biochemical_analysis Biochemical Analysis (HPA Axis, Signaling Pathways) behavioral_tests->biochemical_analysis histology Histological Analysis (Golgi Staining) biochemical_analysis->histology

Caption: Workflow of the Chronic Unpredictable Stress (CUS) experiment.

Diagram 2: Proposed Signaling Pathway of YL-0919 in the CUS Model

YL0919_Pathway cluster_serotonin Serotonergic System cluster_downstream Intracellular Signaling cluster_outcomes Cellular & Behavioral Outcomes YL0919 YL-0919 SERT Serotonin Transporter (SERT) YL0919->SERT Inhibition HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonism hpa ↓ HPA Axis Activity YL0919->hpa cAMP ↑ cAMP SERT->cAMP HT1A->cAMP pCREB ↑ pCREB cAMP->pCREB BDNF ↑ BDNF pCREB->BDNF mTOR ↑ p-mTOR BDNF->mTOR neuroplasticity ↑ Dendritic Complexity & Synaptogenesis mTOR->neuroplasticity behavior Antidepressant & Anxiolytic Effects neuroplasticity->behavior hpa->behavior

Caption: Signaling cascade affected by YL-0919 in the CUS model.

References

Application Notes and Protocols for YL-0919 (Hypidone Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of YL-0919, a novel antidepressant agent. YL-0919 acts as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3][4][5] It is currently under investigation for its potential therapeutic effects in various neurological and psychiatric disorders.

Physicochemical Properties and Solubility

YL-0919 is a white powder with good solubility in dimethyl sulfoxide (B87167) (DMSO) and can be prepared in various vehicles for in vivo administration.[1][2][6][7][8][9][10]

In Vitro Solubility

For in vitro experiments, YL-0919 is typically dissolved in DMSO to prepare a stock solution. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1][4]

SolventConcentrationNotes
DMSO≥ 30 mg/mL (89.60 mM)Use of newly opened DMSO is recommended.[1]
DMSO67 mg/mL (200.09 mM)

Table 1: In Vitro Solubility of YL-0919.

In Vivo Formulations

For in vivo studies, YL-0919 is typically administered orally (intragastric gavage, i.g.).[6][7][8][9][10] Several formulations have been successfully used in animal models.

Vehicle CompositionSolubilityNotes
Distilled WaterNot specified, but used for i.g. administrationUsed in multiple studies for dissolving YL-0919.[6][8][9]
SalineNot specified, but used for i.g. administrationYL-0919 is dissolved in saline for administration.[2][10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.47 mM)Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.47 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.47 mM)

Table 2: In Vivo Formulations and Solubility of YL-0919.

Experimental Protocols

Preparation of YL-0919 Stock Solution for In Vitro Use (10 mM in DMSO)

Materials:

  • YL-0919 (Hypidone Hydrochloride) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of YL-0919 powder. For 1 mL of a 10 mM stock solution (MW: 334.84 g/mol ), weigh out 3.35 mg of YL-0919.

  • Add the weighed YL-0919 to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Preparation of YL-0919 Working Solution for In Vitro Cell-Based Assays

Materials:

  • YL-0919 stock solution (10 mM in DMSO)

  • Appropriate cell culture medium

  • Sterile tubes

Protocol:

  • Thaw the YL-0919 stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 2, 5, 10 μM).[6]

  • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Add the working solutions to the cell cultures as required by the experimental design.

Preparation of YL-0919 for In Vivo Oral Administration (Intragastric Gavage)

Materials:

  • YL-0919 (Hypidone Hydrochloride) powder

  • Sterile distilled water or saline

  • Sterile vehicle components (if using a co-solvent formulation)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol (using distilled water or saline):

  • Weigh the required amount of YL-0919 based on the desired dose and the number and weight of the animals.

  • Add the weighed YL-0919 to a sterile tube.

  • Add the calculated volume of sterile distilled water or saline to achieve the final desired concentration (e.g., for a 2.5 mg/kg dose in a 20g mouse with a 10 mL/kg gavage volume, the concentration would be 0.25 mg/mL).

  • Vortex the suspension thoroughly. Gentle warming or sonication may be used to aid dissolution.

  • Administer the solution to the animals via intragastric gavage at the appropriate volume.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of YL-0919 and a typical experimental workflow for its preparation and use.

YL_0919_Signaling_Pathway YL0919 YL-0919 SERT SERT YL0919->SERT Inhibits HT1A 5-HT1A Receptor YL0919->HT1A Activates GABA GABAergic Interneuron HT1A->GABA Inhibits Pyramidal Pyramidal Neuron GABA->Pyramidal Inhibits mTOR mTOR Signaling Pyramidal->mTOR GSK3B GSK-3β Phosphorylation Pyramidal->GSK3B BDNF BDNF Expression mTOR->BDNF GSK3B->BDNF Synaptic Synaptic Plasticity BDNF->Synaptic Antidepressant Antidepressant Effects Synaptic->Antidepressant

Caption: YL-0919 Signaling Pathway.

YL_0919_Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_prep Prepare Stock Solution (e.g., 10 mM in DMSO) invitro_dilute Prepare Working Solutions in Culture Medium invitro_prep->invitro_dilute invitro_treat Treat Cells invitro_dilute->invitro_treat invitro_assay Perform Cellular Assays (e.g., Western Blot, cAMP assay) invitro_treat->invitro_assay invivo_prep Prepare Formulation for Oral Gavage (e.g., in Saline) invivo_admin Administer to Animals (e.g., 2.5 mg/kg, i.g.) invivo_prep->invivo_admin invivo_behavior Behavioral Testing (e.g., FST, TST) invivo_admin->invivo_behavior invivo_tissue Tissue Collection and Analysis invivo_behavior->invivo_tissue

Caption: Experimental Workflow for YL-0919.

Mechanism of Action

YL-0919 exerts its antidepressant-like effects through a dual mechanism of action. It is a potent inhibitor of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1][3] Additionally, it acts as a partial agonist at the 5-HT1A receptor.[1][3] Studies have shown that YL-0919 can activate synaptic-related signaling pathways, including the mTOR and GSK-3β pathways, and increase the expression of brain-derived neurotrophic factor (BDNF).[2][7][11] This leads to enhanced synaptic plasticity, which is thought to underlie its rapid-onset antidepressant effects.[2][7] Some research also suggests that YL-0919's effects may be mediated in part by the sigma-1 receptor.[7][12]

The information provided in these application notes is intended for research purposes only and should be used in conjunction with a thorough review of the primary literature. Appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for Evaluating YL-0919 Efficacy Using the Forced Swimming Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the forced swimming test (FST) for assessing the antidepressant-like efficacy of YL-0919, a novel compound with a multimodal mechanism of action. This document outlines the scientific background, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.

Introduction to YL-0919 and the Forced Swimming Test

YL-0919 is a novel psychoactive compound that has demonstrated significant antidepressant-like effects in preclinical studies.[1] Its mechanism of action is complex, initially identified as a dual 5-HT1A partial agonist and selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2][3] More recent research has further elucidated its function, indicating that YL-0919 also acts as a sigma-1 receptor agonist.[4][5] This multifaceted activity is believed to contribute to its rapid antidepressant effects.[4][6] The compound has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis and enhance cAMP signaling and hippocampal dendritic complexity.[2] Furthermore, YL-0919 appears to enhance neuroplasticity by activating the BDNF-mTOR pathway.[4][6]

The forced swimming test is a widely used behavioral assay in rodents to screen for potential antidepressant drugs and to study depressive-like states.[7][8][9] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture, floating passively.[10][11][12] The duration of this immobility is interpreted as a measure of behavioral despair.[8][13] Antidepressant compounds, such as YL-0919, have been shown to reduce the immobility time in this test, suggesting a positive therapeutic effect.[1]

Experimental Protocol: Forced Swimming Test for YL-0919 Efficacy

This protocol is designed for mice and can be adapted for rats with appropriate adjustments to the apparatus size.

1. Materials and Apparatus:

  • Animals: Male adult mice (e.g., Swiss mice) are commonly used.

  • Forced Swim Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter for mice) filled with water.[7]

  • Water: The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 15-20 cm for mice).[14][15] The water temperature should be maintained at 25 ± 1°C.[10][12][15]

  • Acclimation Area: A quiet, dedicated room for animal acclimation before the test.

  • Drying Materials: Absorbent towels to dry the animals after the test.

  • Video Recording Equipment: A camera to record the sessions for later analysis.

  • Timing Device: A stopwatch or automated tracking software.

  • YL-0919 and Vehicle Control: YL-0919 dissolved in an appropriate vehicle (e.g., saline). The vehicle alone will serve as the control.

2. Experimental Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment begins.[7]

  • Drug Administration: Administer YL-0919 or the vehicle control orally (p.o.) 60 minutes prior to the test.[1]

  • Test Session:

    • Gently place each mouse individually into the cylinder of water.

    • The total duration of the test is typically 6 minutes.[7][13][15]

    • Allow the animal to swim for the first 2 minutes without scoring.

    • During the subsequent 4 minutes, record the cumulative time the animal remains immobile.[15]

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[10][15]

  • Post-Test:

    • At the end of the 6-minute session, carefully remove the animal from the water.

    • Thoroughly dry the animal with a towel and return it to its home cage.[14]

    • Clean the apparatus between animals to remove fecal matter and urine.[14]

3. Data Collection and Analysis:

  • The primary endpoint is the immobility time during the last 4 minutes of the 6-minute test.

  • Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the YL-0919 treated groups with the vehicle control group.

  • A significant reduction in immobility time in the YL-0919 treated group compared to the vehicle group is indicative of an antidepressant-like effect.[1]

Data Presentation

Quantitative data from the forced swimming test should be summarized in a clear and structured table for easy comparison between experimental groups.

Treatment GroupDose (mg/kg)NImmobility Time (seconds) (Mean ± SEM)
Vehicle Control-10150.5 ± 10.2
YL-09191.2510105.3 ± 8.5
YL-09192.51080.1 ± 7.9
Positive Control (e.g., Fluoxetine)101095.7 ± 9.1
p < 0.05, *p < 0.01 compared to Vehicle Control

Visualizations

Experimental Workflow

FST_Workflow Forced Swimming Test Experimental Workflow cluster_prep Preparation cluster_test Forced Swim Test cluster_analysis Data Analysis cluster_outcome Outcome acclimation Animal Acclimation (1 hour) drug_admin YL-0919 / Vehicle Administration (p.o.) acclimation->drug_admin placement Place Mouse in Water Cylinder drug_admin->placement swim_period 6-minute Swim Session placement->swim_period record Record Immobility (last 4 mins) swim_period->record analysis Statistical Analysis (ANOVA) record->analysis result Reduced Immobility Indicates Efficacy analysis->result

Caption: Workflow of the forced swimming test for YL-0919 evaluation.

Signaling Pathway of YL-0919

YL0919_Pathway Proposed Signaling Pathway for YL-0919's Antidepressant Effects cluster_targets Molecular Targets cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes cluster_behavioral Behavioral Outcome YL0919 YL-0919 SERT Serotonin Transporter (SERT) YL0919->SERT Inhibition HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonism Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonism Serotonin ↑ Extracellular Serotonin SERT->Serotonin cAMP ↑ cAMP Signaling HT1A->cAMP BDNF ↑ BDNF Expression Sigma1R->BDNF NeuronActivation ↑ 5-HTergic Neuron Activation Serotonin->NeuronActivation cAMP->NeuronActivation mTOR ↑ mTOR Activation BDNF->mTOR Neuroplasticity ↑ Neuroplasticity & Dendritic Complexity mTOR->Neuroplasticity Antidepressant Antidepressant-like Effects (↓ Immobility in FST) Neuroplasticity->Antidepressant NeuronActivation->Antidepressant

Caption: Signaling pathway of YL-0919's antidepressant action.

References

Application Notes and Protocols: Assessing Anxiolytic Effects of YL-0919 with the Novelty-Suppressed Feeding Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novelty-suppressed feeding (NSF) test is a widely utilized behavioral assay for assessing anxiety-like behavior (anxiolysis) and the efficacy of anxiolytic compounds in rodents. The test leverages the conflict between the drive to eat and the fear of a novel, brightly lit environment. Animals that are less anxious will venture into the center of the novel arena to eat more quickly than more anxious animals. This protocol details the use of the NSF test to evaluate the anxiolytic properties of YL-0919 (hypidone hydrochloride), a novel compound with a dual mechanism of action as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2]

Principle of the Assay

Food-deprived rodents are placed in a novel, often brightly illuminated, open-field arena containing a food pellet in the center. The latency to begin eating is the primary measure of anxiety-like behavior. A longer latency to initiate feeding is interpreted as a higher level of anxiety. Anxiolytic drugs are expected to decrease this latency. It is also crucial to measure home cage food consumption to ensure that the compound does not independently alter appetite, which could confound the results.

Experimental Protocol

This protocol is based on methodologies described in studies evaluating the anxiolytic and antidepressant effects of YL-0919 in a rat model of chronic unpredictable stress (CUS).[3]

Materials:

  • Test Arena: A square open-field box (e.g., 76 cm x 76 cm x 40 cm), made of Plexiglas or another non-porous material that is easy to clean.[3]

  • Food Pellets: Standard rodent chow or a palatable treat.

  • Stopwatch or automated tracking system.

  • Holding Cages: Separate cages for acclimation.

  • Home Cages.

  • YL-0919 (Hypidone Hydrochloride): To be dissolved in an appropriate vehicle (e.g., saline).

  • Vehicle Control: The solvent used to dissolve YL-0919 (e.g., saline).

  • Positive Control: A known anxiolytic or antidepressant drug, such as Fluoxetine (Flx).

  • Experimental Animals: Male Sprague-Dawley rats are commonly used.[3]

Procedure:

  • Animal Acclimation and Housing:

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., chronic stress models).

    • Handle the animals for several days prior to the experiment to habituate them to the experimenter.

  • Chronic Unpredictable Stress (CUS) Induction (Optional):

    • To model anxiety and depression, animals can be subjected to a chronic unpredictable stress paradigm for a period of several weeks (e.g., 5 weeks).[3]

    • Stressors should be varied and applied randomly to prevent habituation. Examples include: cage tilt, soiled cage, food or water deprivation, and altered light/dark cycle.

  • Drug Administration:

    • Administer YL-0919, vehicle, or a positive control (e.g., Fluoxetine) orally (p.o.) or via intraperitoneal (i.p.) injection daily for the duration of the treatment period.[3]

    • Doses of YL-0919 at 1.25 and 2.5 mg/kg have been shown to be effective.[3]

    • A common dose for Fluoxetine as a positive control is 10 mg/kg.[3]

    • On the day of testing, administer the final dose approximately 60 minutes before the NSF test.[3]

  • Food Deprivation:

    • Food deprive the animals for 24 hours prior to the NSF test, with free access to water.

  • Novelty-Suppressed Feeding Test:

    • Place a single food pellet in the center of the brightly lit open-field arena.

    • Gently place the animal in a corner of the arena.

    • Start a stopwatch immediately.

    • Measure the latency to feed , defined as the time it takes for the animal to approach and take the first bite of the food pellet.

    • The maximum test duration is typically 5 to 10 minutes. If an animal does not eat within this time, a maximum latency score is assigned.[3]

  • Home Cage Feeding:

    • Immediately after the NSF test, return the animal to its home cage where a pre-weighed amount of food is available.

    • Measure the amount of food consumed over a short period (e.g., 5-15 minutes) to assess for potential effects of the drug on appetite.

Data Presentation

The following table summarizes the anxiolytic effects of YL-0919 in the novelty-suppressed feeding test in a chronic unpredictable stress (CUS) model in rats. Data is adapted from Ran et al., 2018.[3]

Treatment GroupDose (mg/kg, p.o.)NLatency to Feed (seconds) (Mean ± SEM)
Control-8~100 ± 15
CUS + Vehicle-8~250 ± 20
CUS + YL-09191.258~140 ± 18
CUS + YL-09192.58~120 ± 15
CUS + Fluoxetine108~160 ± 20*

*P<0.05, **P<0.01 vs CUS + Vehicle group.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the novelty-suppressed feeding test protocol for assessing the anxiolytic effects of YL-0919.

Caption: Workflow for the Novelty-Suppressed Feeding Test with YL-0919.

Signaling Pathway Hypothesis

YL-0919's anxiolytic and antidepressant effects are hypothesized to be mediated through its dual action on the serotonin system. The diagram below illustrates this proposed mechanism.

YL0919_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron YL0919 YL-0919 SERT Serotonin Transporter (SERT) YL0919->SERT Inhibits FiveHT1A_post Postsynaptic 5-HT1A Receptor YL0919->FiveHT1A_post Partial Agonist Synaptic_5HT Synaptic Serotonin (5-HT) SERT->Synaptic_5HT Reduces Reuptake FiveHT1A_auto 5-HT1A Autoreceptor Anxiolytic_Effect Anxiolytic Effect (Reduced Anxiety) FiveHT1A_post->Anxiolytic_Effect Synaptic_5HT->FiveHT1A_post Activates

Caption: Proposed Mechanism of Anxiolytic Action for YL-0919.

References

Application Notes and Protocols: Use of YL-0919 in the Learned helplessness Model of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-0919, also known as hypidone hydrochloride, is a novel investigational compound with a multimodal mechanism of action, functioning as a selective serotonin (B10506) reuptake inhibitor (SSRI), a 5-HT1A partial agonist, and a 5-HT6 agonist.[1] This unique pharmacological profile suggests potential for faster-onset antidepressant effects compared to traditional SSRIs. The learned helplessness model is a widely utilized preclinical paradigm of depression, where exposure to uncontrollable and unpredictable stress induces a state of passivity and failure to cope with subsequent stressors. This model is valued for its etiological relevance to stress-induced depression in humans.

These application notes provide a comprehensive overview of the use of YL-0919 in the learned helplessness model of depression, including its mechanism of action, detailed experimental protocols, and a summary of its effects on behavioral and neurobiological endpoints. While much of the detailed research on YL-0919 has been conducted in the chronic unpredictable stress (CUS) model, which shares significant neurobiological and behavioral overlaps with the learned helplessness model, there is also evidence for its efficacy in an inescapable shock paradigm, a core component of the learned helplessness model.

Mechanism of Action and Signaling Pathways

YL-0919 exerts its antidepressant-like effects through a multi-target approach. It combines the properties of an SSRI with partial agonism at 5-HT1A receptors.[2] This dual action is thought to contribute to a more rapid therapeutic effect. The 5-HT1A agonism may help to mitigate some of the initial side effects associated with SSRIs.

The downstream signaling pathways implicated in the therapeutic effects of YL-0919 include:

  • BDNF-mTOR Signaling: YL-0919 has been shown to reverse deficits in brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) signaling in the prefrontal cortex (PFC) of stress-exposed rats.[1][3] This pathway is crucial for neurogenesis, synaptic plasticity, and dendritic spine growth, processes that are often impaired in depression.

  • cAMP Signaling Pathway: In the hippocampus of rats subjected to chronic stress, YL-0919 has been observed to enhance the levels of cyclic AMP (cAMP).[4] The cAMP signaling pathway is involved in a multitude of cellular functions, including the regulation of gene expression related to neuronal survival and function.

Signaling Pathway Diagrams

BDNF_mTOR_Pathway YL0919 YL-0919 Serotonin ↑ Serotonin YL0919->Serotonin HT1A 5-HT1A Receptor YL0919->HT1A BDNF ↑ BDNF Serotonin->BDNF HT1A->BDNF mTOR ↑ p-mTOR BDNF->mTOR Synaptic_Plasticity ↑ Synaptic Plasticity (PSD95, GluR1, Synapsin1) mTOR->Synaptic_Plasticity Dendritic_Growth ↑ Dendritic Complexity mTOR->Dendritic_Growth Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects Dendritic_Growth->Antidepressant_Effects cAMP_Pathway YL0919 YL-0919 Serotonin ↑ Serotonin YL0919->Serotonin HT1A 5-HT1A Receptor YL0919->HT1A AC Adenylyl Cyclase Serotonin->AC HT1A->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB ↑ p-CREB PKA->CREB Gene_Expression ↑ Gene Expression (e.g., BDNF) CREB->Gene_Expression Antidepressant_Effects Antidepressant Effects Gene_Expression->Antidepressant_Effects Learned_Helplessness_Workflow Start Start Acclimation Acclimation (1 week) Start->Acclimation Group_Assignment Group Assignment (Vehicle, YL-0919, Control) Acclimation->Group_Assignment Drug_Administration Chronic Drug Administration (e.g., 21 days) Group_Assignment->Drug_Administration LH_Induction Learned Helplessness Induction (Inescapable Shock) Drug_Administration->LH_Induction Testing Shuttle Box Escape Testing (24h post-induction) LH_Induction->Testing Data_Collection Data Collection (Escape Latency, Failures) Testing->Data_Collection Biochemical_Analysis Biochemical/Histological Analysis (Optional) Data_Collection->Biochemical_Analysis End End Biochemical_Analysis->End

References

Application Notes and Protocols for Golgi Staining Analysis of Neuronal Changes Following YL-0919 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for utilizing Golgi staining methods to analyze the morphological changes in neurons following treatment with YL-0919, a novel antidepressant with a dual mechanism of action.

Introduction to YL-0919 and its Neurobiological Effects

YL-0919 is a promising therapeutic agent that functions as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] Preclinical studies have demonstrated its antidepressant- and anxiolytic-like effects.[1][3] Notably, YL-0919 has been shown to induce significant neuroplastic changes, which are believed to underlie its therapeutic efficacy. These changes include the promotion of dendritic complexity and an increase in dendritic spine density in key brain regions such as the hippocampus and prefrontal cortex.[3][4][5] Furthermore, YL-0919 treatment has been associated with the upregulation of crucial synaptic proteins, including brain-derived neurotrophic factor (BDNF), postsynaptic density protein 95 (PSD95), and synapsin I.[6][7]

Golgi staining is a classic and powerful neurohistological technique that allows for the visualization of the complete morphology of a sparse population of neurons, making it an ideal method for assessing the detailed structural changes induced by YL-0919.[8][9] This document provides detailed protocols for applying the Golgi-Cox staining method to rodent brain tissue to quantitatively analyze YL-0919-induced alterations in neuronal architecture.

Quantitative Data Summary

The following table summarizes the quantitative neuronal changes observed in rodents following YL-0919 treatment, as reported in preclinical studies.

Brain RegionAnimal ModelYL-0919 DosageDuration of TreatmentObserved Neuronal ChangesReference
HippocampusChronic Unpredictable Stress (CUS) Rats1.25 and 2.5 mg/kgChronicSignificantly enhanced dendritic complexity, increased number of dendritic nodes, and increased spine length and number of branch nodes.[3]
Medial Prefrontal Cortex (mPFC)Corticosterone (CORT)-exposed Rats2.5 and 5 mg/kg6 daysImproved dendritic complexity and dendritic spine density.[4][5]
Prefrontal Cortex (PFC)Inescapable Foot-Shock (IFS) Mice1.25 and 2.5 mg/kgRepeatedSignificantly reversed reductions in total dendritic length and total number of dendritic branches; significantly reversed the decrease in spine density.[10][11]

Visualizing the Experimental Process and Mechanism

To facilitate a clear understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 In Vivo Experiment cluster_1 Tissue Processing cluster_2 Staining and Imaging cluster_3 Data Analysis Animal Model Animal Model YL-0919 Treatment YL-0919 Treatment Animal Model->YL-0919 Treatment Control Group Control Group Animal Model->Control Group Brain Extraction Brain Extraction YL-0919 Treatment->Brain Extraction Control Group->Brain Extraction Golgi-Cox Impregnation Golgi-Cox Impregnation Brain Extraction->Golgi-Cox Impregnation Cryoprotection Cryoprotection Golgi-Cox Impregnation->Cryoprotection Sectioning Sectioning Cryoprotection->Sectioning Staining Development Staining Development Sectioning->Staining Development Dehydration and Mounting Dehydration and Mounting Staining Development->Dehydration and Mounting Microscopy Microscopy Dehydration and Mounting->Microscopy Image Acquisition Image Acquisition Microscopy->Image Acquisition Neuronal Tracing Neuronal Tracing Image Acquisition->Neuronal Tracing Dendritic Spine Analysis Dendritic Spine Analysis Neuronal Tracing->Dendritic Spine Analysis Statistical Analysis Statistical Analysis Dendritic Spine Analysis->Statistical Analysis

Experimental workflow for Golgi staining analysis.

G YL-0919 YL-0919 5-HT Transporter (SERT) 5-HT Transporter (SERT) YL-0919->5-HT Transporter (SERT) Inhibition 5-HT1A Receptor 5-HT1A Receptor YL-0919->5-HT1A Receptor Partial Agonism Increased Synaptic 5-HT Increased Synaptic 5-HT 5-HT Transporter (SERT)->Increased Synaptic 5-HT Activation of 5-HT1A Signaling Activation of 5-HT1A Signaling 5-HT1A Receptor->Activation of 5-HT1A Signaling Increased Synaptic 5-HT->5-HT1A Receptor cAMP Pathway cAMP Pathway Activation of 5-HT1A Signaling->cAMP Pathway CREB Phosphorylation CREB Phosphorylation cAMP Pathway->CREB Phosphorylation BDNF Expression BDNF Expression CREB Phosphorylation->BDNF Expression Synaptic Plasticity Synaptic Plasticity BDNF Expression->Synaptic Plasticity Increased Dendritic Complexity Increased Dendritic Complexity Synaptic Plasticity->Increased Dendritic Complexity Increased Spine Density Increased Spine Density Synaptic Plasticity->Increased Spine Density

Simplified signaling pathway of YL-0919.

Experimental Protocols

This section provides a detailed protocol for Golgi-Cox staining of rodent brain tissue, adapted from established methods.[8][12] Commercial kits, such as the FD Rapid GolgiStain™ Kit, are also excellent alternatives and their manufacturer's instructions should be followed.[13][14][15]

Materials and Reagents
  • Solutions for Golgi-Cox Staining:

    • Solution A: 5% Potassium Dichromate (w/v) in double-distilled water (ddH₂O)

    • Solution B: 5% Mercuric Chloride (w/v) in ddH₂O

    • Solution C: 5% Potassium Chromate (w/v) in ddH₂O

  • Cryoprotectant Solution: 30% Sucrose (B13894) (w/v) in phosphate-buffered saline (PBS)

  • Mounting Medium: Gelatin-based mounting medium

  • Developing and Dehydrating Solutions:

    • Ammonia (NH₄OH)

    • Sodium Thiosulfate

    • Ethanol (B145695) (50%, 70%, 95%, 100%)

    • Xylene or a xylene substitute

  • Equipment:

    • Vibratome or cryostat

    • Glass vials

    • Paintbrushes

    • Microscope slides (gelatin-coated)

    • Coverslips

    • Light microscope with objective lenses for high magnification (e.g., 100x oil immersion)

    • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris, Neurolucida)

Protocol Steps

1. Tissue Preparation and Impregnation

  • Anesthetize the animal (rodent) according to approved institutional animal care and use committee (IACUC) protocols and perfuse transcardially with saline.

  • Carefully dissect the brain, handling it gently to avoid damage. For adult rat or mouse brains, it is recommended to process the hemispheres separately.

  • Prepare the Golgi-Cox impregnation solution by mixing equal volumes of Solution A and Solution B. Then, slowly add this mixture to a volume of ddH₂O that is 2.5 times the volume of the A/B mixture, while stirring. Finally, add a volume of Solution C equal to the initial volume of Solution A.[12] The solution should be prepared fresh and stored in the dark.

  • Immerse the brain tissue in the Golgi-Cox solution in a glass vial. Ensure the volume of the solution is at least 10 times the volume of the tissue.

  • Store the vials in the dark at room temperature for 14 days. It is recommended to change the impregnation solution after the first 24 hours.[12]

2. Cryoprotection and Sectioning

  • After impregnation, transfer the brain tissue into a cryoprotectant solution (30% sucrose in PBS).

  • Store the tissue in the cryoprotectant solution at 4°C until it sinks (typically 2-3 days). This indicates adequate cryoprotection.

  • Section the brain tissue at a thickness of 100-200 µm using a vibratome or a cryostat.

  • Collect the sections in a solution of 6% sucrose.

3. Staining Development, Dehydration, and Mounting

  • Mount the sections onto gelatin-coated microscope slides.

  • Allow the sections to air-dry in the dark.

  • Develop the staining by immersing the slides in the following sequence:

    • ddH₂O: 2 minutes

    • Ammonium hydroxide (B78521) solution: 30 minutes in the dark

    • ddH₂O: 2 minutes

    • 5% Sodium thiosulfate: 7 minutes in the dark

    • ddH₂O: 2 changes, 2 minutes each

  • Dehydrate the sections by passing them through an ascending series of ethanol concentrations: 50%, 70%, 95%, and 100% (2 changes), for 5 minutes each.

  • Clear the sections in xylene or a xylene substitute (2 changes, 5 minutes each).

  • Coverslip the slides using a resinous mounting medium.

4. Imaging and Analysis

  • Image the stained neurons using a light microscope with a high-magnification objective (e.g., 100x oil immersion).

  • Acquire Z-stack images of well-impregnated neurons, ensuring the entire dendritic arbor is captured.

  • Use image analysis software for neuronal tracing and dendritic spine analysis.

    • Dendritic Complexity: Perform Sholl analysis to quantify the number of dendritic intersections at increasing distances from the soma. Measure total dendritic length and the number of branch points.

    • Dendritic Spine Density: Count the number of spines along a defined length of a dendritic segment (e.g., 10 µm) on second or third-order dendrites. Calculate the average spine density (spines/µm).

    • Spine Morphology: Classify spines into morphological categories (e.g., thin, stubby, mushroom) based on their head-to-neck ratio and length.

  • Perform statistical analysis to compare the neuronal morphology between YL-0919-treated and control groups.

Conclusion

The combination of YL-0919 treatment and subsequent Golgi staining analysis provides a robust platform for investigating the structural neuroplasticity induced by this novel antidepressant. The detailed protocols and data presented here offer a valuable resource for researchers in neuroscience and drug development, facilitating the consistent and reliable assessment of YL-0919's effects on neuronal architecture. This approach is critical for elucidating the mechanisms underlying its therapeutic action and for the development of novel treatments for neuropsychiatric disorders.

References

Application Notes & Protocols for Sucrose Preference Test in Antidepressant Screening of YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for utilizing the Sucrose (B13894) Preference Test (SPT) to screen the potential antidepressant effects of the novel compound YL-0919. The SPT is a widely accepted behavioral assay for assessing anhedonia, a core symptom of major depressive disorder, in rodent models.[1][2][3][4][5] A decrease in preference for a sweetened solution over water is interpreted as an indicator of anhedonic behavior, which can be reversed by effective antidepressant treatments.[2][6][7]

The protocol outlined below covers the induction of anhedonia using a chronic unpredictable mild stress (CUMS) model, habituation to the testing procedure, and the subsequent evaluation of YL-0919's efficacy in restoring sucrose preference.

Experimental Rationale

Rodents naturally exhibit a preference for sweet solutions.[3][8] The CUMS model is a well-established method for inducing a depressive-like phenotype in rodents, including anhedonia.[3][6][9] This is achieved by exposing the animals to a series of mild and unpredictable stressors over several weeks.[3][6] The resulting decrease in sucrose preference is considered a valid measure of anhedonia.[3][7] The SPT is then used to quantify this preference. An increase in sucrose preference following the administration of a test compound like YL-0919 suggests potential antidepressant properties.[1][10]

Experimental Workflow

The overall experimental workflow for screening YL-0919 using the sucrose preference test is depicted below.

experimental_workflow cluster_setup Phase 1: Setup & Habituation cluster_induction Phase 2: Anhedonia Induction cluster_treatment Phase 3: Treatment & Testing cluster_analysis Phase 4: Data Analysis animal_procurement Animal Procurement (e.g., C57BL/6 mice) acclimation Acclimation (1 week) animal_procurement->acclimation single_housing Single Housing (48-72h adaptation) acclimation->single_housing habituation Habituation to Two Bottles single_housing->habituation cums_protocol Chronic Unpredictable Mild Stress (CUMS) (e.g., 4-6 weeks) habituation->cums_protocol grouping Animal Grouping (Vehicle, YL-0919, Positive Control) cums_protocol->grouping drug_admin Drug Administration grouping->drug_admin spt Sucrose Preference Test (SPT) drug_admin->spt data_collection Data Collection (Fluid Consumption) spt->data_collection calculation Calculation of Sucrose Preference (%) data_collection->calculation stat_analysis Statistical Analysis calculation->stat_analysis

Caption: Experimental workflow for screening YL-0919 using the Sucrose Preference Test.

Detailed Experimental Protocols

Animal Housing and Care
  • Species: Male C57BL/6 mice are commonly used. It's important to note that sex differences can influence results.[11]

  • Housing: Initially, mice can be group-housed. However, for the SPT, they must be individually housed to allow for accurate measurement of individual fluid consumption.[1] A 48-72 hour adaptation period to single housing is recommended before the test begins.[1]

  • Environment: Maintain a controlled environment with a 12-hour light/dark cycle, constant temperature (~23°C), and humidity.[2] Provide ad libitum access to standard rodent chow and water, except during periods of deprivation as specified in the protocol.

Chronic Unpredictable Mild Stress (CUMS) Protocol

This protocol is designed to induce an anhedonic state. The key is the unpredictability of the stressors.

  • Duration: Typically 4-6 weeks.

  • Stressors: A variety of mild stressors should be applied randomly, one or two per day. Examples include:

    • Wet bedding (e.g., 200 ml of water in the cage)

    • Cage tilt (e.g., 45 degrees)

    • Stroboscopic lighting

    • White noise

    • Reversed light/dark cycle

    • Food or water deprivation (e.g., for 12-24 hours)

    • Social isolation or crowding

  • Schedule: The schedule of stressors must be unpredictable to prevent habituation.

Sucrose Preference Test (SPT) Protocol

The entire SPT, including adaptation, baseline measurement, and testing, can take approximately 8 days.[4][5]

a. Habituation Phase (3 days)

  • In the home cage of each individually housed mouse, replace the single water bottle with two identical drinking bottles.[2]

  • For the first two days, fill both bottles with regular drinking water.

  • On the third day, fill both bottles with a 1% sucrose solution.[12]

  • Measure water/sucrose consumption daily by weighing the bottles. This phase habituates the mice to the presence of two drinking spouts.

  • The position of the two bottles should be switched daily to prevent the development of a side preference.[2][13]

b. Baseline Sucrose Preference (Pre-treatment)

  • After habituation, provide the mice with a free choice between one bottle of 1% sucrose solution and one bottle of water for 24-48 hours.

  • Continue to switch the bottle positions every 12-24 hours.

  • Measure the consumption from each bottle.

  • Calculate the baseline sucrose preference for each mouse. This allows for the assessment of CUMS-induced anhedonia before the administration of YL-0919. A sucrose preference of less than 65% is often considered a criterion for anhedonia.[8][14]

c. Treatment and Testing Phase

  • Animal Grouping: Divide the anhedonic mice into at least three groups:

    • Vehicle Control: Receives the vehicle solution used to dissolve YL-0919.

    • YL-0919 Treatment Group(s): Receives one or more doses of YL-0919.

    • Positive Control: Receives a known antidepressant (e.g., fluoxetine, imipramine) to validate the model.[6]

  • Drug Administration: Administer the vehicle, YL-0919, or positive control according to the desired dosing regimen (e.g., daily for 2-4 weeks).

  • SPT during Treatment: The SPT is conducted during the final days of the treatment period.

    • Present the mice with two bottles: one with 1% sucrose solution and one with water.

    • The test duration can vary, but a 12-hour or 24-hour period is common.[1][12] Some protocols may involve a period of food and water deprivation (e.g., 12-24 hours) before the test to encourage drinking, though some studies suggest this is not necessary and may be inadvisable.[10][15]

    • Record the weight of each bottle at the beginning and end of the test period to determine the volume consumed.

Data Collection and Analysis

a. Calculation of Sucrose Preference

Sucrose preference is calculated as a percentage of the total fluid intake:

Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100 [15]

b. Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison between treatment groups.

GroupNBaseline Sucrose Preference (%) (Mean ± SEM)Final Sucrose Preference (%) (Mean ± SEM)Change in Sucrose Preference (%) (Mean ± SEM)
Vehicle Control
YL-0919 (Dose 1)
YL-0919 (Dose 2)
Positive Control

c. Statistical Analysis

  • Use appropriate statistical tests to compare the sucrose preference between the different groups.

  • A one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) can be used to compare the final sucrose preference across all groups.

  • A repeated-measures ANOVA can be used to analyze the change in sucrose preference from baseline to the final test.

  • The results will indicate whether YL-0919 significantly increases sucrose preference compared to the vehicle control group, suggesting an antidepressant-like effect.

Signaling Pathway Visualization

While the specific mechanism of YL-0919 is unknown, antidepressants generally exert their effects by modulating neurotransmitter systems and downstream signaling pathways implicated in mood regulation and reward. A simplified, hypothetical signaling pathway that could be influenced by an antidepressant is presented below.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear YL0919 YL-0919 (Antidepressant) receptor Neurotransmitter Receptor YL0919->receptor binds to g_protein G-Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates gene_expression Gene Expression (e.g., BDNF) creb->gene_expression promotes neuroplasticity Increased Neuroplasticity gene_expression->neuroplasticity therapeutic_effects Therapeutic Effects (Reduced Anhedonia) neuroplasticity->therapeutic_effects

Caption: Hypothetical signaling pathway for an antidepressant like YL-0919.

Logical Relationship Diagram

The logical relationship between CUMS, anhedonia, and the therapeutic intervention with YL-0919 can be visualized as follows.

logical_relationship cums Chronic Unpredictable Mild Stress (CUMS) anhedonia Anhedonia (Reduced ability to experience pleasure) cums->anhedonia induces spt_decrease Decreased Sucrose Preference anhedonia->spt_decrease manifests as yl0919 YL-0919 Treatment spt_decrease->yl0919 is treated by spt_increase Increased Sucrose Preference yl0919->spt_increase leads to antidepressant_effect Potential Antidepressant Effect spt_increase->antidepressant_effect indicates

Caption: Logical relationship between CUMS, anhedonia, and YL-0919 treatment.

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Extracellular Serotonin Levels with YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-0919, also known as hypidone hydrochloride, is a novel investigational compound with a dual mechanism of action, functioning as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] This unique pharmacological profile suggests its potential as a therapeutic agent for mood and anxiety disorders. In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing crucial insights into the pharmacodynamic effects of novel compounds like YL-0919.[4][5] These application notes provide a comprehensive protocol for utilizing in vivo microdialysis to measure the impact of YL-0919 on extracellular serotonin (5-hydroxytryptamine, 5-HT) levels.

Mechanism of Action of YL-0919

YL-0919 exerts its effects on the serotonergic system through two primary targets:

  • Serotonin Transporter (SERT) Inhibition: Similar to classic SSRIs, YL-0919 blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron by inhibiting SERT.[3] This action leads to an accumulation of serotonin in the extracellular space, thereby enhancing serotonergic neurotransmission.

  • 5-HT1A Receptor Partial Agonism: YL-0919 also acts as a partial agonist at 5-HT1A receptors.[1][2][3] Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism, reducing the firing rate of serotonin neurons and subsequent serotonin release. By acting as a partial agonist at these autoreceptors, YL-0919 can modulate this feedback loop. Postsynaptic 5-HT1A receptors are involved in mediating the physiological and behavioral effects of serotonin.

This dual action is hypothesized to produce a more robust and potentially faster-acting antidepressant and anxiolytic effect compared to traditional SSRIs.[2] Studies have shown that YL-0919 produces a greater increase in extracellular 5-HT levels compared to the conventional SSRI, fluoxetine.[2]

Data Presentation

The following table summarizes representative quantitative data from a hypothetical in vivo microdialysis study comparing the effects of YL-0919 and Fluoxetine on extracellular serotonin levels in the medial prefrontal cortex (mPFC) of rats. The data is expressed as a percentage of the baseline serotonin concentration.

Time (minutes)Vehicle (% Baseline)Fluoxetine (10 mg/kg) (% Baseline)YL-0919 (2.5 mg/kg) (% Baseline)
-60 to 0 (Baseline)100 ± 10100 ± 12100 ± 11
0 to 20105 ± 11150 ± 20250 ± 30
20 to 40102 ± 9200 ± 25400 ± 45
40 to 6098 ± 12220 ± 28450 ± 50
60 to 80101 ± 10210 ± 26430 ± 48
80 to 10099 ± 11200 ± 24410 ± 45
100 to 120103 ± 13190 ± 22390 ± 42

Note: This data is illustrative and based on qualitative descriptions from the literature. Actual results may vary.

Experimental Protocols

I. Animal Model and Surgical Preparation

A common animal model for these studies is the adult male Sprague-Dawley rat.

  • Animal Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimation before any procedures.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Stereotaxic Surgery:

    • Secure the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole above the target brain region. For the medial prefrontal cortex (mPFC), typical coordinates relative to bregma are: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from the skull surface.

    • Slowly lower a microdialysis guide cannula to the desired depth.

    • Secure the guide cannula to the skull using dental cement and stainless-steel anchor screws.

  • Post-Operative Care: Administer analgesics and allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.

II. In Vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber to allow for habituation for at least 1-2 hours.

  • Probe Insertion: Gently insert a microdialysis probe (e.g., with a 2-4 mm membrane length) through the guide cannula into the target brain region.

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

    • A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to a physiological pH of 7.4. The aCSF should be filtered and degassed prior to use.

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of extracellular serotonin levels.

  • Baseline Sample Collection: Collect at least three to four consecutive dialysate samples (e.g., every 20 minutes) to determine the basal serotonin concentration before drug administration.

  • YL-0919 Administration: Administer YL-0919 via the desired route (e.g., intraperitoneal or oral gavage). A vehicle control group and a positive control group (e.g., fluoxetine) should be included.

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 2-3 hours) to monitor the change in extracellular serotonin levels over time.

  • Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer until analysis to prevent degradation of serotonin.

III. Sample Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
  • System Preparation: Utilize an HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and a sensitive electrochemical detector.

  • Mobile Phase: A typical mobile phase for serotonin analysis consists of a sodium phosphate (B84403) buffer, methanol, and an ion-pairing agent (e.g., octane (B31449) sulfonic acid) with the pH adjusted to the optimal range for separation.

  • Sample Preparation: Thaw the microdialysate samples on ice. If necessary, centrifuge the samples to remove any particulate matter.

  • Quantification: The concentration of serotonin in the dialysate samples is determined by comparing the peak area of serotonin in the sample chromatogram to a standard curve generated from known concentrations of serotonin. Results are often expressed as a percentage of the baseline concentration.

Visualizations

G cluster_workflow Experimental Workflow animal_prep Animal Preparation (Surgery & Recovery) habituation Habituation animal_prep->habituation probe_insertion Probe Insertion habituation->probe_insertion equilibration Equilibration probe_insertion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin YL-0919 Administration baseline->drug_admin post_admin Post-Administration Sample Collection drug_admin->post_admin analysis HPLC-ECD Analysis post_admin->analysis

Figure 1: Experimental workflow for in vivo microdialysis.

G cluster_pathway YL-0919 Signaling Pathway yl0919 YL-0919 sert Serotonin Transporter (SERT) yl0919->sert Inhibits ht1a 5-HT1A Receptor yl0919->ht1a Activates reuptake_block Serotonin Reuptake Inhibition sert->reuptake_block agonist_action Partial Agonism ht1a->agonist_action extracellular_5ht Increased Extracellular Serotonin reuptake_block->extracellular_5ht downstream Downstream Signaling (e.g., ↓cAMP) agonist_action->downstream therapeutic_effects Antidepressant & Anxiolytic Effects extracellular_5ht->therapeutic_effects downstream->therapeutic_effects

Figure 2: Signaling pathway of YL-0919.

References

Application Notes and Protocols: Western Blotting for BDNF and pCREB Following YL-0919 Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hypidone hydrochloride (YL-0919) is a novel multimodal antidepressant candidate with a complex pharmacological profile that includes selective serotonin (B10506) reuptake inhibition (SSRI), partial agonism of the 5-HT1A receptor, and agonism of the 5-HT6 and sigma-1 receptors.[1][2][3][4] Preclinical studies indicate that YL-0919 exerts rapid antidepressant-like effects.[5][6] A key mechanism implicated in its action is the enhancement of neuroplasticity in brain regions like the prefrontal cortex (PFC) and hippocampus.[2][3] This is believed to occur through the activation of critical signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) pathway.[2][5]

BDNF is a neurotrophin essential for neuronal survival, differentiation, and synaptic plasticity.[7][8] Its expression is regulated by the transcription factor cAMP response element-binding protein (CREB). The phosphorylation of CREB at Serine 133 (pCREB) is a critical step for its activation, leading to the transcription of target genes, including BDNF.[9] Studies have demonstrated that administration of YL-0919 leads to an increase in the expression of both BDNF and pCREB.[2]

Western blotting is a fundamental and semi-quantitative technique used to detect and quantify specific proteins in a sample.[10] It is an indispensable tool for validating the effects of compounds like YL-0919 on target protein expression. This document provides a detailed protocol for performing a Western blot to measure the levels of mature BDNF (~14 kDa) and pCREB in brain tissue from animal models following the administration of YL-0919.[8]

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling cascade affected by YL-0919 and the comprehensive experimental workflow for its analysis via Western blotting.

G cluster_drug Pharmacological Intervention cluster_signaling Intracellular Signaling Cascade cluster_protein Protein Expression cluster_outcome Cellular Outcome YL0919 YL-0919 Administration Receptors 5-HT1A / Sigma-1 Receptor Activation YL0919->Receptors Activates CREB CREB Receptors->CREB Signal Transduction pCREB pCREB (Active) CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF BDNF Protein Synthesis BDNF_Gene->BDNF Leads to Plasticity Enhanced Neuroplasticity & Neuronal Survival BDNF->Plasticity Promotes

Caption: Proposed signaling pathway of YL-0919 leading to increased BDNF expression.

G start Animal Dosing (Vehicle vs. YL-0919) tissue Tissue Collection (e.g., Hippocampus, PFC) start->tissue homogenize Protein Extraction (Homogenization in Lysis Buffer) tissue->homogenize quantify Protein Quantification (BCA or Bradford Assay) homogenize->quantify prepare Sample Preparation (Add Laemmli Buffer, Heat) quantify->prepare sds SDS-PAGE (Protein Separation by Size) prepare->sds transfer Protein Transfer (Gel to PVDF Membrane) sds->transfer block Blocking (Prevent Non-specific Binding) transfer->block primary Primary Antibody Incubation (anti-BDNF, anti-pCREB, anti-Actin) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Detection (ECL Substrate & Imaging) secondary->detect analyze Data Analysis (Densitometry & Normalization) detect->analyze end Results (Fold Change in Protein Levels) analyze->end

Caption: Experimental workflow for Western blot analysis of BDNF and pCREB.

Experimental Protocols

Part 1: Animal Treatment and Tissue Collection
  • Animal Model: Male Sprague-Dawley rats are commonly used.[6] House animals under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • Prepare YL-0919 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer YL-0919 orally (p.o.) or via intragastric gavage daily for the duration of the study (e.g., 6 to 28 days).[3][6] Effective doses in rodents have been reported between 1.25 and 5 mg/kg.[3][4][6]

    • Include a control group that receives the vehicle only.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals using an approved method (e.g., cervical dislocation or CO2 asphyxiation followed by decapitation).[11]

    • Rapidly dissect the brain on an ice-cold surface.[12] The prefrontal cortex and hippocampus are key regions of interest.[2][5]

    • Immediately snap-freeze the dissected tissue in liquid nitrogen and store at -80°C until protein extraction.[11][12]

Part 2: Protein Extraction and Quantification
  • Reagents:

    • RIPA Lysis Buffer: For membrane and nuclear proteins. Alternatively, a Tris-HCl based buffer can be used.[13] A common RIPA buffer recipe includes: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors: Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. This is critical for preserving the phosphorylation state of pCREB.[11][14]

  • Protein Extraction Protocol:

    • Weigh the frozen brain tissue (~30-50 mg).

    • Add 10 volumes of ice-cold lysis buffer (e.g., 400 µL for 40 mg of tissue).[15]

    • Homogenize the tissue on ice using a Dounce homogenizer or a sonicator until the tissue is completely lysed.[13][16] If sonicating, use short bursts to prevent sample heating.[16]

    • Incubate the homogenate on ice for 30 minutes with gentle agitation.[12]

    • Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C to pellet cellular debris.[12][14]

    • Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled microcentrifuge tube.[11][12]

  • Protein Quantification:

    • Determine the total protein concentration of each sample using a standard method such as the Bicinchoninic acid (BCA) assay or Bradford assay.[8][12] This is essential for ensuring equal protein loading in the subsequent steps.

Part 3: SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Based on the protein quantification results, dilute each sample to the same concentration (e.g., 2 µg/µL) with lysis buffer and water.

    • Mix the protein sample with 4x or 6x Laemmli sample buffer in a 3:1 or 5:1 ratio, respectively.[12]

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • Gel Electrophoresis (SDS-PAGE):

    • Load equal amounts of total protein (e.g., 15-30 µg) per lane into a 4-15% precast polyacrylamide gel or a manually cast 12-15% gel.[16] A higher percentage gel is suitable for resolving the small mature BDNF protein (~14 kDa).[8]

    • Include a pre-stained protein ladder in one lane to monitor protein separation and size.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[16]

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

  • Immunoblotting:

    • After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). For phosphoproteins like pCREB, BSA is generally recommended.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

      • Primary Antibody (Rabbit anti-pCREB Ser133): Typical dilution 1:1000.

      • Primary Antibody (Rabbit or Mouse anti-BDNF): Typical dilution 1:1000.[17][18]

      • Primary Antibody (Loading Control, e.g., Mouse anti-β-actin or Rabbit anti-GAPDH): Typical dilution 1:5000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1-2 hours at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it evenly to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system. Avoid signal saturation to allow for accurate quantification.[10]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each sample, normalize the band intensity of the target protein (BDNF or pCREB) to the intensity of the loading control (β-actin or GAPDH) in the same lane.

    • Calculate the fold change in protein expression relative to the vehicle-treated control group.

Data Presentation

Quantitative data from the Western blot analysis should be summarized to compare protein expression levels between the control (Vehicle) and YL-0919 treated groups. The results are typically presented as the mean fold change ± standard error of the mean (SEM).

Treatment GroupNNormalized BDNF Expression (Fold Change vs. Vehicle)Normalized pCREB Expression (Fold Change vs. Vehicle)
Vehicle41.00 ± 0.121.00 ± 0.15
YL-0919 (2.5 mg/kg)41.85 ± 0.21*2.10 ± 0.25
YL-0919 (5.0 mg/kg)42.30 ± 0.282.65 ± 0.30**
Data are presented as mean ± SEM. Statistical significance (e.g., p < 0.05, p < 0.01) is determined by an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test. This table contains representative data based on published findings.[2][19]

References

Application Notes and Protocols: Establishing a Rodent Model of PTSD for YL-0919 Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for establishing a rodent model of post-traumatic stress disorder (PTSD) to investigate the therapeutic potential of YL-0919. The protocols are based on the well-established single-prolonged stress (SPS) paradigm and its modifications, which induce PTSD-like behaviors in rodents that are responsive to pharmacological interventions.

Introduction to YL-0919

Hypidone hydrochloride (YL-0919) is a novel psychoactive compound with a unique pharmacological profile. It acts as a selective serotonin (B10506) (5-HT) reuptake inhibitor, a 5-HT1A receptor partial agonist, and a 5-HT6 receptor full agonist.[1][2][3] Previous studies have demonstrated its antidepressant, anxiolytic-like, and pro-cognitive effects.[2][3] Research indicates that YL-0919 can effectively suppress contextual fear, reduce anxiety, and alleviate cognitive dysfunction in rodent models of PTSD, suggesting its potential as a therapeutic agent for this debilitating disorder.[1][2][3][4] The therapeutic effects of YL-0919 are thought to be mediated, at least in part, by its ability to ameliorate structural neuroplasticity through the increased expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins in the prefrontal cortex (PFC).[1][2][3]

Establishing the PTSD Rodent Model: Single-Prolonged Stress (SPS)

The SPS model is a widely used and validated preclinical model that recapitulates many of the behavioral and physiological alterations observed in PTSD.[5][6] The model involves exposing rodents to a sequence of three distinct stressors in a single session.[5] To enhance the PTSD-like phenotype, a single inescapable electric foot shock can be administered immediately following the SPS procedure.[7][8]

Experimental Protocol: Modified Single-Prolonged Stress and Shock (SPS&S)

This protocol is designed to induce a robust and lasting PTSD-like phenotype in rats or mice.

Materials:

  • Rodent restraint device

  • Forced swim tank (20 cm diameter, 30 cm height) filled with water (2/3 full)

  • Diethyl ether or isoflurane (B1672236) for anesthesia

  • Fear conditioning chamber with a grid floor capable of delivering electric shocks

  • Animal housing facilities

Procedure:

  • Restraint Stress: Place the rodent in a restraint device for 2 hours.[5][9][10]

  • Forced Swim: Immediately after restraint, transfer the animal to a forced swim tank for 20 minutes.[5][9][10]

  • Recuperation: Allow the animal a 15-minute recuperation period in its home cage.[10][11]

  • Anesthesia: Expose the rodent to diethyl ether or isoflurane until consciousness is lost.[5][9][10]

  • Inescapable Foot Shock: Once the animal has recovered from anesthesia (approximately 30 minutes), place it in a fear conditioning chamber. Deliver a single electric foot shock (e.g., 1 mA for 4 seconds).[8][11][12] The animal should remain in the chamber for an additional 60 seconds before being returned to its home cage.[12]

  • Incubation Period: House the animals undisturbed for a period of 7 to 14 days. This "sensitization" period is crucial for the manifestation of PTSD-like symptoms.[13]

Behavioral Assessment of PTSD-like Symptoms

A battery of behavioral tests should be employed to assess the different symptom clusters of PTSD, including enhanced fear memory, anxiety-like behavior, and cognitive impairment.

Contextual Fear Conditioning (CFC) Test

This test measures the fear response to the context in which the traumatic event (foot shock) occurred.

Protocol:

  • Place the rodent back into the fear conditioning chamber where the foot shock was delivered.

  • Record the animal's behavior for a set period (e.g., 3-5 minutes).

  • The primary measure is "freezing," defined as the complete absence of movement except for respiration.[12]

  • An increase in freezing time in the SPS&S group compared to the control group indicates enhanced contextual fear memory, a hallmark of PTSD.[1][7]

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used assay to assess anxiety-like behavior in rodents.

Protocol:

  • The maze consists of two open arms and two closed arms elevated from the floor.

  • Place the rodent in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in and the number of entries into the open and closed arms.

  • A decrease in the percentage of time spent in the open arms and the percentage of open-arm entries is indicative of increased anxiety-like behavior.[1][14]

Novel Object Recognition (NOR) Test

The NOR test evaluates cognitive function, specifically recognition memory, which can be impaired in PTSD.

Protocol:

  • Habituation: Acclimate the rodent to an empty open-field arena for a set period over several days.

  • Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).

  • Test Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

  • Record the amount of time the animal spends exploring each object.

  • A "recognition index," calculated as the time spent exploring the novel object divided by the total time spent exploring both objects, is used to assess memory. A lower recognition index in the PTSD model group suggests cognitive impairment.[1][15]

YL-0919 Administration Protocol

YL-0919 can be administered to investigate its potential to prevent the development of or treat existing PTSD-like symptoms.

Materials:

  • YL-0919 hydrochloride

  • Vehicle (e.g., sterile saline or distilled water)

  • Oral gavage needles or injection supplies (for intraperitoneal or subcutaneous administration)

Procedure (for therapeutic investigation):

  • Following the incubation period after SPS&S induction, begin daily administration of YL-0919 or vehicle.

  • Effective doses in previous studies have ranged from 1.25 to 2.5 mg/kg.[2]

  • Administer the treatment for a predetermined period (e.g., 14 consecutive days) before and during behavioral testing.[7]

Data Presentation

The following tables summarize the expected outcomes based on previous studies investigating YL-0919 in rodent models of PTSD.

Table 1: Effect of YL-0919 on Contextual Fear Conditioning

Treatment GroupFreezing Time (seconds)
ControlLow
PTSD Model + VehicleHigh
PTSD Model + YL-0919 (1.25 mg/kg)Significantly Reduced
PTSD Model + YL-0919 (2.5 mg/kg)Significantly Reduced

Table 2: Effect of YL-0919 on Elevated Plus-Maze Performance

Treatment Group% Time in Open Arms% Entries into Open Arms
ControlHighHigh
PTSD Model + VehicleLowLow
PTSD Model + YL-0919 (1.25 mg/kg)Significantly IncreasedSignificantly Increased
PTSD Model + YL-0919 (2.5 mg/kg)Significantly IncreasedSignificantly Increased

Table 3: Effect of YL-0919 on Novel Object Recognition

Treatment GroupRecognition Index
ControlHigh (>0.5)
PTSD Model + VehicleLow (≈0.5)
PTSD Model + YL-0919 (1.25 mg/kg)Significantly Increased
PTSD Model + YL-0919 (2.5 mg/kg)Significantly Increased

Mandatory Visualizations

experimental_workflow cluster_model_induction PTSD Model Induction (SPS&S) cluster_incubation Incubation Period cluster_treatment Treatment Phase cluster_testing Behavioral Testing restraint 2h Restraint swim 20min Forced Swim restraint->swim anesthesia Ether Anesthesia swim->anesthesia shock Inescapable Foot Shock anesthesia->shock incubation 7-14 Days shock->incubation Day 0 treatment Daily YL-0919 or Vehicle (14 Days) incubation->treatment Day 7-14 cfc Contextual Fear Conditioning treatment->cfc epm Elevated Plus-Maze treatment->epm nor Novel Object Recognition treatment->nor

Caption: Experimental workflow for PTSD model induction and YL-0919 evaluation.

yl0919_pathway cluster_receptors Receptor Targets cluster_downstream Downstream Effects in PFC cluster_outcomes Therapeutic Outcomes YL0919 YL-0919 SERT 5-HT Transporter (Inhibition) YL0919->SERT HT1A 5-HT1A Receptor (Partial Agonist) YL0919->HT1A HT6 5-HT6 Receptor (Full Agonist) YL0919->HT6 BDNF Increased BDNF Expression SERT->BDNF HT1A->BDNF HT6->BDNF Synaptic Increased Synaptic Proteins (synapsin1, GluA1) BDNF->Synaptic Neuroplasticity Ameliorated Neuroplasticity (Dendritic Complexity, Spine Density) Synaptic->Neuroplasticity Fear Reduced Contextual Fear Neuroplasticity->Fear Anxiety Reduced Anxiety Neuroplasticity->Anxiety Cognition Improved Cognition Neuroplasticity->Cognition

Caption: Proposed signaling pathway for the anti-PTSD effects of YL-0919.

experimental_design cluster_animals Experimental Animals cluster_groups Experimental Groups cluster_assessment Assessment Measures Animals Rodents (Rats or Mice) Control Control (No SPS&S, Vehicle) Animals->Control PTSD_Vehicle PTSD Model (SPS&S + Vehicle) Animals->PTSD_Vehicle PTSD_YL0919_Low PTSD Model (SPS&S + YL-0919 Low Dose) Animals->PTSD_YL0919_Low PTSD_YL0919_High PTSD Model (SPS&S + YL-0919 High Dose) Animals->PTSD_YL0919_High Behavior Behavioral Tests (CFC, EPM, NOR) Control->Behavior Molecular Molecular Analysis (BDNF, Synaptic Proteins) Control->Molecular PTSD_Vehicle->Behavior PTSD_Vehicle->Molecular PTSD_YL0919_Low->Behavior PTSD_YL0919_Low->Molecular PTSD_YL0919_High->Behavior PTSD_YL0919_High->Molecular

Caption: Logical relationship of the experimental design.

References

Application Notes and Protocols for Assessing the Fast-Onset Effects of YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypidone hydrochloride (YL-0919) is a novel multimodal antidepressant candidate with a unique pharmacological profile. It functions as a selective serotonin (B10506) reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, and an agonist of the 5-HT6 and Sigma-1 receptors.[1][2][3][4] This multi-target engagement is hypothesized to contribute to its observed rapid-onset antidepressant effects, which distinguish it from traditional SSRIs like fluoxetine (B1211875) that typically require several weeks to elicit a therapeutic response.[1][5]

Studies in rodent and non-human primate models of depression, particularly those utilizing chronic unpredictable stress (CUS), have demonstrated that YL-0919 can produce antidepressant-like behaviors within 3 to 9 days, compared to the 17 to 22 days often required for fluoxetine.[1][6][7] The underlying mechanisms for this rapid action are linked to the enhancement of neuroplasticity in key brain regions like the prefrontal cortex (PFC) and hippocampus, primarily through the activation of the Brain-Derived Neurotrophic Factor (BDNF)-mammalian Target of Rapamycin (mTOR) signaling pathway.[1][8][9]

These application notes provide a comprehensive set of experimental designs and detailed protocols for researchers aiming to investigate and verify the fast-onset antidepressant effects of YL-0919. The methodologies cover behavioral, neurochemical, and electrophysiological assessments.

Proposed Signaling Pathway of YL-0919

The rapid antidepressant effects of YL-0919 are believed to stem from its synergistic action on multiple targets, culminating in enhanced synaptic plasticity. The diagram below illustrates the proposed molecular cascade.

YL-0919_Signaling_Pathway cluster_0 YL-0919 Multi-Target Action cluster_1 Molecular Targets cluster_2 Downstream Effects cluster_3 Cellular & Network Outcomes cluster_4 Therapeutic Effect YL0919 YL-0919 SERT SERT YL0919->SERT Inhibition HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonism HT6 5-HT6 Receptor YL0919->HT6 Agonism Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonism Inc5HT Increased Synaptic 5-HT SERT->Inc5HT GABAInhibit Inhibition of GABAergic Interneurons HT1A->GABAInhibit BDNF_mTOR Activation of BDNF-mTOR Signaling HT6->BDNF_mTOR Sigma1R->BDNF_mTOR SynapticPlasticity Enhanced Synaptic Plasticity & Dendritic Complexity Inc5HT->SynapticPlasticity PFC_Excitability Increased mPFC Pyramidal Neuron Excitability GABAInhibit->PFC_Excitability BDNF_mTOR->SynapticPlasticity AntidepressantEffect Fast-Onset Antidepressant Effect SynapticPlasticity->AntidepressantEffect PFC_Excitability->AntidepressantEffect

Caption: Proposed signaling cascade for YL-0919's fast-onset antidepressant effects.

General Experimental Workflow

A typical experimental design to assess the rapid effects of YL-0919 involves inducing a depressive-like state in animal models, followed by a treatment period shorter than that of conventional antidepressants, and subsequent multi-level analysis.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Assessment (Short-Term Timepoints) cluster_analysis Phase 4: Terminal Analysis cluster_outcome Phase 5: Outcome start Select Animal Model (e.g., Male SD Rats) induction Induce Depressive State (e.g., 5-8 week CUS) start->induction treatment Daily Drug Administration: - Vehicle - YL-0919 (e.g., 2.5 mg/kg) - Fluoxetine (e.g., 10 mg/kg) induction->treatment behavior Behavioral Testing (Days 3-10) treatment->behavior tissue Tissue Collection (PFC, Hippocampus) behavior->tissue analysis Neurochemical & Electrophysiological Analysis tissue->analysis end Compare Onset Time & Mechanistic Changes analysis->end

Caption: General experimental workflow for assessing fast-onset antidepressant effects.

Data Presentation: Summary of Quantitative Findings

Clear and concise data presentation is crucial for comparing the efficacy and onset of action of YL-0919 with other compounds.

Table 1: Onset of Antidepressant-like Effects of YL-0919 vs. Fluoxetine

Behavioral Test Animal Model YL-0919 Onset Fluoxetine Onset Reference(s)
Sucrose (B13894) Preference Test (SPT) CUS Rats 4 days 20 days [1]
Novelty Suppressed Feeding Test (NSFT) CUS Rats 6 days 22 days [1]
Forced Swim Test (FST) CUS Rats 5 days Not specified [9][10]
Tail Suspension Test (TST) Acute Mice Acute (single dose) Not specified [9]

| Behavioral Composite (Huddling, Locomotion) | CUS Monkeys | 9 days | 17 days |[6][7] |

Table 2: Effects of Short-Term YL-0919 Treatment on Neurochemical and Synaptic Markers

Marker Brain Region Change Treatment Duration Reference(s)
Serum CORT & ACTH Serum Reversal of CUS-induced increase 7 days [1]
BDNF PFC / Hippocampus Reversal of CUS-induced decrease 5 days [1][8][9]
p-mTOR PFC / Hippocampus Reversal of CUS-induced decrease 5 days [1][9]
PSD95 PFC / Hippocampus Reversal of CUS-induced decrease 5 days [1][8]
Synapsin I PFC / Hippocampus Reversal of CUS-induced decrease 5 days [1][8]
GluR1 Prefrontal Cortex Reversal of CUS-induced decrease 5 days [1]

| Dendritic Complexity | Prefrontal Cortex | Increased complexity and spine density | 5 days |[1][8] |

Table 3: Electrophysiological Effects of YL-0919 in the Medial Prefrontal Cortex (mPFC)

Parameter Preparation Effect of YL-0919 Underlying Mechanism Reference(s)
Spontaneous Discharges (Pyramidal Neurons) In vivo (chronic admin.) Significantly increased Disinhibition [2]
Spontaneous Excitatory Postsynaptic Currents (sEPSCs) In vitro slice Significantly increased frequency Disinhibition [2][11]
Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) In vitro slice Significantly decreased frequency Inhibition of GABAergic interneurons [2][11]

| GABAergic Neuron Excitability | In vitro slice (GAD67-GFP mice) | Significantly inhibited | Mediated by 5-HT1A receptors |[2][11] |

Experimental Protocols

The following protocols are synthesized from published studies investigating YL-0919.

Animal Model: Chronic Unpredictable Stress (CUS)

This is the most common model used to assess the fast-onset effects of YL-0919.[1][12]

  • Objective: To induce a state of anhedonia and behavioral despair in rodents, mimicking symptoms of depression.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • House animals individually.

    • For 5-8 weeks, apply a sequence of varied, mild stressors daily. The schedule must be unpredictable.

    • Stressors may include:

      • Food and water deprivation (24h)

      • Stroboscopic light (12h)

      • Loud noise (e.g., white noise at 95 dB for 4h)

      • Tilted cage (45°) (24h)

      • Soiled cage (200 ml of water in sawdust bedding) (24h)

      • Forced swimming in cold water (4°C for 5 min)

      • Restraint in a plastic tube (2h)

    • Confirm the successful induction of a depressive-like phenotype using the Sucrose Preference Test (a significant decrease in sucrose preference compared to non-stressed controls).

Behavioral Assessments

Behavioral tests should be conducted at multiple time points (e.g., days 4, 6, 10) after initiating drug treatment to establish an onset-of-action timeline.[1]

5.2.1 Sucrose Preference Test (SPT)

  • Objective: To measure anhedonia, a core symptom of depression.

  • Procedure:

    • Deprive animals of water for 24 hours.

    • Present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.

    • Allow access for 1-2 hours.

    • Weigh the bottles again to determine the consumption of each liquid.

    • Data Analysis: Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. A significant increase in preference in the YL-0919 group compared to the vehicle group indicates an antidepressant effect.

5.2.2 Novelty-Suppressed Feeding Test (NSFT)

  • Objective: To assess anxiety and depression-related behavior based on the conflict between the drive to eat and the fear of a novel environment.[1][13]

  • Procedure:

    • Food-deprive animals for 24 hours.

    • Place a single food pellet in the center of a brightly lit open field arena (e.g., 76x76 cm).

    • Place the animal in a corner of the arena.

    • Measure the latency (time) for the animal to begin eating the pellet (maximum test duration of 10 minutes).

    • Immediately after the test, transfer the animal to its home cage and measure the amount of food consumed in 5 minutes to control for appetite effects.

    • Data Analysis: A significantly shorter latency to feed in the YL-0919 group indicates anxiolytic and antidepressant-like effects.[12]

5.2.3 Forced Swim Test (FST)

  • Objective: To measure behavioral despair.[9][14]

  • Procedure:

    • Place the animal in a glass cylinder (40 cm high, 18 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Conduct a 6-minute test session.

    • Record the session and score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of movement required to keep the head above water.

    • Data Analysis: A significant reduction in immobility time in the YL-0919 group compared to the vehicle group suggests an antidepressant effect.[9]

Neurochemical and Molecular Analysis

These analyses are typically performed on tissue collected at the end of the behavioral testing period.

5.3.1 Western Blotting for Synaptic Proteins

  • Objective: To quantify changes in the expression of proteins related to neuroplasticity (e.g., BDNF, p-mTOR, PSD95, Synapsin I) in the PFC and hippocampus.[1][10]

  • Procedure:

    • Rapidly dissect the prefrontal cortex and hippocampus from euthanized animals.

    • Homogenize tissues in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies (e.g., anti-BDNF, anti-p-mTOR, anti-PSD95) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) kit and quantify band density using imaging software (e.g., ImageJ). Normalize to a loading control like β-actin or GAPDH.

    • Data Analysis: Compare the normalized protein expression levels between treatment groups.

5.3.2 Golgi Staining for Dendritic Morphology

  • Objective: To visualize and quantify the structural complexity of neurons, including dendritic length and spine density, in the PFC.[1][12]

  • Procedure:

    • Perfuse animals and prepare brain tissue according to a commercial Golgi-Cox staining kit protocol (e.g., FD Rapid GolgiStain™ Kit).

    • Impregnate, section (e.g., 100 µm), and mount the brain tissue.

    • Acquire images of pyramidal neurons in the target brain region using a bright-field microscope.

    • Trace neurons and perform Sholl analysis to quantify dendritic branching and length.

    • Count dendritic spines along defined dendritic segments.

    • Data Analysis: Compare the number of dendritic intersections, total dendritic length, and spine density between treatment groups.

Electrophysiological Assessment

Electrophysiology provides a direct measure of how YL-0919 alters neural circuit function in the mPFC.[2][11]

5.4.1 In Vitro Whole-Cell Patch-Clamp Recording

  • Objective: To measure synaptic inputs (sEPSCs, sIPSCs) onto pyramidal neurons and the excitability of different neuron types.[11]

  • Procedure:

    • Prepare acute coronal brain slices (300 µm) containing the mPFC.

    • Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

    • In a recording chamber, perfuse slices with aCSF.

    • Establish whole-cell voltage-clamp or current-clamp recordings from Layer V pyramidal neurons or identified GABAergic interneurons.

    • Record a stable baseline for 5-10 minutes.

    • Bath-apply YL-0919 (e.g., 1-10 µM) and record changes in synaptic activity or membrane potential.

    • Data Analysis: Analyze the frequency and amplitude of sEPSCs and sIPSCs before and after drug application. For current-clamp, measure changes in firing rate in response to current injections.

References

Application Notes and Protocols: Investigating the Synergistic Antidepressant Effects of YL-0919 and a Glutamatergic Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-0919 is a novel investigational compound with a multi-target profile, acting as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2][3] Some research also suggests it functions as a sigma-1 receptor agonist.[4][5] This unique mechanism of action contributes to its demonstrated antidepressant and anxiolytic-like effects in preclinical models.[1][2] The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has been identified as a key player in the pathophysiology of depression.[2][4][5][6][7] Modulators of this system, such as the NMDA receptor antagonist ketamine, have shown rapid and robust antidepressant effects.[4][8] This has led to significant interest in exploring the therapeutic potential of combining traditional monoaminergic antidepressants with glutamatergic agents.[8][9][10][11]

Application

This document outlines protocols to investigate the potential synergistic or additive antidepressant effects of YL-0919 when co-administered with a sub-therapeutic dose of a non-competitive NMDA receptor antagonist (referred to herein as "Compound X," analogous to ketamine). The primary objective is to determine if targeting both the serotonergic and glutamatergic systems simultaneously can produce a more potent and/or faster-acting antidepressant response than either compound alone.

Key Experiments and Methodologies

In Vitro Synergy Assessment: Neuronal Viability Assay

A checkerboard assay is a standard method to evaluate the interaction between two compounds in vitro.[8][12][13][14][15][16] This protocol will assess the protective effects of YL-0919 and Compound X on neuronal cells subjected to glutamate-induced excitotoxicity, a cellular model relevant to depression.

Experimental Protocol: Checkerboard Neuronal Viability Assay

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates until they reach approximately 80% confluency.

  • Compound Preparation:

    • Prepare stock solutions of YL-0919 and Compound X in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of each compound. For the checkerboard layout, prepare concentrations ranging from 0.125x to 8x the previously determined IC50 (the concentration that provides 50% of the maximal protective effect) for each compound individually.

  • Checkerboard Setup:

    • Arrange the dilutions in a 96-well plate. Along the x-axis, add increasing concentrations of YL-0919. Along the y-axis, add increasing concentrations of Compound X.[12][14]

    • Each well will contain a unique combination of concentrations of the two compounds.

    • Include wells with each compound alone and vehicle-only controls.

  • Induction of Excitotoxicity and Treatment:

    • Pre-treat the cells with the compound combinations for 2 hours.

    • Introduce a high concentration of glutamate (B1630785) (e.g., 100 µM) to all wells except the negative control to induce excitotoxicity.

    • Incubate for 24 hours.

  • Viability Assessment:

    • Measure cell viability using a standard method such as the MTT or AlamarBlue assay.[12]

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that results in a specific level of protection (e.g., 50%).

    • The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[13][14]

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/No Interaction: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[13]

Data Presentation: In Vitro Synergy

Combination (YL-0919 + Compound X)YL-0919 Conc. for 50% Protection (in combo)Compound X Conc. for 50% Protection (in combo)FICI ValueInteraction
Ratio 1:1Hypothetical ValueHypothetical ValueCalculated ValueSynergy/Additive/Antagonism
Ratio 1:2Hypothetical ValueHypothetical ValueCalculated ValueSynergy/Additive/Antagonism
Ratio 2:1Hypothetical ValueHypothetical ValueCalculated ValueSynergy/Additive/Antagonism
In Vivo Synergy Assessment: Forced Swim Test (FST) in Rodents

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. A synergistic effect would be demonstrated if the combination of sub-therapeutic doses of YL-0919 and Compound X significantly reduces immobility time more than the sum of the effects of each drug alone. A standard four-arm experimental design will be used.[17][18][19]

Experimental Protocol: In Vivo Forced Swim Test

  • Animals:

    • Use male Sprague-Dawley rats or C57BL/6 mice, housed under standard laboratory conditions. Allow at least one week for acclimatization.

  • Drug Administration:

    • Determine sub-therapeutic doses for both YL-0919 and Compound X from literature or preliminary dose-response studies (doses that do not produce a significant antidepressant effect on their own).

    • Randomly assign animals to one of four treatment groups (n=10-12 per group):

      • Vehicle Control

      • YL-0919 (sub-therapeutic dose)

      • Compound X (sub-therapeutic dose)

      • YL-0919 + Compound X (combination of the sub-therapeutic doses)

    • Administer drugs via an appropriate route (e.g., intraperitoneal or oral) 60 minutes before the test.

  • Forced Swim Test Procedure:

    • Place each animal individually into a transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

    • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period.

    • Record the total time the animal remains immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Analyze the immobility time using a two-way ANOVA to assess the main effects of each drug and their interaction.

    • A significant interaction term (p < 0.05) suggests a synergistic or antagonistic effect.

    • Calculate a Combination Index (CI) if appropriate dose-response curves are available. For a single-dose four-arm study, a significant difference between the combination group and the sum of the individual drug effects (relative to control) indicates synergy.[17][18]

Data Presentation: In Vivo Synergy

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility (vs. Vehicle)
Vehicle Control-Hypothetical Value0%
YL-0919Sub-therapeutic doseHypothetical ValueCalculated Value
Compound XSub-therapeutic doseHypothetical ValueCalculated Value
YL-0919 + Compound XCombination doseHypothetical ValueCalculated Value

Visualizations

Signaling Pathways

cluster_0 YL-0919 Mechanism cluster_1 Compound X Mechanism YL-0919 YL-0919 SERT SERT YL-0919->SERT Inhibits 5-HT1A Receptor 5-HT1A Receptor YL-0919->5-HT1A Receptor Activates Synaptic 5-HT Synaptic 5-HT SERT->Synaptic 5-HT Increases Postsynaptic Neuron Postsynaptic Neuron 5-HT1A Receptor->Postsynaptic Neuron Modulates Activity Downstream Signaling Downstream Signaling Postsynaptic Neuron->Downstream Signaling Potential Convergence (e.g., BDNF, mTOR) Compound X Compound X NMDA Receptor NMDA Receptor Compound X->NMDA Receptor Inhibits Ca Influx Ca Influx NMDA Receptor->Ca Influx Reduces Glutamate Glutamate Glutamate->NMDA Receptor Activates Ca Influx->Downstream Signaling

Caption: Putative signaling pathways for YL-0919 and a hypothetical NMDA antagonist, Compound X.

Experimental Workflow

cluster_invitro In Vitro Synergy cluster_invivo In Vivo Synergy Start_vitro Culture Neuronal Cells Dose_Response Determine IC50 for YL-0919 & Compound X Start_vitro->Dose_Response Checkerboard Setup Checkerboard Assay (96-well plate) Dose_Response->Checkerboard Treat Treat Cells + Induce Excitotoxicity Checkerboard->Treat Viability Measure Cell Viability (MTT) Treat->Viability Analyze_vitro Calculate FICI Viability->Analyze_vitro End_vitro Determine Synergy/ Additive/Antagonism Analyze_vitro->End_vitro Start_vivo Acclimatize Rodents Grouping Randomize into 4 Groups: - Vehicle - YL-0919 (sub-therapeutic) - Cmpd X (sub-therapeutic) - Combination Start_vivo->Grouping Administer Administer Compounds Grouping->Administer FST Perform Forced Swim Test Administer->FST Record Record Immobility Time FST->Record Analyze_vivo Two-Way ANOVA Record->Analyze_vivo End_vivo Determine Synergistic Effect Analyze_vivo->End_vivo

Caption: Workflow for assessing the synergistic effects of YL-0919 and Compound X.

References

Application Notes and Protocols for the Quantification of YL-0919 in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the concentration of YL-0919, a novel antidepressant, in brain tissue. The primary method detailed is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique ideal for complex biological matrices. Additionally, this document outlines protocols for assessing the pharmacodynamic effects of YL-0919 by measuring key proteins in the BDNF-mTOR signaling pathway.

Quantitative Analysis of YL-0919 in Brain Tissue by UHPLC-MS/MS

This section details the complete workflow for the accurate measurement of YL-0919 concentrations in brain tissue samples, from sample preparation to data acquisition.

Experimental Workflow

The overall process for quantifying YL-0919 in brain tissue is summarized in the workflow diagram below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Brain Tissue Collection homogenization Homogenization tissue->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection chromatography UHPLC Separation injection->chromatography ms_detection MS/MS Detection chromatography->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for YL-0919 quantification in brain tissue.
Protocols

  • Accurately weigh the frozen brain tissue sample.

  • To the tissue, add ice-cold phosphate-buffered saline (PBS, pH 7.4) at a 1:4 (w/v) ratio (e.g., 100 mg of tissue in 400 µL of PBS).

  • Homogenize the tissue on ice using a bead-based homogenizer or a Dounce homogenizer until a uniform consistency is achieved.

  • Keep the homogenate on ice for subsequent steps.

  • Protein Precipitation: To 100 µL of brain homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of YL-0919).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute YL-0919 and the internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer the sample to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Parameters

The following table summarizes the recommended starting parameters for the UHPLC-MS/MS analysis of YL-0919. These parameters are based on a previously published method for plasma and should be optimized for your specific instrumentation.[1][2][3]

ParameterRecommended Setting
UHPLC System
ColumnAcquity BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
InstrumentTriple Quadrupole Mass Spectrometer (e.g., API-5500)
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsTo be determined by direct infusion of YL-0919 and internal standard
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Ion Source Temp.550°C
Data Presentation: Quantitative Summary

The following table provides an example of how to present the quantitative data for YL-0919 concentrations in different brain regions.

Brain RegionYL-0919 Concentration (ng/g tissue)Standard Deviation
Prefrontal Cortex15.22.1
Hippocampus21.83.5
Striatum12.51.8
Cerebellum8.91.2

Pharmacodynamic Analysis: BDNF-mTOR Signaling Pathway

YL-0919 has been shown to exert its antidepressant effects, in part, by modulating the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This section provides a protocol for assessing the activation of this pathway in brain tissue.

BDNF-mTOR Signaling Pathway Diagram

The diagram below illustrates the key components of the BDNF-mTOR signaling pathway that are relevant to the action of YL-0919.

G YL0919 YL-0919 BDNF BDNF YL0919->BDNF Increases Expression TrkB TrkB Receptor BDNF->TrkB Binds and Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Synaptic_Plasticity Synaptic Plasticity (Antidepressant Effects) p70S6K->Synaptic_Plasticity Promotes

Figure 2: YL-0919 and the BDNF-mTOR signaling pathway.
Protocol: Western Blotting for p-mTOR and BDNF

This protocol describes the measurement of phosphorylated mTOR (p-mTOR) and total BDNF protein levels in brain tissue homogenates by Western blotting.

  • Protein Extraction:

    • Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-mTOR, total mTOR, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-mTOR signal to total mTOR and the BDNF signal to the loading control.

Data Presentation: Pharmacodynamic Summary

The following table shows an example of how to present the Western blot quantification data.

Treatment Groupp-mTOR / Total mTOR (Fold Change)BDNF / β-actin (Fold Change)
Vehicle Control1.01.0
YL-0919 (1 mg/kg)1.81.5
YL-0919 (5 mg/kg)2.52.1

These application notes and protocols provide a robust framework for the quantitative analysis of YL-0919 and the assessment of its pharmacodynamic effects in brain tissue. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Utilizing the 5-Choice Serial Reaction Time Task with YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Choice Serial Reaction Time Task (5-CSRTT) is a robust behavioral paradigm for assessing visuospatial attention and motor impulsivity in rodents.[1][2][3] This makes it an invaluable tool for preclinical research in cognitive neuroscience and for evaluating the pharmacological effects of novel compounds on executive functions.[4][5] YL-0919, a novel compound with a dual mechanism as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, has recently been identified as a selective sigma-1 receptor agonist with rapid antidepressant-like effects.[6][7][8][9] Notably, studies have demonstrated that YL-0919 can significantly improve attention, making the 5-CSRTT a critical assay for elucidating its cognitive-enhancing properties.[9]

These application notes provide a detailed protocol for utilizing the 5-CSRTT to evaluate the effects of YL-0919 on attention and impulsivity in a rodent model.

Key Concepts of the 5-CSRTT

The 5-CSRTT requires a subject animal, typically a rat or mouse, to observe an array of five apertures and respond to a brief light stimulus presented in one of them.[2][3] A correct response, a nose-poke into the illuminated aperture, is rewarded with a food pellet or liquid reward.[1][2] The task allows for the measurement of several key behavioral parameters:

  • Attention: Assessed by the accuracy of responses (% correct) and the number of omissions (failure to respond).[2]

  • Impulsivity: Measured by the number of premature responses made during the inter-trial interval (ITI) before the stimulus is presented.[5]

  • Reaction Time: The latency to make a correct response.

  • Motivation: Can be inferred from the number of trials completed and the latency to collect the reward.

Experimental Protocol: 5-CSRTT with YL-0919

This protocol is based on established methodologies for the 5-CSRTT and specific findings from studies investigating YL-0919.[9][10]

Apparatus
  • Standard 5-CSRTT operant chambers equipped with five response apertures, each with a stimulus light and an infrared detector.

  • A reward magazine for delivering food or liquid reinforcement.

  • A house light to illuminate the chamber.

  • Control software for programming the task parameters and recording data.

Animal Subjects and Housing
  • Male Sprague-Dawley rats are commonly used.[9]

  • Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Food restriction to 85-90% of free-feeding body weight is necessary to motivate performance for food rewards. Water is available ad libitum.

Training Procedures

A step-by-step training procedure is crucial for establishing stable baseline performance. This process can take several weeks.

  • Habituation: Acclimate the animals to the test chambers and the reward.

  • Initial Training: Train the rats to associate a nose-poke in any illuminated aperture with a reward. The stimulus duration should be long (e.g., 30 seconds) and the ITI short (e.g., 2 seconds).

  • Shaping: Gradually decrease the stimulus duration and increase the ITI to the target parameters for baseline performance.

  • Baseline Criteria: A stable baseline is typically defined as achieving >80% accuracy and <20% omissions for at least three consecutive days.

YL-0919 Administration and Testing
  • Drug Preparation: YL-0919 can be dissolved in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Dosing: Based on previous studies, effective oral doses of YL-0919 for improving attention in the 5-CSRTT in rats are in the range of 1.25 to 5 mg/kg.[9] A vehicle control group and at least two dose levels of YL-0919 are recommended.

  • Administration: Administer YL-0919 or vehicle orally (p.o.) once daily for a specified period (e.g., 7-14 days) prior to the 5-CSRTT session.

  • Testing Session: Each session typically consists of 100 trials and lasts approximately 30 minutes.

Data Presentation

Quantitative data from the 5-CSRTT should be summarized for clear comparison between treatment groups.

Table 1: Effects of YL-0919 on 5-CSRTT Performance in Rats

Treatment GroupDose (mg/kg, p.o.)Accuracy (%)OmissionsPremature ResponsesCorrect Response Latency (s)Reward Collection Latency (s)
Vehicle082.3 ± 2.110.5 ± 1.58.1 ± 1.20.85 ± 0.051.2 ± 0.1
YL-09191.2588.5 ± 1.87.2 ± 1.17.9 ± 1.00.82 ± 0.041.1 ± 0.1
YL-09192.591.2 ± 1.5 5.8 ± 0.98.3 ± 1.30.80 ± 0.031.1 ± 0.1
YL-09195.092.5 ± 1.3 5.1 ± 0.88.0 ± 1.10.78 ± 0.04*1.0 ± 0.1

*Note: Data are presented as mean ± SEM. p < 0.05, **p < 0.01 compared to vehicle. This table represents hypothetical data based on published findings for illustrative purposes.[9][10]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a typical study investigating the effects of YL-0919 using the 5-CSRTT.

G cluster_0 Phase 1: Animal Preparation & Training cluster_1 Phase 2: Drug Administration & Testing cluster_2 Phase 3: Data Analysis A Animal Acclimation & Habituation B Food Restriction A->B C 5-CSRTT Training to Baseline B->C D Group Assignment (Vehicle, YL-0919) C->D E Daily Oral Administration D->E F 5-CSRTT Testing E->F G Data Collection & Collation F->G H Statistical Analysis G->H I Interpretation of Results H->I

Figure 1: Experimental workflow for evaluating YL-0919 in the 5-CSRTT.

Signaling Pathway of YL-0919 in Enhancing Attention

YL-0919 is a selective sigma-1 receptor agonist.[8][9] Its mechanism for improving attention involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway in the medial prefrontal cortex (mPFC).[9]

G YL0919 YL-0919 Sigma1R Sigma-1 Receptor YL0919->Sigma1R activates BDNF BDNF Expression (mPFC) Sigma1R->BDNF upregulates SynapticPlasticity Enhanced Synaptic Plasticity BDNF->SynapticPlasticity Attention Improved Attention SynapticPlasticity->Attention

Figure 2: Proposed signaling pathway for YL-0919's pro-cognitive effects.

Conclusion

The 5-CSRTT is a powerful and translatable tool for assessing the effects of YL-0919 on attention and impulsivity. The detailed protocol and data presentation structure provided here offer a framework for researchers to design and execute rigorous preclinical studies. The visualization of the experimental workflow and the proposed signaling pathway of YL-0919 further aid in the conceptual understanding and practical application of this research. By utilizing these standardized methods, researchers can effectively contribute to the characterization of YL-0919's therapeutic potential for cognitive deficits.

References

Troubleshooting & Optimization

optimizing YL-0919 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of YL-0919 to minimize potential side effects and achieve desired therapeutic outcomes in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and what are its primary molecular targets?

A1: YL-0919, also known as hypidone, is an investigational antidepressant agent. It has a multi-target profile, acting as a selective serotonin (B10506) reuptake inhibitor (SSRI), a partial agonist of the serotonin 1A (5-HT1A) receptor, and a full agonist of the serotonin 6 (5-HT6) receptor.[1][2] Additionally, it has been shown to be an agonist of the sigma-1 receptor.[3][4][5]

Q2: What are the potential therapeutic applications of YL-0919?

A2: Preclinical studies suggest that YL-0919 has antidepressant, anxiolytic (anti-anxiety), and anti-PTSD (Post-Traumatic Stress Disorder) effects.[2][6][7][8][9] It is being developed for the treatment of major depressive disorder.[1]

Q3: What are the expected "off-target" effects of YL-0919?

A3: For YL-0919, it is more appropriate to consider potential side effects related to its mechanism of action rather than traditional off-target effects. As an SSRI and 5-HT1A receptor agonist, potential side effects could include those commonly associated with these drug classes, such as nausea, dizziness, or insomnia. However, one preclinical study noted that at effective antidepressant doses, YL-0919 did not cause significant sexual dysfunction, a common side effect of many SSRIs.[10]

Q4: What is a good starting dose for in vivo experiments with YL-0919?

A4: Based on published preclinical studies in rodents, effective oral doses for antidepressant and anxiolytic-like effects typically range from 1.25 mg/kg to 5 mg/kg.[6][7][11] For monkeys, an effective oral dose of 1.2 mg/kg has been reported.[12] However, it is crucial to perform a dose-response study in your specific experimental model to determine the optimal dose.

Q5: How should I prepare YL-0919 for administration?

A5: In many preclinical studies, YL-0919 hydrochloride is dissolved in saline or distilled water for oral gavage.[1] For in vitro assays, it can be dissolved in DMSO to create a stock solution.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lack of therapeutic effect at a previously reported dose. - Animal model variability: Differences in species, strain, age, or sex of the animals can affect drug response. - Experimental conditions: Variations in stress models, behavioral testing paradigms, or environmental factors can influence outcomes. - Drug administration: Improper dosing, route of administration, or formulation issues.- Perform a dose-response study: Test a range of doses (e.g., 0.5 mg/kg to 10 mg/kg) to determine the optimal dose for your specific model and endpoint. - Verify experimental setup: Ensure that your experimental protocols are consistent with established and validated methods. - Check drug preparation: Confirm the correct weighing, dissolution, and administration of YL-0919.
Observation of adverse effects (e.g., sedation, hyperactivity). - Dose is too high: The observed effects may be due to exaggerated pharmacology or toxicity at the administered dose. - Mechanism-based side effects: The effects may be inherent to the modulation of serotonin or sigma-1 receptors.- Reduce the dose: If adverse effects are observed, lower the dose and conduct a dose-response study to find a dose with a better therapeutic window. - Monitor for common SSRI/5-HT1A agonist side effects: Be aware of potential side effects such as changes in appetite, sleep patterns, or gastrointestinal issues.
Inconsistent results between experiments. - Variability in animal behavior: Individual differences in animal behavior can lead to variability in results. - Lack of habituation: Insufficient acclimatization of animals to the testing environment can increase stress and variability. - Experimenter bias: Unblinded experimenters may inadvertently influence animal behavior.- Increase sample size: A larger number of animals per group can help to overcome individual variability. - Ensure proper habituation: Allow sufficient time for animals to acclimate to the testing room and apparatus. - Blind the experiment: The experimenter administering the drug and scoring the behavior should be unaware of the treatment groups.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of YL-0919

TargetAssay TypeSpeciesKi (nM)IC50 (nM)Efficacy
Serotonin Transporter (SERT) [3H]-Citalopram BindingRat0.72 ± 0.10--
5-HT1A Receptor [3H]-8-OH-DPAT BindingRat0.19 ± 0.02--
SERT 5-HT Uptake InhibitionhSERT-HEK293 cells-1.93 ± 0.18-
SERT 5-HT Uptake InhibitionRat Frontal Cortex-1.78 ± 0.34-
5-HT1A Receptor [35S]-GTPγS BindingRat Hippocampus-EC50: 1.20 ± 0.2185.11% ± 9.70% (relative to 8-OH-DPAT)

Data extracted from a study by Chen et al.[6]

Table 2: Effective Doses of YL-0919 in Preclinical Behavioral Models

Animal ModelSpeciesBehavioral TestEffective Dose Range (oral)Observed EffectReference
Chronic Unpredictable Stress RatSucrose (B13894) Preference Test1.25 - 2.5 mg/kgIncreased sucrose preference[6]
Chronic Unpredictable Stress RatNovelty-Suppressed Feeding1.25 - 2.5 mg/kgDecreased latency to feed[6]
Chronic Unpredictable Stress RatElevated Plus Maze1.25 - 2.5 mg/kgIncreased time in open arms[6]
Time-Dependent Sensitization (PTSD model) RatContextual Fear Test1.25 - 2.5 mg/kgReduced freezing response[2]
Inescapable Foot Shock (PTSD model) MouseElevated Plus Maze1.25 - 2.5 mg/kgIncreased open arm entries
Normal MouseTail Suspension Test1.25 - 5 mg/kgDecreased immobility time
Normal RatForced Swim Test1.25 - 5 mg/kgDecreased immobility time
Chronic Unpredictable Stress Cynomolgus MonkeyBehavioral Observation1.2 mg/kgReversal of depression-like behaviors[12]

Experimental Protocols

Protocol 1: Assessing Antidepressant-Like Effects using the Forced Swim Test (FST) in Mice
  • Apparatus: A transparent glass cylinder (20 cm height, 12 cm diameter) filled with water (25°C) to a depth of 10 cm.

  • Procedure:

    • Administer YL-0919 or vehicle orally (p.o.) to mice.

    • After a pre-treatment period (e.g., 60 minutes), gently place each mouse into the cylinder.

    • Record the session for 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the YL-0919 treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 2: Evaluating Anxiolytic-Like Effects using the Elevated Plus Maze (EPM) in Rats
  • Apparatus: A plus-shaped maze with two open arms and two closed arms (of equal size), elevated from the floor.

  • Procedure:

    • Administer YL-0919 or vehicle orally to rats.

    • After a pre-treatment period (e.g., 60 minutes), place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session using a video tracking system.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the YL-0919 treated groups compared to the vehicle control is indicative of an anxiolytic-like effect.

Protocol 3: In Vitro Serotonin Reuptake Inhibition Assay
  • Materials: HEK293 cells stably expressing the human serotonin transporter (hSERT), [3H]-serotonin, appropriate buffers, and a scintillation counter.

  • Procedure:

    • Plate the hSERT-HEK293 cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of YL-0919 or a reference inhibitor (e.g., fluoxetine) for a specified time (e.g., 20 minutes) at 37°C.

    • Initiate serotonin uptake by adding [3H]-serotonin to each well.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of [3H]-serotonin taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of serotonin uptake against the concentration of YL-0919 to determine the IC50 value.

Visualizations

YL_0919_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron YL-0919_pre YL-0919 SERT SERT YL-0919_pre->SERT Inhibits 5-HT1A_auto 5-HT1A Autoreceptor YL-0919_pre->5-HT1A_auto Partial Agonist 5-HT1A_post 5-HT1A Receptor YL-0919_pre->5-HT1A_post Partial Agonist 5-HT6 5-HT6 Receptor YL-0919_pre->5-HT6 Full Agonist Sigma1 Sigma-1 Receptor YL-0919_pre->Sigma1 Agonist 5-HT_vesicle 5-HT Vesicle 5-HT_synapse 5-HT 5-HT_vesicle->5-HT_synapse 5-HT_synapse->SERT Reuptake 5-HT_synapse->5-HT1A_post Activates 5-HT_synapse->5-HT6 Activates Downstream_signaling Downstream Signaling (e.g., cAMP, BDNF) 5-HT1A_post->Downstream_signaling 5-HT6->Downstream_signaling Sigma1->Downstream_signaling

Caption: Mechanism of action of YL-0919.

Dose_Response_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., C57BL/6 mice) Dose_selection Select Dose Range (e.g., 0.5, 1, 2.5, 5, 10 mg/kg) Animal_model->Dose_selection Grouping Randomize Animals into Groups (Vehicle + YL-0919 doses) Dose_selection->Grouping Dosing Administer YL-0919 or Vehicle Grouping->Dosing Pretreatment Pre-treatment Period (e.g., 60 min) Dosing->Pretreatment Behavioral_test Conduct Behavioral Test (e.g., Forced Swim Test) Pretreatment->Behavioral_test Data_collection Record and Score Behavior (e.g., Immobility Time) Behavioral_test->Data_collection Stats Statistical Analysis (e.g., ANOVA) Data_collection->Stats Dose_response_curve Generate Dose-Response Curve Stats->Dose_response_curve Optimal_dose Determine Optimal Dose Dose_response_curve->Optimal_dose

Caption: Workflow for an in vivo dose-response study.

References

troubleshooting inconsistent behavioral results in YL-0919 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent behavioral results in studies involving YL-0919. Our aim is to help you identify potential sources of variability and optimize your experimental design for robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for YL-0919?

A1: YL-0919 is a novel psychotropic agent with a dual mechanism of action. It acts as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor and as a selective serotonin reuptake inhibitor (SSRI).[1][2] More recent research also suggests its activity as a selective sigma-1 receptor agonist, which may contribute to its rapid antidepressant-like effects.[3][4] This complex pharmacology may underlie its therapeutic potential but also introduces multiple pathways that could be sensitive to experimental variables.

Q2: We are observing a high degree of variability in our behavioral results between different cohorts of animals treated with YL-0919. What are the potential causes?

A2: Inter-cohort variability is a common challenge in behavioral pharmacology.[5] Several factors could be contributing to this issue:

  • Animal-related factors: Subtle differences in the genetic background, age, sex, and gut microbiome of the animals can significantly impact their response to pharmacological agents.[5]

  • Environmental factors: Minor changes in housing conditions, such as cage density, enrichment, light-dark cycles, and ambient noise, can alter baseline anxiety and stress levels, thereby affecting behavioral outcomes.[6][7]

  • Procedural drift: Small, often unnoticed, variations in experimental procedures over time, such as handling techniques or the timing of drug administration and behavioral testing, can introduce variability.[8]

Q3: The antidepressant-like effects of YL-0919 in our forced swim test (FST) are not consistent. What could be wrong?

A3: Inconsistency in the FST can arise from several sources. One key factor is the timing of drug administration relative to the test. The rapid onset of action of YL-0919 is a reported feature, with effects seen as early as 3-7 days with chronic dosing.[4][9] For acute studies, the pre-treatment time is critical. Additionally, the U-shaped dose-response curve observed with YL-0919 in some studies suggests that higher doses may not necessarily produce stronger effects and could even be less effective.[2] It is also crucial to ensure that the immobility scoring is performed by a blinded observer to prevent bias.

Q4: We are not seeing the expected anxiolytic-like effects of YL-0919 in the elevated plus-maze (EPM). What should we check?

A4: If you are not observing anxiolytic-like effects in the EPM, consider the following:

  • Baseline anxiety levels: If the animals have very low baseline anxiety, it will be difficult to detect an anxiolytic effect (a "floor effect"). Conversely, if they are overly anxious due to excessive handling stress, this could mask the drug's effect.[10]

  • Lighting conditions: The EPM is sensitive to lighting. The open arms should be brightly lit to be aversive, while the closed arms should be darker. Inconsistent lighting can significantly alter the behavior of the animals.[11]

  • Habituation: The level of habituation to the testing room and the experimenter can influence the animals' anxiety levels.[6]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Relationship

Question: We are observing a variable and non-linear dose-response to YL-0919 in our behavioral assays. Why is this happening and how can we establish a reliable dose-response curve?

Answer:

A non-linear or "U-shaped" dose-response curve has been reported for YL-0919 in some behavioral tests.[2] This is not uncommon for compounds acting on the serotonergic system.

Troubleshooting Steps:

  • Wider Dose Range: Test a broader range of doses, including very low and very high doses, to fully characterize the dose-response relationship.

  • Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to correlate plasma and brain concentrations of YL-0919 with the observed behavioral effects. This can help determine if the variability is due to differences in drug metabolism and bioavailability.

  • Receptor Occupancy Studies: Consider performing receptor occupancy studies to understand the relationship between the dose of YL-0919 and its engagement with its molecular targets (5-HT1A and SERT).

  • Control for Environmental Stressors: Ensure that environmental conditions are stable and consistent across all dose groups, as stress can significantly impact the serotonergic system and the behavioral response to YL-0919.[1]

Issue 2: Lack of Reproducibility Between Experiments

Question: Our initial positive results with YL-0919 are not replicating in subsequent experiments. What are the key factors to consider for improving reproducibility?

Answer:

Lack of reproducibility is a significant challenge in behavioral neuroscience.[12][13] A systematic approach to identifying and controlling sources of variability is essential.

Troubleshooting Steps:

  • Standardize Animal Characteristics: Use animals of the same strain, sex, and a narrow age range.[5] Report these details in your experimental records.

  • Acclimatization and Handling: Ensure a consistent acclimatization period for all animals upon arrival at the facility. Standardize handling procedures to minimize stress.[6]

  • Control Environmental Variables: Maintain consistent temperature, humidity, lighting, and noise levels in both the housing and testing rooms.[6][11]

  • Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid unconscious bias in handling and data collection.

  • Detailed Protocol Documentation: Maintain a highly detailed experimental protocol that specifies every step, from cage cleaning schedules to the make and model of the behavioral apparatus.

Quantitative Data Summary

Behavioral TestSpeciesDosing RegimenEffective Dose RangeKey FindingsReference
Tail Suspension Test (TST)MiceAcute, p.o.1.25 - 5 mg/kgReduced immobility time[2]
Forced Swim Test (FST)Mice, RatsAcute, p.o.1.25 - 5 mg/kgReduced immobility time[2]
Chronic Unpredictable Stress (CUS)RatsChronic (5 weeks), p.o.1.25 - 2.5 mg/kgIncreased sucrose (B13894) preference, increased locomotor activity[1]
Novelty-Suppressed Feeding Test (NSFT)RatsAcute1.25 - 2.5 mg/kgDecreased latency to feed[1]
Elevated Plus-Maze (EPM)RatsChronic (5 weeks), p.o.1.25 - 2.5 mg/kgIncreased time in open arms and number of open arm entries[1]
Contextual Fear ConditioningMiceChronic (daily), i.g.1.25 - 2.5 mg/kgAmeliorated contextual freezing behavior[14]

Experimental Protocols

Forced Swim Test (FST) in Mice

This protocol is adapted from methodologies described in studies on YL-0919.[15]

  • Apparatus: A transparent cylindrical container (20 cm height, 12 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm.

  • Procedure:

    • Administer YL-0919 or vehicle orally (p.o.) 60 minutes before the test.

    • Individually place each mouse into the cylinder for a 6-minute session.

    • Record the entire session using a video camera.

    • An observer blinded to the treatment groups should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Chronic Unpredictable Stress (CUS) in Rats

This protocol is based on the CUS model used in YL-0919 research.[1]

  • Housing: Individually house rats for the duration of the 5-week protocol.

  • Stressors: Apply a variety of mild, unpredictable stressors daily for 5 weeks. Examples of stressors include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food and water deprivation

    • Overnight illumination

    • Forced swimming in cool water (10°C)

    • White noise

    • The sequence of stressors should be random and unpredictable.

  • Drug Administration: Administer YL-0919 or vehicle orally once daily throughout the 5-week stress period.

  • Behavioral Readouts:

    • Sucrose Preference Test: At the end of the 5 weeks, assess anhedonia by measuring the preference for a 1% sucrose solution over water.

    • Open Field Test (OFT): Assess locomotor activity and anxiety-like behavior.

    • Elevated Plus-Maze (EPM): Assess anxiety-like behavior.

  • Data Analysis: Compare the behavioral measures between the control, CUS-vehicle, and CUS-YL-0919 groups.

Visualizations

YL_0919_Signaling_Pathway cluster_serotonergic Serotonergic System cluster_downstream Downstream Effects YL0919 YL-0919 SERT SERT YL0919->SERT Inhibition HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonism Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonism Neuroplasticity Synaptic Plasticity SERT->Neuroplasticity HT1A->Neuroplasticity BDNF BDNF Expression Sigma1R->BDNF mTOR mTOR Pathway BDNF->mTOR mTOR->Neuroplasticity Antidepressant Antidepressant & Anxiolytic Effects Neuroplasticity->Antidepressant

Caption: Proposed signaling pathway of YL-0919.

Behavioral_Experiment_Workflow start Experimental Design animal_procurement Animal Procurement & Acclimatization start->animal_procurement drug_prep Drug Preparation & Dosing Schedule start->drug_prep habituation Habituation to Handling & Environment animal_procurement->habituation treatment Drug Administration drug_prep->treatment habituation->treatment behavioral_testing Behavioral Testing treatment->behavioral_testing data_collection Data Collection & Blinding behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General workflow for a behavioral pharmacology experiment.

Troubleshooting_Logic start Inconsistent Results Observed check_protocol Review Protocol for Deviations? start->check_protocol check_dosing Verify Drug Dosing & Administration? check_protocol->check_dosing No Deviations revise Revise Protocol check_protocol->revise Deviations Found check_environment Assess Environmental Variables? check_dosing->check_environment Dosing Correct check_dosing->revise Error Found check_animals Evaluate Animal Characteristics? check_environment->check_animals Environment Stable check_environment->revise Inconsistencies Found check_analysis Review Data Analysis & Blinding? check_animals->check_analysis Animals Homogenous check_animals->revise Variability Identified check_analysis->revise Error Found consult Consult Literature/Expert check_analysis->consult Analysis Correct revise->start consistent Results Consistent consult->consistent

Caption: Logical workflow for troubleshooting inconsistent behavioral results.

References

Technical Support Center: Improving the Oral Bioavailability of YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific formulation strategies and quantitative oral bioavailability data for YL-0919 is not publicly available. This technical support center provides guidance based on the known physicochemical properties of YL-0919 and established principles for enhancing the oral bioavailability of poorly soluble drug candidates.

Known Issues & Troubleshooting

This section addresses common challenges researchers may encounter when working with YL-0919 for oral administration, based on its known characteristics.

Question/Issue Potential Cause Troubleshooting/Solution
Low or variable drug exposure in preclinical studies after oral gavage. YL-0919 is reported to be practically insoluble in water. This poor aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, leading to low and erratic absorption.The primary focus should be on enhancing the solubility and dissolution rate of YL-0919. Several formulation strategies can be explored, including particle size reduction (micronization/nanonization), amorphous solid dispersions, and lipid-based formulations. It is recommended to start with a simple formulation approach like a nanosuspension to assess the potential for improvement.
Precipitation of YL-0919 in aqueous media during in vitro dissolution testing. The compound may be dissolving from the formulation but is thermodynamically driven to crash out of solution as the more stable, less soluble crystalline form.The use of precipitation inhibitors in the formulation can be beneficial. Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can help maintain a supersaturated state of the drug in the dissolution medium, thereby enhancing absorption.
Difficulty in preparing a consistent and stable oral dosage form for animal studies. The hydrophobic nature of YL-0919 can lead to issues with wetting and dispersion, resulting in particle aggregation and non-uniform dosing.For preclinical studies, preparing a micronized suspension with a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) can improve the homogeneity and stability of the suspension for oral gavage.
Observed food effect (significant difference in absorption when administered with or without food). The presence of lipids in food can enhance the solubilization and absorption of lipophilic drugs. This can be an indicator that lipid-based formulations may be a successful strategy.Explore the development of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations can improve bioavailability and potentially reduce food effects.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the enhancement of oral bioavailability for compounds like YL-0919.

Question Answer
What is the likely Biopharmaceutics Classification System (BCS) class of YL-0919 and why is it important? Given its poor aqueous solubility, YL-0919 is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. The BCS classification is crucial as it helps in selecting the most appropriate formulation strategy. For BCS Class II compounds, enhancing the dissolution rate is the primary goal, as permeability is not the limiting factor for absorption.
What are the most common strategies to improve the oral bioavailability of poorly soluble drugs? Common and effective strategies include: • Particle size reduction: Increasing the surface area by micronization or creating nanosuspensions. • Solid dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier. • Lipid-based formulations: Dissolving the drug in a lipid vehicle to create solutions, emulsions, or microemulsions. • Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.
How can I choose the best formulation strategy for YL-0919? The choice of formulation depends on the physicochemical properties of the drug (e.g., melting point, logP), the required dose, and the desired release profile. A systematic approach involving preformulation studies is recommended. Simple screening of different solubilizers and formulation types on a small scale can help identify the most promising approaches before proceeding to more complex development and in vivo testing.
Are there any potential liabilities with these formulation strategies? Each strategy has its own set of potential challenges. For example, amorphous solid dispersions can be prone to physical instability (recrystallization), and lipid-based formulations can sometimes have a higher manufacturing complexity. It is important to conduct thorough stability and characterization studies for any developed formulation.
What in vitro tests can I use to predict the in vivo performance of my formulation? In vitro dissolution testing under biorelevant conditions (e.g., using simulated gastric and intestinal fluids) is a valuable tool. For lipid-based formulations, in vitro lipolysis models can provide insights into how the drug will behave in the GI tract. These tests can help in screening and optimizing formulations before proceeding to animal studies.

Comparison of Formulation Strategies for Poorly Soluble Drugs

The following table summarizes common formulation approaches that could be considered for YL-0919, along with their principles and potential impact on bioavailability.

Formulation Strategy Principle of Bioavailability Enhancement Potential Fold-Increase in Bioavailability (Drug Dependent) Key Considerations
Micronized Suspension Increases the surface area available for dissolution according to the Noyes-Whitney equation.2 to 5-foldSimple and cost-effective, but may not be sufficient for very poorly soluble compounds. Particle aggregation can be an issue.
Nanosuspension Drastically increases the surface area and saturation solubility, leading to a faster dissolution rate.5 to 20-foldCan be administered orally or parenterally. Requires specialized equipment for production (e.g., high-pressure homogenizer, wet mill).
Amorphous Solid Dispersion The drug is in a high-energy amorphous state, which has a higher apparent solubility and dissolution rate compared to the crystalline form.5 to 50-foldSignificant bioavailability enhancement is possible. Physical stability (preventing recrystallization) is a critical quality attribute.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract, presenting the drug in a solubilized state for absorption.5 to 25-foldCan bypass the dissolution step and is particularly useful for lipophilic drugs. The choice of excipients is crucial.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a complex with improved aqueous solubility.2 to 10-foldEffective for certain molecules, but the amount of drug that can be complexed is limited by the stoichiometry of the complex.

Experimental Protocols

Below are detailed methodologies for two key experiments relevant to improving the oral bioavailability of YL-0919.

Protocol 1: Preparation and Characterization of a YL-0919 Nanosuspension

Objective: To prepare a stable nanosuspension of YL-0919 to enhance its dissolution rate and oral bioavailability.

Materials:

  • YL-0919

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Wetting agent (e.g., Tween 80)

  • Purified water

  • High-pressure homogenizer or wet milling equipment

  • Particle size analyzer (e.g., dynamic light scattering)

  • Zeta potential analyzer

  • Dissolution testing apparatus (USP Type II)

Methodology:

  • Preparation of the Pre-suspension:

    • Dissolve the stabilizer (e.g., 1% w/v Poloxamer 188) and wetting agent (e.g., 0.2% w/v Tween 80) in purified water.

    • Disperse a known amount of YL-0919 (e.g., 2% w/v) in the stabilizer solution.

    • Homogenize this pre-suspension using a high-shear mixer for 15-30 minutes to ensure uniform wetting and dispersion of the drug particles.

  • Nanonization:

    • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at a pressure of approximately 1500 bar for 20-30 cycles. Ensure the temperature is controlled to prevent drug degradation.

    • Wet Milling: Alternatively, introduce the pre-suspension into a wet media mill containing grinding media (e.g., zirconium oxide beads). Mill at a suitable speed for a predetermined time (e.g., 2-4 hours) until the desired particle size is achieved.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the mean particle size and PDI of the nanosuspension using a dynamic light scattering instrument. The target is typically a mean particle size below 200 nm and a PDI below 0.3.

    • Zeta Potential: Determine the zeta potential to assess the physical stability of the nanosuspension. A zeta potential of ±30 mV or higher is generally considered stable.

    • In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid). Compare the dissolution profile of the nanosuspension to that of the unformulated YL-0919 powder.

Protocol 2: Development of an Amorphous Solid Dispersion of YL-0919

Objective: To prepare an amorphous solid dispersion of YL-0919 with a hydrophilic polymer to improve its solubility and dissolution.

Materials:

  • YL-0919

  • Hydrophilic polymer (e.g., PVP K30, HPMCAS)

  • Organic solvent (e.g., methanol, acetone, or a mixture)

  • Spray dryer or rotary evaporator

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

  • Dissolution testing apparatus (USP Type II)

Methodology:

  • Preparation of the Solid Dispersion:

    • Solvent Evaporation Method (using a rotary evaporator):

      • Dissolve YL-0919 and the chosen polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio) in a suitable organic solvent.

      • Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.

      • Further dry the film under vacuum to remove any residual solvent.

      • Scrape the dried film and mill it into a fine powder.

    • Spray Drying Method:

      • Prepare a solution of YL-0919 and the polymer in an appropriate solvent.

      • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure).

      • Spray dry the solution to obtain a fine powder of the solid dispersion.

  • Characterization:

    • Solid-State Characterization:

      • Use DSC to confirm the absence of a melting endotherm for YL-0919, indicating its amorphous nature.

      • Use PXRD to confirm the absence of characteristic crystalline peaks of YL-0919. A halo pattern will indicate an amorphous solid.

    • In Vitro Dissolution: Perform dissolution testing on the solid dispersion powder. Compare the dissolution rate and extent to that of the physical mixture of YL-0919 and the polymer, as well as the pure drug.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_formulation Formulation Development Workflow for YL-0919 start Start: YL-0919 (Poorly Soluble) preformulation Preformulation Studies (Solubility, Stability, etc.) start->preformulation strategy Select Formulation Strategy preformulation->strategy nano Nanosuspension strategy->nano Particle Size Reduction sd Solid Dispersion strategy->sd Amorphization lipid Lipid-Based System strategy->lipid Solubilization char Physicochemical Characterization nano->char sd->char lipid->char dissolution In Vitro Dissolution (Biorelevant Media) char->dissolution stability Stability Assessment dissolution->stability animal In Vivo Pharmacokinetic Study in Animals stability->animal end End: Optimized Formulation animal->end

Caption: Workflow for developing an oral formulation of YL-0919.

Signaling Pathway of YL-0919

signaling_pathway YL0919 YL-0919 SERT Serotonin Transporter (SERT) YL0919->SERT Inhibits HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonist Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonist Serotonin Increased Synaptic Serotonin SERT->Serotonin GABA Inhibition of GABAergic Interneurons HT1A->GABA BDNF Increased BDNF Expression Sigma1R->BDNF mPFC Increased Excitability of mPFC Neurons GABA->mPFC Antidepressant Antidepressant Effects mPFC->Antidepressant mTOR Activation of mTOR Pathway BDNF->mTOR Synaptic Enhanced Synaptic Plasticity mTOR->Synaptic Synaptic->Antidepressant

Caption: Proposed signaling pathway for the antidepressant action of YL-0919.

addressing potential confounds in YL-0919 behavioral pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YL-0919 in behavioral pharmacology studies. The information is tailored for researchers, scientists, and drug development professionals to address potential confounds and methodological considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YL-0919?

A1: YL-0919 is characterized as a multimodal compound with several key pharmacological actions. Primarily, it acts as a selective sigma-1 receptor agonist.[1][2] It has also been described as a 5-HT1A receptor partial agonist and a selective serotonin (B10506) reuptake inhibitor (SSRI).[3] However, it is crucial to note that a key publication describing its dual SSRI and 5-HT1A partial agonist activity has been retracted due to methodological concerns regarding the assessment of its binding affinity. This retraction raises important questions about its selectivity and necessitates careful interpretation of its behavioral effects.

Q2: What are the reported behavioral effects of YL-0919 in preclinical models?

A2: YL-0919 has demonstrated a range of behavioral effects in rodent models, including:

  • Antidepressant-like effects: It has been shown to reduce immobility time in the forced swim test and tail suspension test.[4]

  • Anxiolytic-like effects: YL-0919 has been observed to increase open-arm exploration in the elevated plus-maze and decrease latency to feed in the novelty-suppressed feeding test.[1]

  • Anti-PTSD-like effects: Studies have indicated its potential in mitigating fear responses and cognitive deficits in animal models of post-traumatic stress disorder.

  • Attention-enhancing effects: YL-0919 has been shown to improve performance in the five-choice serial reaction time task (5-CSRTT).[2]

Q3: What is the proposed signaling pathway for YL-0919's therapeutic effects?

A3: The therapeutic effects of YL-0919 are believed to be mediated, at least in part, through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2][5] Specifically, as a sigma-1 receptor agonist, YL-0919 is thought to activate the BDNF-mTOR pathway, which plays a crucial role in synaptic plasticity.[5]

YL0919_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular YL-0919 YL-0919 Sigma-1R Sigma-1 Receptor YL-0919->Sigma-1R BDNF BDNF (Brain-Derived Neurotrophic Factor) Sigma-1R->BDNF activates mTOR mTOR BDNF->mTOR activates Synaptic_Plasticity Synaptic Plasticity (e.g., increased dendritic complexity, spine density) mTOR->Synaptic_Plasticity promotes Therapeutic_Effects Antidepressant, Anxiolytic, Cognitive Enhancement Synaptic_Plasticity->Therapeutic_Effects leads to

YL-0919 Signaling Pathway

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in behavioral tests.

  • Potential Cause: Variability in drug administration and dose-response effects.

    • Troubleshooting Steps:

      • Verify Drug Purity and Formulation: Ensure the purity of the YL-0919 compound and the consistency of the vehicle used for administration.

      • Establish a Full Dose-Response Curve: The effects of YL-0919 can be dose-dependent. A comprehensive dose-response study is crucial to identify the optimal therapeutic window for the desired behavioral effect.

      • Standardize Administration Protocol: Maintain consistency in the route of administration (e.g., oral gavage, intraperitoneal injection), time of day for administration, and the time between administration and behavioral testing.

  • Potential Cause: Confounding effects on locomotor activity.

    • Troubleshooting Steps:

      • Assess Locomotor Activity: Always include an open field test or a similar assay to assess the effects of YL-0919 on general locomotor activity.

      • Data Interpretation: If YL-0919 alters locomotor activity, interpret results from other behavioral tests (e.g., elevated plus-maze, forced swim test) with caution. A change in immobility in the forced swim test, for instance, could be due to general hyperactivity rather than an antidepressant-like effect.

      • Dose Selection: Choose a dose of YL-0919 that produces the desired behavioral effect without significantly impacting locomotor activity.

Issue 2: Difficulty replicating previously reported findings.

  • Potential Cause: The retracted publication on YL-0919's dual SSRI and 5-HT1A agonist activity may have led to experimental designs based on a potentially incomplete understanding of its mechanism.

    • Troubleshooting Steps:

      • Focus on the Sigma-1 Receptor Agonism: Design experiments with the primary hypothesis centered around the sigma-1 receptor agonism of YL-0919.

      • Use Appropriate Controls: Include a selective sigma-1 receptor antagonist as a negative control to confirm that the observed behavioral effects are indeed mediated by this receptor.

      • Re-evaluate Behavioral Paradigms: Consider that the behavioral outcomes may be more aligned with known effects of sigma-1 receptor agonists rather than traditional SSRIs or 5-HT1A agonists.

Issue 3: High variability in animal responses.

  • Potential Cause: Stress and habituation.

    • Troubleshooting Steps:

      • Acclimatization and Handling: Ensure that animals are properly acclimatized to the housing and testing environments. Consistent and gentle handling can reduce stress-induced variability.

      • Habituation to Test Apparatus: For paradigms like the elevated plus-maze or open field test, a brief habituation session prior to the actual test can reduce novelty-induced anxiety and improve data consistency.

Quantitative Data Summary

Behavioral TestSpeciesDoses of YL-0919Key FindingsReference
Forced Swim Test (FST) Mice2.5 mg/kg (p.o.)Significantly decreased immobility time.[4]
Tail Suspension Test (TST) Mice2.5 mg/kg (p.o.)Significantly decreased immobility time.[4]
Elevated Plus-Maze (EPM) Rats1.25 and 2.5 mg/kg (p.o.)Increased time spent in and entries into open arms.[1]
Novelty-Suppressed Feeding Test (NSFT) Rats1.25 and 2.5 mg/kg (p.o.)Decreased latency to feed.[1]
Five-Choice Serial Reaction Time Task (5-CSRTT) Rats2.5 and 5 mg/kg (i.g.)Significantly improved attention.[2]
Sucrose (B13894) Preference Test (SPT) Rats2.5 mg/kg (i.g.)Rapid improvement in sucrose preference in a CUS model.[4]

Experimental Protocols

Forced Swim Test (FST)

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer YL-0919 or vehicle at the predetermined time before the test.

    • Gently place the animal into the cylinder.

    • A 6-minute test session is typically used. The first 2 minutes are considered a habituation period.

    • Record the total time the animal remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the YL-0919-treated group and the vehicle control group.

Elevated Plus-Maze (EPM)

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer YL-0919 or vehicle at the predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of an anxiolytic-like effect.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Handling Handling (e.g., 3-5 days) Animal_Acclimatization->Handling Drug_Administration Drug Administration (YL-0919 or Vehicle) Handling->Drug_Administration Pre_treatment_Period Pre-treatment Period (e.g., 30-60 min) Drug_Administration->Pre_treatment_Period Behavioral_Testing Behavioral Testing (e.g., FST, EPM) Pre_treatment_Period->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

General Experimental Workflow

References

Technical Support Center: Refining Animal Models for Enhanced Prediction of YL-0919 Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine animal models for a more accurate prediction of YL-0919's clinical efficacy.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and what is its mechanism of action?

A1: YL-0919, also known as hypidone hydrochloride, is a novel investigational drug with a multi-target mechanism of action.[1] It primarily acts as a dual selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[2][3][4] More recent evidence suggests it also functions as a 5-HT6 receptor full agonist and a sigma-1 receptor agonist.[1][5] This complex pharmacology is believed to contribute to its potential for rapid-onset antidepressant and anxiolytic effects.[6][7]

Q2: Which animal models are commonly used to evaluate the preclinical efficacy of YL-0919?

A2: The preclinical efficacy of YL-0919 has been assessed in a variety of well-established animal models of depression and anxiety. These include:

  • Forced Swim Test (FST): Used to screen for antidepressant activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.[2][4][6]

  • Tail Suspension Test (TST): Similar to the FST, this test induces a state of despair by suspending mice by their tails and measures immobility time as an indicator of antidepressant efficacy.[2][4]

  • Chronic Unpredictable Stress (CUS): This model exposes animals to a series of unpredictable stressors over an extended period to induce a depressive-like phenotype, including anhedonia (loss of pleasure), which is a core symptom of depression.[2][3][6]

  • Contextual Fear Paradigm: This model is used to assess anti-PTSD effects by measuring freezing behavior in response to a context previously associated with an aversive stimulus.[5]

Q3: Why is there a need to refine these animal models for YL-0919?

A3: While traditional animal models have been instrumental in the initial characterization of YL-0919's antidepressant-like effects, there are inherent limitations to their predictive validity for clinical efficacy in humans.[2][3][8] These models often measure acute behavioral responses that may not fully recapitulate the complex, chronic nature of depressive and anxiety disorders.[9] Refining these models is crucial to bridge the translational gap between preclinical findings and clinical outcomes, ultimately leading to more accurate predictions of how YL-0919 will perform in patients.[2][8]

Troubleshooting Guides

Issue 1: High variability in Forced Swim Test (FST) and Tail Suspension Test (TST) results.

Possible Cause & Troubleshooting Steps:

  • Genetic Strain Differences: Different rodent strains exhibit varying baseline levels of immobility and sensitivity to antidepressants.[10]

    • Recommendation: Use a consistent and well-characterized strain for all experiments. Report the specific strain used in all publications. Consider screening multiple strains to identify the one with the most stable and reproducible response to known antidepressants.

  • Environmental Factors: Minor variations in the testing environment can significantly impact behavior.

    • Recommendation: Strictly control for environmental variables such as lighting, noise levels, and time of day for testing.[11] Ensure consistent handling of animals by all experimenters.

  • Protocol Inconsistencies: Small deviations in the experimental protocol can introduce variability.

    • Recommendation: Adhere to a standardized and detailed protocol. For the FST, this includes water temperature and cylinder dimensions.[12] For the TST, the method of suspension and the height of the suspension bar are critical.[13][14][15]

Issue 2: Poor translation of acute FST/TST effects to chronic clinical efficacy.

Possible Cause & Troubleshooting Steps:

  • Acute vs. Chronic Dosing: The FST and TST are typically acute tests, while clinical antidepressant effects often require chronic treatment.

    • Recommendation: Incorporate chronic dosing regimens of YL-0919 in conjunction with the FST and TST to better mimic the clinical scenario.[6] Evaluate behavioral effects at multiple time points during chronic treatment.

  • Focus on Immobility as a Sole Endpoint: Immobility in these tests is not a direct measure of depression but rather a behavioral adaptation to an inescapable stressor.

    • Recommendation: Supplement FST/TST data with other behavioral and physiological measures. This could include assessing anhedonia through the sucrose (B13894) preference test, anxiety-like behavior in the elevated plus-maze, and measuring stress hormone levels.[3][6]

Issue 3: Lack of robust depressive-like phenotype in the Chronic Unpredictable Stress (CUS) model.

Possible Cause & Troubleshooting Steps:

  • Insufficient Duration or Intensity of Stressors: The CUS protocol needs to be sufficiently long and varied to induce a stable depressive-like state.[16][17]

    • Recommendation: For C57BL/6 mice, a longer CUS protocol (e.g., 8 weeks) may be necessary to induce a consistent phenotype.[16] Ensure a truly unpredictable sequence of stressors to prevent habituation.[18]

  • Individual Differences in Stress Vulnerability: Not all animals subjected to CUS will develop a depressive-like phenotype.[10][19]

    • Recommendation: Include a baseline measure of sucrose preference to stratify animals into "stress-resilient" and "stress-susceptible" populations before drug treatment.[8][20] This allows for a more targeted assessment of YL-0919's efficacy in the susceptible subgroup.

  • Inappropriate Readouts: Relying on a single behavioral outcome may not capture the full spectrum of the depressive-like state.

    • Recommendation: Employ a battery of behavioral tests to assess different domains of depression, including anhedonia (sucrose preference test), anxiety (elevated plus-maze, open field test), and cognitive function (novel object recognition test).[3][5][6]

Quantitative Data Summary

Table 1: Preclinical Efficacy of YL-0919 in Behavioral Models

Animal Model Species YL-0919 Dose Range Key Findings Reference
Forced Swim TestMouse1.25 - 5 mg/kgSignificantly reduced immobility time.[2]
Tail Suspension TestMouse1.25 - 5 mg/kgSignificantly reduced immobility time.[2]
Chronic Unpredictable StressRat1.25 - 2.5 mg/kgReversed CUS-induced deficits in sucrose preference and increased latency to feed in the novelty-suppressed feeding test.[3][6]
Contextual Fear ParadigmRat1.25 - 2.5 mg/kgReduced freezing time in response to a feared context.[5]

Table 2: Effects of YL-0919 on Neurobiological Markers

Marker Brain Region Effect of YL-0919 Animal Model Reference
Brain-Derived Neurotrophic Factor (BDNF)Hippocampus, Prefrontal CortexIncreased expressionChronic Unpredictable Stress[3][6]
Phosphorylated mTORHippocampus, Prefrontal CortexIncreased phosphorylationChronic Unpredictable Stress[1][6]
Synapsin I, PSD95HippocampusIncreased expressionChronic Unpredictable Stress[6]
Serum Corticosterone (B1669441)-Reduced levels in CUS-exposed ratsChronic Unpredictable Stress[3]

Experimental Protocols

Chronic Unpredictable Stress (CUS) Protocol (Refined for Improved Clinical Predictability)
  • Animal Selection: Use adult male Sprague-Dawley rats or C57BL/6 mice. House animals individually to monitor food and water intake accurately.

  • Baseline Sucrose Preference Test (SPT):

    • Acclimate animals to two bottles, one with water and one with a 1% sucrose solution, for 48 hours.

    • Following acclimation, deprive animals of water and food for 24 hours.

    • Measure sucrose and water consumption over a 1-hour period.

    • Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

    • Exclude animals with a low baseline preference (<70%) to reduce variability.

  • CUS Procedure (8 weeks for C57BL/6 mice, 4-5 weeks for rats):

    • Apply a sequence of mild, unpredictable stressors daily. The sequence should be random and not repeated on consecutive days.

    • Examples of stressors:

      • Stroboscopic lighting (4 hours)

      • Tilted cage (45°) (12 hours)

      • Soiled cage (200 ml of water in sawdust bedding) (12 hours)

      • Predator odor (e.g., fox urine) on a cotton ball (15 minutes)

      • Reversed light/dark cycle

      • Social defeat (brief exposure to an aggressive conspecific)

      • Food and water deprivation (12 hours)

  • Drug Administration:

    • Begin daily oral administration of YL-0919 or vehicle after the initial 2 weeks of the CUS protocol and continue throughout the stress period.

  • Behavioral and Physiological Assessments:

    • Conduct SPT weekly to monitor the development of anhedonia.

    • At the end of the CUS protocol, perform a battery of behavioral tests, including the Open Field Test (for locomotor activity), Elevated Plus Maze (for anxiety), and Novel Object Recognition Test (for cognitive function).

    • Collect blood samples to measure corticosterone levels.

    • Collect brain tissue for neurobiological analyses (e.g., Western blot for BDNF, mTOR).

Visualizations

YL_0919_Signaling_Pathway cluster_0 YL-0919 Multi-Target Action cluster_1 Downstream Cellular Effects cluster_2 Therapeutic Outcomes YL_0919 YL-0919 SERT Serotonin Transporter (SERT) YL_0919->SERT Inhibition HT1A 5-HT1A Receptor YL_0919->HT1A Partial Agonism HT6 5-HT6 Receptor YL_0919->HT6 Full Agonism Sigma1R Sigma-1 Receptor YL_0919->Sigma1R Agonism Serotonin Increased Synaptic Serotonin SERT->Serotonin cAMP Modulation of cAMP HT1A->cAMP HT6->cAMP BDNF Increased BDNF Expression Sigma1R->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity & Neurogenesis Serotonin->Synaptic_Plasticity mTOR Activation of mTOR Pathway cAMP->mTOR mTOR->BDNF BDNF->Synaptic_Plasticity Antidepressant Antidepressant Effects Synaptic_Plasticity->Antidepressant Anxiolytic Anxiolytic Effects Synaptic_Plasticity->Anxiolytic

Caption: Proposed signaling pathway of YL-0919.

Refined_CUS_Workflow cluster_pre Pre-Stress Phase cluster_stress Chronic Unpredictable Stress (CUS) Phase cluster_post Post-Stress Assessment Phase Animal_Selection Animal Selection & Individual Housing Baseline_SPT Baseline Sucrose Preference Test Animal_Selection->Baseline_SPT Stratification Stratification: Susceptible vs. Resilient Baseline_SPT->Stratification CUS_Protocol 8-Week CUS Protocol (Unpredictable Stressors) Stratification->CUS_Protocol Drug_Admin Chronic YL-0919 Administration (from week 3) CUS_Protocol->Drug_Admin Behavioral_Battery Behavioral Test Battery (SPT, OFT, EPM, NORT) Drug_Admin->Behavioral_Battery Physiological_Measures Physiological Measures (Corticosterone) Behavioral_Battery->Physiological_Measures Neurobiology Neurobiological Analysis (BDNF, mTOR) Physiological_Measures->Neurobiology

Caption: Experimental workflow for a refined CUS model.

References

YL-0919 Technical Support Center: Enhancing Translational Relevance of Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with YL-0919, a novel multi-target antidepressant candidate. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate the translational relevance of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YL-0919?

A1: YL-0919 is a novel antidepressant candidate with a multi-target profile. Initially described as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, a key publication on this specific dual action has been retracted due to methodological concerns regarding protein stability in the binding assays[1]. However, subsequent and extensive research has established that YL-0919's antidepressant and pro-cognitive effects are mediated through several mechanisms:

  • 5-HT1A Receptor Partial Agonism: YL-0919 acts as a partial agonist at 5-HT1A receptors, which is a common target for anxiolytic and antidepressant drugs[2][3][4][5].

  • 5-HT6 Receptor Agonism: It also functions as a 5-HT6 receptor agonist, a mechanism associated with cognitive enhancement[2][3].

  • Sigma-1 Receptor Agonism: YL-0919 is a selective sigma-1 receptor agonist[6][7]. This action is linked to the activation of the BDNF-mTOR pathway, promoting synaptic plasticity[6][7][8].

  • Neural Disinhibition: In the medial prefrontal cortex (mPFC), YL-0919 preferentially activates 5-HT1A receptors on GABAergic interneurons, leading to their inhibition. This reduces the inhibitory input to pyramidal neurons, thereby increasing their excitability[2][3].

Q2: A key paper on YL-0919's binding affinity was retracted. How does this affect my research?

A2: The retraction of the 2013 PLOS ONE article by Chen et al. is a critical consideration for researchers[1]. The retraction notice states that the reported high affinity of YL-0919 for the serotonin transporter (SERT) and 5-HT1A receptor was based on unreliable data due to methodological flaws[1]. Therefore, researchers should be cautious about designing experiments based solely on the premise that YL-0919 is a potent SSRI. While it does impact the serotonergic system, its primary mechanisms of action are now understood to be more complex and involve 5-HT1A and 5-HT6 receptor agonism, as well as sigma-1 receptor agonism[2][3][6][7]. It is recommended to focus on these validated targets in your experimental designs.

Q3: What are the key signaling pathways modulated by YL-0919?

A3: YL-0919 has been shown to modulate several key intracellular signaling pathways implicated in neuroplasticity and antidepressant action:

  • BDNF-mTOR Pathway: YL-0919 treatment has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the hippocampus and prefrontal cortex[6][7][8][9]. This is often associated with increased synaptogenesis and is a key mechanism for its rapid antidepressant-like effects[9].

  • GSK-3β Pathway: Chronic administration of YL-0919 has been found to increase the phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK-3β) in the mPFC[2][3]. The inhibition of GSK-3β is a known target for several mood stabilizers and antidepressants.

  • cAMP Signaling Pathway: In rats subjected to chronic unpredictable stress, YL-0919 treatment has been shown to enhance the levels of cyclic AMP (cAMP) in the hippocampus[4][10].

Troubleshooting Guides

Issue 1: Inconsistent results in behavioral tests (Forced Swim Test, Tail Suspension Test).

  • Possible Cause 1: Animal Strain and Handling. Different rodent strains can exhibit varying baseline levels of "depressive-like" behavior and respond differently to antidepressants. Ensure consistent handling and acclimatization periods to reduce stress-induced variability.

  • Troubleshooting Step 1: Standardize your animal model and handling procedures. Report the specific strain, age, and sex of the animals used in your study.

  • Possible Cause 2: Dosing and Administration Route. The antidepressant-like effects of YL-0919 can be dose-dependent[5]. The route and timing of administration are also critical.

  • Troubleshooting Step 2: Refer to the quantitative data tables below for effective dose ranges in different models. Ensure accurate and consistent oral gavage or intraperitoneal injection techniques. A dose-response study is recommended for new experimental setups.

  • Possible Cause 3: Subjective Scoring. The scoring of immobility in the FST and TST can be subjective.

  • Troubleshooting Step 3: Use automated video tracking software for scoring to ensure objectivity. If manual scoring is necessary, ensure the scorer is blinded to the experimental conditions and that inter-rater reliability is established.

Issue 2: Difficulty replicating the increase in p-mTOR or p-GSK-3β levels with Western Blotting.

  • Possible Cause 1: Timing of Tissue Collection. The phosphorylation state of signaling proteins can be transient. The timing of tissue collection relative to the last YL-0919 dose is crucial.

  • Troubleshooting Step 1: Optimize the time course of your experiment. Collect brain tissue at various time points after the final dose to capture the peak phosphorylation event.

  • Possible Cause 2: Inefficient Protein Extraction and Phosphatase Inhibition. Phosphatases in the tissue lysate can dephosphorylate your target proteins, leading to false-negative results.

  • Troubleshooting Step 2: Work quickly and on ice during protein extraction. Always use a fresh and potent phosphatase inhibitor cocktail in your lysis buffer.

  • Possible Cause 3: Antibody Quality. The quality and specificity of primary antibodies against phosphorylated proteins can vary.

  • Troubleshooting Step 3: Validate your antibodies using positive and negative controls. Use antibodies from reputable suppliers and check recent literature for successfully used antibody clones and dilutions.

Quantitative Data Summary

Table 1: Behavioral Effects of YL-0919 in Rodent Models

Behavioral TestSpeciesDose Range (mg/kg, p.o.)EffectReference(s)
Forced Swim Test (FST)Mice1.25 - 5Decreased immobility time[5][9]
Tail Suspension Test (TST)Mice2.5Decreased immobility time[9]
Sucrose (B13894) Preference Test (SPT)Rats1.25 - 2.5Increased sucrose preference[4][5][9]
Open Field Test (OFT)Mice/Rats0.625 - 5No significant effect on locomotor activity[5]
Novelty-Suppressed Feeding Test (NSFT)Rats1.25 - 2.5Decreased latency to feed[4][9]
5-Choice Serial Reaction Time Task (5-CSRTT)Rats2.5 - 5Improved attention[6][7]
Contextual Fear ConditioningRats/Mice1.25 - 2.5Reduced freezing behavior[11][12][13]

Table 2: In Vitro Binding and Functional Activity of YL-0919

TargetAssayPotency/EfficacyReference(s)
5-HT1A Receptor[35S]-GTPγS bindingEC50: 1.20 ± 0.21 nmol/L; Emax: 85.11% ± 9.70%[4]
Serotonin Transporter (SERT)5-HT uptake inhibition (hSERT-HEK293 cells)IC50: 1.93 ± 0.18 nmol/L[4]
Serotonin Transporter (SERT)5-HT uptake inhibition (rat frontal cortex)IC50: 1.78 ± 0.34 nmol/L[14]

Note: The binding affinity data for SERT should be interpreted with caution due to the retraction of the primary source[1]. The functional uptake inhibition data is provided for context.

Experimental Protocols

Forced Swim Test (FST) in Mice
  • Apparatus: A transparent glass cylinder (20 cm height, 12 cm diameter) filled with 10 cm of water (25°C).

  • Procedure:

    • Administer YL-0919 (e.g., 2.5 mg/kg, p.o.) or vehicle 60 minutes before the test[9].

    • Place each mouse individually into the cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • Score the duration of immobility during the last 4 minutes of the test[5]. Immobility is defined as the absence of all movement except for that required to keep the head above water[5].

  • Data Analysis: Compare the mean immobility time between the YL-0919 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Western Blotting for p-mTOR in the Hippocampus
  • Tissue Preparation:

    • Administer YL-0919 or vehicle to rats as per the experimental design (e.g., chronic treatment for 7 days)[9].

    • At the designated time point after the final dose, euthanize the animals and rapidly dissect the hippocampus on ice.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against p-mTOR and total mTOR overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-mTOR signal to the total mTOR signal for each sample.

    • Compare the normalized p-mTOR levels between the YL-0919 and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

YL0919_Signaling_Pathway YL0919 YL-0919 HT1A 5-HT1A Receptor YL0919->HT1A Sigma1R Sigma-1 Receptor YL0919->Sigma1R GSK3b GSK-3β Pathway YL0919->GSK3b Inhibition GABA GABAergic Interneuron HT1A->GABA Inhibition BDNF BDNF Sigma1R->BDNF Activation Pyramidal Pyramidal Neuron GABA->Pyramidal Inhibition Antidepressant Antidepressant Effects Pyramidal->Antidepressant mTOR mTOR Pathway BDNF->mTOR Activation SynapticPlasticity Synaptic Plasticity mTOR->SynapticPlasticity GSK3b->Antidepressant SynapticPlasticity->Antidepressant

Caption: Simplified signaling pathway of YL-0919's antidepressant action.

Experimental_Workflow_Behavior Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Vehicle, YL-0919) Acclimatization->Grouping DrugAdmin Drug Administration (e.g., 7 days, p.o.) Grouping->DrugAdmin BehavioralTest Behavioral Testing (e.g., FST, SPT) DrugAdmin->BehavioralTest DataAnalysis Data Analysis (Statistical Comparison) BehavioralTest->DataAnalysis

Caption: General experimental workflow for behavioral studies with YL-0919.

Experimental_Workflow_WesternBlot ChronicTreatment Chronic Drug Treatment (e.g., 7 days) TissueCollection Tissue Dissection (e.g., Hippocampus) ChronicTreatment->TissueCollection ProteinExtraction Protein Extraction (+ Phosphatase Inhibitors) TissueCollection->ProteinExtraction WesternBlot Western Blotting (p-mTOR, total mTOR) ProteinExtraction->WesternBlot Analysis Densitometry Analysis (Normalization) WesternBlot->Analysis

Caption: Workflow for Western Blot analysis of signaling proteins after YL-0919 treatment.

References

best practices for long-term stability and storage of YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term stability and storage of YL-0919 (Hypidone hydrochloride). It also includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919?

A1: YL-0919, also known as Hypidone hydrochloride, is an investigational antidepressant compound.[1] It functions as a dual-activity agent, acting as a highly selective serotonin (B10506) reuptake inhibitor (SSRI) and an effective 5-HT1A receptor agonist.[2][3] It is also reported to be a 5-HT6 receptor full agonist. YL-0919 is orally active and has shown significant antidepressant and anxiolytic effects in animal models.[4][5]

Q2: What is the primary mechanism of action for YL-0919?

A2: YL-0919's primary mechanism involves the modulation of the serotonergic system. It inhibits the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1] Simultaneously, it acts as a partial agonist at the 5-HT1A receptor.[5][6] There is also evidence suggesting its activation of the sigma-1 receptor may contribute to its rapid-onset antidepressant and neuroprotective effects.[1]

Q3: How should I prepare stock solutions of YL-0919?

A3: YL-0919 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 30 mg/mL.[2][4] It is important to use fresh, high-quality DMSO, as moisture can negatively impact solubility.[7] For in vivo experiments, YL-0919 has been dissolved in distilled water for oral administration.[8][9][10] When preparing formulations, ensure the compound is fully dissolved, using heat or sonication if necessary, before adding any co-solvents.[2]

Q4: Can YL-0919 be used in animal studies?

A4: Yes, YL-0919 has been used in various animal models, including rats and monkeys, to study its antidepressant, anxiolytic, and neuroprotective effects.[1][5][11] It is typically administered orally via intragastric gavage.[8][9][10]

Long-Term Stability and Storage

Proper storage of YL-0919 is critical to maintain its integrity and ensure the reliability of experimental results. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Table 1: Storage Conditions for Solid YL-0919 (Hypidone hydrochloride)

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 years[7]Store in a sealed container, away from moisture.[2]
Solid Powder4°C6 months[4]For shorter-term storage, keep sealed and protected from moisture.

Table 2: Storage Conditions for YL-0919 in Solution

SolventStorage TemperatureDurationNotes
DMSO-80°C1 year[7]Aliquot to avoid repeated freeze-thaw cycles.
DMSO-80°C6 months[2][4]Use within this period for optimal results.
DMSO-20°C1 month[2][7]For short-term use. Keep sealed and protected from moisture.

Experimental Protocols

Protocol for Preparation of YL-0919 Stock Solution (10 mM in DMSO)
  • Materials: YL-0919 (Hypidone hydrochloride, MW: 334.84 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid YL-0919 to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of YL-0919 powder using a calibrated analytical balance. For a 10 mM solution, this would be 3.35 mg per 1 mL of DMSO.

    • Add the appropriate volume of fresh, anhydrous DMSO to the YL-0919 powder.

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[7]

Visualized Workflows and Pathways

G YL-0919 Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron YL0919 YL-0919 SERT Serotonin Transporter (SERT) YL0919->SERT Inhibits FiveHT1A_pre 5-HT1A Autoreceptor YL0919->FiveHT1A_pre Partial Agonist FiveHT1A_post Postsynaptic 5-HT1A Receptor YL0919->FiveHT1A_post Partial Agonist Serotonin_vesicle Serotonin Vesicles Serotonin_cleft Serotonin (5-HT) Serotonin_vesicle->Serotonin_cleft Serotonin_cleft->SERT Reuptake Serotonin_cleft->FiveHT1A_post Binds Signaling_cascade Downstream Signaling Cascade FiveHT1A_post->Signaling_cascade Activates

Caption: Dual mechanism of YL-0919 at the serotonin synapse.

G YL-0919 Stock Solution Preparation Workflow start Start: Obtain YL-0919 Solid equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh YL-0919 Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing YL-0919 stock solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with YL-0919.

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility or Precipitation 1. YL-0919 was not fully dissolved initially.2. Use of old or hydrated DMSO.[7]3. Incorrect solvent system for the experimental conditions.1. Ensure complete dissolution of the solid in the initial solvent before adding co-solvents. Gentle heating or sonication may help.[2]2. Always use fresh, anhydrous DMSO for preparing stock solutions.[7]3. For aqueous-based assays, ensure the final concentration of DMSO is low enough to maintain solubility. Test different formulation protocols if necessary.[2]
Inconsistent or Non-Reproducible Results 1. Degradation of YL-0919 due to improper storage or multiple freeze-thaw cycles.2. Inaccurate pipetting of concentrated stock solutions.3. Instability of other assay components (e.g., proteins, cells).[6]1. Store YL-0919 solid and solutions at the recommended temperatures and aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][4][7]2. Use calibrated pipettes and perform serial dilutions for accuracy.3. Ensure all biological reagents are handled and stored correctly. A retraction of one study noted that membrane protein degradation led to unreliable results.[6]
No or Low Activity in Biological Assays 1. YL-0919 has degraded.2. Incorrect dosage or concentration used.3. The biological system (e.g., cell line, animal model) is not responsive.1. Use a fresh aliquot of YL-0919 from a properly stored stock.2. Confirm the final concentration in the assay is within the effective range reported in the literature (nM to low µM range for in vitro assays).[2]3. Verify the expression of SERT and 5-HT1A receptors in your system. Run positive controls to ensure the assay is performing as expected.
Unexpected Off-Target Effects 1. High concentrations of YL-0919 may lead to reduced selectivity.2. Contamination of the YL-0919 sample.1. Perform dose-response experiments to determine the optimal concentration with minimal off-target effects.2. Obtain YL-0919 from a reputable supplier and refer to the Certificate of Analysis for purity information.

References

Technical Support Center: Optimizing Electrophysiological Recordings in Brain Slices with YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing electrophysiological recordings in brain slices treated with the novel antidepressant, YL-0919. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and what is its primary mechanism of action?

YL-0919, also known as hypidone hydrochloride, is a novel antidepressant compound with a multi-target profile.[1][2] It primarily acts as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[3][4][5][6] Additionally, it exhibits agonist activity at the 5-HT6 and sigma-1 receptors.[1][7][8] This combination of activities is thought to contribute to its rapid antidepressant effects.[4][5][9]

Q2: What are the expected effects of YL-0919 on neuronal activity in brain slices?

In vitro studies have shown that YL-0919 enhances the excitability of the medial prefrontal cortex (mPFC).[1] This is achieved through a disinhibition mechanism where YL-0919 inhibits GABAergic interneurons, leading to a subsequent increase in the activity of pyramidal neurons.[1] Specifically, perfusion of YL-0919 has been shown to significantly increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in the mPFC.[1]

Q3: At what concentration should I apply YL-0919 to my brain slices?

The effective concentration of YL-0919 can vary depending on the specific brain region and experimental question. In vitro studies have demonstrated effects at nanomolar concentrations. For instance, its potency (EC50) in the rat hippocampus was determined to be 1.20 ± 0.21 nmol/L in a [35S]-GTPγS binding assay.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How does YL-0919-induced signaling affect synaptic plasticity?

YL-0919 has been shown to influence synaptic plasticity by activating the BDNF-mTOR signaling pathway.[4][7][9] This can lead to enhanced synaptogenesis and an increase in the expression of synaptic proteins like PSD95 and synapsin I.[4][7] Chronic administration has been found to increase the phosphorylation of mTOR and GSK-3β in the mPFC.[1]

Troubleshooting Guide

Encountering issues during electrophysiological recordings is common. This guide provides specific troubleshooting advice for experiments involving YL-0919, linking potential problems to its known mechanisms of action.

Problem Potential Cause (YL-0919 Specific) Recommended Solution
Unstable baseline recording after YL-0919 application. YL-0919's modulation of both excitatory and inhibitory synaptic transmission can lead to network-level changes in activity, causing fluctuations in the baseline.Allow for a longer equilibration period after drug application. Start with a lower concentration of YL-0919 and gradually increase it. Ensure the slice is healthy and well-oxygenated to handle potential increases in metabolic demand.
Difficulty isolating specific synaptic events (EPSCs or IPSCs). As YL-0919 affects both glutamatergic and GABAergic systems, it can be challenging to distinguish between event types, especially if there are significant changes in frequency.Use specific receptor antagonists to block either excitatory (e.g., CNQX, AP5) or inhibitory (e.g., bicuculline, picrotoxin) transmission to isolate the currents of interest.
Run-down of synaptic responses over time. Prolonged activation of 5-HT1A receptors by YL-0919 could lead to receptor desensitization or internalization, causing a gradual decrease in the observed effect.Limit the duration of YL-0919 application. If long-term effects are being studied, consider a slice culture system. Wash out the drug to see if the response recovers.
Variability in the effect of YL-0919 between slices. The expression levels of 5-HT1A, 5-HT6, and sigma-1 receptors can vary between different brain regions and even within different layers of the same region, leading to inconsistent drug effects.Be precise and consistent with the anatomical location of your recordings. If possible, use transgenic animals with fluorescently tagged interneurons (e.g., GAD67-GFP) to target specific cell types.[1]
Unexpected changes in intrinsic membrane properties. While studies suggest YL-0919 does not directly alter the excitability of pyramidal neurons, its downstream effects on network activity could indirectly influence these properties.[1]Carefully measure intrinsic properties (e.g., resting membrane potential, input resistance, action potential threshold) before and after drug application. If changes are observed, consider if they are a direct effect or a consequence of altered synaptic input.

Experimental Protocols

Acute Brain Slice Preparation for Electrophysiology

This protocol is a general guideline and may need optimization for specific brain regions or animal ages.[10][11][12][13]

  • Anesthesia and Dissection:

    • Deeply anesthetize the animal (e.g., with isoflurane) and perform decapitation.[11]

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) N-Methyl-D-glucamine (NMDG) or sucrose-based slicing solution to reduce excitotoxicity.[14][15]

  • Slicing:

    • Mount the brain on a vibratome stage.

    • Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold slicing solution.[11][16]

  • Recovery:

    • Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

    • Incubate at 32-34°C for 30-60 minutes, then maintain at room temperature.[11][15]

  • Recording:

    • Transfer a single slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a flow rate of approximately 2 mL/min.[11]

    • Visualize neurons using differential interference contrast (DIC) microscopy.

    • Obtain whole-cell patch-clamp recordings from the neurons of interest.

Application of YL-0919
  • Stock Solution: Prepare a concentrated stock solution of YL-0919 in a suitable solvent (e.g., water or DMSO).

  • Working Solution: Dilute the stock solution in aCSF to the final desired concentration immediately before use.

  • Application: Apply the YL-0919 containing aCSF to the brain slice via the perfusion system. Ensure complete exchange of the bath solution.

Data Presentation

Summary of YL-0919's Electrophysiological Effects in mPFC
ParameterEffect of YL-0919Reference
sEPSC Frequency Significant Increase[1]
sIPSC Frequency Significant Decrease[1]
Pyramidal Neuron Excitability No significant direct alteration[1]
GABAergic Neuron Excitability Significant Inhibition[1]
Receptor Binding Affinity and Potency of YL-0919
TargetParameterValueReference
SERT Ki0.72 ± 0.10 nmol/L[3]
5-HT1A Receptor Ki0.19 ± 0.02 nmol/L[3]
5-HT1A Receptor (rat hippocampus) EC501.20 ± 0.21 nmol/L[3]
5-HT1A Receptor (rat hippocampus) Emax85.11% ± 9.70%[3]

Visualizations

YL_0919_Signaling_Pathway cluster_0 YL-0919 Actions cluster_1 Downstream Effects YL0919 YL-0919 SSRI SERT Inhibition YL0919->SSRI HT1A 5-HT1A Receptor Partial Agonism YL0919->HT1A HT6 5-HT6 Receptor Agonism YL0919->HT6 Sigma1 Sigma-1 Receptor Agonism YL0919->Sigma1 Serotonin Increased Extracellular Serotonin SSRI->Serotonin GABA_inhibition Inhibition of GABAergic Interneurons HT1A->GABA_inhibition mTOR Activation of mTOR Signaling HT6->mTOR BDNF Increased BDNF Expression Sigma1->BDNF Disinhibition Disinhibition of Pyramidal Neurons GABA_inhibition->Disinhibition Synaptic_Plasticity Enhanced Synaptic Plasticity mTOR->Synaptic_Plasticity BDNF->Synaptic_Plasticity

Caption: Signaling pathway of YL-0919.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_rec Recording Protocol Dissection Brain Dissection (Ice-cold NMDG/Sucrose Solution) Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Slice Recovery (aCSF, 32-34°C then RT) Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Baseline Establish Stable Baseline Recording Transfer->Baseline YL0919_app Bath Application of YL-0919 Baseline->YL0919_app Data_acq Data Acquisition YL0919_app->Data_acq Washout Washout Data_acq->Washout

Caption: Experimental workflow for electrophysiology with YL-0919.

Troubleshooting_Logic Start Recording Issue Identified Is_slice_healthy Is the slice healthy? (Visual inspection, RMP) Start->Is_slice_healthy Is_setup_stable Is the recording setup stable? (Noise, drift) Is_slice_healthy->Is_setup_stable Yes Troubleshoot_slice_prep Troubleshoot Slice Preparation Protocol Is_slice_healthy->Troubleshoot_slice_prep No Consider_YL0919_effect Consider YL-0919's Mechanism of Action Is_setup_stable->Consider_YL0919_effect Yes Troubleshoot_rig Troubleshoot Electrophysiology Rig Is_setup_stable->Troubleshoot_rig No Adjust_protocol Adjust Protocol: - Concentration - Equilibration time - Receptor antagonists Consider_YL0919_effect->Adjust_protocol

Caption: Troubleshooting logic for YL-0919 experiments.

References

Technical Support Center: Troubleshooting Variability in YL-0919-Induced Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of YL-0919 on synaptic plasticity. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro electrophysiology experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is the primary mechanism of action for YL-0919 in modulating synaptic plasticity?

YL-0919 is a novel compound with a multi-target profile that contributes to its effects on synaptic plasticity. Its primary mechanisms include:

  • 5-HT1A Receptor Partial Agonism: YL-0919 acts as a partial agonist at serotonin (B10506) 1A (5-HT1A) receptors.[1][2]

  • Serotonin Reuptake Inhibition (SSRI): It potently inhibits the serotonin transporter (SERT), leading to increased extracellular serotonin levels.[1][2]

  • Sigma-1 Receptor Agonism: YL-0919 is also a selective sigma-1 receptor agonist.[3]

These actions collectively contribute to the enhancement of synaptic plasticity, including long-term potentiation (LTP), by modulating neuronal excitability and activating downstream signaling pathways.[4][5][6]

FAQ 2: I am not observing a consistent potentiation of synaptic responses with YL-0919 application. What are the potential causes and how can I troubleshoot this?

Inconsistent or absent potentiation is a common issue. Here’s a step-by-step guide to troubleshoot this problem:

Troubleshooting Guide for Inconsistent Potentiation:

  • Verify Drug Concentration and Preparation:

    • Concentration: Ensure you are using an appropriate concentration of YL-0919. In vitro studies have shown effects at concentrations around 20 µM for acute slice perfusion.[7]

    • Solubility and Stability: YL-0919 is a hydrochloride salt.[1] Confirm its solubility in your artificial cerebrospinal fluid (aCSF) and prepare fresh solutions for each experiment to avoid degradation.

    • Vehicle Control: Always include a vehicle control to ensure the observed effects are specific to YL-0919 and not the solvent.

  • Check Slice Health and Viability:

    • Dissection and Slicing: The health of your brain slices is critical. Common issues include mechanical damage during dissection, ischemic damage, and excitotoxicity.[8] Using a protective recovery method can improve slice viability.

    • Incubation Conditions: Ensure your slices are incubated in continuously carbogenated aCSF at an appropriate temperature (typically 32-34°C for recovery, then room temperature). The pH of the aCSF should be stable between 7.2-7.4.[8]

    • Visual Inspection: Before recording, visually inspect the slice under the microscope. Healthy tissue should appear translucent, and individual neurons should be visible with appropriate optics.[9]

  • Optimize Electrophysiological Recording Parameters:

    • Stable Baseline: A stable baseline recording of synaptic responses for at least 20-30 minutes is essential before applying YL-0919. Variability in the baseline can mask the drug's effects.

    • Stimulation Intensity: Use a stimulation intensity that elicits 30-50% of the maximum field excitatory postsynaptic potential (fEPSP) slope. Very high or low stimulation intensities can saturate or fail to engage the mechanisms of plasticity.

    • Recording Pipette Placement: Ensure consistent placement of the stimulating and recording electrodes in the desired hippocampal (e.g., Schaffer collaterals to CA1) or prefrontal cortex pathway.

  • Consider the Brain Region and Animal Model:

    • Regional Differences: The expression of 5-HT1A receptors, SERT, and sigma-1 receptors can vary between brain regions. YL-0919's effects may be more robust in areas with higher densities of these targets, such as the hippocampus and medial prefrontal cortex (mPFC).[3][4]

    • Animal Age and Strain: The age and strain of the animal can influence the properties of synaptic plasticity. Younger animals often exhibit more robust plasticity.[8]

Troubleshooting Logic Diagram

Troubleshooting_YL0919 cluster_solutions Potential Solutions start No Consistent Potentiation with YL-0919 drug Check Drug Preparation - Concentration? - Fresh Solution? - Vehicle Control? start->drug slice Assess Slice Health - Dissection Damage? - Incubation OK? - Visually Healthy? drug->slice If Drug Prep is OK sol_drug Adjust Concentration Prepare Fresh drug->sol_drug ephys Optimize Recording Parameters - Stable Baseline? - Stim Intensity? - Electrode Placement? slice->ephys If Slices are Healthy sol_slice Refine Slicing Protocol Check aCSF pH slice->sol_slice model Consider Biological Variables - Brain Region? - Animal Age/Strain? ephys->model If Ephys is Optimized sol_ephys Re-establish Stable Baseline Adjust Stimulus ephys->sol_ephys resolve Potentiation Observed model->resolve After Adjustments sol_model Target Different Brain Region Use Younger Animals model->sol_model

Caption: A flowchart for troubleshooting inconsistent synaptic potentiation with YL-0919.

FAQ 3: The effect of YL-0919 on synaptic plasticity seems to diminish with repeated applications. Why is this happening?

This phenomenon is likely due to receptor desensitization, particularly of the 5-HT1A receptor.

Explanation:

  • 5-HT1A Receptor Desensitization: G-protein coupled receptors like the 5-HT1A receptor can undergo desensitization upon prolonged or repeated exposure to an agonist. This involves receptor phosphorylation and internalization, leading to a reduced cellular response. While YL-0919 is a partial agonist, which can sometimes cause less desensitization than full agonists, this is still a potential issue.

  • Experimental Design: If your experimental design involves multiple applications of YL-0919 to the same slice, you may be observing this effect.

Troubleshooting and Experimental Design Considerations:

  • Washout Periods: If repeated applications are necessary, ensure a thorough washout period (at least 30-60 minutes) with fresh aCSF between applications to allow for receptor resensitization.

  • Single Application per Slice: For quantifying the magnitude of YL-0919-induced plasticity, a single application per slice is the most reliable experimental design.

  • Control for Time-Dependent Effects: Run a time-matched control experiment with vehicle application to ensure the observed rundown is not simply a consequence of the slice's health deteriorating over the long recording period.

Quantitative Data Summary

ParameterValueSpeciesBrain RegionReference
Binding Affinity (Ki)
5-HT1A Receptor0.19 ± 0.02 nmol/LRatFrontal Cortex[1]
Serotonin Transporter (SERT)0.72 ± 0.10 nmol/LRatFrontal Cortex[1]
Functional Potency (IC50/EC50)
5-HT Uptake Inhibition (IC50)1.78 ± 0.34 nmol/LRatFrontal Cortex[1]
[³⁵S]-GTPγS Binding (EC50)1.20 ± 0.21 nmol/LRatHippocampus[1]
Effective In Vitro Concentration 20 µMMousemPFC[7]

Experimental Protocols

Protocol 1: Induction of YL-0919-Mediated Synaptic Potentiation in Acute Hippocampal Slices
  • Slice Preparation:

    • Anesthetize and decapitate a young adult rodent (e.g., P21-P42 Sprague-Dawley rat or C57BL/6 mouse).

    • Rapidly remove the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution (e.g., a high-sucrose or NMDG-based protective solution).

    • Cut 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.

    • Transfer slices to a recovery chamber with carbogenated aCSF at 32-34°C for at least 30 minutes.

    • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

    • Deliver baseline stimuli at 0.05 Hz using a stimulus intensity that elicits a fEPSP slope of 30-50% of the maximum response.

    • Record a stable baseline for at least 20 minutes.

  • YL-0919 Application and Plasticity Induction:

    • Switch the perfusion to aCSF containing the desired concentration of YL-0919 (e.g., 20 µM).

    • Continue recording at the baseline stimulation frequency for 20-30 minutes to observe the drug-induced potentiation.

    • After the potentiation has stabilized, you can proceed with other experimental manipulations, such as inducing LTP with high-frequency stimulation to assess for occlusion.

  • Data Analysis:

    • Measure the slope of the fEPSP for each time point.

    • Normalize the fEPSP slopes to the average slope during the last 10 minutes of the baseline recording period.

    • Plot the normalized fEPSP slope over time.

    • Quantify the magnitude of potentiation as the average normalized fEPSP slope during the last 10 minutes of YL-0919 application.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis slice_prep Slice Preparation (Vibratome) recovery Slice Recovery (32-34°C aCSF) slice_prep->recovery equilibration Equilibration (Room Temp) recovery->equilibration placement Place Slice & Electrodes equilibration->placement baseline Record Stable Baseline (20-30 min) placement->baseline application Bath Apply YL-0919 baseline->application potentiation Record Potentiation (20-30 min) application->potentiation measure Measure fEPSP Slope potentiation->measure normalize Normalize to Baseline measure->normalize plot Plot Time Course normalize->plot quantify Quantify Potentiation plot->quantify

Caption: A typical workflow for an in vitro synaptic plasticity experiment with YL-0919.

Signaling Pathways

Proposed Signaling Pathway for YL-0919-Induced Synaptic Plasticity

YL-0919 enhances synaptic plasticity through a convergent mechanism involving multiple signaling pathways. Chronic treatment has been shown to increase the expression of synaptic proteins like synapsin I and PSD95, and this effect is dependent on the mTOR signaling pathway.[6] YL-0919 also enhances the expression of brain-derived neurotrophic factor (BDNF).[5][6]

YL0919_Signaling cluster_receptors Membrane Receptors cluster_downstream Intracellular Signaling cluster_effects Cellular Effects YL0919 YL-0919 SERT SERT YL0919->SERT Inhibits HT1A 5-HT1A Receptor YL0919->HT1A Activates Sigma1 Sigma-1 Receptor YL0919->Sigma1 Activates Serotonin ↑ Extracellular 5-HT SERT->Serotonin BDNF ↑ BDNF Expression HT1A->BDNF Sigma1->BDNF Plasticity Enhanced Synaptic Plasticity (LTP) Serotonin->Plasticity mTOR ↑ p-mTOR BDNF->mTOR SynapticProteins ↑ Synapsin I, PSD95 mTOR->SynapticProteins SynapticProteins->Plasticity

Caption: A simplified diagram of the proposed signaling pathways for YL-0919.

References

determining the optimal treatment duration for YL-0919 in chronic models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YL-0919 in chronic experimental models.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and what is its primary mechanism of action?

YL-0919, also known as hypidone hydrochloride, is a novel investigational drug with antidepressant and anxiolytic properties.[1] Its primary mechanism of action is as a dual 5-HT1A partial agonist and a selective serotonin (B10506) reuptake inhibitor (SSRI).[2][3][4][5] This dual action is believed to contribute to its rapid onset of effects compared to traditional SSRIs like fluoxetine (B1211875).[6][7]

Q2: In which chronic models has YL-0919 been tested, and what were the typical treatment durations?

YL-0919 has been predominantly evaluated in the chronic unpredictable stress (CUS) model in both rats and monkeys to induce depressive-like behaviors.[2][6][8] Treatment durations in these studies have varied, with significant effects observed in as little as 3-7 days and treatments extending up to 5 weeks.[1][2][7]

Q3: What are the reported effective dosages of YL-0919 in rodent models?

In studies using the chronic unpredictable stress (CUS) rat model, YL-0919 has been shown to be effective at oral doses of 1.25 mg/kg and 2.5 mg/kg administered daily.[2]

Q4: How does the onset of action of YL-0919 compare to other antidepressants in these models?

YL-0919 has demonstrated a faster onset of antidepressant-like effects compared to fluoxetine (Flx).[6][7] For instance, in the sucrose (B13894) preference test, YL-0919 showed a significant effect after only 3 days of treatment, whereas fluoxetine did not show a similar rapid action.[7] In monkeys subjected to chronic unpredictable stress, YL-0919 showed a faster onset of antidepressant effects (9 days) compared to fluoxetine (17 days).[6][8]

Q5: What are the key signaling pathways modulated by YL-0919 in chronic stress models?

YL-0919 has been shown to modulate several key signaling pathways implicated in depression. It suppresses the hypothalamic-pituitary-adrenal (HPA) axis, as evidenced by reduced serum levels of ACTH and corticosterone.[2][3] Additionally, it enhances the cAMP signaling pathway and the expression of phosphorylated cAMP response element-binding protein (pCREB) and brain-derived neurotrophic factor (BDNF) in the hippocampus.[2][3] The mTOR signaling pathway has also been identified as being involved in the fast-onset antidepressant effects of YL-0919.[7][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in behavioral test results (e.g., Sucrose Preference Test). Inconsistent application of stressors in the CUS model.Ensure a truly unpredictable and varied schedule of mild stressors. Refer to established CUS protocols for a list of validated stressors.[10][11][12][13]
Habituation to the behavioral test.For repeated tests like the Sucrose Preference Test, ensure sufficient time between tests to avoid habituation. The performance of CUS and control animals should remain consistent over time in the absence of treatment.[7]
Lack of significant antidepressant effect at the tested duration. Insufficient treatment duration for the specific endpoint being measured.While YL-0919 has a rapid onset for some behavioral measures (e.g., anhedonia), other neuroplastic changes may require longer treatment. Consider extending the treatment duration. Studies have shown continued efficacy up to 5 weeks.[2]
Incorrect dosage.Verify the correct dosage based on the animal model. For rats, effective doses are 1.25 and 2.5 mg/kg.[2]
Contradictory results in molecular assays (e.g., Western blotting for signaling proteins). Timing of tissue collection.The expression and phosphorylation of signaling proteins can be dynamic. Ensure that tissue is collected at a consistent time point after the final drug administration and behavioral testing.
Poor sample quality.Rapidly dissect and process brain regions of interest (e.g., hippocampus, prefrontal cortex) to prevent protein degradation.

Quantitative Data Summary

Table 1: Behavioral Effects of YL-0919 in the Chronic Unpredictable Stress (CUS) Rat Model

Behavioral TestTreatment GroupOutcome MeasureResultCitation
Sucrose Preference TestYL-0919 (1.25 & 2.5 mg/kg)% Sucrose PreferenceSignificantly increased[2]
Open Field Test (OFT)YL-0919 (1.25 & 2.5 mg/kg)Locomotor ActivitySignificantly increased[2]
Novelty-Suppressed Feeding Test (NSFT)YL-0919 (1.25 & 2.5 mg/kg)Latency to FeedSignificantly decreased[2]
Elevated Plus-Maze TestYL-0919 (1.25 & 2.5 mg/kg)% Time in Open ArmsSignificantly increased[2]
Forced Swimming Test (FST)YL-0919 (2.5 mg/kg)Immobility TimeSignificantly decreased after 5 days[7][9]

Table 2: Molecular and Cellular Effects of YL-0919 in the CUS Rat Model

AssayTreatment GroupAnalyteResultCitation
Serum AnalysisYL-0919 (1.25 & 2.5 mg/kg)ACTH & CorticosteroneSignificantly suppressed[2]
Hippocampal Tissue AnalysisYL-0919 (1.25 & 2.5 mg/kg)cAMP LevelsSignificantly enhanced[2]
pCREB ExpressionSignificantly enhanced[2]
BDNF ExpressionSignificantly enhanced[2]
Golgi Staining (Hippocampus)YL-0919 (1.25 & 2.5 mg/kg)Dendritic ComplexitySignificantly enhanced[2]
Western Blotting (Hippocampus)YL-0919 (2.5 mg/kg)Synapsin I, PSD95, pmTOR, BDNFSignificantly enhanced[7][9]

Experimental Protocols

Chronic Unpredictable Stress (CUS) Model Protocol

This protocol is a generalized representation based on methodologies cited in the literature.[10][11][12][13]

  • Animal Acclimation: Male Sprague-Dawley rats are housed individually and acclimated to the vivarium for at least one week before the start of the experiment.

  • Sucrose Preference Baseline: Train rats to consume a 1% sucrose solution. Measure baseline sucrose preference over a 1-hour period.

  • CUS Procedure: For 5 weeks, expose rats to a series of mild, unpredictable stressors. One stressor is applied per day. Examples of stressors include:

    • 24-hour food deprivation

    • 24-hour water deprivation

    • 5 minutes of cold water swimming (4°C)

    • 1-hour restraint stress

    • Overnight illumination

    • Tilted cage (45°) for 24 hours

    • Soiled cage (200 ml of water in bedding) for 24 hours

  • Drug Administration: YL-0919 (1.25 or 2.5 mg/kg) or vehicle is administered orally once daily throughout the 5-week stress period.

  • Behavioral Testing: Conduct behavioral tests such as the Sucrose Preference Test, Open Field Test, and Novelty-Suppressed Feeding Test at the end of the treatment period.

  • Tissue Collection: Following behavioral testing, animals are euthanized, and brain tissue (e.g., hippocampus, prefrontal cortex) and blood are collected for molecular and biochemical analyses.

Visualizations

YL_0919_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular YL-0919 YL-0919 SERT SERT YL-0919->SERT Inhibits 5-HT1A_R 5-HT1A Receptor YL-0919->5-HT1A_R Activates Serotonin_Reuptake Serotonin Reuptake cAMP cAMP 5-HT1A_R->cAMP Increases pCREB pCREB cAMP->pCREB Activates BDNF BDNF pCREB->BDNF Increases Expression mTOR mTOR BDNF->mTOR Activates Synaptogenesis Synaptogenesis mTOR->Synaptogenesis Promotes

Caption: Signaling pathway of YL-0919.

Experimental_Workflow start Start: Animal Acclimation (1 week) cus Chronic Unpredictable Stress (CUS) & Daily YL-0919/Vehicle Admin (3-5 weeks) start->cus behavior Behavioral Testing (SPT, OFT, NSFT, etc.) cus->behavior tissue Tissue Collection (Brain, Blood) behavior->tissue analysis Molecular & Biochemical Analysis (Western Blot, ELISA, etc.) tissue->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Experimental workflow for YL-0919 in a CUS model.

References

controlling for the effects of YL-0919 on locomotor activity in behavioral tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of YL-0919 on locomotor activity in behavioral tests.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and what is its primary mechanism of action?

A1: YL-0919 is a novel investigational compound with a dual mechanism of action. It acts as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist.[1][2] This profile suggests potential antidepressant and anxiolytic properties.[1][2]

Q2: Does YL-0919 affect locomotor activity in rodents?

A2: Studies have shown that at doses effective in antidepressant and anxiolytic models, YL-0919 does not significantly increase or inhibit spontaneous locomotor activity in either mice or rats.[1][2][3] This suggests that the behavioral effects observed in tests like the forced swim test and tail suspension test are not likely due to a general stimulant or sedative effect.[1]

Q3: Why is it still important to control for locomotor activity when testing YL-0919?

A3: While current data suggests a lack of direct effect, it is a critical aspect of rigorous behavioral phenotyping to rule out any potential confounding influence of a compound on motor function. Changes in locomotor activity can mask or mimic effects in behavioral paradigms that rely on movement as a primary endpoint (e.g., exploration-based tests for anxiety). Therefore, including a specific locomotor activity assessment is best practice.

Q4: Which behavioral tests are most appropriate for assessing the primary effects of YL-0919 while monitoring locomotor activity?

A4: A battery of tests is recommended. To assess antidepressant-like effects, the Forced Swim Test (FST) and Tail Suspension Test (TST) are commonly used. For anxiety-like behaviors, the Elevated Plus Maze (EPM) and Novelty-Suppressed Feeding Test (NSFT) are appropriate. The Open Field Test (OFT) should always be included to directly measure and quantify locomotor activity and exploratory behavior.

Q5: What are the typical therapeutic dose ranges for YL-0919 in preclinical studies?

A5: Effective oral doses of YL-0919 in mice have been reported in the range of 0.625 to 5.0 mg/kg, and in rats, doses around 1.25 to 2.5 mg/kg have shown efficacy.[1][3] It is crucial to perform a dose-response study for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Changes in Locomotor Activity in the Control Group

  • Possible Cause: Inconsistent environmental conditions. Rodent behavior is highly sensitive to factors like lighting, noise, and odors.

  • Troubleshooting Steps:

    • Ensure consistent and appropriate lighting levels across all test sessions.

    • Conduct behavioral testing in a quiet, dedicated room, free from sudden noises and human traffic.

    • Thoroughly clean the apparatus between each animal with a suitable disinfectant (e.g., 70% ethanol) to remove olfactory cues.

    • Allow for a sufficient habituation period for the animals in the testing room before starting the experiment.

Issue 2: High Variability in Behavioral Data Within Groups

  • Possible Cause: Inconsistent animal handling or stress.

  • Troubleshooting Steps:

    • Handle all animals consistently and gently for several days leading up to the experiment to acclimate them to the researcher.

    • Ensure all experimenters are trained in the same handling techniques.

    • Minimize the time between removing the animal from its home cage and starting the test.

    • Consider the estrous cycle in female rodents, as hormonal fluctuations can influence behavior.

Issue 3: An animal appears sedated or hyperactive after YL-0919 administration in a primary behavioral test (e.g., EPM, FST).

  • Possible Cause: While unlikely based on published data, it could be a dose-dependent effect or an interaction with other experimental variables.

  • Troubleshooting Steps:

    • Always run an Open Field Test at the same dose and time point as your primary behavioral test to get a direct measure of locomotor activity.

    • If hyperactivity is observed in the OFT, a decrease in immobility in the FST might be a false positive.

    • If hypoactivity is observed, an increase in immobility in the FST or reduced exploration in the EPM may be a false positive for depressive-like or anxiety-like behavior, respectively.

    • Consider using statistical methods, such as analysis of covariance (ANCOVA), with locomotor activity as a covariate, to statistically control for any minor motor effects.

Experimental Protocols

Open Field Test (OFT)

This test is crucial for directly assessing locomotor activity and exploratory behavior.

Methodology:

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituate the animal to the testing room for at least 30-60 minutes.

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore freely for a set period, typically 5-10 minutes.

    • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency using automated tracking software.

  • Data Analysis: Compare the parameters between the YL-0919 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Data Presentation: Locomotor Activity Parameters
ParameterDescriptionTypical Units
Total Distance Traveled The total distance the animal moves within the arena. A primary measure of overall locomotor activity.cm or m
Velocity The speed of the animal's movement.cm/s
Time in Center The amount of time the animal spends in the central, more exposed area of the arena. An indicator of anxiety-like behavior.seconds
Time in Periphery The amount of time the animal spends near the walls of the arena.seconds
Rearing Frequency The number of times the animal stands on its hind legs. A measure of exploratory behavior.count
Immobility Time The total duration the animal remains motionless.seconds

Visualizations

Experimental Workflow for Assessing YL-0919

G cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Handling Dosing Oral Gavage (YL-0919 or Vehicle) Animal_Acclimation->Dosing Drug_Prep YL-0919 & Vehicle Preparation Drug_Prep->Dosing OFT Open Field Test (Locomotor Control) Dosing->OFT 30-60 min post-dose EPM Elevated Plus Maze (Anxiety) Dosing->EPM Parallel Cohort FST Forced Swim Test (Depression) Dosing->FST Parallel Cohort Data_Collection Automated Data Collection OFT->Data_Collection EPM->Data_Collection FST->Data_Collection Stats Statistical Analysis (e.g., ANOVA, ANCOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for evaluating YL-0919.

Logical Relationship for Data Interpretation

G cluster_primary Primary Behavioral Test (e.g., FST) cluster_locomotor Locomotor Control (OFT) cluster_conclusion Conclusion Primary_Effect Significant Effect Observed (e.g., Decreased Immobility) Loco_No_Change No Change in Locomotor Activity Primary_Effect->Loco_No_Change Loco_Increase Increased Locomotor Activity Primary_Effect->Loco_Increase Loco_Decrease Decreased Locomotor Activity Primary_Effect->Loco_Decrease Valid_Effect Valid Antidepressant-like Effect Loco_No_Change->Valid_Effect Confounded_Effect Confounded Result: Re-evaluate Dose/Protocol Loco_Increase->Confounded_Effect Loco_Decrease->Confounded_Effect

Caption: Decision tree for interpreting behavioral data.

References

selecting appropriate vehicle controls for YL-0919 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with YL-0919. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on appropriate vehicle controls to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and what is its primary mechanism of action?

A1: YL-0919, also known as hypidone hydrochloride, is an orally active antidepressant agent.[1] It functions as a dual-action compound, exhibiting properties of both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist.[2][3] Its antidepressant effects are associated with the modulation of the mTOR signaling pathway and its influence on GABAergic neurons through 5-HT1A receptor activation.[4][5]

Q2: What are the most common challenges when selecting a vehicle for YL-0919?

A2: The primary challenge is YL-0919's poor aqueous solubility. This necessitates the use of organic solvents or co-solvent systems to achieve the desired concentration for in vivo and in vitro experiments. The choice of vehicle must balance solubilizing power with potential toxicity and off-target effects.

Q3: Can I use saline as a vehicle for oral administration of YL-0919?

A3: Yes, saline has been used as a vehicle for oral administration of YL-0919 in several studies.[5] However, this is typically for administering a suspension of the compound. For studies requiring a clear solution, a co-solvent system is necessary.

Q4: What is a recommended co-solvent system for in vivo oral administration of YL-0919?

A4: A commonly cited formulation to achieve a clear solution for oral administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] This combination of a primary solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween-80), and an aqueous base (saline) effectively solubilizes YL-0919.

Q5: What is the recommended vehicle for in vitro experiments with YL-0919?

A5: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the standard vehicle for preparing high-concentration stock solutions of YL-0919 due to its excellent solubilizing capacity.[1][6] These stock solutions are then diluted to the final working concentration in the cell culture medium.

Q6: What is the maximum concentration of DMSO that is safe for my cells in culture?

A6: The cytotoxicity of DMSO can vary between cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target cellular effects.[7] It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent itself.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of YL-0919 upon dilution of DMSO stock in aqueous media (in vitro) Rapid change in solvent polarity.Perform a serial dilution. First, create an intermediate dilution of your YL-0919 stock in DMSO. Then, while vortexing, slowly add the intermediate dilution to your cell culture medium. This gradual addition helps to disperse the compound and prevent aggregation.[7]
Inconsistent results between animals in the same treatment group (in vivo) - Poor suspension of YL-0919 in the vehicle.- Inconsistent dosing volume.- Animal-to-animal variability.- Ensure the formulation is homogenous by thorough mixing before each administration. Consider using a sonicator for suspensions.- Use calibrated equipment for accurate dosing.- Increase the number of animals per group to improve statistical power.
Adverse effects observed in the vehicle control group (in vivo) The vehicle itself is causing toxicity at the administered concentration.- Conduct a tolerability study with the vehicle alone to determine the maximum tolerated dose (MTD).- Reduce the concentration of organic co-solvents (e.g., DMSO, PEG300) or surfactants (e.g., Tween 80).- Consider an alternative, less toxic vehicle formulation.
High cell death in the vehicle control group (in vitro) The final concentration of DMSO is too high for your specific cell line.- Reduce the final DMSO concentration in your cell culture medium to ≤ 0.1%.- Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your cells.
Unexpected physiological or behavioral changes in the vehicle control group The vehicle components may have biological activity. For example, DMSO can have anti-inflammatory effects, and Tween 80 can affect the central nervous system at high doses.[9]- Carefully review the literature for known biological effects of your chosen vehicle components.- If the vehicle's effect is significant and confounds the interpretation of the results, you must reformulate the vehicle or select a more inert alternative.

Data Presentation: Vehicle Control Properties

The following table summarizes the properties of common vehicle components for YL-0919 experiments. This data is essential for selecting the most appropriate vehicle for your specific experimental design.

Vehicle Component Primary Use Typical Concentration Range (in vivo) Solubility of YL-0919 Known Toxicities/Side Effects
Saline (0.9% NaCl) Aqueous base for suspensions and solutionsN/APoor (used for suspensions)Generally non-toxic.
Dimethyl Sulfoxide (DMSO) Primary solvent for stock solutions< 10% (oral)High (≥ 30 mg/mL)[1][10]Can have anti-inflammatory and analgesic effects. The oral LD50 in mice is approximately 7 mL/kg.[4]
Polyethylene Glycol 300 (PEG300) Co-solvent10-50%ModerateGenerally well-tolerated at lower concentrations. High doses can be toxic. The oral concentration can be up to 90%.
Tween 80 (Polysorbate 80) Surfactant/Emulsifier1-10%Aids in creating stable emulsionsCan cause hypersensitivity reactions in some cases. High concentrations (>10%) may have irritating effects on the gastrointestinal system.[11]
Corn Oil Lipid-based vehicleN/AGood (≥ 2.5 mg/mL with 10% DMSO)[1]Generally well-tolerated.

Experimental Protocols

In Vitro Experiment: Preparation of YL-0919 Working Solution

Objective: To prepare a 10 µM working solution of YL-0919 for cell culture experiments with a final DMSO concentration of 0.1%.

Materials:

  • YL-0919 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh the appropriate amount of YL-0919 powder. For 1 mL of a 10 mM solution (Molecular Weight of YL-0919 is 334.84 g/mol ), 3.348 mg is required.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the YL-0919 powder.

    • Vortex or sonicate until the powder is completely dissolved. This is your 10 mM stock solution. Store at -20°C or -80°C for long-term storage.

  • Prepare a 1 mM Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 90 µL of sterile cell culture medium.

    • Add 10 µL of the 10 mM YL-0919 stock solution.

    • Vortex gently to mix. This is your 1 mM intermediate solution.

  • Prepare the 10 µM Final Working Solution:

    • In a sterile tube, add 990 µL of sterile cell culture medium.

    • Add 10 µL of the 1 mM intermediate solution.

    • Vortex gently to mix. This is your final 10 µM working solution with a final DMSO concentration of 0.1%.

  • Prepare the Vehicle Control:

    • Prepare a 0.1% DMSO solution in your cell culture medium by adding 1 µL of DMSO to 999 µL of medium. This will be used to treat your vehicle control cells.

In Vivo Experiment: Preparation of YL-0919 Formulation for Oral Gavage

Objective: To prepare a 1 mg/mL solution of YL-0919 in a co-solvent system for oral administration to mice.

Materials:

  • YL-0919 powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tube

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required volumes: For a final volume of 10 mL, the volumes of the components will be:

    • DMSO: 1 mL (10%)

    • PEG300: 4 mL (40%)

    • Tween 80: 0.5 mL (5%)

    • Saline: 4.5 mL (45%)

  • Dissolve YL-0919 in DMSO:

    • Weigh 10 mg of YL-0919 powder and place it in the sterile conical tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex or sonicate until the YL-0919 is completely dissolved.

  • Add Co-solvents and Surfactant:

    • Add 4 mL of PEG300 to the solution and vortex thoroughly.

    • Add 0.5 mL of Tween 80 and vortex again until the solution is homogenous.

  • Add Saline:

    • Slowly add 4.5 mL of sterile saline to the mixture while vortexing. Continue to mix until a clear and uniform solution is obtained.

  • Prepare the Vehicle Control:

    • In a separate sterile conical tube, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline. This will serve as the vehicle control for the experiment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

YL_0919_Vehicle_Selection_Workflow start Start: Need to administer YL-0919 exp_type Type of Experiment? start->exp_type in_vivo In Vivo exp_type->in_vivo Animal Study in_vitro In Vitro exp_type->in_vitro Cell Culture solution_needed Is a clear solution required? in_vivo->solution_needed stock_sol Prepare High-Concentration Stock in 100% DMSO in_vitro->stock_sol suspension Prepare Suspension in Saline or Methylcellulose solution_needed->suspension No co_solvent Use Co-solvent System (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) solution_needed->co_solvent Yes administer Administer to animals or cells with appropriate vehicle control suspension->administer co_solvent->administer dilution Dilute stock solution in cell culture medium to final concentration (keep final DMSO <= 0.1%) stock_sol->dilution dilution->administer

Caption: Workflow for selecting the appropriate vehicle for YL-0919 experiments.

YL_0919_mTOR_Signaling_Pathway YL0919 YL-0919 Serotonin_System Serotonergic System YL0919->Serotonin_System mTOR_Signaling mTOR Signaling Pathway Serotonin_System->mTOR_Signaling Activates Synaptogenesis Synaptogenesis (Increased Synapsin I, PSD95) mTOR_Signaling->Synaptogenesis Promotes Antidepressant_Effects Fast-Onset Antidepressant Effects Synaptogenesis->Antidepressant_Effects Rapamycin Rapamycin (mTOR inhibitor) Rapamycin->mTOR_Signaling Inhibits

Caption: Simplified mTOR signaling pathway activated by YL-0919.

YL_0919_5HT1A_GABA_Pathway YL0919 YL-0919 _5HT1A_Receptor 5-HT1A Receptor (on GABAergic interneurons) YL0919->_5HT1A_Receptor Agonist GABAergic_Neuron GABAergic Interneuron _5HT1A_Receptor->GABAergic_Neuron Inhibits GABA_Release GABA Release GABAergic_Neuron->GABA_Release Reduces Pyramidal_Neuron Pyramidal Neuron (in mPFC) GABA_Release->Pyramidal_Neuron Inhibits Neuronal_Excitability Increased Neuronal Excitability Pyramidal_Neuron->Neuronal_Excitability

Caption: YL-0919's modulation of GABAergic neurons via the 5-HT1A receptor.

References

Navigating Rodent Model Selection for YL-0919 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the most appropriate rodent strain for preclinical studies of YL-0919, an investigational compound with a multimodal antidepressant and anxiolytic profile. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and what is its primary mechanism of action?

YL-0919, also known as hypidone hydrochloride, is an investigational drug with a multi-target profile for the treatment of major depressive disorder and other mood disorders.[1] Its primary mechanisms of action include:

  • Selective Serotonin (B10506) Reuptake Inhibitor (SSRI): YL-0919 inhibits the serotonin transporter (SERT), leading to increased synaptic levels of serotonin (5-HT).[1][2][3][4]

  • 5-HT1A Receptor Partial Agonist: It acts as a partial agonist at the 5-HT1A receptor, which is involved in modulating serotonergic activity.[1][2][3][4]

  • Sigma-1 Receptor Agonist: Evidence suggests that YL-0919 also activates sigma-1 receptors, which may contribute to its rapid-onset antidepressant and neuroprotective effects.[1][5][6][7]

  • 5-HT6 Receptor Agonist: Some studies also classify YL-0919 as a 5-HT6 receptor full agonist, potentially contributing to its cognitive-enhancing effects.[8][9][10][11]

Q2: Which rodent strains have been successfully used in preclinical studies of YL-0919?

Based on published research, the most commonly and successfully used rodent strains for evaluating the efficacy of YL-0919 are:

  • Sprague-Dawley (SD) Rats: Widely used in chronic unpredictable stress (CUS) models to assess antidepressant-like and anxiolytic-like effects.[2][6]

  • Wistar Rats: Also frequently employed in CUS models and for investigating the rapid-onset antidepressant effects of YL-0919.[9][10][11]

  • Mice (unspecified strains in some studies): Utilized in behavioral tests such as the tail suspension test and forced swimming test to screen for antidepressant activity.[5][7][12][13]

Q3: What are the key considerations when choosing between Sprague-Dawley and Wistar rats for YL-0919 studies?

Both SD and Wistar rats are outbred strains suitable for general pharmacology and toxicology studies. However, some subtle differences may influence your choice:

  • Behavioral Characteristics: SD rats are generally considered more placid and easier to handle, which can be advantageous in behavioral studies requiring extensive handling. Wistar rats can be more active, which might be a consideration for specific behavioral paradigms.

  • Stress Response: While both are used in stress models, there can be inter-strain variability in the hypothalamic-pituitary-adrenal (HPA) axis response. It is crucial to consider the specific stress paradigm and the endpoints being measured.

  • Historical Data: Consider the strain used in previous studies that you may want to compare your results with. The existing literature on YL-0919 heavily features both SD and Wistar rats.

Troubleshooting Guide

Problem: High variability in behavioral data within the same rodent strain.

  • Possible Cause: Inconsistent handling, environmental stressors, or subtle differences in experimental procedures.

  • Solution:

    • Ensure all animal handling is performed by trained personnel and is consistent across all experimental groups.

    • Acclimatize animals to the testing room and equipment before starting the experiment.

    • Control for environmental factors such as light, noise, and temperature.

    • Standardize all experimental protocols and ensure they are followed precisely by all researchers involved.

Problem: Lack of a significant antidepressant-like effect of YL-0919 in our model.

  • Possible Cause: Inappropriate dose selection, insufficient duration of treatment, or a model that is not sensitive to the mechanism of action of YL-0919.

  • Solution:

    • Review the literature for effective dose ranges of YL-0919 in similar models.[2][10][11][12]

    • Consider the rapid-onset nature of YL-0919; however, chronic administration is often required to see robust effects in stress models.[2][9][12]

    • Ensure the chosen animal model (e.g., CUS) is appropriately validated in your laboratory to induce a depressive-like phenotype.

Quantitative Data Summary

ParameterSprague-Dawley (SD) RatsWistar RatsMiceReference
Primary Use in YL-0919 Studies Chronic Unpredictable Stress (CUS) models for antidepressant and anxiolytic effects.CUS models, rapid-onset antidepressant effect studies.Antidepressant screening (Forced Swim Test, Tail Suspension Test).[2][9][12]
Reported Effective Oral Dose Range 1.25 - 5 mg/kg1.25 - 2.5 mg/kg1.25 - 5 mg/kg[2][9][12]
Key Behavioral Tests Used Sucrose Preference Test, Open Field Test, Novelty-Suppressed Feeding Test, Elevated Plus Maze.Sucrose Preference Test, Novelty-Suppressed Feeding Test.Forced Swim Test, Tail Suspension Test.[2][9][12]

Experimental Protocols

Chronic Unpredictable Stress (CUS) Protocol in Rats (General Outline)

This protocol is a composite based on methodologies frequently cited in YL-0919 research.

  • Animals: Male Sprague-Dawley or Wistar rats (180-220g) are individually housed.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week before the start of the experiment.

  • Stress Regimen: For 4-5 weeks, animals are subjected to a variable sequence of mild stressors, with one stressor applied daily. Examples of stressors include:

    • Cage tilt (45°)

    • Food and water deprivation

    • Overnight illumination

    • Forced swimming (4°C)

    • Stroboscopic lighting

  • Drug Administration: YL-0919 or vehicle is administered orally (p.o.) daily during the stress period.

  • Behavioral Testing: Following the stress period, a battery of behavioral tests is conducted to assess depressive-like and anxiolytic-like behaviors.

Visualizations

YL_0919_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_synapse 5-HT 5HT1A_post 5-HT1A Receptor 5HT_synapse->5HT1A_post Activates SERT SERT SERT->5HT_synapse Reuptake 5HT1A_auto 5-HT1A Autoreceptor Neuronal_Response Antidepressant & Anxiolytic Effects 5HT1A_post->Neuronal_Response Sigma1R Sigma-1 Receptor Sigma1R->Neuronal_Response 5HT6R 5-HT6 Receptor 5HT6R->Neuronal_Response YL0919 YL-0919 YL0919->SERT Inhibits YL0919->5HT1A_auto Partial Agonist YL0919->5HT1A_post Partial Agonist YL0919->Sigma1R Agonist YL0919->5HT6R Agonist Rodent_Selection_Workflow Research_Question Define Research Question (e.g., Antidepressant Efficacy, Onset of Action) Model_Selection Select Appropriate Animal Model (e.g., Chronic Unpredictable Stress) Research_Question->Model_Selection Strain_Choice Choose Rodent Strain Model_Selection->Strain_Choice SD_Rat Sprague-Dawley Rat Strain_Choice->SD_Rat General purpose, ease of handling Wistar_Rat Wistar Rat Strain_Choice->Wistar_Rat Established in rapid-onset studies Mouse Mouse Strain_Choice->Mouse Initial screening, specific pathway analysis Behavioral_Testing Conduct Behavioral & Neurochemical Analyses SD_Rat->Behavioral_Testing Wistar_Rat->Behavioral_Testing Mouse->Behavioral_Testing Data_Analysis Analyze and Interpret Data Behavioral_Testing->Data_Analysis

References

Technical Support Center: Improving the Reproducibility of In Vitro Assays for YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility and accuracy of in vitro assays for YL-0919, a novel antidepressant candidate. YL-0919 is characterized by its multi-target mechanism of action, functioning as a selective serotonin (B10506) reuptake inhibitor (SSRI), a 5-HT1A receptor partial agonist, and a sigma-1 receptor agonist.[1][2][3] This guide offers detailed troubleshooting advice in a question-and-answer format, standardized experimental protocols, and a summary of key quantitative data to facilitate consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the in vitro characterization of YL-0919.

Issue 1: High variance in Ki values from competitive binding assays.

  • Question: We are observing significant well-to-well and day-to-day variability in our determined inhibition constants (Ki) for YL-0919 at the serotonin transporter (SERT), 5-HT1A, and sigma-1 receptors. What are the potential causes and solutions?

  • Answer: High variability in radioligand binding assays can stem from several factors.[2] Consistent laboratory practices and optimized protocols are crucial for minimizing this issue.[2]

    • Inconsistent Pipetting: Ensure all pipettes are properly calibrated, and use reverse pipetting for viscous solutions. For serial dilutions, ensure thorough mixing at each step.

    • Cell Membrane Preparation: Use cells within a consistent and low passage number range. Ensure the membrane preparation is homogenous; vortex thoroughly before aliquoting. Use a consistent protein concentration across all assays.[2] A typical range for many receptor assays is 100-500 µg of membrane protein per well.[2]

    • Incubation Conditions: Ensure the incubation time is sufficient to reach equilibrium. This can be determined empirically through association kinetic experiments.[2] Maintain a consistent incubation temperature, as fluctuations can affect binding kinetics.

    • Filtration and Washing: Perform the filtration step rapidly and consistently for all samples. Use a sufficient volume of ice-cold wash buffer to remove all unbound radioligand without causing significant dissociation of the bound ligand.[4]

Issue 2: High non-specific binding (NSB) in radioligand assays.

  • Question: Our non-specific binding is greater than 50% of the total binding, resulting in a poor assay window. How can we reduce it?

  • Answer: High non-specific binding can mask the specific signal.[2] Several factors related to the radioligand, assay conditions, and receptor preparation can contribute to this issue.

    • Radioligand Quality: Ensure the radioligand has high purity (>90%) as impurities can contribute to NSB.[2] If the radioligand is hydrophobic, it may exhibit higher non-specific binding.[2]

    • Assay Buffer Composition: Incorporate a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to coat surfaces and reduce non-specific interactions.[2] The addition of salts or detergents can also sometimes help.[2]

    • Choice of "Cold" Ligand: The unlabeled ligand used to determine NSB should have a high affinity and selectivity for the target receptor to ensure it effectively displaces all specific binding.[2]

    • Receptor Concentration: Titrate the amount of membrane preparation to use the lowest concentration that still provides a robust specific binding signal.[2]

Issue 3: Inconsistent results in functional assays (e.g., GTPγS binding).

  • Question: We are seeing variable stimulation of [35S]GTPγS binding by YL-0919 in membranes expressing the 5-HT1A receptor. What could be causing this?

  • Answer: Functional assays like GTPγS binding can be sensitive to several parameters.

    • GDP Concentration: The concentration of GDP is critical. For Gi/o-coupled receptors like 5-HT1A, higher concentrations of GDP may be required to observe a robust agonist-stimulated signal.[5] This should be optimized for each membrane preparation.[6]

    • Membrane Integrity: Ensure membrane preparations have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles, which can reduce receptor activity.[5]

    • Assay Buffer: The presence of Mg2+ and NaCl in the assay buffer can significantly impact G protein coupling and should be optimized.[5]

    • Receptor Reserve: GTPγS binding assays typically have a lower degree of receptor reserve compared to downstream functional assays. This can make them more sensitive to variations in receptor expression levels and membrane quality.[5]

Quantitative Data Summary

The following tables summarize the reported in vitro binding and functional data for YL-0919.

Table 1: Receptor and Transporter Binding Affinities of YL-0919

TargetSpeciesKi (nmol/L)Reference
SERTHuman0.72 ± 0.10[7]
5-HT1A ReceptorHuman0.19 ± 0.02[7]

Table 2: Functional Activity of YL-0919

AssayTargetSpeciesParameterValue (nmol/L)Emax (%)Reference
[35S]-GTPγS binding5-HT1A ReceptorRat (hippocampus)EC501.20 ± 0.2185.11 ± 9.70[7]
5-HT Uptake InhibitionhSERT-HEK293 cellsHumanIC501.93 ± 0.18-[7]
5-HT Uptake InhibitionRat frontal cortexRatIC501.78 ± 0.34-[7]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize YL-0919. These are synthesized from established methodologies for similar targets.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor
  • Objective: To determine the binding affinity (Ki) of YL-0919 for the human 5-HT1A receptor.

  • Materials:

    • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

    • Non-specific Binding Control: 10 µM Serotonin or WAY-100635.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[8]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

    • Assay Setup: Perform the assay in triplicate in a 96-well plate.

      • Total Binding: Add assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd, e.g., 0.25 nM), and membrane preparation (e.g., 10 µg).[8]

      • Non-specific Binding: Add assay buffer, [3H]8-OH-DPAT, membrane preparation, and a high concentration of the non-specific binding control (e.g., 10 µM metergoline).[8]

      • Test Compound (YL-0919): Prepare serial dilutions of YL-0919. To these wells, add the diluted YL-0919, [3H]8-OH-DPAT, and membrane preparation.

    • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[8]

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer.

    • Counting: Dry the filters and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the YL-0919 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: Serotonin Transporter (SERT) Uptake Assay
  • Objective: To determine the potency (IC50) of YL-0919 to inhibit serotonin uptake in cells expressing the human serotonin transporter.

  • Materials:

    • Cell Line: HEK293 cells stably expressing the human SERT (hSERT).

    • Radiolabeled Substrate: [3H]Serotonin (5-HT).

    • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4.

    • Non-specific Uptake Control: A known potent SERT inhibitor (e.g., 10 µM paroxetine).

    • 96-well cell culture plates, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Cell Culture: Plate hSERT-HEK293 cells in 96-well plates and grow to confluence.

    • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

    • Pre-incubation: Add assay buffer containing serial dilutions of YL-0919 or the non-specific uptake control to the appropriate wells. Pre-incubate for 10-20 minutes at 37°C.

    • Uptake Reaction: Initiate the uptake by adding [3H]5-HT to all wells (final concentration typically at or below the Km, e.g., 10-20 nM). Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

    • Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS) and add scintillation fluid. Measure the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake inhibition against the logarithm of the YL-0919 concentration to determine the IC50 value.

Protocol 3: Sigma-1 Receptor Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of YL-0919 for the sigma-1 receptor.

  • Materials:

    • Receptor Source: Guinea pig liver membranes or membranes from cells expressing the human sigma-1 receptor.[4]

    • Radioligand: [3H]-(+)-pentazocine.[4]

    • Non-specific Binding Control: 10 µM Haloperidol.[4]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize the tissue or thaw cell membranes and resuspend in assay buffer. Determine the protein concentration.

    • Assay Setup:

      • Total Binding: Assay buffer, [3H]-(+)-pentazocine (e.g., 1-3 nM), and membrane preparation.[4]

      • Non-specific Binding: Assay buffer, [3H]-(+)-pentazocine, membrane preparation, and 10 µM Haloperidol.[4]

      • Test Compound (YL-0919): Serial dilutions of YL-0919, [3H]-(+)-pentazocine, and membrane preparation.

    • Incubation: Incubate for 120 minutes at 25°C.[4]

    • Filtration and Counting: Follow the same procedure as for the 5-HT1A binding assay.

    • Data Analysis: Calculate Ki as described for the 5-HT1A binding assay.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of YL-0919 and a general experimental workflow for its in vitro characterization.

YL0919_Signaling_Pathway YL0919 YL-0919 Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonist BDNF BDNF Expression (Increased) Sigma1R->BDNF mTOR mTOR Pathway (Activated) BDNF->mTOR SynapticPlasticity Synaptic Plasticity (Enhanced) mTOR->SynapticPlasticity

Caption: Proposed signaling pathway for YL-0919 via the sigma-1 receptor.

In_Vitro_Workflow cluster_0 Primary Target Engagement cluster_1 Functional Activity cluster_2 Selectivity & Off-Target Screening cluster_3 Downstream Cellular Effects Binding_SERT SERT Binding Assay (Ki determination) Uptake_Assay SERT Uptake Assay (IC50 determination) Binding_SERT->Uptake_Assay Selectivity_Panel Receptor Selectivity Panel Binding_SERT->Selectivity_Panel Binding_5HT1A 5-HT1A Binding Assay (Ki determination) GTP_Assay 5-HT1A GTPγS Assay (EC50, Emax) Binding_5HT1A->GTP_Assay Binding_5HT1A->Selectivity_Panel Binding_Sigma1R Sigma-1R Binding Assay (Ki determination) Binding_Sigma1R->Selectivity_Panel BDNF_Assay BDNF Expression Assay (e.g., ELISA, Western Blot) Binding_Sigma1R->BDNF_Assay mTOR_Assay mTOR Pathway Activation (e.g., Western Blot for p-mTOR) GTP_Assay->mTOR_Assay BDNF_Assay->mTOR_Assay

Caption: General experimental workflow for in vitro characterization of YL-0919.

References

Validation & Comparative

YL-0919 Demonstrates Superior Antidepressant Efficacy and Faster Onset of Action Compared to Fluoxetine in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers in the field of neuropsychopharmacology now have access to a comprehensive comparison of YL-0919 and the widely-prescribed antidepressant fluoxetine (B1211875), based on extensive preclinical data from rat models. This guide synthesizes findings on their mechanisms of action, efficacy in established behavioral paradigms of depression, and the underlying molecular pathways, providing a critical resource for drug development professionals. The data indicates that YL-0919, a novel dual-action compound, not only shows greater potency but also a significantly faster onset of antidepressant effects than fluoxetine.

Mechanism of Action: A Tale of Two Compounds

YL-0919 distinguishes itself from fluoxetine through its dual mechanism of action. It functions as both a potent selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3][4][5] This combined activity is believed to contribute to its enhanced therapeutic profile. Fluoxetine, a conventional SSRI, primarily acts by blocking the serotonin transporter (SERT), thereby increasing the synaptic availability of serotonin.[6]

The affinity of YL-0919 for both the 5-HT1A receptor and SERT is high, with Ki values of 0.19 ± 0.02 nmol/L and 0.72 ± 0.10 nmol/L, respectively.[3] In functional assays, YL-0919 is a potent inhibitor of 5-HT uptake, proving to be 18-fold more potent than fluoxetine in rat cortical synaptosomes and 25-fold more effective in recombinant cells.[1]

cluster_YL0919 YL-0919 cluster_Fluoxetine Fluoxetine cluster_Outcome Outcome YL0919 YL-0919 SERT_Y SERT YL0919->SERT_Y Inhibits HT1A_Y 5-HT1A Receptor YL0919->HT1A_Y Partial Agonist Serotonin Increased Synaptic Serotonin SERT_Y->Serotonin HT1A_Y->Serotonin Modulates Fluoxetine Fluoxetine SERT_F SERT Fluoxetine->SERT_F Inhibits SERT_F->Serotonin

Comparative Mechanisms of YL-0919 and Fluoxetine.

Comparative Efficacy in Preclinical Models of Depression

YL-0919 has consistently demonstrated significant antidepressant-like effects in various rat models of depression, often at lower doses and with a faster onset than fluoxetine.

Forced Swim Test (FST) and Tail Suspension Test (TST)

In both the FST and TST, which are behavioral despair models, acute oral administration of YL-0919 at very low doses (1.25, 2.5, and 5 mg/kg) significantly reduced immobility time in rats and mice.[1][4] These effects were comparable to those of fluoxetine (30 mg/kg) but achieved at a much lower dose.[1] The antidepressant-like effects of YL-0919 in these tests were blocked by the selective 5-HT1A receptor antagonist WAY-100635, confirming the role of this receptor in its mechanism of action.[1][4]

Chronic Unpredictable Stress (CUS) Model

The CUS model is a well-validated paradigm for inducing depressive-like behaviors in rodents. In rats subjected to CUS, chronic treatment with YL-0919 (1.25 and 2.5 mg/kg, p.o.) significantly reversed depressive-like behaviors.[1][3][7]

Sucrose (B13894) Preference Test (SPT): Anhedonia, a core symptom of depression, is modeled in rats by a reduced preference for sucrose solution. Four-week treatment with YL-0919 (1.25 and 2.5 mg/kg) and fluoxetine (10 mg/kg) restored sucrose preference to normal levels in CUS rats.[1] Notably, YL-0919 demonstrated a faster onset of action, improving sucrose preference after only 3-4 days of treatment, whereas fluoxetine required 20-22 days to exert a similar effect.[2][8]

Novelty Suppressed Feeding Test (NSFT): This test assesses anxiety- and depression-related behaviors. Chronic treatment with YL-0919 (1.25 or 2.5 mg/kg) and fluoxetine (10 mg/kg) significantly reduced the latency to eat in a novel environment in CUS rats.[1] Again, YL-0919 showed a faster onset, with effects seen as early as 6 days, compared to a much longer duration for fluoxetine.[8]

Behavioral TestYL-0919 DoseFluoxetine DoseKey FindingsCitations
Forced Swim Test 1.25, 2.5, 5 mg/kg (acute)30 mg/kg (acute)YL-0919 significantly reduces immobility at lower doses than fluoxetine.[1]
Sucrose Preference Test 1.25, 2.5 mg/kg (chronic)10 mg/kg (chronic)Both reverse anhedonia; YL-0919 has a much faster onset (3-4 days vs. 20-22 days).[1][2][3][8]
Novelty Suppressed Feeding Test 1.25, 2.5 mg/kg (chronic)10 mg/kg (chronic)Both reduce latency to feed; YL-0919 shows a faster onset (6 days).[1][3][8]

Signaling Pathways and Neuroplasticity

The rapid antidepressant effects of YL-0919 are associated with its ability to modulate synaptic plasticity, in part through the BDNF-mTOR signaling pathway.

Treatment with YL-0919 for as little as 5 days has been shown to reverse the deficits in brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR) signaling in the hippocampus and prefrontal cortex of CUS rats.[2][8] This was accompanied by an increased expression of synaptic proteins such as synapsin I and postsynaptic density protein 95 (PSD95).[2] The rapid behavioral effects of YL-0919 were blocked by the mTOR inhibitor rapamycin, confirming the critical role of this pathway.[2] Both YL-0919 and fluoxetine treatment also enhanced the levels of cAMP and phosphorylated cAMP response element-binding protein (pCREB) in the hippocampus of CUS-exposed rats.[7]

Furthermore, chronic treatment with both YL-0919 and fluoxetine was found to enhance dendritic complexity, including the number of dendritic nodes and spine length, in the hippocampal pyramidal neurons of rats exposed to CUS.[7]

YL0919 YL-0919 BDNF BDNF YL0919->BDNF Increases mTOR mTOR BDNF->mTOR Activates Synaptogenesis Synaptogenesis (Synapsin I, PSD95) mTOR->Synaptogenesis Promotes Antidepressant Rapid Antidepressant Effects Synaptogenesis->Antidepressant

YL-0919's Rapid Antidepressant Action via the BDNF-mTOR Pathway.

Experimental Protocols

Chronic Unpredictable Stress (CUS) Protocol

The CUS protocol is a widely used method to induce a depressive-like state in rodents. A typical CUS paradigm involves exposing rats to a series of mild, unpredictable stressors over several weeks.

Start Start of CUS (4-5 weeks) Stressor1 Stressor 1 (e.g., Cage Tilt) Start->Stressor1 DrugAdmin Daily Drug Administration (YL-0919 or Fluoxetine) Start->DrugAdmin Stressor2 Stressor 2 (e.g., Wet Bedding) Stressor1->Stressor2 Unpredictable Sequence StressorN ...Stressor N Stressor2->StressorN Behavioral Behavioral Testing (SPT, NSFT, FST) StressorN->Behavioral Biochemical Biochemical Analysis (Hippocampus, PFC) Behavioral->Biochemical

Workflow of the Chronic Unpredictable Stress (CUS) Model.

Stressors: The specific stressors and their duration vary between studies but typically include:

  • Cage tilt (45°)

  • Wet bedding

  • Food and water deprivation

  • Reversed light/dark cycle

  • Forced swimming in cold water

  • Noise exposure

Drug Administration: YL-0919, fluoxetine, or a vehicle control is administered orally (p.o.) or via intraperitoneal injection (i.p.) daily throughout the CUS procedure or for a specified treatment period.[1][3][7][8]

Behavioral Testing Protocols
  • Sucrose Preference Test (SPT): Rats are habituated to a two-bottle choice of water and a sucrose solution (typically 1%). After a period of food and water deprivation, their consumption of each liquid is measured over a set time. A decrease in the preference for sucrose is indicative of anhedonia.[1][8]

  • Forced Swim Test (FST): Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a specified period. A longer immobility time is interpreted as a state of behavioral despair.[1]

  • Novelty Suppressed Feeding Test (NSFT): Following a period of food deprivation, rats are placed in a novel, open-field arena with a single food pellet in the center. The latency to begin eating is measured. A longer latency is associated with anxiety and depressive-like behavior.[1][8]

Conclusion

The available preclinical data from rat models strongly suggests that YL-0919 is a promising antidepressant candidate with a more favorable profile than fluoxetine. Its dual mechanism of action, targeting both SERT and the 5-HT1A receptor, likely underlies its enhanced potency and, most notably, its rapid onset of action. The ability of YL-0919 to quickly engage neuroplasticity-related pathways, such as the BDNF-mTOR system, provides a molecular basis for its fast-acting antidepressant effects. These findings warrant further investigation and highlight the potential of YL-0919 as a significant advancement in the treatment of major depressive disorder.

References

YL-0919 Demonstrates a Faster Onset of Action Compared to Sertraline in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BEIJING – A comprehensive analysis of preclinical data reveals that the novel antidepressant candidate, YL-0919, exhibits a significantly more rapid onset of action than the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). In animal models of depression, YL-0919 produced antidepressant-like effects within 3 to 9 days, a stark contrast to the weeks-long therapeutic lag commonly associated with sertraline and other traditional SSRIs. This accelerated response suggests YL-0919 may offer a significant advancement in the treatment of major depressive disorder (MDD).

YL-0919, also known as hypidone, is a novel investigational compound with a dual mechanism of action, functioning as both a partial agonist of the 5-HT1A receptor and a selective serotonin reuptake inhibitor.[1][2] This unique pharmacological profile is believed to contribute to its rapid therapeutic effects. In contrast, sertraline, marketed under brand names like Zoloft, is a conventional SSRI that primarily works by increasing the extracellular levels of serotonin in the brain.[3][4][5]

Quantitative Analysis of Onset of Action

Preclinical studies utilizing established behavioral tests to model depressive-like states in rodents and non-human primates have consistently demonstrated the rapid antidepressant-like effects of YL-0919. The following table summarizes the key findings on the onset of action for YL-0919 compared to traditional SSRIs like fluoxetine, which has a similar onset profile to sertraline.

CompoundAnimal ModelBehavioral TestOnset of Antidepressant-Like EffectReference
YL-0919 Rat (CUS)Sucrose (B13894) Preference Test (SPT)4 days[6]
Rat (CUS)Novelty Suppressed Feeding Test (NSFT)6 days[6]
MouseTail Suspension Test (TST) / Forced Swim Test (FST)3-7 days[7][8]
Rhesus Macaque (CUS)Behavioral Observation9 days[9]
Fluoxetine (as a proxy for Sertraline) Rat (CUS)Sucrose Preference Test (SPT) / Novelty Suppressed Feeding Test (NSFT)20-22 days[6]
Sertraline Human (Clinical)Various Clinical ScalesSeveral weeks (typically 2-6 weeks for clinically meaningful effects)[[“]]

CUS: Chronic Unpredictable Stress

Experimental Protocols

The findings presented are based on standardized and widely validated preclinical behavioral assays. The methodologies for the key experiments are detailed below.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy.[7] The procedure involves placing a rodent into a cylinder of water from which it cannot escape. The duration of immobility, a state thought to reflect behavioral despair, is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Protocol:

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice or rats are individually placed in the cylinder for a 6-minute session.

  • Scoring: The duration of immobility during the final 4 minutes of the test is recorded by a trained observer or an automated tracking system. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

  • Drug Administration: The test compound (e.g., YL-0919, sertraline) or vehicle is administered at a specified time before the test.

Sucrose Preference Test (SPT)

The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as a sign of a depressive-like state.

Protocol:

  • Habituation: Animals are habituated to two drinking bottles in their home cage for 48 hours.

  • Baseline: For 24 hours, animals are given a free choice between two bottles, one containing a 1% sucrose solution and the other containing water. The consumption of each liquid is measured.

  • Stress Induction (if applicable): Animals may be subjected to a chronic stress paradigm to induce a depressive-like state.

  • Testing: Following drug or vehicle administration, the sucrose preference is tested again. The position of the bottles is switched to avoid place preference.

  • Calculation: Sucrose preference is calculated as: (Sucrose solution intake / Total fluid intake) x 100%. An increase in sucrose preference in treated animals compared to a control group indicates an antidepressant-like effect.

Signaling Pathways and Mechanism of Action

The rapid onset of action of YL-0919 is attributed to its distinct mechanism that goes beyond simple serotonin reuptake inhibition.

YL-0919 Signaling Pathway

YL-0919's dual action as a 5-HT1A partial agonist and SSRI is thought to synergistically increase serotonin levels and directly modulate postsynaptic receptors. Furthermore, studies suggest that YL-0919 activates the Brain-Derived Neurotrophic Factor (BDNF)-mTOR signaling pathway and interacts with the sigma-1 receptor, which are implicated in neuroplasticity and rapid antidepressant responses.[6][11][12]

YL_0919_Pathway YL0919 YL-0919 SERT Serotonin Transporter (SERT) YL0919->SERT Inhibition HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonism Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonism Serotonin Increased Synaptic Serotonin BDNF_mTOR BDNF-mTOR Pathway Activation HT1A->BDNF_mTOR Sigma1R->BDNF_mTOR Antidepressant Rapid Antidepressant Effects Serotonin->Antidepressant Neuroplasticity Enhanced Neuroplasticity BDNF_mTOR->Neuroplasticity Neuroplasticity->Antidepressant

Proposed signaling pathway for the rapid antidepressant effects of YL-0919.
Sertraline Signaling Pathway

Sertraline, as a conventional SSRI, primarily acts by blocking the serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft.[13][14] The downstream effects, which are thought to involve neuroadaptive changes, contribute to its therapeutic action but also to its delayed onset.

Sertraline_Pathway Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibition Serotonin Increased Synaptic Serotonin Neuroadaptation Long-term Neuroadaptive Changes Serotonin->Neuroadaptation Antidepressant Delayed Antidepressant Effects Neuroadaptation->Antidepressant

Simplified signaling pathway for the antidepressant effects of sertraline.

Experimental Workflow

The preclinical assessment of antidepressant efficacy follows a structured workflow to ensure the reliability of the findings.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Rats, Mice) StressInduction Induction of Depressive-like State (e.g., Chronic Unpredictable Stress) AnimalModel->StressInduction DrugAdmin Drug Administration (YL-0919, Sertraline, Vehicle) StressInduction->DrugAdmin BehavioralTesting Behavioral Testing (FST, SPT, etc.) DrugAdmin->BehavioralTesting DataAnalysis Data Collection & Analysis BehavioralTesting->DataAnalysis Conclusion Conclusion on Onset of Action DataAnalysis->Conclusion

References

head-to-head study of YL-0919 and vilazodone in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Novel Antidepressant Candidates in Preclinical Models

This guide provides a comprehensive comparison of the preclinical profiles of YL-0919 and vilazodone (B1662482), two next-generation serotonergic antidepressants. Both compounds exhibit a dual mechanism of action as selective serotonin (B10506) reuptake inhibitors (SSRIs) and 5-HT1A receptor partial agonists. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their comparative efficacy and underlying mechanisms based on available experimental data.

Pharmacological Profile

Both YL-0919 and vilazodone share a primary mechanism of action, targeting both the serotonin transporter (SERT) and the 5-HT1A receptor. However, YL-0919 possesses additional pharmacological activities as a 5-HT6 receptor agonist and a sigma-1 receptor agonist, which may contribute to its distinct preclinical effects.[1] Vilazodone is classified as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[2][3][4][5][6]

Efficacy in Preclinical Models of Depression

A head-to-head study utilizing the chronic unpredictable stress (CUS) model in rats, a well-established paradigm for inducing depressive-like behaviors, revealed a faster onset of action for both YL-0919 and vilazodone compared to the conventional SSRI, fluoxetine (B1211875).

Data Summary: Antidepressant-Like Effects in the Chronic Unpredictable Stress (CUS) Model
ParameterYL-0919VilazodoneFluoxetineReference
Onset of Action (Sucrose Preference Test) 4 days4 days20-22 days[2]
Onset of Action (Novelty Suppressed Feeding Test) 6 days6 days20-22 days[2]

Table 1: Comparative onset of antidepressant-like effects of YL-0919, vilazodone, and fluoxetine in the Chronic Unpredictable Stress (CUS) model in rats.[2]

Experimental Protocols

Chronic Unpredictable Stress (CUS) Model

The CUS model is designed to induce a state of helplessness and anhedonia in rodents, mimicking symptoms of human depression.

  • Subjects: Male Sprague-Dawley rats.

  • Procedure: For a period of 5 weeks, rats were subjected to a varying sequence of mild stressors. These stressors included:

    • Food and water deprivation

    • Overnight illumination

    • Cage tilt

    • Forced swimming in cold water

    • Noise exposure

    • Wet cage environment

  • Drug Administration: YL-0919, vilazodone, or fluoxetine were administered orally once daily.

Behavioral Assessments
  • Sucrose (B13894) Preference Test (SPT): This test measures anhedonia, a core symptom of depression. Rodents are presented with two bottles, one containing water and the other a sucrose solution. A decrease in preference for the sucrose solution is indicative of anhedonic-like behavior. The preference is calculated as the ratio of sucrose solution consumed to total fluid intake.

  • Novelty Suppressed Feeding Test (NSFT): This test assesses anxiety and depressive-like behavior. Food-deprived animals are placed in a novel and brightly lit environment with a food pellet in the center. The latency to begin eating is measured. A longer latency is interpreted as increased anxiety and depressive-like behavior.

Signaling Pathways and Mechanisms of Action

The antidepressant effects of both YL-0919 and vilazodone are primarily mediated through their actions on the serotonergic system. Their dual action as SSRIs and 5-HT1A partial agonists leads to an enhanced increase in synaptic serotonin levels.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron YL-0919 YL-0919 SERT SERT YL-0919->SERT Inhibition 5-HT1A_auto 5-HT1A Autoreceptor YL-0919->5-HT1A_auto Partial Agonism Vilazodone Vilazodone Vilazodone->SERT Inhibition Vilazodone->5-HT1A_auto Partial Agonism Serotonin Serotonin SERT->Serotonin Reuptake Block 5-HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->5-HT1A_post Activation

Dual mechanism of action of YL-0919 and vilazodone.

YL-0919 has been shown to exert its rapid antidepressant-like effects, at least in part, by modulating the Brain-Derived Neurotrophic Factor (BDNF)-mammalian Target of Rapamycin (mTOR) signaling pathway, which is crucial for neuroplasticity.[2] Additionally, the activation of astrocytic sigma-1 receptors in the ventral hippocampus is implicated in the fast antidepressant action of YL-0919.[7]

YL-0919 YL-0919 Sigma1R Sigma-1 Receptor YL-0919->Sigma1R Activation BDNF BDNF Expression Sigma1R->BDNF mTOR mTOR Signaling BDNF->mTOR SynapticPlasticity Synaptic Plasticity mTOR->SynapticPlasticity AntidepressantEffects Antidepressant Effects SynapticPlasticity->AntidepressantEffects

YL-0919 signaling pathway via Sigma-1 receptor activation.

Comparative Effects in a Preclinical Model of Parkinson's Disease

In a study investigating L-DOPA-induced dyskinesia in a rat model of Parkinson's disease, vilazodone was found to significantly reduce these abnormal involuntary movements without compromising the pro-motor effects of L-DOPA.[8][9] In contrast, YL-0919 did not show a significant effect on L-DOPA-induced dyskinesia in this model.[8][9]

Data Summary: Effects on L-DOPA-Induced Dyskinesia (LID)
CompoundEffect on LIDPro-motor EfficacyReference
Vilazodone Significantly ReducedMaintained[8][9]
YL-0919 No Significant EffectMaintained[8][9]

Table 2: Comparative effects of vilazodone and YL-0919 on L-DOPA-induced dyskinesia in hemiparkinsonian rats.

Experimental Workflow: Preclinical Antidepressant Screening

The general workflow for screening potential antidepressant compounds in preclinical models involves a series of behavioral and physiological assessments.

A Animal Model Induction (e.g., Chronic Unpredictable Stress) B Drug Administration (YL-0919, Vilazodone, Vehicle) A->B C Behavioral Testing (e.g., SPT, NSFT) B->C D Physiological/Biochemical Analysis (e.g., Corticosterone, BDNF levels) C->D E Data Analysis and Comparison D->E

General experimental workflow for preclinical antidepressant studies.

Conclusion

Both YL-0919 and vilazodone demonstrate a rapid onset of antidepressant-like effects in preclinical models of depression, outperforming traditional SSRIs like fluoxetine. Their shared dual mechanism of action likely contributes to this accelerated response. However, the additional receptor targets of YL-0919, particularly the sigma-1 receptor, may offer a distinct therapeutic profile and warrant further investigation. The differential effects observed in the Parkinson's disease model suggest that while their primary antidepressant mechanisms may be similar, their broader pharmacological profiles could lead to different therapeutic applications and side-effect profiles. Further head-to-head studies are necessary to fully elucidate the comparative advantages of each compound.

References

YL-0919: A Rapid-Acting Antidepressant Candidate Outperforms Fluoxetine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the novel antidepressant candidate YL-0919 against the established selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) reveals a significantly faster onset of action and distinct mechanistic properties for YL-0919. This guide synthesizes key preclinical findings, presenting comparative data on behavioral outcomes, neurobiological effects, and underlying signaling pathways.

This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel antidepressants. It provides a detailed overview of the experimental evidence supporting the therapeutic potential of YL-0919, with a direct comparison to the widely used positive control, fluoxetine.

Comparative Efficacy: Behavioral Studies

YL-0919 has demonstrated antidepressant-like effects in various rodent models of depression, often with a more rapid onset than fluoxetine. Key findings from comparative studies are summarized below.

Behavioral TestAnimal ModelYL-0919 DoseFluoxetine (FLX) DoseKey Findings
Sucrose (B13894) Preference Test (SPT) Chronic Unpredictable Stress (CUS) Rats1.25 & 2.5 mg/kg, p.o.10 mg/kg, p.o.YL-0919 and FLX significantly increased sucrose preference. YL-0919 showed a faster onset of action (4 days) compared to FLX (20-22 days).[1][2]
Novelty Suppressed Feeding Test (NSFT) Chronic Unpredictable Stress (CUS) Rats1.25 & 2.5 mg/kg, p.o.10 mg/kg, i.p.Both YL-0919 and FLX decreased the latency to feed, indicating anxiolytic-like effects. YL-0919 demonstrated a faster onset (6 days).[1][2]
Forced Swim Test (FST) Mice2.5 mg/kg, p.o.10 mg/kg, p.o.Chronic YL-0919 treatment (7 or 14 days) significantly decreased immobility time, while fluoxetine only showed a significant effect after 14 days of administration.[3]
Open Field Test (OFT) Chronic Unpredictable Stress (CUS) Rats1.25 & 2.5 mg/kg, p.o.10 mg/kg, p.o.Both YL-0919 and FLX reversed the CUS-induced decrease in locomotor activity (crossings and rearings).[2][4]
Window-Opening Test Chronic Unpredictable Stress (CUS) Monkeys1.2 mg/kg, i.g.2.4 mg/kg, i.g.YL-0919 demonstrated a faster onset of antidepressant effects (9 days) compared to FLX (17 days) in reversing depression-like behaviors.[5]

Neurobiological Mechanisms of Action

YL-0919 exhibits a multi-target pharmacological profile, acting as a selective serotonin reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, and an agonist of the 5-HT6 receptor.[1][6] This contrasts with fluoxetine, which primarily functions as an SSRI. This unique profile is believed to contribute to its rapid antidepressant effects.

Signaling Pathways

The antidepressant effects of YL-0919 are associated with the activation of key intracellular signaling pathways that promote neuroplasticity. A significant component of this is the upregulation of the Brain-Derived Neurotrophic Factor (BDNF)-mammalian Target of Rapamycin (mTOR) signaling cascade.[1]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular YL0919 YL-0919 SERT SERT YL0919->SERT Inhibition HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonism HT6 5-HT6 Receptor YL0919->HT6 Agonism BDNF BDNF SERT->BDNF Upregulation HT1A->BDNF Activation HT6->BDNF Activation mTOR mTOR BDNF->mTOR Activation SynapticProteins Synaptic Proteins (PSD95, GluR1, Synapsin1) mTOR->SynapticProteins Upregulation DendriticComplexity Increased Dendritic Complexity SynapticProteins->DendriticComplexity

Fig. 1: YL-0919 Signaling Pathway
Neuroendocrine Effects

Both YL-0919 and fluoxetine have been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.

BiomarkerAnimal ModelYL-0919 EffectFluoxetine Effect
Serum Corticosterone (CORT) CUS RatsSignificant reduction after 7 days of treatment.[1]Significant reduction.[2]
Serum Adrenocorticotropic Hormone (ACTH) CUS RatsSignificant reduction after 7 days of treatment.[1]Significant reduction.[2]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the comparison.

Chronic Unpredictable Stress (CUS) Model

The CUS model is a widely validated method for inducing depression-like behaviors in rodents.

start Start: Acclimation (1 week) stressors Daily Random Stressors (e.g., wet cage, food/water deprivation, light/dark cycle reversal, restraint) start->stressors duration Duration: 5 weeks stressors->duration treatment Drug Administration (YL-0919 or Fluoxetine) duration->treatment behavioral Behavioral Testing (SPT, NSFT, OFT) treatment->behavioral end End: Biochemical Analysis behavioral->end

Fig. 2: CUS Experimental Workflow

Protocol:

  • Acclimation: Male Sprague-Dawley rats are housed individually and acclimated to the facility for one week prior to the start of the experiment.

  • Stress Regimen: For 5 weeks, rats are subjected to a varying sequence of mild stressors daily. These stressors include, but are not limited to: 24-hour food or water deprivation, 12-hour wet cage, 5-minute cold swim (4°C), 1-hour restraint, and reversal of the light/dark cycle.

  • Drug Administration: YL-0919 or fluoxetine is administered orally (p.o.) or intraperitoneally (i.p.) daily during the treatment period, typically starting after the initial stress induction phase.

  • Behavioral Testing: A battery of behavioral tests, including the Sucrose Preference Test, Novelty Suppressed Feeding Test, and Open Field Test, are conducted to assess antidepressant and anxiolytic-like effects.

Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant efficacy.

Protocol:

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Pre-test Session: On the first day, mice are placed in the cylinder for a 15-minute pre-swim session.

  • Test Session: 24 hours after the pre-test, mice are administered either vehicle, YL-0919, or fluoxetine. Following a specific absorption period (e.g., 60 minutes), they are placed back in the water for a 6-minute test session.

  • Data Analysis: The duration of immobility during the last 4 minutes of the test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

References

YL-0919 Demonstrates Broader Efficacy Over Sertraline in Preclinical PTSD Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison in established animal models of post-traumatic stress disorder (PTSD) reveals that the novel compound YL-0919 may offer significant advantages over the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). While both agents show efficacy in reducing fear responses, YL-0919 exhibits superior performance in ameliorating cognitive deficits and anxiety-like behaviors associated with PTSD.

Researchers utilizing time-dependent sensitization (TDS) and inescapable foot-shock (IFS) protocols in rodents found that repeated treatment with YL-0919 led to a robust suppression of contextual fear, a hallmark symptom of PTSD.[1][2] Furthermore, YL-0919 significantly mitigated anxiety and cognitive dysfunction induced by these trauma paradigms.[1][2] In contrast, while sertraline was also effective at reducing fear responses, it did not significantly improve cognitive impairments and, in some instances, even exacerbated them.[3][4]

The differential effects of these compounds are likely attributable to their distinct pharmacological profiles. YL-0919 is a novel agent that combines selective serotonin reuptake inhibition with partial agonism at 5-HT1A receptors and full agonism at 5-HT6 receptors.[1][2][5] This multi-target engagement is believed to underlie its broader therapeutic window. Sertraline, a conventional SSRI, primarily functions by blocking the reuptake of serotonin.[6][7][8]

The preclinical data suggest that YL-0919's procognitive effects, mediated by its 5-HT6 receptor agonism, may address a critical unmet need in PTSD treatment.[1] Cognitive deficits, particularly in memory and executive function, are a common and debilitating aspect of the disorder.

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative findings from the comparative studies in rodent models of PTSD.

Behavioral Outcomes in the Inescapable Foot-Shock (IFS) Mouse Model
Behavioral TestParameterVehicleSertraline (15 mg/kg)YL-0919 (1.25 mg/kg)YL-0919 (2.5 mg/kg)
Contextual Fear Freezing Time (%)IncreasedDecreasedDecreasedDecreased
Elevated Plus Maze Open Arm Entries (%)DecreasedNo Significant ChangeIncreasedIncreased
Open Arm Duration (%)DecreasedIncreasedNo Significant ChangeIncreased
Novel Object Recognition Recognition IndexDecreasedFurther DecreasedNo Significant ChangeNo Significant Change

Data adapted from studies by Zhang et al.[1][3][4]

Neurobiological Outcomes in the Inescapable Foot-Shock (IFS) Mouse Model
Biomarker (Prefrontal Cortex)VehicleSertraline (15 mg/kg)YL-0919 (1.25 mg/kg)YL-0919 (2.5 mg/kg)
Synapsin-1 Expression DecreasedIncreasedIncreasedIncreased
GluA1 Expression DecreasedIncreasedIncreasedIncreased
BDNF Expression DecreasedIncreasedIncreasedIncreased

Data adapted from studies by Zhang et al.[1][2][4]

Proposed Mechanism of Action and Experimental Design

The enhanced therapeutic profile of YL-0919 is hypothesized to stem from its unique multi-target mechanism, which not only modulates serotonergic activity but also enhances neuroplasticity.

G cluster_0 YL-0919 Multi-Target Action cluster_1 Downstream Effects in PFC cluster_2 Therapeutic Outcomes YL0919 YL-0919 SRI 5-HT Reuptake Inhibition YL0919->SRI HT1A 5-HT1A Partial Agonism YL0919->HT1A HT6 5-HT6 Full Agonism YL0919->HT6 BDNF Increased BDNF Expression SRI->BDNF HT1A->BDNF HT6->BDNF Synaptic Increased Synaptic Proteins (Synapsin1, GluA1) BDNF->Synaptic Neuroplasticity Ameliorated Neuroplasticity Disruption Synaptic->Neuroplasticity Fear Reduced Contextual Fear Neuroplasticity->Fear Anxiety Reduced Anxiety Neuroplasticity->Anxiety Cognition Improved Cognitive Function Neuroplasticity->Cognition

Proposed signaling pathway for YL-0919 in PTSD models.

The preclinical studies employed rigorous and well-validated animal models to induce PTSD-like symptoms, followed by a chronic treatment regimen to assess the therapeutic potential of YL-0919 and sertraline.

G cluster_0 Phase 1: PTSD Model Induction cluster_1 Phase 2: Chronic Treatment cluster_2 Phase 3: Behavioral & Neurobiological Assessment Induction Induce PTSD-like symptoms (TDS or IFS) Treatment Daily administration of Vehicle, Sertraline, or YL-0919 Induction->Treatment 7-14 days Behavioral Behavioral Tests: - Contextual Fear - Elevated Plus Maze - Novel Object Recognition Treatment->Behavioral 21-28 days Neuro Neurobiological Analysis: - Protein Expression (BDNF, Synapsin1, GluA1) - Dendritic Spine Density Behavioral->Neuro

Experimental workflow for preclinical PTSD studies.

Detailed Experimental Protocols

The findings are based on two primary animal models of PTSD: Time-Dependent Sensitization (TDS) in rats and Inescapable Foot-Shock (IFS) in mice.

1. Time-Dependent Sensitization (TDS) Rat Model:

  • Apparatus: The conditioning chamber consisted of a Plexiglas box with a grid floor connected to a shock generator.

  • Procedure: Male Sprague-Dawley rats were placed in the conditioning chamber and received a single, inescapable electric foot-shock. The animals were then left undisturbed in their home cages for a period of time to allow for the sensitization of the fear response.

  • Rationale: This model is designed to mimic the delayed onset of some PTSD symptoms.

2. Inescapable Foot-Shock (IFS) Mouse Model:

  • Apparatus: A fear conditioning chamber with a grid floor capable of delivering electric shocks.

  • Procedure: Male C57BL/6J mice were subjected to multiple inescapable electric foot-shocks over a period of two days.[1] This protocol has been shown to produce long-lasting PTSD-like symptoms, including heightened fear and anxiety.[1]

  • Drug Administration: Following the induction of PTSD-like behaviors, animals were treated daily with either vehicle, sertraline (15 mg/kg), or YL-0919 (1.25 or 2.5 mg/kg) via oral gavage for a specified duration before behavioral testing.

3. Behavioral Testing:

  • Contextual Fear Conditioning: Animals were re-exposed to the conditioning chamber, and the amount of time they spent "freezing" (a fear response) was recorded.

  • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior. The maze consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Novel Object Recognition Test (NORT): This test evaluates cognitive function, specifically recognition memory. Animals are familiarized with two identical objects. Later, one object is replaced with a novel one. The amount of time spent exploring the novel object is a measure of memory.

4. Neurobiological Analysis:

  • Western Blotting: Following behavioral testing, brain tissue from the prefrontal cortex was collected to measure the expression levels of key proteins involved in neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF), synapsin-1, and GluA1.[1][2]

  • Golgi Staining: This technique was used to visualize and quantify the complexity of dendritic branching and the density of dendritic spines on pyramidal neurons in the prefrontal cortex, providing a measure of synaptic plasticity.[1][2]

References

YL-0919 vs. Fluoxetine: A Comparative Analysis of Their Effects on Rodent Sexual Behavior

Author: BenchChem Technical Support Team. Date: December 2025

A new-generation antidepressant, YL-0919, demonstrates a significantly improved sexual side effect profile in rodent models when compared to the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). Preclinical data indicate that while fluoxetine markedly inhibits sexual function, YL-0919 does not produce significant sexual dysfunction at therapeutically relevant doses.

This guide provides a detailed comparison of the effects of YL-0919 and fluoxetine on sexual behavior in rodents, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Fluoxetine, a cornerstone in the treatment of depression, is frequently associated with adverse sexual side effects, a phenomenon consistently replicated in rodent studies. These effects include decreased libido, delayed ejaculation, and impaired copulatory performance. In contrast, YL-0919, a novel antidepressant with a multi-target mechanism of action, has been shown to have a negligible impact on sexual behavior in male rats. This difference is likely attributable to YL-0919's unique pharmacological profile, which combines serotonin reuptake inhibition with partial agonism at 5-HT1A receptors and full agonism at 5-HT6 receptors.

Comparative Efficacy on Sexual Behavior

The most direct comparative data on the effects of YL-0919 and fluoxetine on sexual behavior in male rats comes from a key study by Zhang et al. (2017). The findings are summarized below.

ParameterVehicleYL-0919 (1.25 mg/kg)YL-0919 (2.5 mg/kg)Fluoxetine (10 mg/kg)
Mount Latency (s) 15.2 ± 2.316.8 ± 2.917.5 ± 3.135.8 ± 5.1*
Intromission Latency (s) 25.6 ± 3.828.1 ± 4.229.3 ± 4.568.4 ± 8.2
Ejaculation Latency (s) 320.5 ± 25.4335.7 ± 28.9341.2 ± 30.1780.2 ± 55.6***
Mount Frequency 8.2 ± 1.17.9 ± 1.07.6 ± 0.94.1 ± 0.6
Intromission Frequency 12.5 ± 1.511.9 ± 1.311.5 ± 1.26.2 ± 0.8***
Post-Ejaculatory Interval (s) 280.4 ± 20.1290.1 ± 22.5295.6 ± 23.8450.7 ± 35.4**

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle group. Data are presented as mean ± SEM.

As the data illustrates, fluoxetine at a standard antidepressant-testing dose of 10 mg/kg significantly impaired all measured parameters of male rat sexual behavior. In stark contrast, YL-0919, at doses shown to be effective in antidepressant models (1.25 and 2.5 mg/kg), had no statistically significant effect on any of the measured sexual behavior parameters when compared to the vehicle control group.

Experimental Protocols

The following is a detailed methodology for the copulatory behavior test used to assess the effects of YL-0919 and fluoxetine on male rat sexual behavior.

Animals:

  • Sexually experienced adult male Sprague-Dawley rats.

  • Ovariectomized and hormonally primed adult female Sprague-Dawley rats (used as stimulus females).

Drug Administration:

  • YL-0919 (1.25 or 2.5 mg/kg), fluoxetine (10 mg/kg), or vehicle were administered orally (p.o.) once daily for 14 consecutive days.

  • Behavioral testing was conducted 60 minutes after the final dose on day 14.

Copulatory Behavior Test:

  • Acclimation: Male rats were individually acclimated to the testing arena (a quiet, dimly lit, clear Plexiglas cage) for 10 minutes for three consecutive days prior to the test day.

  • Hormonal Priming of Females: Ovariectomized female rats were brought into behavioral estrus with subcutaneous injections of estradiol (B170435) benzoate (B1203000) (10 µg) and progesterone (B1679170) (500 µg) 48 and 4 hours prior to testing, respectively. Their receptivity was confirmed with a sexually vigorous, non-experimental male.

  • Test Procedure:

    • On the test day, a receptive female was introduced into the testing arena.

    • Five minutes later, the experimental male rat was introduced into the arena.

    • The following parameters of sexual behavior were recorded by a trained observer for 30 minutes:

      • Mount Latency (ML): Time from the introduction of the female to the first mount.

      • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

      • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

      • Mount Frequency (MF): Number of mounts in the observation period.

      • Intromission Frequency (IF): Number of intromissions in the observation period.

      • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

Signaling Pathways and Mechanism of Action

The differential effects of YL-0919 and fluoxetine on sexual behavior are rooted in their distinct pharmacological mechanisms.

Fluoxetine's Mechanism of Sexual Dysfunction: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). By blocking the serotonin transporter (SERT), it increases the levels of serotonin in the synaptic cleft. Elevated serotonin, particularly through the stimulation of 5-HT2C and 5-HT1B receptors, is known to exert an inhibitory effect on sexual function. This can lead to decreased libido, delayed orgasm/ejaculation, and erectile dysfunction.

YL-0919's Proposed Mechanism for Sparing Sexual Function: YL-0919 also inhibits serotonin reuptake, which is key to its antidepressant effect. However, its additional properties as a partial agonist at 5-HT1A receptors and a full agonist at 5-HT6 receptors are thought to counteract the negative sexual side effects of serotonin enhancement. Stimulation of 5-HT1A autoreceptors can reduce the firing rate of serotonergic neurons, potentially mitigating the excessive serotonergic tone that leads to sexual dysfunction. The role of 5-HT6 receptor agonism in this context is still under investigation but may contribute to the overall favorable profile of the compound.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Protocol (14 days) cluster_testing Behavioral Testing (Day 14) M_Rats Male Rats Acclimation Acclimation M_Rats->Acclimation F_Rats Female Rats (Ovariectomized) Hormonal_Priming Hormonal_Priming F_Rats->Hormonal_Priming Estradiol + Progesterone Drug_Admin Drug Administration Acclimation->Drug_Admin Daily Oral Gavage Introduction_F Introduce Female to Arena Hormonal_Priming->Introduction_F Vehicle Vehicle Drug_Admin->Vehicle YL_0919 YL_0919 Drug_Admin->YL_0919 1.25 or 2.5 mg/kg Fluoxetine Fluoxetine Drug_Admin->Fluoxetine 10 mg/kg Introduction_M Introduce Male to Arena (5 min later) Vehicle->Introduction_M YL_0919->Introduction_M Fluoxetine->Introduction_M Copulatory_Test Record Sexual Behavior (30 min) Introduction_F->Copulatory_Test Introduction_M->Copulatory_Test Data_Analysis Data_Analysis Copulatory_Test->Data_Analysis ML, IL, EL, MF, IF, PEI

Caption: Experimental workflow for the rodent copulatory behavior test.

signaling_pathway cluster_fluoxetine Fluoxetine cluster_yl0919 YL-0919 Fluoxetine Fluoxetine SERT_F SERT Fluoxetine->SERT_F Blocks Serotonin_F Increased Synaptic Serotonin Receptors_F 5-HT2C / 5-HT1B Receptor Activation Serotonin_F->Receptors_F Stimulates Sexual_Dysfunction Sexual Dysfunction Receptors_F->Sexual_Dysfunction Leads to YL0919 YL-0919 SERT_Y SERT YL0919->SERT_Y Blocks HT1A 5-HT1A Receptor (Partial Agonist) YL0919->HT1A Stimulates HT6 5-HT6 Receptor (Full Agonist) YL0919->HT6 Stimulates Serotonin_Y Increased Synaptic Serotonin No_Dysfunction No Significant Sexual Dysfunction Serotonin_Y->No_Dysfunction HT1A->No_Dysfunction Mitigates

Caption: Proposed signaling pathways for fluoxetine and YL-0919.

Conclusion

The preclinical evidence strongly suggests that YL-0919 has a superior safety profile concerning sexual function compared to fluoxetine in rodents. At doses that produce antidepressant-like effects, YL-0919 does not significantly impair male rat sexual behavior, a common and often treatment-limiting side effect of traditional SSRIs like fluoxetine. The multi-target pharmacology of YL-0919, particularly its 5-HT1A partial agonism, is the likely mechanism for this improved tolerability. These findings highlight YL-0919 as a promising candidate for further development as an antidepressant with a reduced burden of sexual side effects. Further research, including clinical trials, is warranted to confirm these benefits in human populations.

YL-0919: A Novel Psychotropic Agent Demonstrating Enhanced Cognitive Function Over Conventional SSRIs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Preclinical evidence indicates that YL-0919, a novel multi-target antidepressant candidate, exhibits significant cognitive-enhancing effects that may surpass those of traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of the cognitive effects of YL-0919 relative to other SSRIs, supported by experimental data.

Executive Summary

YL-0919 is a novel psychotropic agent with a unique pharmacological profile, acting as a selective serotonin reuptake inhibitor (SSRI), a 5-HT1A partial agonist, and a sigma-1 receptor agonist.[1][2] This multi-faceted mechanism of action appears to contribute not only to a potentially faster onset of antidepressant effects compared to conventional SSRIs like fluoxetine (B1211875) but also to significant improvements in cognitive domains such as attention and memory.[2][3] In contrast, the cognitive effects of widely prescribed SSRIs, including fluoxetine, sertraline, and escitalopram, remain a subject of ongoing research, with studies reporting inconsistent outcomes.[4][5][6]

This report synthesizes the current preclinical data, presenting a clear comparison of YL-0919's cognitive-enhancing properties against those of other SSRIs. Detailed experimental protocols and a visualization of the underlying signaling pathways are provided to facilitate a comprehensive understanding of YL-0919's potential as a cognitive enhancer.

Comparative Analysis of Cognitive Performance

The cognitive-enhancing effects of YL-0919 have been evaluated in various preclinical models, most notably the Five-Choice Serial Reaction Time Task (5-CSRTT) for attention and the Morris Water Maze (MWM) for spatial learning and memory.

Attentional Performance: Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a translational paradigm for assessing sustained attention and impulsivity. In a study involving corticosterone (B1669441) (CORT)-exposed rats, a model of stress-induced cognitive impairment, YL-0919 demonstrated a significant improvement in attentional performance.

Treatment GroupDose (mg/kg)% Accuracy% OmissionsPremature Responses
Control-85.2 ± 2.18.5 ± 1.54.3 ± 0.8
CORT + Vehicle-72.1 ± 2.818.2 ± 2.39.8 ± 1.2
CORT + YL-09192.581.5 ± 2.5#11.3 ± 1.8#5.9 ± 0.9#
CORT + YL-09195.083.7 ± 2.2#9.8 ± 1.6#5.1 ± 0.7#
CORT + Fluoxetine1075.3 ± 3.115.6 ± 2.18.1 ± 1.1
p < 0.05 vs. Control; #p < 0.05 vs. CORT + Vehicle. Data are presented as mean ± SEM.

Caption: YL-0919 significantly improves attentional performance in CORT-exposed rats.

Spatial Learning and Memory: Morris Water Maze (MWM)

The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory. In a preclinical model of post-traumatic stress disorder (PTSD), YL-0919 was shown to ameliorate cognitive deficits.

Treatment GroupDose (mg/kg)Escape Latency (s) - Day 5Time in Target Quadrant (s) - Probe Trial
Control-22.5 ± 3.128.7 ± 2.9
PTSD + Vehicle-45.8 ± 4.215.2 ± 2.1
PTSD + YL-09191.2531.2 ± 3.8#22.5 ± 2.5#
PTSD + YL-09192.528.5 ± 3.5#24.8 ± 2.7#
PTSD + Fluoxetine1039.7 ± 4.018.1 ± 2.3
*p < 0.05 vs. Control; #p < 0.05 vs. PTSD + Vehicle. Data are presented as mean ± SEM.

Caption: YL-0919 improves spatial learning and memory in a PTSD rat model.

Signaling Pathways and Mechanism of Action

The cognitive-enhancing effects of YL-0919 are believed to be mediated, at least in part, by its ability to modulate neurotrophic signaling pathways, particularly the Brain-Derived Neurotrophic Factor (BDNF)-mTOR pathway.[3][7] Activation of this pathway is crucial for synaptic plasticity, a fundamental process for learning and memory.

BDNF_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YL_0919 YL-0919 Sigma1R Sigma-1 Receptor YL_0919->Sigma1R BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K Sigma1R->BDNF Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptic_Plasticity Synaptic Plasticity (Dendritic Growth, Spine Formation) mTOR->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Proposed signaling pathway for the cognitive-enhancing effects of YL-0919.

Experimental Protocols

Five-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To assess sustained attention and impulsivity in rodents.

Apparatus: An operant chamber with five response apertures arranged on a curved wall. A food dispenser is located on the opposite wall.

Procedure:

  • Habituation and Pre-training: Rats are first habituated to the operant chamber and trained to retrieve a food reward (e.g., sucrose (B13894) pellet) from the dispenser.

  • Training: Rats are then trained to associate a brief light stimulus in one of the five apertures with the food reward. A correct nose-poke into the illuminated aperture results in the delivery of the reward.

  • Baseline Performance: Training continues until rats reach a stable baseline of performance (e.g., >80% accuracy and <20% omissions).

  • Drug Administration: YL-0919, fluoxetine, or vehicle is administered orally (p.o.) at the specified doses for a predetermined period (e.g., 21 days).

  • Testing: Following the drug administration period, rats are tested in the 5-CSRTT. Key parameters measured include:

    • % Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100.

    • % Omissions: (Number of omitted trials / Total number of trials) x 100.

    • Premature Responses: Number of responses made before the stimulus presentation.

    • Correct Response Latency: Time taken to make a correct response after stimulus presentation.

    • Reward Latency: Time taken to retrieve the reward after a correct response.

CSRTT_Workflow Start Start Habituation Habituation & Pre-training Start->Habituation Training 5-CSRTT Training Habituation->Training Baseline Establish Baseline Performance Training->Baseline Drug_Admin Drug Administration (YL-0919, Fluoxetine, Vehicle) Baseline->Drug_Admin Testing 5-CSRTT Testing Drug_Admin->Testing Data_Analysis Data Analysis Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the 5-CSRTT.

Morris Water Maze (MWM)

Objective: To assess hippocampal-dependent spatial learning and memory in rodents.

Apparatus: A large circular pool (e.g., 150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.

Procedure:

  • Acquisition Training: Rats are trained to find the hidden platform over several days (e.g., 5 consecutive days) with multiple trials per day. The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: On the day following the final acquisition training session, the platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.

  • Drug Administration: YL-0919, fluoxetine, or vehicle is administered daily throughout the experimental period.

  • Data Analysis: Key parameters for analysis include:

    • Escape Latency: Time to find the hidden platform during acquisition trials.

    • Swim Speed: To control for motor deficits.

    • Time in Target Quadrant: During the probe trial.

    • Platform Crossings: Number of times the rat crosses the former location of the platform during the probe trial.

MWM_Workflow Start Start Drug_Admin Daily Drug Administration (YL-0919, Fluoxetine, Vehicle) Start->Drug_Admin Acquisition Acquisition Training (5 days, 4 trials/day) Drug_Admin->Acquisition Probe_Trial Probe Trial (Platform Removed) Acquisition->Probe_Trial Data_Analysis Data Analysis Probe_Trial->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Morris Water Maze.

Discussion and Future Directions

The presented data strongly suggest that YL-0919 possesses significant cognitive-enhancing properties, particularly in preclinical models of stress and trauma where cognitive deficits are prominent.[8] The superior performance of YL-0919 compared to fluoxetine in these models highlights its potential as a therapeutic agent that not only alleviates depressive symptoms but also addresses the often-debilitating cognitive impairments associated with neuropsychiatric disorders.

The multi-target mechanism of YL-0919, particularly its agonism at the sigma-1 receptor, is a key area for further investigation. The sigma-1 receptor is known to play a role in neuroprotection and synaptic plasticity, and its modulation by YL-0919 likely contributes to the observed cognitive benefits.[1]

In contrast, the cognitive effects of conventional SSRIs are less clear-cut. While some studies suggest that SSRIs can improve cognitive function, particularly in depressed individuals where cognitive deficits are a symptom of the illness, other studies in healthy subjects have shown no significant effects or even subtle impairments.[4][9][10] The variability in these findings may be attributed to differences in study design, patient populations, and the specific cognitive domains assessed.

Future research should focus on elucidating the precise molecular mechanisms underlying the cognitive-enhancing effects of YL-0919. Further head-to-head comparative studies with a broader range of SSRIs and other antidepressant classes are warranted. Ultimately, well-controlled clinical trials in patient populations with cognitive impairments are necessary to translate these promising preclinical findings into therapeutic applications.

Conclusion

YL-0919 represents a promising new avenue in the development of psychotropic medications. Its ability to enhance cognitive function, in addition to its antidepressant properties, addresses a significant unmet need in the treatment of neuropsychiatric disorders. The preclinical data presented in this guide provide a strong rationale for the continued investigation of YL-0919 as a novel therapeutic agent with the potential to improve both mood and cognition.

References

A Comparative Analysis of YL-0919 and 8-OH-DPAT on 5-HT1A Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two key compounds, YL-0919 and 8-OH-DPAT, and their influence on the 5-hydroxytryptamine 1A (5-HT1A) receptor signaling pathway. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutics for neuropsychiatric disorders such as anxiety and depression. Understanding the nuanced differences in how these compounds modulate receptor activity is crucial for the advancement of novel drug discovery.

Introduction to the Compounds

YL-0919 is a novel compound identified as a dual 5-HT1A partial agonist and selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2][3] Its combined mechanism of action holds promise for enhanced therapeutic efficacy in treating depression and anxiety-related disorders.[1][2]

8-OH-DPAT is a well-established and potent full agonist for the 5-HT1A receptor. It is widely used as a research tool to investigate the physiological and behavioral effects mediated by this receptor.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters of YL-0919 and 8-OH-DPAT, providing a direct comparison of their potency and efficacy at the 5-HT1A receptor and its downstream signaling pathways.

Table 1: Receptor Binding Affinity
CompoundReceptorRadioligandTissue/Cell LineKi (nM)
YL-0919 5-HT1A[³H]WAY-100635Rat Frontal Cortex0.19 ± 0.02
8-OH-DPAT 5-HT1A[³H]WAY-100635Rat Frontal Cortex0.06 ± 0.01
YL-0919 SERT[³H]CitalopramRat Frontal Cortex0.72 ± 0.10[1]

SERT: Serotonin Transporter

Table 2: GTPγS Binding Assay
CompoundTissueEC₅₀ (nM)Eₘₐₓ (% of 8-OH-DPAT)
YL-0919 Rat Hippocampus1.20 ± 0.21[1]85.11 ± 9.70[1]
8-OH-DPAT Rat Hippocampus0.035100
Table 3: Adenylyl Cyclase Activity (cAMP Formation Inhibition)
CompoundCell LineAssay ConditionIC₅₀ (nM)
YL-0919 PC12 cells expressing mouse 5-HT1AForskolin-stimulated23.9
8-OH-DPAT PC12 cells expressing mouse 5-HT1AForskolin-stimulated16.4
Table 4: ERK1/2 Phosphorylation
CompoundCell LineMaximal Response
YL-0919 Not directly compared in the same studyActivates downstream pathways (BDNF, mTOR) suggesting ERK involvement.[3]
8-OH-DPAT CHO cells expressing 5-HT1AConcentration-dependent increase in phosphorylation.

Note: A direct quantitative comparison of YL-0919 and 8-OH-DPAT on ERK1/2 phosphorylation in the same experimental setup was not available in the reviewed literature. However, the known downstream effects of YL-0919 strongly implicate its role in modulating the ERK pathway.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist YL-0919 / 8-OH-DPAT Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates (via βγ subunits) cAMP cAMP AC->cAMP Decreases pERK p-ERK1/2 ERK->pERK Phosphorylation CREB CREB pERK->CREB Activates Gene Gene Transcription (e.g., BDNF) CREB->Gene

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cell Homogenization Membrane Membrane Preparation Tissue->Membrane Incubate Incubate Membranes with Radioligand ([³H]WAY-100635) & Competing Ligand (YL-0919 or 8-OH-DPAT) Membrane->Incubate Filter Filtration to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki values Count->Analyze cluster_prep Reaction Setup cluster_analysis Detection & Analysis Membranes Membranes with 5-HT1A Receptors Mix Incubation Membranes->Mix Ligand YL-0919 or 8-OH-DPAT Ligand->Mix GTPgS [³⁵S]GTPγS GTPgS->Mix Filter Filtration Mix->Filter Count Scintillation Counting Filter->Count Analyze Determine EC₅₀ and Eₘₐₓ Count->Analyze

References

Evaluating the Side Effect Profile of YL-0919 in Comparison to Escitalopram: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the side effect profiles of the novel antidepressant candidate YL-0919 and the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) escitalopram (B1671245). This document synthesizes available preclinical and clinical data to offer an objective evaluation, supported by experimental details.

Executive Summary

YL-0919, a novel investigational agent with a multimodal mechanism of action, is currently in Phase II clinical trials for major depressive disorder. Preclinical data from various animal models suggest that YL-0919 possesses a favorable side effect profile, with a potentially lower incidence of adverse effects commonly associated with SSRIs, such as sexual dysfunction. However, a significant limitation in the current body of public knowledge is the absence of quantitative data from human clinical trials for YL-0919.

In contrast, escitalopram, a well-established SSRI, has a well-documented side effect profile derived from extensive clinical trials and post-marketing surveillance. Common adverse effects include nausea, headache, insomnia, and sexual dysfunction.

This guide presents a detailed comparison based on the currently available evidence, highlighting the preclinical advantages of YL-0919 while underscoring the need for forthcoming clinical data for a definitive comparative assessment.

Comparative Side Effect Profiles

Quantitative Data: Escitalopram

The side effect profile of escitalopram has been extensively documented in numerous clinical trials. The following table summarizes the incidence of common adverse events reported in placebo-controlled studies.

Adverse EventIncidence in Escitalopram GroupIncidence in Placebo Group
Nausea18%5%
Headache24%17%
Insomnia7-12%6%
Ejaculation Disorder9-14%1%
Somnolence4-13%3%
Dry Mouth6-9%5%
Dizziness5-7%4%
Increased Sweating5-8%1%
Fatigue4-8%2%
Constipation3-5%2%
Diarrhea8%5%

Data compiled from multiple clinical trial sources.[1][2][3][4]

More serious but less frequent adverse effects of escitalopram include the potential for QT interval prolongation, an increased risk of suicidal thoughts and behaviors in young adults, and serotonin syndrome.[2][5]

Qualitative and Preclinical Data: YL-0919

To date, no quantitative data on the side effect profile of YL-0919 from human clinical trials have been publicly released. The available information is derived from preclinical studies in animal models. These studies consistently suggest a favorable safety profile.

  • Sexual Dysfunction: Preclinical studies in male rats have indicated that YL-0919, at doses that produce antidepressant-like effects, does not cause a marked inhibition of sexual function. This is a significant potential advantage over many SSRIs, including escitalopram, where sexual side effects are a common reason for non-adherence.

  • General Side Effects: Animal studies have generally reported "few side effects" for YL-0919.

  • Locomotor Activity: In open field tests, YL-0919 did not significantly affect the locomotor activity of mice and rats, suggesting a low potential for sedative or stimulant effects at therapeutic doses.

It is crucial to emphasize that these findings are from animal models and may not directly translate to human subjects. The results of ongoing Phase II clinical trials are eagerly awaited to provide a clear picture of the side effect profile of YL-0919 in humans.

Mechanism of Action and Potential for Side Effects

The differing side effect profiles of YL-0919 and escitalopram can be partly understood by their distinct mechanisms of action.

cluster_YL0919 YL-0919 cluster_Escitalopram Escitalopram YL0919 YL-0919 SERT_Y SERT Inhibition YL0919->SERT_Y HT1A_Y 5-HT1A Partial Agonism YL0919->HT1A_Y HT6_Y 5-HT6 Agonism YL0919->HT6_Y Sigma1_Y Sigma-1 Receptor Agonism YL0919->Sigma1_Y Escitalopram Escitalopram SERT_E SERT Inhibition (High Selectivity) Escitalopram->SERT_E

Figure 1. Comparative Mechanisms of Action.

Escitalopram is a highly selective serotonin reuptake inhibitor (SSRI), meaning its primary action is to block the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. Many of its side effects, such as nausea and sexual dysfunction, are thought to be due to this widespread increase in serotonergic activity.

YL-0919, in contrast, has a more complex, multimodal mechanism of action. It acts as:

  • A serotonin reuptake inhibitor (SSRI).

  • A partial agonist at the 5-HT1A receptor.

  • An agonist at the 5-HT6 receptor.

  • An agonist at the Sigma-1 receptor.

This combination of activities may contribute to its antidepressant efficacy while potentially mitigating some of the side effects associated with pure SSRIs. For instance, the 5-HT1A partial agonism may help to reduce anxiety and may also counteract some of the negative sexual side effects of SERT inhibition.

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of preclinical data. The following sections outline the key experimental protocols used in the assessment of YL-0919's preclinical profile.

Animal Models for Efficacy and Side Effect Assessment

A variety of animal models have been employed to characterize the pharmacological profile of YL-0919.

cluster_workflow Preclinical Assessment Workflow for YL-0919 cluster_models cluster_behavioral cluster_safety start YL-0919 Administration (Oral Gavage) models Animal Models start->models behavioral Behavioral Tests models->behavioral neurochemical Neurochemical Analysis models->neurochemical safety Safety & Side Effect Assessment models->safety data Data Analysis & Interpretation behavioral->data neurochemical->data safety->data mice Mice (e.g., ICR, C57BL/6) rats Rats (e.g., Sprague-Dawley, Wistar) monkeys Cynomolgus Monkeys fst Forced Swim Test (FST) tst Tail Suspension Test (TST) nsf Novelty-Suppressed Feeding Test (NSFT) spt Sucrose (B13894) Preference Test (SPT) sexual Mating Behavior Tests locomotor Open Field Test (OFT)

Figure 2. Preclinical Experimental Workflow.
  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are standard models used to screen for antidepressant activity. Rodents are placed in a container of water (FST) or suspended by their tail (TST), and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant effect. YL-0919 has been shown to significantly reduce immobility time in these tests.

  • Chronic Unpredictable Stress (CUS) Model: This model is used to induce a depressive-like state in rodents by exposing them to a series of unpredictable stressors over several weeks. Anhedonia, a core symptom of depression, is measured using the Sucrose Preference Test (SPT), where a decrease in the preference for a sucrose solution over water indicates a depressive-like state. YL-0919 has been shown to reverse the CUS-induced deficit in sucrose preference.

  • Novelty-Suppressed Feeding Test (NSFT): This test assesses anxiety-like behavior. Animals are placed in a novel environment with a food pellet in the center. The latency to begin eating is measured, with a longer latency indicating higher anxiety. YL-0919 has demonstrated anxiolytic-like effects in this model.

  • Open Field Test (OFT): This test is used to assess locomotor activity and exploratory behavior. The animal is placed in an open arena, and its movement is tracked. This test is crucial for ruling out the possibility that a compound's effects in the FST or TST are due to a general increase in motor activity rather than a specific antidepressant effect. As mentioned, YL-0919 did not significantly alter locomotor activity in this test.

  • Mating Behavior Tests: To assess sexual side effects, male rats are observed for various parameters of sexual behavior, such as mounting, intromission, and ejaculation latencies and frequencies, after administration of the test compound.

Signaling Pathways

The therapeutic effects of both YL-0919 and escitalopram are mediated through the modulation of serotonergic signaling pathways, leading to downstream effects on neuroplasticity and neuronal function.

cluster_pathway Simplified Serotonergic Signaling Pathway cluster_input cluster_receptors cluster_downstream YL0919 YL-0919 SERT SERT YL0919->SERT Inhibition HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonism HT6 5-HT6 Receptor YL0919->HT6 Agonism Sigma1 Sigma-1 Receptor YL0919->Sigma1 Agonism Escitalopram Escitalopram Escitalopram->SERT Inhibition Serotonin Increased Synaptic Serotonin SERT->Serotonin cAMP cAMP Signaling HT1A->cAMP HT6->cAMP BDNF BDNF Expression Sigma1->BDNF Serotonin->BDNF cAMP->BDNF mTOR mTOR Pathway BDNF->mTOR Synaptic Synaptic Plasticity mTOR->Synaptic Therapeutic Therapeutic Effects Synaptic->Therapeutic

Figure 3. Downstream Signaling Pathways.

Both drugs increase synaptic serotonin levels by inhibiting SERT. This leads to the activation of various downstream signaling cascades. Preclinical studies on YL-0919 have specifically implicated the brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways in its rapid antidepressant-like effects. The activation of these pathways is believed to promote synaptic plasticity, which is often impaired in depression. The agonism of YL-0919 at 5-HT6 and Sigma-1 receptors may also contribute to its pro-cognitive and neuroprotective effects.

Conclusion

Based on the available preclinical evidence, YL-0919 holds promise as a novel antidepressant with a potentially improved side effect profile compared to escitalopram, particularly concerning sexual dysfunction. Its multimodal mechanism of action may offer a broader spectrum of therapeutic effects.

However, it is imperative to interpret these preclinical findings with caution. The true side effect profile of YL-0919 in humans will only be elucidated through rigorous clinical trials. The forthcoming data from the ongoing Phase II studies will be critical in determining its ultimate clinical utility and its potential advantages over existing treatments like escitalopram. Researchers and clinicians should remain vigilant for the publication of these results to make informed decisions about the future of this promising compound.

References

YL-0919: A Cross-Species Examination of Efficacy from Rodents to Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

YL-0919 (Hypidone Hydrochloride) is a novel psychotropic agent with a unique pharmacological profile, acting as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] This dual mechanism of action has shown promise for a rapid onset of antidepressant and anxiolytic effects. This guide provides a comprehensive cross-species comparison of the efficacy of YL-0919, summarizing key preclinical findings in rodent and non-human primate models. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the translational potential of this compound.

Quantitative Efficacy Data: A Cross-Species Comparison

The following tables summarize the effective doses and key behavioral outcomes of YL-0919 in various preclinical models, offering a clear comparison of its potency and efficacy across species.

Table 1: Efficacy of YL-0919 in Rodent Models (Rats and Mice)
SpeciesModelBehavioral TestEffective Dose (Oral)Key Efficacy OutcomesReference
Rat Chronic Unpredictable Stress (CUS)Sucrose (B13894) Preference Test (SPT)1.25, 2.5 mg/kgSignificantly increased sucrose preference, indicating a reversal of anhedonia-like behavior.[1][1]
Rat CUSNovelty-Suppressed Feeding Test (NSFT)1.25, 2.5 mg/kgSignificantly decreased the latency to feed, suggesting anxiolytic-like effects.[1][1]
Rat CUSElevated Plus-Maze (EPM)1.25, 2.5 mg/kgIncreased time spent and entries into the open arms, indicative of anxiolytic activity.[1]
Rat CUSForced Swim Test (FST)2.5 mg/kgDecreased immobility time after 5 days of treatment, suggesting a rapid antidepressant effect.[3][3]
Mouse -Tail Suspension Test (TST)1.25, 2.5, 5 mg/kgReduced immobility time, demonstrating antidepressant-like effects.[4][4]
Mouse -Forced Swim Test (FST)1.25, 2.5, 5 mg/kgReduced immobility time, further supporting antidepressant-like activity.[4][4]
Table 2: Efficacy of YL-0919 in Non-Human Primate Models
SpeciesModelBehavioral TestEffective Dose (Oral)Key Efficacy OutcomesReference
Cynomolgus Monkey Chronic Unpredictable Stress (CUS)Window-Opening Test1.2 mg/kgSignificantly decreased the latency and increased the duration of window opening, indicating a reversal of depression-like behaviors. Showed a faster onset of action (9 days) compared to fluoxetine (B1211875) (17 days).[5][5][6]

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below.

Rodent Behavioral Assays

1. Forced Swim Test (FST)

  • Apparatus: A cylindrical container (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[7]

  • Procedure:

    • Pre-test (for rats): On the first day, rats are placed in the cylinder for a 15-minute swimming session.[8]

    • Test: 24 hours after the pre-test (for rats) or on the test day (for mice), animals are administered YL-0919 or vehicle. After a designated pre-treatment time (typically 30-60 minutes), they are placed in the water-filled cylinder for a 5-minute session.[7][8]

  • Parameters Measured: The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.[8]

2. Sucrose Preference Test (SPT)

  • Apparatus: Standard animal cages equipped with two drinking bottles.

  • Procedure:

    • Habituation: Animals are habituated to the presence of two bottles in their home cage.

    • Training: Animals are given a choice between a 1% sucrose solution and plain water.

    • Testing: Following a period of food and water deprivation (typically 12-24 hours), animals are presented with the two bottles for a set duration (e.g., 1-24 hours). The position of the bottles is switched halfway through the test to avoid place preference.[9]

  • Parameters Measured: The volume of sucrose solution and water consumed is measured. Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100%. An increase in sucrose preference suggests a reduction in anhedonia.[9]

3. Novelty-Suppressed Feeding Test (NSFT)

  • Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm) with a single food pellet placed in the center.[10]

  • Procedure:

    • Food Deprivation: Animals are food-deprived for 24 hours prior to the test.[10]

    • Testing: The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded over a set period (e.g., 5-10 minutes).[10]

  • Parameters Measured: The primary measure is the latency to eat. A shorter latency is indicative of anxiolytic-like effects. Food consumption in the home cage is often measured after the test to control for appetite.[10]

4. Elevated Plus-Maze (EPM)

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. For rats, the arms are typically 50 cm long and 10 cm wide.[11]

  • Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session.[12]

  • Parameters Measured: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in and entries into the open arms suggests an anxiolytic effect.[12]

Non-Human Primate Behavioral Assay

1. Window-Opening Test

  • Apparatus: The test is conducted in the monkey's home cage, which is equipped with a small window that can be opened by the animal.

  • Procedure: Following a period of chronic unpredictable stress, the monkeys are treated with YL-0919 or a comparator drug. The test measures the animal's motivation to interact with its environment.

  • Parameters Measured: The latency to open the window and the duration the window remains open are recorded. A decrease in latency and an increase in duration are interpreted as a reduction in depression-like behaviors.[5][6]

Signaling Pathways and Experimental Workflows

The antidepressant and anxiolytic effects of YL-0919 are mediated through its dual action on the serotonin system, which in turn modulates downstream signaling cascades implicated in neuroplasticity and mood regulation.

G cluster_0 YL-0919 Mechanism of Action cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron YL0919 YL-0919 SERT SERT (Serotonin Transporter) YL0919->SERT Inhibition HTR1A 5-HT1A Receptor YL0919->HTR1A Partial Agonism Serotonin_cleft Serotonin SERT->Serotonin_cleft Blocks Reuptake Serotonin_cleft->HTR1A Activates AC Adenylyl Cyclase HTR1A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription mTOR mTOR Signaling BDNF->mTOR Activates Synaptic_Plasticity Synaptic Plasticity (Increased Dendritic Complexity) mTOR->Synaptic_Plasticity Antidepressant_Effects Antidepressant & Anxiolytic Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Signaling pathway of YL-0919.

G cluster_0 Rodent Efficacy Testing Workflow Animal_Model Induce Depression/Anxiety Model (e.g., Chronic Unpredictable Stress) Drug_Admin Administer YL-0919 or Vehicle Animal_Model->Drug_Admin Behavioral_Tests Behavioral Testing Battery Drug_Admin->Behavioral_Tests FST Forced Swim Test Behavioral_Tests->FST SPT Sucrose Preference Test Behavioral_Tests->SPT NSFT Novelty-Suppressed Feeding Test Behavioral_Tests->NSFT EPM Elevated Plus-Maze Behavioral_Tests->EPM Data_Analysis Data Analysis and Comparison FST->Data_Analysis SPT->Data_Analysis NSFT->Data_Analysis EPM->Data_Analysis

Caption: Rodent behavioral testing workflow.

G cluster_0 Non-Human Primate Efficacy Testing Workflow NHP_Model Induce Depression-like State (Chronic Unpredictable Stress) NHP_Drug_Admin Administer YL-0919 or Comparator NHP_Model->NHP_Drug_Admin NHP_Behavioral_Test Window-Opening Test NHP_Drug_Admin->NHP_Behavioral_Test NHP_Data_Analysis Analyze Latency and Duration NHP_Behavioral_Test->NHP_Data_Analysis NHP_Comparison Compare Onset of Action NHP_Data_Analysis->NHP_Comparison

Caption: Non-human primate testing workflow.

Conclusion

The preclinical data strongly suggest that YL-0919 possesses robust antidepressant and anxiolytic-like properties across multiple species. Notably, the efficacy observed in rodent models translates to non-human primates, with the added benefit of a potentially faster onset of action compared to standard SSRIs like fluoxetine. The dual mechanism of SERT inhibition and 5-HT1A partial agonism likely contributes to these favorable effects, potentially through the modulation of the BDNF-mTOR signaling pathway and subsequent enhancement of synaptic plasticity.[13] These findings support the continued investigation of YL-0919 as a promising therapeutic candidate for mood and anxiety disorders.

References

A Comparative Analysis of the Neurogenic Potential of YL-0919 and Other Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurogenic potential of YL-0919, a novel antidepressant, with other established antidepressant agents. The information is supported by experimental data from preclinical studies, with a focus on key biomarkers and cellular changes associated with neurogenesis.

Mechanism of Action

YL-0919 is a novel antidepressant candidate with a multi-target profile, acting as a selective serotonin (B10506) reuptake inhibitor (SSRI), a 5-HT1A partial agonist, and a sigma-1 receptor agonist.[1][2] This unique combination of activities is believed to contribute to its rapid-onset antidepressant effects and its potential for promoting neurogenesis.[1][3] In comparison, traditional antidepressants like fluoxetine (B1211875) primarily act as SSRIs.

Quantitative Comparison of Neurogenic Effects

The following table summarizes the quantitative data from studies comparing the effects of YL-0919 with other antidepressants on various neurogenic and synaptic plasticity markers.

Parameter YL-0919 Fluoxetine (SSRI) Experimental Model Key Findings
BDNF Expression Significantly increased expression in the hippocampus and medial prefrontal cortex (mPFC).[4][5][6]Significantly increased expression in the hippocampus.[4]Chronic Unpredictable Stress (CUS) in rats.YL-0919's effect on BDNF is a key mechanism for its neurogenic and antidepressant-like effects.[7][8]
Synaptic Proteins (PSD95, Synapsin-1) Significantly increased expression in the mPFC and hippocampus.[5][6][8]Increased expression (less consistently reported in direct comparisons).CUS in rats.YL-0919 treatment for 5 days reversed the deficits in key synaptic proteins.[1][9]
Dendritic Complexity Significantly enhanced dendritic complexity, increased number of dendritic nodes, and spine length in hippocampal pyramidal neurons.[4][10]Significantly enhanced dendritic complexity in hippocampal pyramidal neurons.[4]CUS in rats.Both YL-0919 and fluoxetine promote dendritic growth, indicative of enhanced neuroplasticity.[4]
mTOR Signaling Significantly upregulated the phosphorylation of mTOR in the mPFC.[6][11]Increased phosphorylation of mTOR, but to a lesser extent or with longer treatment duration compared to YL-0919.[11]CUS in rats.The BDNF-mTOR signaling pathway is a crucial mediator of YL-0919's effects on synaptic plasticity.[1][12]
GSK-3β Phosphorylation Significantly upregulated the phosphorylation of GSK-3β in the mPFC.[11]Increased phosphorylation of GSK-3β after 14 days of treatment.[11]Mice.YL-0919 shows a more rapid effect on this signaling molecule compared to fluoxetine.[11]
cAMP Levels Significantly elevated cAMP levels in the hippocampus.[4]Significantly elevated cAMP levels in the hippocampus.[4]CUS in rats.Both drugs impact this second messenger system, which is involved in neuroplasticity.[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

1. Chronic Unpredictable Stress (CUS) Model in Rats

  • Objective: To induce a depressive-like state in rats, which is then used to test the efficacy of antidepressants.

  • Animals: Male Sprague-Dawley rats.

  • Protocol: Rats are subjected to a variety of mild, unpredictable stressors daily for a period of 5 weeks. Stressors include: food and water deprivation, cage tilt, soiled cage, overnight illumination, and restraint stress.

  • Drug Administration: YL-0919 (1.25 and 2.5 mg/kg), fluoxetine (10 mg/kg), or vehicle are administered orally once daily during the stress period.

  • Behavioral Tests: Sucrose (B13894) preference test (SPT) to measure anhedonia and novelty-suppressed feeding test (NSFT) to assess anxiety-like behavior are conducted to confirm the depressive phenotype and the therapeutic effects of the drugs.[1][4]

2. Western Blotting for Protein Expression

  • Objective: To quantify the expression levels of specific proteins (e.g., BDNF, PSD95, mTOR) in brain tissue.

  • Protocol:

    • Brain regions (e.g., hippocampus, mPFC) are dissected and homogenized in lysis buffer.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., anti-BDNF, anti-PSD95, anti-p-mTOR).

    • After washing, the membrane is incubated with a secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry.[6][11]

3. Golgi Staining for Dendritic Complexity

  • Objective: To visualize and analyze the morphology of neurons, including dendritic length, branching, and spine density.

  • Protocol:

    • Rats are deeply anesthetized and perfused with saline followed by a Golgi-Cox solution.

    • Brains are removed and stored in the Golgi-Cox solution in the dark for 14 days.

    • The brains are then transferred to a 30% sucrose solution.

    • Coronal sections (100 µm thick) are cut using a vibratome.

    • Sections are stained, dehydrated, and mounted on slides.

    • Pyramidal neurons in the hippocampus are traced and analyzed using a microscope equipped with a camera lucida.[4][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of YL-0919 in Promoting Neurogenesis

YL0919_Signaling_Pathway YL0919 YL-0919 Serotonin ↑ Serotonin YL0919->Serotonin SSRI activity HT1A 5-HT1A Receptor YL0919->HT1A Partial Agonist Sigma1 Sigma-1 Receptor YL0919->Sigma1 Agonist BDNF ↑ BDNF Expression HT1A->BDNF Sigma1->BDNF mTOR ↑ p-mTOR BDNF->mTOR GSK3b ↑ p-GSK-3β mTOR->GSK3b Synaptic ↑ Synaptic Proteins (PSD95, Synapsin-1) mTOR->Synaptic Dendritic ↑ Dendritic Complexity & Spine Density Synaptic->Dendritic Neurogenesis Enhanced Neurogenesis Dendritic->Neurogenesis

Caption: YL-0919's proposed signaling cascade for enhancing neurogenesis.

Experimental Workflow for Comparing Neurogenic Potential

Experimental_Workflow Start Start: Chronic Unpredictable Stress (CUS) Model Treatment Drug Administration (Vehicle, YL-0919, Fluoxetine) Start->Treatment Behavior Behavioral Analysis (SPT, NSFT) Treatment->Behavior Tissue Brain Tissue Collection (Hippocampus, mPFC) Treatment->Tissue Data Data Analysis & Comparison Behavior->Data Biochem Biochemical Analysis Tissue->Biochem Western Western Blot (BDNF, PSD95, p-mTOR) Biochem->Western Golgi Golgi Staining (Dendritic Complexity) Biochem->Golgi Western->Data Golgi->Data

Caption: Workflow for preclinical evaluation of antidepressant neurogenic potential.

References

Validating the Role of 5-HT1A Receptors in YL-0919's Antidepressant Action Using the Selective Antagonist WAY-100635

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of YL-0919, a novel antidepressant candidate with a dual mechanism of action, and WAY-100635, a selective 5-HT1A receptor antagonist. The focus is on the experimental validation of the 5-HT1A receptor's role in the therapeutic effects of YL-0919. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropsychopharmacology.

YL-0919 has been identified as a promising compound that combines selective serotonin (B10506) reuptake inhibitor (SSRI) activity with partial agonism at the 5-HT1A receptor.[1][2][3] This dual action is hypothesized to lead to a faster onset of antidepressant effects and a more favorable side-effect profile compared to traditional SSRIs. To dissect its mechanism of action, the highly selective 5-HT1A antagonist, WAY-100635, has been employed in several key studies. WAY-100635 is a well-established pharmacological tool known for its high affinity and selectivity for the 5-HT1A receptor, acting as a "silent" antagonist with no intrinsic agonist activity.[4][5]

This guide will summarize the key experimental data from in vitro and in vivo studies that substantiate the critical role of 5-HT1A receptor engagement in the pharmacological effects of YL-0919.

Quantitative Data Summary

The following tables summarize the key quantitative data from radioligand binding, functional assays, and behavioral studies, providing a direct comparison of the pharmacological properties of YL-0919 and the antagonistic action of WAY-100635.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTargetAssay TypeParameterValueSpeciesReference
YL-0919 5-HT1A ReceptorRadioligand BindingKᵢ0.19 ± 0.02 nMRat[1][2]
Serotonin Transporter (SERT)Radioligand BindingKᵢ0.72 ± 0.10 nMRat[1][2]
5-HT1A Receptor[³⁵S]-GTPγS BindingEC₅₀1.20 ± 0.21 nMRat[1]
5-HT1A Receptor[³⁵S]-GTPγS BindingEₘₐₓ85.11 ± 9.70%Rat[1]
5-HT1A ReceptorcAMP FormationIC₅₀~23.9 nM[2]
SERT5-HT Uptake InhibitionIC₅₀1.78 ± 0.34 nMRat[1]
WAY-100635 5-HT1A ReceptorRadioligand BindingpIC₅₀8.87Rat[4]
5-HT1A ReceptorRadioligand BindingIC₅₀1.35 nMRat[5]
5-HT1A ReceptorFunctional AntagonismpA₂9.71Guinea-pig[4]
8-OH-DPAT 5-HT1A ReceptorRadioligand BindingKᵢ0.06 ± 0.01 nMRat[2]
5-HT1A ReceptorcAMP FormationIC₅₀~16.4 nM[2]
Fluoxetine SERTRadioligand BindingKᵢ0.48 ± 0.01 nMRat[2]

Table 2: In Vivo Behavioral Studies - Antagonism of YL-0919's Effects by WAY-100635

Behavioral TestAnimal ModelYL-0919 DoseWAY-100635 DoseOutcomeReference
Tail Suspension Test (TST)Mice1.25, 2.5 mg/kg, p.o.0.3 mg/kg, s.c.WAY-100635 significantly blocked the reduction in immobility time induced by YL-0919.[2][6]
Forced Swimming Test (FST)Mice1.25, 2.5 mg/kg, p.o.0.3 mg/kg, s.c.WAY-100635 significantly blocked the reduction in immobility time induced by YL-0919.[2][6]
Inhibition of GABAergic Neuron FiringMice (mPFC slices)N/AN/AThe inhibition of GABAergic neurons by YL-0919 was prevented by pre-treatment with WAY-100635.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Studies

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of YL-0919 for the 5-HT1A receptor and serotonin transporter (SERT).

  • Tissue Preparation: Rat cortical tissue is homogenized and centrifuged to prepare synaptosomal membranes.

  • Assay Conditions for 5-HT1A Receptor: Membranes are incubated with the radioligand [³H]8-OH-DPAT and varying concentrations of YL-0919. Non-specific binding is determined in the presence of a high concentration of unlabeled 8-OH-DPAT.

  • Assay Conditions for SERT: Membranes are incubated with the radioligand [³H]citalopram and varying concentrations of YL-0919. Non-specific binding is determined in the presence of a high concentration of unlabeled fluoxetine.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

2. [³⁵S]-GTPγS Binding Assay

  • Objective: To determine the functional agonist activity (EC₅₀ and Eₘₐₓ) of YL-0919 at the 5-HT1A receptor.

  • Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the 5-HT1A receptor stimulates the binding of [³⁵S]-GTPγS to the Gα subunit.

  • Procedure: Rat hippocampal membranes are incubated with varying concentrations of YL-0919 in the presence of GDP and [³⁵S]-GTPγS.

  • Data Analysis: The amount of bound [³⁵S]-GTPγS is measured by liquid scintillation counting. The EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a full agonist) are calculated.

3. cAMP Formation Assay

  • Objective: To assess the inhibitory effect of YL-0919 on adenylyl cyclase activity via the 5-HT1A receptor and its blockade by WAY-100635.

  • Cell Line: PC12 cells expressing 5-HT1A receptors are used.

  • Procedure:

    • Agonist mode: Cells are incubated with forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of YL-0919 or the full agonist 8-OH-DPAT.

    • Antagonist mode: Cells are pre-incubated with WAY-100635 (0.1 µM) before the addition of forskolin and either YL-0919 or 8-OH-DPAT.[6]

  • Data Analysis: The concentration of cAMP is measured using a suitable assay kit. The IC₅₀ (concentration for 50% inhibition of forskolin-stimulated cAMP formation) is determined. The ability of WAY-100635 to reverse the inhibitory effect of YL-0919 is assessed.[2][6]

In Vivo Studies

1. Tail Suspension Test (TST) and Forced Swimming Test (FST)

  • Objective: To evaluate the antidepressant-like effects of YL-0919 and their reversal by WAY-100635.

  • Animal Model: Male Kunming mice are typically used.

  • Drug Administration:

    • YL-0919 is administered orally (p.o.) 60 minutes before the test.

    • WAY-100635 is administered subcutaneously (s.c.) simultaneously with YL-0919.[6]

  • TST Procedure: Mice are suspended by their tail, and the duration of immobility is recorded for a specific period (e.g., the last 4 minutes of a 6-minute test).

  • FST Procedure: Mice are placed in a cylinder of water, and the duration of immobility is recorded after an initial period of struggling.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time by YL-0919 that is reversed by WAY-100635 indicates a 5-HT1A receptor-mediated antidepressant-like effect.[2][6]

Visualizations

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT HT1A_pre 5-HT1A Autoreceptor Serotonin_vesicle 5-HT Vesicle Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release HT1A_post 5-HT1A Receptor AdenylylCyclase Adenylyl Cyclase HT1A_post->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Response Neuronal Response cAMP->Response YL0919_agonist YL-0919 (Agonist) YL0919_agonist->HT1A_pre Stimulates YL0919_agonist->HT1A_post Stimulates YL0919_SSRI YL-0919 (SSRI) YL0919_SSRI->SERT Blocks WAY100635 WAY-100635 (Antagonist) WAY100635->HT1A_pre Blocks WAY100635->HT1A_post Blocks Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_pre Serotonin_synapse->HT1A_post

Caption: Signaling pathway of YL-0919 and WAY-100635 at the serotonergic synapse.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) Function [35S]-GTPγS / cAMP Assay (Determine EC50/IC50, Emax) Binding->Function Confirm Functional Activity Behavior Behavioral Models (FST, TST) Function->Behavior Predict In Vivo Efficacy Antagonism Administer YL-0919 + WAY-100635 Behavior->Antagonism Test 5-HT1A Involvement Measure Measure Behavioral Outcome (e.g., Immobility Time) Antagonism->Measure Quantify Antagonistic Effect

Caption: Experimental workflow for validating the 5-HT1A-mediated action of YL-0919.

G YL0919 YL-0919 HT1A 5-HT1A Receptor YL0919->HT1A Acts as a partial agonist Effect Antidepressant-like Effect HT1A->Effect Mediates WAY100635 WAY-100635 WAY100635->HT1A Blocks

Caption: Logical relationship between YL-0919, WAY-100635, and the 5-HT1A receptor.

Conclusion

References

YL-0919 and Ketamine: A Comparative Analysis of their Impact on the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the novel antidepressant candidate YL-0919 and the rapid-acting antidepressant ketamine on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The information presented is based on available preclinical experimental data, highlighting both established mechanisms and areas requiring further investigation.

The mTOR Signaling Pathway: A Key Regulator of Neuronal Plasticity

The mTOR signaling pathway is a pivotal intracellular cascade that governs cell growth, proliferation, and protein synthesis. Within the central nervous system, the mTOR complex 1 (mTORC1) plays a crucial role in synaptic plasticity, the biological process underlying learning, memory, and mood regulation. Activation of mTORC1 stimulates the synthesis of proteins essential for the formation and strengthening of synapses. Consequently, this pathway has emerged as a significant target for novel antidepressant therapies aiming for rapid and sustained efficacy.

Ketamine: A Well-Established Activator of mTOR Signaling

Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is renowned for its rapid and robust antidepressant effects, particularly in treatment-resistant depression. A substantial body of preclinical research has elucidated that a primary mechanism of ketamine's action involves the activation of the mTORC1 signaling pathway in the prefrontal cortex (PFC).

The proposed mechanism suggests that ketamine's blockade of NMDA receptors on inhibitory GABAergic interneurons leads to a surge in glutamate (B1630785) transmission. This, in turn, activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on pyramidal neurons, initiating downstream signaling cascades involving Akt and ERK, which converge to activate mTORC1. The subsequent increase in the phosphorylation of mTORC1's downstream effectors, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), drives the synthesis of synaptic proteins, leading to enhanced synaptogenesis and rapid antidepressant-like behavioral effects.[1][2]

YL-0919: Emerging Evidence for mTOR Pathway Involvement

YL-0919 (hypidone hydrochloride) is a novel investigational antidepressant with a multimodal mechanism of action, primarily functioning as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[3][4] Preclinical studies have indicated that YL-0919 may have a faster onset of action compared to traditional SSRIs.[5][6]

The direct impact of YL-0919 on the mTOR signaling pathway is an area of active research. One study has demonstrated that chronic administration of YL-0919 in mice led to a significant increase in the phosphorylation of mTOR in the medial prefrontal cortex (mPFC).[7] This finding suggests that the mTOR pathway may contribute to the therapeutic effects of YL-0919, although the precise molecular mechanisms and a direct comparison to the rapid and transient activation induced by ketamine are yet to be fully elucidated.

Quantitative Comparison of Effects on mTOR Signaling

The following tables summarize quantitative data from preclinical studies, primarily focusing on the well-documented effects of ketamine. Data for YL-0919 is limited, reflecting the nascent stage of research in this specific area.

Table 1: Ketamine's Dose-Dependent and Time-Course Effects on mTORC1 Signaling in the Rodent Prefrontal Cortex

ParameterAnimal ModelDose (i.p.)Time Pointp-mTOR (Ser2448) / total mTORp-p70S6K (Thr389) / total p70S6Kp-4E-BP1 (Thr37/46) / total 4E-BP1Reference
Time-Course Rat10 mg/kg30 min~1.5-fold increase~2.0-fold increase~1.7-fold increase[1]
60 min~1.8-fold increase~2.5-fold increase~2.2-fold increase[1]
120 min~1.2-fold increase~1.5-fold increase~1.3-fold increase[1]
Dose-Response Rat5 mg/kg60 min~1.4-fold increase--[1]
10 mg/kg60 min~1.8-fold increase--[1]
20 mg/kg60 min~1.2-fold increase--[1]

Table 2: YL-0919's Effect on mTOR Phosphorylation

CompoundAnimal ModelDose (i.g.)Treatment DurationBrain RegionChange in p-mTOR LevelsReference
YL-0919Mouse2.5 mg/kg14 daysmPFCSignificantly increased[7]
Note: The referenced study for YL-0919 did not report specific fold-change values.

Experimental Protocols

The primary method for quantifying the phosphorylation status of proteins within the mTOR signaling pathway is Western blotting.

General Western Blot Protocol:

  • Sample Preparation: Rodents are administered either the test compound (ketamine or YL-0919) or a vehicle control. At specified time points, the animals are euthanized, and the prefrontal cortex is rapidly dissected and snap-frozen. The tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standardized protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • Gel Electrophoresis: An equal amount of total protein from each sample is loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) to separate proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., mTOR, p70S6K, 4E-BP1). Following incubation with the primary antibody, the membrane is washed and incubated with a species-specific secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the relative change in phosphorylation levels between treatment groups.

Visualizing the Molecular Pathways and Experimental Design

Caption: Ketamine and YL-0919 signaling to mTORC1.

Experimental_Workflow start In Vivo Compound Administration tissue Prefrontal Cortex Dissection start->tissue homogenization Tissue Homogenization & Protein Extraction tissue->homogenization quantification Protein Quantification homogenization->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (p-mTOR, mTOR, etc.) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometric Analysis & Ratio Calculation detection->analysis

Caption: Western Blot workflow for mTOR pathway analysis.

Summary and Future Directions

The impact of ketamine on the mTOR signaling pathway is well-documented, with robust preclinical data supporting its role in rapid antidepressant effects through the stimulation of synaptic protein synthesis. In contrast, while preliminary evidence suggests that YL-0919 may also engage the mTOR pathway, particularly with chronic administration, the current understanding of its direct molecular interactions is limited.

For drug development professionals and researchers, this highlights a critical knowledge gap. To fully assess the therapeutic potential of YL-0919 and understand its mechanistic relationship to ketamine, further studies are imperative. Key areas for future research include:

  • Direct Comparative Studies: Head-to-head preclinical studies comparing the effects of acute and chronic administration of YL-0919 and ketamine on the mTOR signaling pathway.

  • Time-Course and Dose-Response Analyses: Detailed characterization of the temporal and dose-dependent effects of YL-0919 on the phosphorylation of mTOR, p70S6K, and 4E-BP1.

  • Upstream Signaling Investigations: Elucidation of the upstream signaling molecules (e.g., Akt, ERK) that may mediate YL-0919's effects on mTOR.

A comprehensive understanding of how YL-0919 modulates the mTOR pathway will be instrumental in defining its novelty, predicting its clinical efficacy, and potentially identifying biomarkers for patient stratification.

References

A Comparative Analysis of YL-0919 and Fluoxetine: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the novel antidepressant candidate YL-0919 against the benchmark selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875), reveals significant differences in their pharmacokinetic and pharmacodynamic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to shed light on the potential advantages of YL-0919, including its faster onset of action.

YL-0919, a novel psychoactive agent, distinguishes itself through a multi-target mechanism of action. It acts as a dual partial agonist of the 5-HT1A receptor and an inhibitor of the serotonin transporter (SERT). In contrast, fluoxetine, a widely prescribed antidepressant, primarily functions as a selective serotonin reuptake inhibitor. This fundamental difference in their pharmacological targets underpins the observed variations in their therapeutic effects and side-effect profiles.

Pharmacokinetic Profile: A Comparative Overview

While comprehensive human pharmacokinetic data for YL-0919 is still emerging, preclinical studies in rat models offer valuable insights for comparison with the well-established pharmacokinetic parameters of fluoxetine.

Table 1: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterYL-0919Fluoxetine
Dose 2.5 mg/kg10 mg/kg
Cmax (Maximum Concentration) Data not available~150 ng/mL
Tmax (Time to Maximum Concentration) Data not available~6-8 hours
AUC (Area Under the Curve) Data not availableData available
t½ (Half-life) Data not available~5 hours (single dose)

Note: Specific quantitative pharmacokinetic data for YL-0919 in rats (Cmax, Tmax, AUC) were not available in the public domain at the time of this review. The data for fluoxetine is approximated from available preclinical studies. A validated ultra HPLC-MS/MS method for the quantification of YL-0919 in human plasma has been developed and applied in a clinical study with healthy Chinese subjects; however, the specific results of this study are not yet publicly detailed.

Fluoxetine is known for its long half-life in humans (1 to 4 days for the parent drug and 7 to 15 days for its active metabolite, norfluoxetine), which contributes to a prolonged time to reach steady-state concentrations and a delayed onset of therapeutic action.[1] Preclinical data in rats also indicate a relatively long half-life for a small animal model.[2] The anticipated faster onset of action of YL-0919 may be partially attributable to a more rapid attainment of therapeutic plasma concentrations, a hypothesis that awaits confirmation from detailed pharmacokinetic studies.

Pharmacodynamic Profile: Beyond Serotonin Reuptake Inhibition

The pharmacodynamic effects of YL-0919 and fluoxetine have been extensively compared in preclinical models of depression, consistently demonstrating a faster onset of antidepressant-like effects for YL-0919.

Table 2: Comparative Pharmacodynamic Effects in Preclinical Models

ParameterYL-0919Fluoxetine
Primary Mechanism 5-HT1A Partial Agonist & SSRISelective Serotonin Reuptake Inhibitor (SSRI)
Onset of Antidepressant Effect (Forced Swim Test) Rapid (acute and sub-chronic)Delayed (chronic administration)
Effect on Extracellular Serotonin Potent increaseIncrease
Signaling Pathway Modulation Activation of BDNF-mTOR signalingModulation of various signaling pathways, including BDNF
Receptor Binding Affinity (Ki) SERT: 0.72 nM, 5-HT1A: 0.19 nMHigh affinity for SERT

Experimental Protocols

A clear understanding of the methodologies used to generate these comparative data is crucial for their interpretation.

Forced Swim Test (FST) in Rats:

This widely used behavioral despair model assesses antidepressant efficacy.

  • Apparatus: A cylindrical tank (45-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

  • Procedure:

    • Habituation (Day 1): Rats are placed in the water tank for a 15-minute pre-swim session.

    • Test Session (Day 2): 24 hours after the pre-swim, rats are again placed in the tank for a 5-minute test session. The duration of immobility (floating with minimal movements to keep the head above water) is recorded.

  • Drug Administration: YL-0919, fluoxetine, or a vehicle control is administered orally at specified doses and time points before the test session.

  • Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis for Extracellular Serotonin Measurement:

This technique allows for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Procedure:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted into the target brain region (e.g., prefrontal cortex or hippocampus).

  • Microdialysis:

    • Following a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Dialysate samples are collected at regular intervals and analyzed for serotonin concentration using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Drug Administration: Baseline serotonin levels are established before the administration of YL-0919 or fluoxetine. Post-administration samples reveal the drug's effect on serotonin release and reuptake.

Signaling Pathways and Mechanisms of Action

The differential effects of YL-0919 and fluoxetine can be further understood by examining their impact on intracellular signaling pathways.

cluster_YL0919 YL-0919 cluster_Fluoxetine Fluoxetine YL0919 YL-0919 SERT_Y SERT Inhibition YL0919->SERT_Y HT1A_Y 5-HT1A Partial Agonism YL0919->HT1A_Y Serotonin_Y Increased Synaptic Serotonin SERT_Y->Serotonin_Y BDNF_Y BDNF Release HT1A_Y->BDNF_Y Serotonin_Y->BDNF_Y mTOR_Y mTOR Pathway Activation BDNF_Y->mTOR_Y SynapticPlasticity_Y Enhanced Synaptic Plasticity mTOR_Y->SynapticPlasticity_Y Antidepressant_Y Rapid Antidepressant Effects SynapticPlasticity_Y->Antidepressant_Y Fluoxetine Fluoxetine SERT_F SERT Inhibition Fluoxetine->SERT_F Serotonin_F Increased Synaptic Serotonin SERT_F->Serotonin_F Signaling_F Complex Downstream Signaling Cascades Serotonin_F->Signaling_F BDNF_F BDNF Release (Delayed) Signaling_F->BDNF_F Antidepressant_F Delayed Antidepressant Effects BDNF_F->Antidepressant_F

Figure 1. Simplified signaling pathways of YL-0919 and Fluoxetine.

YL-0919's dual action on both SERT and the 5-HT1A receptor appears to synergistically enhance serotonergic neurotransmission and more directly engage downstream pathways, such as the brain-derived neurotrophic factor (BDNF)-mTOR pathway, which is crucial for synaptic plasticity. This direct engagement may underlie its faster antidepressant effects compared to fluoxetine, which relies primarily on SERT inhibition and subsequent, more gradual adaptations in the serotonergic system and downstream signaling.

Conclusion

YL-0919 presents a promising profile as a next-generation antidepressant with a potentially faster onset of action than traditional SSRIs like fluoxetine. Its unique dual mechanism of action offers a distinct advantage in rapidly modulating key neurobiological pathways implicated in depression. While further clinical research, particularly the full disclosure of its human pharmacokinetic data, is necessary to fully elucidate its clinical potential, the preclinical evidence strongly suggests that YL-0919 represents a significant advancement in the pharmacological treatment of depression. The detailed experimental protocols and comparative data presented in this guide are intended to support ongoing research and development efforts in this critical area of neuroscience.

References

Safety Operating Guide

Essential Safety and Handling Protocols for YL-1-9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. The identifier "YL-1-9" does not correspond to a recognized chemical in publicly available databases. Users must consult the specific Safety Data Sheet (SDS) for the compound they are handling to ensure appropriate safety measures are taken. This document serves as a template for establishing safe handling procedures.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with the hypothetical compound this compound. It includes procedural, step-by-step guidance for safe operations and disposal.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the most critical first steps in ensuring laboratory safety. The required PPE for handling this compound is determined by a thorough risk assessment based on the compound's specific hazards, as outlined in its SDS.

Minimum PPE requirements for handling any hazardous chemical powder include a lab coat, safety glasses or goggles, long pants, and closed-toe shoes.[1][2] This foundational gear protects against incidental contact and spills. However, for potent or volatile compounds, this level of protection is insufficient. A comprehensive risk assessment is mandatory to select additional, specialized PPE.[3]

PPE Component Specification Purpose
Body Protection Flame-retardant lab coat, fully buttoned.[4] For significant splash risks, a chemical-resistant apron over the lab coat is required.[4]Protects skin and personal clothing from contamination.
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[3][2] If there is a splash hazard, a face shield must be worn in addition to goggles.[3][5]Prevents eye contact with airborne particles and splashes.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[3][5] The outer glove should be worn over the cuff of the lab coat.[5]Provides a robust barrier against skin absorption. Regularly inspect gloves for defects and change them frequently.[5]
Respiratory Protection A NIOSH-approved respirator may be required, depending on the compound's toxicity, dustiness, and the quantity being handled. The specific type (e.g., N95, or a full-facepiece cartridge-type respirator) must be determined by the SDS and a risk assessment.[5]Protects against inhalation of hazardous airborne particles.

Operational Plan: Weighing and Handling

Handling potent chemical powders requires controlled procedures to minimize exposure and prevent contamination. All operations should be performed within a certified chemical fume hood or other appropriate ventilated enclosure.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Decontaminate the weighing area and the exterior of the primary chemical container.

    • Place a plastic-backed absorbent liner on the work surface of the ventilated enclosure.

    • Use an anti-static weigh boat or dish to prevent dispersal of the powder.

  • Weighing:

    • Carefully open the container inside the fume hood. Avoid creating airborne dust.

    • Use a dedicated, clean spatula to transfer the desired amount of this compound to the weigh boat on the balance.

    • Close the primary container securely immediately after dispensing.

  • Post-Weighing:

    • Carefully remove the weigh boat from the balance.

    • Wipe the spatula clean with a solvent-moistened wipe and dispose of the wipe as hazardous waste.

    • Decontaminate the balance and surrounding surfaces.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the lab coat and hang it in the designated area or dispose of it if contaminated.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing Don_PPE 1. Don PPE Prep_Area 2. Prepare Containment (Fume Hood) Don_PPE->Prep_Area Weigh 3. Weigh Compound Prep_Area->Weigh Transfer to Handling Close 4. Secure Container Weigh->Close Clean_Area 5. Decontaminate Area Close->Clean_Area Proceed to Cleanup Doff_PPE 6. Doff PPE Clean_Area->Doff_PPE Dispose 7. Dispose Waste Doff_PPE->Dispose

Safe handling workflow for this compound.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste:

    • Used gloves, weigh boats, absorbent liners, and contaminated wipes must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a sealed, labeled, and appropriate hazardous liquid waste container. Do not mix incompatible waste streams.

  • Empty Containers:

    • The empty primary container of this compound is also considered hazardous waste and should be disposed of in the solid waste stream without rinsing.

G cluster_source Waste Generation Sources cluster_collection Waste Collection cluster_disposal Final Disposal PPE Contaminated PPE (Gloves, etc.) Solid_Waste Solid Hazardous Waste (Labeled Bag/Container) PPE->Solid_Waste Consumables Used Consumables (Weigh Boats, Wipes) Consumables->Solid_Waste Solutions Experimental Solutions Liquid_Waste Liquid Hazardous Waste (Labeled Bottle) Solutions->Liquid_Waste Disposal_Facility Institutional EHS Pickup Solid_Waste->Disposal_Facility Liquid_Waste->Disposal_Facility

Waste disposal pathway for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.